molecular formula C3H9S+ B1222738 Trimethylsulfonium CAS No. 676-84-6

Trimethylsulfonium

Cat. No.: B1222738
CAS No.: 676-84-6
M. Wt: 77.17 g/mol
InChI Key: NRZWQKGABZFFKE-UHFFFAOYSA-N
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Description

Trimethylsulfonium is a sulfonium compound in which the substituents on sulfur are three methyl groups. It is found in the midgut gland of the sea hare, Aplysia brasiliana, and exhibits probable ability to inhibit cholinergic responses. It has a role as an animal metabolite.
Trimethyl sulfonium belongs to the class of organic compounds known as organosulfur compounds. These are organic compounds containing a carbon-sulfur bond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

676-84-6

Molecular Formula

C3H9S+

Molecular Weight

77.17 g/mol

IUPAC Name

trimethylsulfanium

InChI

InChI=1S/C3H9S/c1-4(2)3/h1-3H3/q+1

InChI Key

NRZWQKGABZFFKE-UHFFFAOYSA-N

SMILES

C[S+](C)C

Canonical SMILES

C[S+](C)C

physical_description

Solid

Related CAS

17287-03-5 (hydroxide)
2181-42-2 (iodide)
22059-18-3 (nitrate)

Synonyms

trimethylsulfonium
trimethylsulfonium chloride
trimethylsulfonium hydroxide
trimethylsulfonium iodide
trimethylsulfonium nitrate
trimethylsulphonium chloride

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Trimethylsulfonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, reactivity, and applications of trimethylsulfonium salts. It is intended to serve as a detailed resource for professionals in chemical research and pharmaceutical development, offering structured data, detailed experimental protocols, and visual representations of key chemical processes.

Core Physicochemical Properties

This compound salts are a class of organosulfur compounds characterized by a central sulfur atom bonded to three methyl groups, resulting in a positively charged sulfonium (B1226848) cation, [(CH₃)₃S]⁺. This cation is paired with an anionic counterion (e.g., Cl⁻, Br⁻, I⁻, BF₄⁻). The salts are typically colorless to pale-yellow crystalline solids.[1] X-ray crystallography confirms a trigonal pyramidal geometry at the sulfur atom, with C-S-C bond angles of approximately 102° and C-S bond lengths around 177 picometers.[2]

A key characteristic of these salts is their high solubility in polar solvents such as water and ethanol, a result of their strong ionic nature.[1][3] Conversely, they exhibit very low solubility in non-polar solvents.[1] Many this compound salts are also hygroscopic, readily absorbing moisture from the atmosphere.[3][4]

Data Summary: Physicochemical Properties

The properties of this compound salts can vary significantly depending on the counterion. The following table summarizes key quantitative data for several common salts.

Salt NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound ChlorideC₃H₉ClS112.62~100 (decomposes)[2][3]Colorless, hygroscopic crystals[2][3]
This compound BromideC₃H₉BrS157.07172 (decomposes); 201-203 (in sealed tube)[2][5]Colorless crystals[2]
This compound IodideC₃H₉IS204.00203-207 (decomposes)[2]Colorless crystals[2]
This compound TetrafluoroborateC₃H₉BF₄S163.97205-210[2]White to off-white solid
This compound Methyl SulfateC₃H₁₂O₄S₂188.2792-94[2]White crystalline solid
Spectroscopic and Acidity Data

The structural features of the this compound cation give rise to distinct spectroscopic signatures.

Data TypeDescriptionValue(s)
¹H NMR Single peak for the nine equivalent protons of the three methyl groups.~2.9 ppm (Varies slightly with solvent and counterion)
¹³C NMR Single peak for the three equivalent methyl carbons.~20-25 ppm (Varies with solvent and counterion)
³³S NMR Chemical shift for the sulfur nucleus.δ +48 ppm (for the iodide salt, relative to CS₂)[6][7]
pKa (Carbon Acidity) Acidity of the methyl protons in water, indicating their propensity for deprotonation to form an ylide.28.5[8][9]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound salts is dominated by the electrophilic nature of the methyl groups and the acidity of the methyl protons.

Sₙ2 Methylation Reactions

This compound salts are effective methylating agents for a wide range of nucleophiles, including phenols, thiols, amines, and carboxylates.[10][11][12] The reaction proceeds via a standard Sₙ2 mechanism where the nucleophile attacks one of the methyl carbons, displacing dimethyl sulfide (B99878) as a leaving group. The reactivity can be influenced by the counterion; for instance, fluoride (B91410) salts have been shown to be more reactive than iodide salts in certain methylations.[12] The activation energy for these methyl transfer reactions increases with the polarity of the solvent.[13]

sn2_methylation Nu Nu: TS [Nu---CH₃---S(CH₃)₂]⁺ Nu->TS Sₙ2 Attack TMS [(CH₃)₂S-CH₃]⁺ Product Nu-CH₃ TS->Product Methyl Transfer LeavingGroup S(CH₃)₂ TS->LeavingGroup Leaving Group Departs

General pathway for Sₙ2 methylation by a this compound salt.
Ylide Formation and the Corey-Chaykovsky Reaction

Treatment of a this compound salt with a strong base (e.g., NaH, BuLi) deprotonates one of the methyl groups to form dimethylsulfonium methylide, a sulfur ylide. This ylide is a key reagent in the Corey-Chaykovsky reaction, where it adds a methylene (B1212753) group to aldehydes and ketones to produce epoxides (oxiranes).[14] This reaction is a valuable alternative to the Wittig reaction for epoxide synthesis.

corey_chaykovsky_workflow start This compound Salt [(CH₃)₃S]⁺X⁻ ylide Formation of Dimethylsulfonium Methylide [(CH₃)₂S⁺-CH₂⁻] start->ylide base Strong Base (e.g., NaH) base->ylide intermediate Betaine Intermediate Formation ylide->intermediate carbonyl Aldehyde or Ketone (R₂C=O) carbonyl->intermediate product Epoxide (Oxirane) + Dimethyl Sulfide intermediate->product

Workflow for the Corey-Chaykovsky epoxidation reaction.

Applications in Drug Development and Industry

The unique reactivity of this compound salts makes them valuable in various sectors.

  • Pharmaceutical Synthesis: They are used as versatile reagents for introducing methyl groups into complex organic molecules, a common step in the synthesis of active pharmaceutical ingredients (APIs).[10]

  • Agrochemicals: The herbicide glyphosate (B1671968) is often formulated as its this compound salt (trimesium) to improve its properties.[2][15]

  • Ionic Liquids: When mixed with aluminum halides (AlCl₃, AlBr₃) or hydrogen bromide, this compound bromide can form ionic liquids that are liquid at ambient temperatures.[2][16][17] These have potential applications as novel solvent systems.

  • Salt Selection in Drug Development: While not typically used as final drug salt forms themselves, the study of sulfonium salts contributes to the broader understanding of salt chemistry. The selection of an appropriate salt is a critical step in drug development to optimize properties such as solubility, stability, and bioavailability.[18] Sulfonate salts, for example, are widely used but require careful control of potential genotoxic sulfonate ester impurities, a consideration that highlights the importance of understanding the reactivity of the chosen counterion.[19]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and application of this compound salts. Safety Precaution: These experiments should be conducted in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Synthesis of this compound Bromide from DMSO

This protocol is adapted from a published method for preparing this compound bromide (Me₃SBr) from dimethylsulfoxide (DMSO) and bromine.[11]

Materials:

  • Dimethylsulfoxide (DMSO), 20 mL

  • Bromine (Br₂), 2 mL (39 mmol)

  • Acetone (B3395972), ~105 mL

  • Round-bottom flask (100 mL) with magnetic stir bar

  • Cooling bath (water at ~15°C)

  • Micropipette or dropping funnel

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Place 20 mL of DMSO into the round-bottom flask with a magnetic stir bar and place it in the cooling bath.

  • CAUTION: The reaction is highly exothermic. Slowly and carefully add 2 mL of bromine dropwise to the stirring DMSO. Maintain the reaction temperature at approximately 40°C by controlling the addition rate and cooling. Each drop of bromine may cause a hissing sound upon contact with DMSO.[11]

  • Once the addition is complete, remove the cooling bath and allow the clear yellow solution to stir at room temperature for 3 days. A thick yellow slurry will form.[11]

  • Dilute the slurry with 60 mL of acetone to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filtered solid with three 15 mL portions of acetone.

  • Dry the product under vacuum in a desiccator to yield a light yellow crystalline powder.

synthesis_workflow start Combine DMSO and Br₂ (dropwise, with cooling) react Stir at Room Temp (3 days) start->react precipitate Dilute with Acetone react->precipitate filter Vacuum Filter Solid precipitate->filter wash Wash with Acetone filter->wash dry Dry Under Vacuum wash->dry end This compound Bromide dry->end

Workflow for the synthesis of this compound bromide.
Protocol: Methylation of 2-hydroxy-5-methylbenzophenone (B72208)

This protocol demonstrates a typical application of this compound bromide as a methylating agent for a phenol (B47542).[11]

Materials:

  • This compound bromide (Me₃SBr), 1.90 g (12 mmol)

  • 2-hydroxy-5-methylbenzophenone, 2.12 g (10 mmol)

  • Potassium carbonate (K₂CO₃), 1.66 g (12 mmol)

  • Polyethylene glycol (PEG400), 6 mL

  • Reaction vial or flask with stir bar

  • Heating mantle or oil bath set to 100°C

  • TLC apparatus for reaction monitoring

Procedure:

  • Combine Me₃SBr (1.90 g), 2-hydroxy-5-methylbenzophenone (2.12 g), K₂CO₃ (1.66 g), and PEG400 (6 mL) in a reaction vial.[11]

  • Stir the mixture and heat to 100°C for 6 hours.[11]

  • Monitor the reaction progress by TLC. The disappearance of the starting phenol and the appearance of a new product spot indicate reaction progression.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 30 mL of water to the mixture.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methylated product.

  • Purify the product as necessary, typically via column chromatography.

This guide provides a foundational understanding of this compound salts, integrating quantitative data, reaction mechanisms, and practical methodologies to support further research and development efforts.

References

Synthesis of Trimethylsulfonium Iodide from Dimethyl Sulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of trimethylsulfonium iodide from dimethyl sulfide (B99878) and iodomethane (B122720). It includes detailed experimental protocols, a summary of reaction conditions and their impact on yield, and characterization data for the final product.

Introduction

This compound iodide is a versatile reagent in organic synthesis, primarily utilized as a precursor for the generation of dimethylsulfonium methylide, a key component in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines. Its application is crucial in the development of various pharmaceutical compounds and other fine chemicals. This document outlines the fundamental principles and practical procedures for its laboratory-scale synthesis.

Reaction and Mechanism

The synthesis of this compound iodide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the sulfur atom of dimethyl sulfide acts as a nucleophile, attacking the electrophilic methyl group of iodomethane. The iodide ion is displaced as the leaving group, resulting in the formation of the this compound cation and the iodide anion, which associate to form the salt.

Reaction: (CH₃)₂S + CH₃I → [(CH₃)₃S]⁺I⁻

SN2_Mechanism DMS H₃C-S-CH₃ reac_plus + DMS->reac_plus MeI H₃C-I TS [I···CH₃···S(CH₃)₂]⁻ MeI->TS Sₙ2 Attack TMSI [(CH₃)₃S]⁺ + I⁻ TS->TMSI Formation of This compound Iodide reac_plus->MeI prod_plus

Figure 1: SN2 Reaction Mechanism for the Synthesis of this compound Iodide.

Experimental Protocols

This section details a standard laboratory procedure for the synthesis of this compound iodide.

Materials and Equipment:

  • Dimethyl sulfide ((CH₃)₂S)

  • Iodomethane (CH₃I)

  • Absolute Ethanol (B145695) (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Mortar and pestle

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator or vacuum oven

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine dimethyl sulfide (1.2 mL, 16.1 mmol) and iodomethane (1.0 mL, 16.1 mmol).

  • Reaction: Stir the mixture at 25 °C for 15 hours. A white precipitate will form as the reaction progresses.

  • Isolation of Crude Product: After the reaction is complete, grind the resulting solid precipitate using a mortar and pestle to break up any large crystals.

  • Purification by Recrystallization:

    • Transfer the crude product to a clean flask.

    • Add a minimal amount of hot absolute ethanol to dissolve the solid.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under reduced pressure (e.g., in a vacuum oven or using a rotary evaporator) to afford clear, colorless crystals of this compound iodide. The expected yield is approximately 2.16 g (10.6 mmol, 66%).[1]

Safety Precautions:

  • Iodomethane is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Dimethyl sulfide is a volatile and flammable liquid with a strong, unpleasant odor. Work in a fume hood and away from ignition sources.

Quantitative Data

The yield of this compound iodide is influenced by various factors, including the solvent, temperature, reaction time, and the presence of catalysts. The following table summarizes different reaction conditions and their reported yields.

Dimethyl Sulfide (equiv.)Iodomethane (equiv.)SolventTemperature (°C)Time (h)CatalystYield (%)Reference
1.01.0None2515None66[1]
1.01.33Water60-704-5None~97[2][3]
1.01.2Methanol5917Sodium Iodide74.3[2]
Stoichiometric Excess of (CH₃)₂S1.0Water50-703-6KI or CsIHigh (unspecified)[2]

Characterization of this compound Iodide

Proper characterization of the synthesized product is essential to confirm its identity and purity.

Physical Properties:

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₃H₉IS

  • Molecular Weight: 204.07 g/mol

  • Melting Point: 215-220 °C (decomposes)

Spectroscopic Data:

  • ¹H NMR Spectroscopy:

    • A single, sharp peak is expected for the nine equivalent protons of the three methyl groups.

    • Expected Chemical Shift (δ): ~2.9 ppm (in DMSO-d₆). The exact chemical shift may vary slightly depending on the solvent used.

  • ¹³C NMR Spectroscopy:

    • A single resonance is expected for the three equivalent methyl carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Characteristic Absorption Bands (cm⁻¹):

      • ~3000-2900: C-H stretching vibrations of the methyl groups.

      • ~1470-1400: C-H bending (scissoring and asymmetric) vibrations.

      • ~970 and ~740: C-S stretching vibrations.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound iodide.

experimental_workflow cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification cluster_final Final Product reactants Combine Dimethyl Sulfide and Iodomethane stirring Stir at 25°C for 15 hours reactants->stirring grinding Grind the Precipitate stirring->grinding recrystallization Recrystallize from Hot Ethanol grinding->recrystallization filtration Vacuum Filter Crystals recrystallization->filtration drying Dry under Reduced Pressure filtration->drying product Pure this compound Iodide drying->product

Figure 2: Experimental Workflow for the Synthesis of this compound Iodide.

Conclusion

The synthesis of this compound iodide from dimethyl sulfide and iodomethane is a straightforward and well-established procedure. By carefully controlling the reaction conditions, a high yield of the pure product can be obtained. This guide provides the necessary information for researchers and professionals to successfully perform this synthesis and characterize the resulting product, facilitating its use in further synthetic applications.

References

Trimethylsulfonium chloride stability and decomposition temperature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Decomposition of Trimethylsulfonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound chloride ((CH₃)₃SCl) is a sulfonium (B1226848) salt with applications in organic synthesis, including as a precursor for the generation of dimethylsulfonium methylide, a key reagent in the Corey-Chaykovsky reaction. Understanding its thermal stability and decomposition pathway is critical for its effective use and storage. This guide provides a comprehensive overview of the thermal properties of this compound chloride, including its decomposition temperature, stability profile, and the mechanism of its degradation. Detailed experimental protocols for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided, along with a comparative analysis of related this compound salts.

Stability and Decomposition of this compound Chloride

Thermal Stability

This compound chloride is a colorless, crystalline solid that is highly soluble in polar solvents like ethanol.[1] It is known to be very hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] While stable under ambient conditions, it exhibits sensitivity to elevated temperatures.[2] For optimal stability, it is recommended to store the compound at 2-8°C.

Decomposition Temperature

This compound chloride undergoes thermal decomposition at a relatively low temperature, around 100°C.[1][2] Unlike many salts that exhibit a distinct melting point, this compound chloride decomposes directly upon heating.[2] This thermal instability is a key characteristic that distinguishes it from other sulfonium salts and must be considered in high-temperature applications.[2]

Decomposition Mechanism

The thermal decomposition of this compound chloride proceeds via an intramolecular Sₙ2 reaction.[3] The chloride anion acts as a nucleophile, attacking one of the methyl groups on the this compound cation. This nucleophilic attack leads to the formation of two volatile products: dimethyl sulfide (B99878) ((CH₃)₂S) and methyl chloride (CH₃Cl).[2][3]

The reaction can be represented as: (CH₃)₃S⁺Cl⁻ → (CH₃)₂S + CH₃Cl[2]

The reaction environment, particularly the solvent, can influence the decomposition process.[3] Computational studies using Density Functional Theory (DFT) have been employed to investigate the influence of various solvents on the stability of the this compound cation and the mechanism of its conversion to dimethyl sulfide and methyl chloride.[3]

Quantitative Data Summary

The thermal stability of this compound salts is significantly influenced by the nature of the counter-anion. A comparison of the decomposition temperatures of different this compound salts highlights this trend.

CompoundFormulaDecomposition Temperature (°C)Notes
This compound chloride[(CH₃)₃S]⁺Cl⁻~100Decomposes upon heating.[1][2]
This compound bromide[(CH₃)₃S]⁺Br⁻172Melts in a sealed tube at 201-202°C.[1]
This compound iodide[(CH₃)₃S]⁺I⁻203-207Decomposes upon heating.[1]
This compound methylsulfate[(CH₃)₃S]⁺CH₃OSO₃⁻-Melting point is 92-94°C.[1]
This compound tetrafluoroborate[(CH₃)₃S]⁺[BF₄]⁻-Melting point is 205-210°C.[1]

Table 1: Decomposition and Melting Points of Various this compound Salts.

Experimental Protocols

The thermal stability and decomposition of this compound chloride can be accurately determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the decomposition temperature of this compound chloride.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound chloride into an alumina (B75360) or platinum crucible. Due to its hygroscopic nature, sample preparation should be performed in a low-humidity environment (e.g., a glove box) if possible.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 200°C at a constant heating rate of 10°C/min.

  • Data Analysis: The onset temperature of mass loss in the TGA curve corresponds to the decomposition temperature. The percentage of mass loss can be used to confirm the decomposition pathway.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to observe thermal transitions such as melting and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 3-5 mg of this compound chloride in an aluminum pan. A pinhole in the lid may be used to allow volatile decomposition products to escape. Sample handling in a dry environment is recommended.

  • Reference: An empty, hermetically sealed aluminum pan is used as a reference.

  • Atmosphere: Maintain a constant flow of inert gas (nitrogen or argon) at 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 200°C at a heating rate of 10°C/min.

  • Data Analysis: An endothermic or exothermic peak in the DSC thermogram will indicate the thermal event. For this compound chloride, a sharp endotherm associated with decomposition is expected around 100°C.

Visualizations

Decomposition Pathway of this compound Chloride

The following diagram illustrates the Sₙ2 mechanism for the thermal decomposition of this compound chloride.

Decomposition of this compound Chloride

References

Physical and chemical properties of trimethylsulfonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of trimethylsulfonium bromide. It includes detailed experimental protocols, quantitative data presented in structured tables, and visualizations of key chemical processes to support its application in research and development.

Physical Properties

This compound bromide is a quaternary sulfonium (B1226848) salt that typically appears as a white to light yellow or beige crystalline solid or powder.[1][2] It is soluble in water and other polar organic solvents.[1][2]

Table 1: Physical Characteristics of this compound Bromide

PropertyValueReferences
Molecular FormulaC₃H₉BrS[2][3]
Molecular Weight157.07 g/mol [1][2]
AppearanceWhite to light yellow/beige crystalline solid or powder[1][2]
Melting Point172 °C (decomposes)[1][4], 190-200 °C, 203-206 °C (decomposes)[2], 203 °C[5][6][7]
SolubilitySoluble in water and polar solvents[1][2]
Crystal StructureMonoclinic[4]

Table 2: Crystallographic Data for this compound Bromide

ParameterValueReference
Space GroupP 1 21/m 1[8]
a5.766 Å[8]
b7.460 Å[8]
c7.267 Å[8]
α90 °[8]
β92.45 °[8]
γ90 °[8]

Chemical Properties and Reactivity

This compound bromide is a versatile reagent in organic synthesis, primarily utilized as a methylating agent and for the in-situ generation of a sulfur ylide for epoxidation reactions.[1]

2.1 Methylating Agent

It can donate a methyl group to various nucleophiles, such as phenols, through a bimolecular nucleophilic substitution (S₂N) mechanism.[1] The reaction involves the nucleophile attacking one of the methyl carbons of the this compound cation, leading to the formation of a new bond and the departure of the neutral and volatile dimethyl sulfide.[1]

Methylation_Reaction cluster_reactants Reactants cluster_products Products TMS (CH₃)₃S⁺Br⁻ This compound bromide Product Nu-CH₃ Methylated Product TMS->Product + Nu:⁻ DMS (CH₃)₂S Dimethyl sulfide TMS->DMS releases Br Br⁻ TMS->Br releases Nu Nu:⁻ Nucleophile

Caption: General mechanism for methylation using this compound bromide.

2.2 Johnson-Corey-Chaykovsky Reaction

A prominent application of this compound bromide is in the epoxidation of aldehydes and ketones, known as the Johnson-Corey-Chaykovsky reaction.[1] This involves the in-situ generation of a sulfur ylide, which then reacts with the carbonyl compound to form an oxirane (epoxide).[1]

JCC_Reaction cluster_generation Ylide Generation cluster_epoxidation Epoxidation TMS (CH₃)₃S⁺Br⁻ This compound bromide Ylide [(CH₃)₂S⁺CH₂⁻] Sulfur Ylide TMS->Ylide + Base Base Strong Base Oxirane R₂C(O)CH₂ Oxirane (Epoxide) Ylide->Oxirane + Carbonyl Compound DMS (CH₃)₂S Dimethyl sulfide Ylide->DMS releases Carbonyl R₂C=O Aldehyde or Ketone

Caption: Workflow of the Johnson-Corey-Chaykovsky reaction.

Experimental Protocols

3.1 Synthesis of this compound Bromide

Several methods for the synthesis of this compound bromide have been reported. Below are detailed protocols for two common approaches.

Method 1: From Dimethyl Sulfoxide (B87167) and Benzyl (B1604629) Bromide

  • Procedure: A solution of benzyl bromide (2.38 mL, 20 mmol) and dimethyl sulfoxide (DMSO, 10 mL) is placed in a round-bottomed flask equipped with a condenser.[9]

  • The mixture is heated at 80 °C for 24 hours.[9]

  • Upon cooling to room temperature, this compound bromide precipitates.[9]

  • The precipitate is then thoroughly washed with acetone (B3395972) and dried with P₂O₅ under a vacuum.[9]

Method 2: From Dimethyl Sulfoxide and Bromine

  • Procedure: To 20 mL of dimethyl sulfoxide (DMSO) in a cooling bath, 2 mL of bromine (39 mmol) is added dropwise with stirring.[10] The temperature should be maintained at approximately 40 °C.[10]

  • Caution: The reaction is highly exothermic.[10]

  • The resulting yellow solution is stirred for 3 days at room temperature, during which a thick yellow slurry forms.[10]

  • The slurry is diluted with 60 mL of acetone.[10]

  • The insoluble product is collected by vacuum filtration, washed three times with 15 mL of acetone, and dried under a vacuum in a desiccator.[10]

Synthesis_Workflow Reactants Reactants (e.g., DMSO and Benzyl Bromide) Reaction Reaction (Heating at 80°C for 24h) Reactants->Reaction Precipitation Cooling to Room Temperature (Precipitation of Product) Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Acetone Filtration->Washing Drying Drying under Vacuum Washing->Drying Product Pure this compound Bromide Drying->Product

Caption: General experimental workflow for the synthesis of this compound bromide.

Spectroscopic Data

Table 3: NMR Data for this compound Bromide

NucleusSolventChemical Shift (ppm)Reference
¹HDMSO-d₆2.9 (s)[11]
¹³CDMSO-d₆Data available[12]

Safety and Handling

This compound bromide is considered hazardous.[5] It may cause skin, eye, and respiratory irritation.[5][8][13]

  • Handling: Use with adequate ventilation, minimize dust generation, and avoid contact with eyes, skin, and clothing.[13] Wash thoroughly after handling.[13]

  • Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing.[5]

  • First Aid: In case of contact with eyes, flush with plenty of water for at least 15 minutes.[13] For skin contact, flush with plenty of water for at least 15 minutes while removing contaminated clothing.[13] If inhaled, move to fresh air.[13] If ingested, give 2-4 cupfuls of milk or water if the victim is conscious and alert.[13] Seek medical attention immediately in all cases of exposure.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is moisture-sensitive.[5][14]

  • Incompatible Materials: Strong oxidizing agents.[5]

References

Trimethylsulfonium Hydroxide: An In-depth Technical Guide to a Versatile Methylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylsulfonium hydroxide (B78521) (TMSH), a potent and versatile methylating agent, has emerged as a critical reagent in organic synthesis and analytical chemistry. Its efficacy in the methylation of a wide array of functional groups—including carboxylic acids, thiols, phenols, and N-heterocycles—makes it an invaluable tool in drug development and various research applications. This guide provides a comprehensive overview of TMSH, detailing its reaction mechanisms, experimental protocols, and quantitative data to facilitate its effective implementation in the laboratory.

Introduction

Methylation is a fundamental chemical transformation in organic chemistry and drug development, often employed to modify the physicochemical properties of molecules, such as solubility, stability, and bioavailability. This compound hydroxide (TMSH) offers a convenient and efficient alternative to traditional methylating agents, which are often hazardous. This document serves as a technical resource, consolidating key information on the application of TMSH as a methylating agent.

Properties and Handling of this compound Hydroxide

This compound hydroxide is typically supplied as a solution in methanol (B129727) (e.g., 0.2 M to 0.25 M). It is a corrosive and flammable liquid that requires careful handling in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. Store the reagent in a cool, dry place, away from sources of ignition.

Mechanism of Methylation

The methylation reaction with TMSH proceeds primarily through two mechanisms, depending on the substrate:

  • Base-Catalyzed Transesterification/Esterification: For carboxylic acids and triglycerides, the hydroxide ion acts as a base, deprotonating the carboxylic acid or facilitating the transesterification of the ester. The resulting carboxylate or alkoxide then acts as a nucleophile.

  • SN2 Nucleophilic Substitution: The deprotonated nucleophile attacks one of the methyl groups of the this compound cation in a bimolecular nucleophilic substitution (SN2) reaction. The leaving group is the volatile and innocuous dimethyl sulfide.

The overall process is often facilitated by heat, particularly in gas chromatography (GC) applications where the methylation occurs in the heated injector port.

Methylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Substrate R-XH (Carboxylic Acid, Thiol, Phenol) Deprotonated_Substrate R-X⁻ (Nucleophile) Substrate->Deprotonated_Substrate TMSH (CH₃)₃S⁺OH⁻ TMSH->Deprotonated_Substrate OH⁻ This compound (CH₃)₃S⁺ Methylated_Product R-X-CH₃ Deprotonated_Substrate->Methylated_Product SN2 Attack Water H₂O DMS (CH₃)₂S (Dimethyl Sulfide) This compound->DMS

Figure 1: Generalized mechanism of methylation using TMSH.

Applications in Methylation

Carboxylic Acids (Fatty Acids)

TMSH is extensively used for the derivatization of fatty acids to their corresponding fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).[1][2][3][4] This conversion increases the volatility of the fatty acids, enabling their separation and quantification. The reaction is rapid and can be automated, making it suitable for high-throughput screening.[1][2][3][4]

Table 1: Reproducibility of Automated TMSH Derivatization of Fatty Acid Standards [1]

Fatty AcidManual Derivatization (%RSD)Automated Derivatization (%RSD)
Myristic acid (C14:0)5.83.1
Palmitic acid (C16:0)4.52.5
Stearic acid (C18:0)6.23.5
Oleic acid (C18:1n9c)7.14.2
Linoleic acid (C18:2n6c)8.55.1
α-Linolenic acid (C18:3n3)9.35.8
Arachidonic acid (C20:4n6)12.17.3
Eicosapentaenoic acid (C20:5n3)13.58.2
Docosahexaenoic acid (C22:6n3)15.29.5
Hexacosanoic acid (C26:0)23.6114.8

%RSD: Percent Relative Standard Deviation

Thiols

TMSH effectively methylates thiol-containing compounds to their corresponding methyl thioethers.[5] This reaction is particularly useful in the analysis of lipids and other biological molecules containing sulfhydryl groups. The pyrolytic reaction in a GC injector facilitates the conversion of various thiols, including alkane thiols and those in more complex molecules like thiocholesterol.[5]

Table 2: Methylation of Thiols with TMSH [5]

SubstrateProduct
Dodecane thiolDodecyl methyl sulfide
Octadecane thiolOctadecyl methyl sulfide
1,8-Octanedithiol1,8-Bis(methylthio)octane
2,3-Dimercaptopropan-1-ol1,2-Bis(methylthio)-3-methoxypropane
3β-Mercaptocholest-5-ene3β-Methylthiocholest-5-ene
N-Heterocycles

The methylation of nitrogen-containing heterocycles is a critical step in the synthesis of many pharmaceuticals. While quantitative data for TMSH is limited in publicly available literature, related sulfonium (B1226848) salts (sulfoxonium ylides) have been shown to be effective methylating agents for N-heterocycles, including pyrazinones, quinoxalinones, and azauracils, often with high yields.[6] For instance, C3-methylated quinoxalinone adducts have been synthesized in excellent yields.[6] Azauracil ribonucleosides have also been successfully methylated to afford the desired products in yields as high as 91-94%.[6]

Phenols

Direct O-methylation of phenols using TMSH is less commonly reported in readily available literature. However, the structurally similar reagent, tetramethylammonium (B1211777) hydroxide (TMAH), has been effectively used for this transformation, particularly with microwave assistance. This method has been shown to produce aryl methyl ethers in good to excellent yields for a variety of phenolic compounds bearing both electron-donating and electron-withdrawing groups.[7]

Experimental Protocols

Protocol 1: Automated GC-MS Analysis of Fatty Acids Using TMSH

This protocol is adapted from a high-throughput methodology for fatty acid profiling.[1][2][3][4]

Materials:

  • This compound hydroxide (TMSH) solution (0.25 M in methanol)

  • Sample containing fatty acids (e.g., lipid extract)

  • Internal standard (e.g., heptadecanoic acid)

  • GC-MS system with a robotic autosampler

Procedure:

  • Sample Preparation: Dissolve the lipid extract in a suitable solvent (e.g., methanol/toluene). Add the internal standard.

  • Automated Derivatization and Injection:

    • The autosampler aspirates a defined volume of the sample solution.

    • The autosampler then aspirates a defined volume of the TMSH reagent.

    • The sample and reagent are mixed in the syringe.

    • The mixture is injected into the hot GC inlet (typically 250-300°C).

  • GC-MS Analysis:

    • GC Column: Use a suitable capillary column for FAMEs analysis (e.g., DB-23, SP-2560).

    • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 250°C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-550).

  • Data Analysis: Identify and quantify FAMEs by comparing their retention times and mass spectra to those of known standards.

GC_MS_Workflow Sample_Prep 1. Sample Preparation (Lipid Extraction, Internal Standard Addition) Autosampler 2. Automated Derivatization (Sample + TMSH Aspiration and Mixing) Sample_Prep->Autosampler GC_Inlet 3. Injection into Hot GC Inlet (Pyrolytic Methylation) Autosampler->GC_Inlet GC_Column 4. Separation of FAMEs on GC Column GC_Inlet->GC_Column MS_Detector 5. Detection by Mass Spectrometer GC_Column->MS_Detector Data_Analysis 6. Data Analysis (Identification and Quantification) MS_Detector->Data_Analysis

Figure 2: Workflow for automated GC-MS analysis of fatty acids using TMSH.

Conclusion

This compound hydroxide is a powerful and efficient methylating agent with broad applicability in chemical synthesis and analysis. Its utility in the derivatization of fatty acids for GC-MS is well-established, offering high reproducibility and the potential for high-throughput automation. While its application for other functional groups such as thiols and N-heterocycles is also documented, further research to quantify yields and optimize reaction conditions for a wider range of substrates would be beneficial. For researchers and professionals in drug development, TMSH represents a valuable tool for molecular modification and analysis. As with all chemical reagents, appropriate safety precautions must be strictly followed.

References

An In-depth Technical Guide on the Structure and Bonding in the Trimethylsulfonium Cation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trimethylsulfonium cation, [(CH₃)₃S]⁺, is a simple yet significant organosulfur cation that plays a crucial role in various chemical and biological processes. As a fundamental structural motif in a range of sulfonium (B1226848) salts, it serves as a versatile methylating agent and is a key intermediate in important organic reactions, including the renowned Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes.[1] Its presence in natural products and its application in medicinal chemistry further underscore the importance of a thorough understanding of its structural and bonding characteristics.[2] This technical guide provides a comprehensive overview of the molecular structure, bonding, and key experimental and computational characterization methods for the this compound cation, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure and Bonding

The this compound cation features a central sulfur atom bonded to three methyl groups, resulting in a net positive charge. X-ray crystallographic studies have unequivocally established that the cation adopts a trigonal pyramidal molecular geometry.[3] This geometry arises from the sp³ hybridization of the sulfur atom, which forms three σ-bonds with the carbon atoms of the methyl groups and possesses one lone pair of electrons.

According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the four electron pairs (three bonding pairs and one lone pair) around the central sulfur atom arrange themselves in a tetrahedral fashion to minimize electrostatic repulsion. The presence of the lone pair, which exerts a greater repulsive force than the bonding pairs, compresses the C-S-C bond angles to approximately 102°, a deviation from the ideal tetrahedral angle of 109.5°.[3] The sulfur-carbon bond lengths are typically in the range of 1.77 to 1.78 Å.[3]

Data Presentation: Crystallographic Data of this compound Salts

The structural parameters of the this compound cation have been determined with high precision through single-crystal X-ray diffraction of its various salts. The following table summarizes key crystallographic data for selected this compound salts, allowing for a comparative analysis.

SaltFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)S-C Bond Length (Å)C-S-C Bond Angle (°)Reference
This compound Iodide[(CH₃)₃S]⁺I⁻MonoclinicP2₁/m5.9448.0038.922126.53~1.77~102[4]
This compound Bromide[(CH₃)₃S]⁺Br⁻MonoclinicP2₁/m5.7667.4607.26792.451.782 - 1.786101.6 - 101.8
This compound Tris(trifluoromethylsulfonyl)methanide[(CH₃)₃S]⁺[(CF₃SO₂)₃C]⁻OrthorhombicP2₁2₁2₁8.8018010.9658016.9136090--[5]

Experimental Protocols

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of the this compound cation is single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: Single crystals of this compound salts suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution. For instance, crystals of this compound iodide can be obtained by recrystallization from water.[6] The choice of solvent is critical and depends on the solubility of the specific salt.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent degradation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal.[7] As the crystal is rotated, a series of diffraction patterns are collected on a detector (e.g., CCD or CMOS).[8]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods to yield the final, high-resolution crystal structure, including precise bond lengths, bond angles, and thermal parameters.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the this compound cation in solution.

¹H NMR Spectroscopy:

  • Sample Preparation: A few milligrams of the this compound salt are dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: A typical ¹H NMR spectrum is acquired on a 300-500 MHz spectrometer. The protons of the three equivalent methyl groups give rise to a sharp singlet in the spectrum. In D₂O, this signal typically appears around δ 2.9 ppm.

  • Interpretation: The integration of this singlet corresponds to nine protons, confirming the presence of the three methyl groups.

¹³C NMR Spectroscopy:

  • Sample Preparation: A slightly more concentrated solution in a deuterated solvent is prepared.

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. The three equivalent methyl carbons result in a single resonance.

  • Interpretation: The chemical shift of this carbon signal provides information about the electronic environment of the methyl groups.

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the electronic structure and bonding of the this compound cation.

Methodology for Geometry Optimization:

  • Input File Preparation: An initial guess of the molecular geometry of the this compound cation is created using a molecular modeling program. This geometry is then used to generate an input file for a quantum chemistry software package like Gaussian or ORCA.[10][11]

  • Method and Basis Set Selection: A suitable combination of a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) is chosen.[10] For more accurate results, larger basis sets and dispersion corrections can be employed.

  • Calculation Execution: The geometry optimization calculation is performed. The software iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.[12]

  • Analysis of Results: The output of the calculation provides the optimized geometry (bond lengths and angles), which can be compared with experimental data. Frequency calculations are typically performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies).

Mandatory Visualizations

Molecular Structure of the this compound Cation

molecular_structure Figure 1: Molecular Structure of the this compound Cation cluster_cation cluster_legend Bond Angles S S+ C1 C S->C1 1.77 Å C2 C S->C2 C3 C S->C3 angle C-S-C ≈ 102°

Caption: Ball-and-stick model of the this compound cation with key bond lengths and angles.

Reaction Mechanism: The Corey-Chaykovsky Reaction

corey_chaykovsky Figure 2: The Corey-Chaykovsky Reaction Mechanism reagents This compound Salt [(CH₃)₃S]⁺X⁻ Ketone/Aldehyde R₂C=O ylide Sulfur Ylide [(CH₃)₂S⁺-CH₂⁻] reagents->ylide Deprotonation intermediate Betaine Intermediate reagents->intermediate base Strong Base (e.g., NaH) base->ylide ylide->intermediate Nucleophilic Attack products Epoxide R₂C(O)CH₂ Dimethyl Sulfide (CH₃)₂S intermediate->products Intramolecular SN2 reaction

Caption: Simplified workflow of the Corey-Chaykovsky reaction for epoxide synthesis.

Conclusion

The this compound cation is a fundamental species in organic chemistry with a well-defined trigonal pyramidal structure. This guide has provided a detailed overview of its bonding, supported by crystallographic data, and has outlined key experimental and computational protocols for its characterization. A thorough understanding of these structural and electronic properties is essential for harnessing the reactivity of this compound salts in synthetic organic chemistry and for the rational design of new molecules in drug discovery and development. The methodologies and data presented herein serve as a valuable resource for researchers and scientists working with this versatile cation.

References

Solubility of Trimethylsulfonium Salts in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trimethylsulfonium salts in various organic solvents. Due to their increasing importance as reagents and intermediates in organic synthesis and pharmaceutical development, a thorough understanding of their solubility is crucial for reaction optimization, purification, and formulation. This document summarizes available quantitative and qualitative solubility data, provides detailed experimental protocols for solubility determination and relevant synthetic applications, and presents key reaction workflows as visual diagrams.

Introduction to this compound Salts

This compound salts are quaternary ammonium (B1175870) compounds characterized by a central sulfur atom bonded to three methyl groups, resulting in a positively charged sulfonium (B1226848) ion.[1] This cation is typically paired with a variety of anions, such as halides (chloride, bromide, iodide), triflate, or tetrafluoroborate. These salts are generally colorless, crystalline solids and are known for their hydrophilic nature, which dictates their solubility profile.[2] The polarity of the this compound cation makes these salts readily soluble in polar solvents, while their ionic nature results in very low solubility in non-polar organic solvents.[1][2]

Solubility Data

Qualitative Solubility Summary

The general principle of "like dissolves like" governs the solubility of this compound salts. Their ionic and polar nature leads to favorable interactions with polar solvent molecules.

This compound SaltSolvent TypeGeneral SolubilityReference(s)
This compound ChloridePolar Protic (e.g., Ethanol)Very Soluble[2]
This compound BromidePolar SolventsSoluble[1]
This compound IodidePolar Solvents (e.g., Water, Alcohols, THF, DMSO)Soluble[1]
Trimethylsulfoxonium (B8643921) IodidePolar Solvents (e.g., Water, Methanol, DMF)Readily Soluble
Quantitative Solubility Data

Quantitative data on the solubility of this compound salts in organic solvents is sparse. The following table presents the limited data found in the literature. Researchers are encouraged to determine solubility for their specific systems of interest using the protocols outlined in this guide.

SaltSolventTemperature (°C)SolubilityReference(s)
Trimethylsulfoxonium IodideWaterNot Specified50 g/L

Experimental Protocols

This section provides detailed methodologies for determining the solubility of this compound salts and for key synthetic procedures where these salts are employed.

Protocol for Determining the Solubility of a this compound Salt in an Organic Solvent

This protocol describes the equilibrium concentration method, a common technique for determining the solubility of a solid in a liquid.[3][4]

Materials:

  • This compound salt of interest

  • Anhydrous organic solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with hotplate

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Procedure:

  • Sample Preparation:

    • Add an excess amount of the this compound salt to a vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or on a magnetic stirrer with controlled temperature.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[3][4]

  • Sample Collection and Analysis:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe fitted with a filter to remove any undissolved particles.

    • Dilute the collected sample to a known volume with the same organic solvent in a volumetric flask.

    • Determine the concentration of the this compound salt in the diluted sample using a pre-calibrated analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Alternatively, for a gravimetric determination, a known volume of the filtered supernatant can be evaporated to dryness in a pre-weighed container, and the mass of the residual salt can be measured.

  • Calculation:

    • Calculate the solubility of the this compound salt in the chosen solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

Synthesis of Trimethylsulfoxonium Chloride

This protocol describes the oxidation of this compound chloride to trimethylsulfoxonium chloride.[5][6]

Materials:

Procedure:

  • Reaction Setup:

    • In a reaction flask, prepare a solution of this compound chloride in water (e.g., a 50% solution).[5]

    • Add a catalytic amount of ruthenium dioxide hydrate to the solution.

  • Oxidation:

    • Stir the mixture under a chlorine atmosphere.

    • Slowly add the sodium hypochlorite solution to the reaction mixture over several hours using an addition funnel.[5] Maintain the pH of the mixture below 7 throughout the addition.[5]

  • Work-up and Isolation:

    • After the addition is complete, extract the aqueous product mixture with chloroform three times to remove the ruthenium tetroxide.[5]

    • The resulting aqueous solution contains the trimethylsulfoxonium chloride. The conversion can be monitored by NMR spectroscopy.[5]

Corey-Chaykovsky Epoxidation using this compound Iodide

This protocol provides a general procedure for the epoxidation of a ketone using a sulfur ylide generated from this compound iodide.[7][8][9]

Materials:

  • This compound iodide

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Strong base (e.g., sodium hydride or potassium tert-butoxide)

  • Aldehyde or ketone

  • Anhydrous diethyl ether

  • Water

  • Magnesium sulfate (B86663) (anhydrous)

  • Reaction flask with a magnetic stirrer and nitrogen inlet

Procedure:

  • Ylide Formation:

    • In a dry reaction flask under a nitrogen atmosphere, dissolve this compound iodide in anhydrous DMSO with stirring.[8]

    • Carefully add a strong base (e.g., sodium hydride or a solution of potassium tert-butoxide in DMSO) to the solution to generate the sulfur ylide in situ.[7][8]

  • Epoxidation Reaction:

    • Add the aldehyde or ketone to the ylide solution.[8]

    • Stir the reaction mixture at room temperature for a suitable period (e.g., 2 hours).[8]

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with diethyl ether.[8]

    • Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate.[8]

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired epoxide.[8]

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

experimental_workflow Solubility Determination Workflow cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess salt to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature prep3->equil1 equil2 Allow to equilibrate (24-48h) equil1->equil2 equil3 Cease agitation and let solid settle equil2->equil3 analysis1 Withdraw supernatant with syringe filter equil3->analysis1 analysis2 Dilute sample to known volume analysis1->analysis2 analysis3 Measure concentration (e.g., HPLC) analysis2->analysis3 calc1 Calculate solubility (g/100mL or mol/L) analysis3->calc1

Workflow for determining the solubility of a this compound salt.

corey_chaykovsky_workflow Corey-Chaykovsky Epoxidation Workflow cluster_ylide Ylide Formation cluster_reaction Epoxidation cluster_workup Work-up and Purification cluster_product Product ylide1 Dissolve this compound Iodide in anhydrous DMSO ylide2 Add strong base (e.g., NaH) ylide1->ylide2 react1 Add aldehyde or ketone to ylide solution ylide2->react1 react2 Stir at room temperature react1->react2 workup1 Quench with water react2->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Dry organic phase workup2->workup3 workup4 Evaporate solvent workup3->workup4 workup5 Purify by column chromatography workup4->workup5 prod1 Obtain pure epoxide workup5->prod1

Workflow for the Corey-Chaykovsky epoxidation reaction.

Conclusion

The solubility of this compound salts is a critical parameter for their effective use in organic synthesis and pharmaceutical applications. While comprehensive quantitative data remains limited, their high solubility in polar organic solvents is a well-established characteristic. This guide has provided the available solubility information, along with detailed, actionable protocols for both solubility determination and key synthetic transformations. The visualized workflows offer a clear and concise representation of these experimental procedures. It is recommended that researchers and developers perform solubility testing for their specific salt-solvent systems to ensure optimal process performance.

References

An In-depth Technical Guide to Trimethylsulfonium Counterions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of various trimethylsulfonium ([CH₃)₃S⁺] counterions, detailing their synthesis, physicochemical properties, and applications, with a particular focus on their relevance in research and drug development.

Introduction to this compound Salts

This compound salts are a class of organosulfur compounds characterized by a positively charged sulfur atom bonded to three methyl groups.[1] The nature of the accompanying anion, or counterion, significantly influences the salt's overall properties, such as solubility, stability, and reactivity.[2] These salts are valuable reagents in organic synthesis, primarily as methylating agents and as precursors for the generation of sulfur ylides, which are key intermediates in reactions like the Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes.[1][3][4] In the context of drug development, the choice of a counterion is a critical step that can affect a drug's solubility, bioavailability, and stability.[5]

Physicochemical Properties of Common this compound Salts

The selection of a suitable this compound salt for a specific application is largely dictated by its physicochemical properties. The counterion plays a pivotal role in determining these characteristics. For instance, salts with halide counterions exhibit different properties compared to those with more complex anions like triflate or tetrafluoroborate. A summary of the key properties of several common this compound salts is presented below.

Salt NameChemical FormulaMolecular Weight ( g/mol )AppearanceMelting/Decomposition Point (°C)SolubilityKey Features
This compound Iodide [(CH₃)₃S]⁺I⁻204.07White to off-white or pale yellow crystalline solid[6]203-207 (decomposes)[7]Soluble in water, alcohol, tetrahydrofuran, and dimethyl sulfoxide (B87167).[3]Commonly used precursor for dimethylsulfonium methylide in the Corey-Chaykovsky reaction.[8]
This compound Bromide [(CH₃)₃S]⁺Br⁻157.07White to beige crystalline solid or powder[9]172 (decomposes)[9]Soluble in water and polar organic solvents.[9]Used in epoxidation reactions and as a methylating agent.[9]
This compound Chloride [(CH₃)₃S]⁺Cl⁻112.62Colorless crystals[7]100 (decomposes)[7]Very soluble in water and ethanol.[7]Highly hygroscopic.[7]
This compound Triflate [(CH₃)₃S]⁺CF₃SO₃⁻226.24Colorless, crystalline solid[10]N/AN/AHighly reactive and electrophilic methylating agent.[10]
This compound Tetrafluoroborate [(CH₃)₃S]⁺BF₄⁻163.97Solid205-210[7]N/A
This compound Methylsulfate [(CH₃)₃S]⁺CH₃SO₄⁻188.27White crystalline powder92-94[7]N/AUsed for epoxidation under phase transfer conditions.[11]

Key Applications and Reaction Mechanisms

This compound salts are versatile reagents with a range of applications in organic synthesis and potential roles in biological systems.

The Corey-Chaykovsky Reaction

A primary application of this compound salts, particularly the iodide and bromide salts, is in the Corey-Chaykovsky reaction. This reaction provides a powerful method for the synthesis of epoxides, aziridines, and cyclopropanes from carbonyls, imines, and enones, respectively.[3][4] The reaction proceeds via the in situ generation of a sulfur ylide, dimethylsulfonium methylide, by treating the this compound salt with a strong base.

Corey_Chaykovsky_Reaction TMSI This compound Iodide [(CH₃)₃S]⁺I⁻ Ylide Dimethylsulfonium Methylide (CH₃)₂S⁺-CH₂⁻ TMSI->Ylide Deprotonation Base Strong Base (e.g., NaH, t-BuOK) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Carbonyl Compound (Aldehyde or Ketone) Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 reaction DMS Dimethyl Sulfide (B99878) (Leaving Group) Betaine->DMS Elimination

Figure 1. The reaction workflow of the Corey-Chaykovsky epoxidation.

Methylation Reactions

This compound salts, especially this compound triflate, are effective methylating agents.[10] The strong electrophilicity of the methyl groups on the sulfonium (B1226848) cation allows for the transfer of a methyl group to various nucleophiles.

Methylation_Reaction TMS_salt This compound Salt [(CH₃)₃S]⁺X⁻ Product Methylated Product (Nu-CH₃) TMS_salt->Product SN2 Reaction DMS Dimethyl Sulfide (Leaving Group) TMS_salt->DMS Elimination Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Figure 2. General scheme of a methylation reaction using a this compound salt.

Biological Significance

Recent studies have identified this compound as a metabolite in human urine, suggesting its potential as a biomarker for the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule.[12][13] The proposed pathway involves the successive methylation of H₂S to dimethylsulfide, which is then further methylated to form the this compound ion by the enzyme thioether S-methyltransferase.[12]

H2S_Metabolism cluster_pathway Proposed Metabolic Pathway cluster_enzymes Enzymes H2S Hydrogen Sulfide (H₂S) MMS Methanethiol (CH₃SH) H2S->MMS Methylation DMS Dimethyl Sulfide ((CH₃)₂S) MMS->DMS Methylation TMS This compound Ion ((CH₃)₃S⁺) DMS->TMS Methylation Enzyme1 Methyltransferase(s) Enzyme1->MMS Enzyme1->DMS Enzyme2 Thioether S-methyltransferase (INMT/METTL7B) Enzyme2->TMS

Figure 3. Proposed metabolic pathway for the formation of this compound from H₂S.

Experimental Protocols

Detailed methodologies for the synthesis of key this compound salts and their application are provided below.

Synthesis of this compound Iodide

This protocol describes the synthesis of this compound iodide from dimethyl sulfide and methyl iodide.[14]

Materials:

  • Dimethyl sulfide

  • Methyl iodide

Procedure:

  • In a suitable reaction vessel, combine equimolar amounts of dimethyl sulfide and methyl iodide.

  • Stir the mixture at room temperature for 12-15 hours.

  • The white crystalline product, this compound iodide, will precipitate out of the solution.

  • Collect the solid by filtration and wash it twice with diethyl ether.

  • Dry the product under vacuum.

Synthesis of this compound Bromide

This protocol details the synthesis of this compound bromide from dimethyl sulfoxide (DMSO) and benzyl (B1604629) bromide.[9]

Materials:

  • Benzyl bromide

  • Dimethyl sulfoxide (DMSO)

  • Acetone

Procedure:

  • In a round-bottomed flask equipped with a condenser, prepare a solution of benzyl bromide in DMSO.

  • Heat the solution at 80°C for up to 24 hours.[9]

  • Cool the reaction mixture to room temperature, which will cause the precipitation of this compound bromide.

  • Collect the precipitate by filtration and wash it thoroughly with acetone.

  • Dry the product under vacuum.

Corey-Chaykovsky Epoxidation of a Ketone

This protocol provides a general procedure for the epoxidation of a ketone using this compound iodide.[3]

Materials:

  • This compound iodide

  • Dry Dimethyl sulfoxide (DMSO)

  • Ketone substrate

  • Potassium tert-butoxide

  • Ethyl ether

  • Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve this compound iodide (1.65 equivalents) in dry DMSO with stirring until a clear solution is obtained.

  • Add the ketone (1.0 equivalent) to the solution.

  • Slowly add a solution of potassium tert-butoxide (1.65 equivalents) in DMSO.

  • Stir the resulting solution at room temperature for 2 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl ether.

  • Wash the combined organic phases with water and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired epoxide.[3]

Conclusion

This compound salts are a versatile and important class of compounds for researchers, scientists, and drug development professionals. The ability to tune their physicochemical properties by altering the counterion makes them highly adaptable for a range of applications, from fundamental organic synthesis to the development of new therapeutic agents. A thorough understanding of their synthesis, properties, and reactivity is crucial for their effective utilization in both academic and industrial research settings. The emerging role of the this compound ion in biological systems as a potential biomarker opens up new avenues for clinical and diagnostic research.

References

Spectroscopic Profile of Trimethylsulfonium Tetrafluoroborate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for trimethylsulfonium tetrafluoroborate (B81430), a compound of interest in various chemical and pharmaceutical applications. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectral data, detailed experimental protocols, and a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and ATR-IR spectroscopy of this compound tetrafluoroborate.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
NucleusChemical Shift (δ) ppmMultiplicitySolvent
¹H~2.9SingletDMSO-d₆
¹³C~25.5SingletDMSO-d₆

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Table 2: ATR-IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
~3020C-H stretch (methyl)
~1430C-H bend (methyl)
~1030-1080 (broad)B-F stretch (tetrafluoroborate anion)
~940C-S stretch

Experimental Protocols

The following sections detail the methodologies for obtaining the NMR and IR spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound tetrafluoroborate.

Instrumentation: A Bruker AC-300 NMR spectrometer or equivalent.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound tetrafluoroborate.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 10 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse with proton decoupling.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 200 ppm

  • Temperature: 298 K

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To identify the functional groups present in this compound tetrafluoroborate.

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer equipped with a diamond ATR accessory or equivalent.[1]

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound tetrafluoroborate sample directly onto the center of the ATR crystal to ensure full contact.

  • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

  • The instrument software will automatically perform a background subtraction.

  • Identify and label the major absorption peaks in the resulting spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound tetrafluoroborate.

Spectroscopic_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy H_NMR ¹H NMR C_NMR ¹³C NMR H_NMR->C_NMR Corroborate Structure Structure_Confirmation Structural Confirmation H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation ATR_IR ATR-IR Functional_Group_ID Functional Group Identification ATR_IR->Functional_Group_ID Sample Sample: This compound Tetrafluoroborate Sample->H_NMR Sample->ATR_IR Final_Analysis Complete Spectroscopic Characterization Structure_Confirmation->Final_Analysis Functional_Group_ID->Final_Analysis

Caption: Logical workflow for the spectroscopic analysis of this compound tetrafluoroborate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability of Trimethylsulfonium Compounds

This guide provides a comprehensive overview of the thermal stability of this compound compounds, a class of organosulfur salts with applications in organic synthesis, agriculture, and potentially as ionic liquids. Understanding the thermal decomposition behavior of these compounds is critical for their safe storage, handling, and application, particularly in drug development where stability is paramount.

Introduction to this compound Compounds

This compound salts consist of a central sulfur atom bonded to three methyl groups, carrying a positive charge, and an associated counter-anion. The general structure is [(CH₃)₃S]⁺X⁻. These compounds are typically white, crystalline solids and are often hydrophilic, showing good solubility in polar solvents due to their ionic nature.[1][2] Their utility as methylating agents and precursors to sulfur ylides makes them valuable in synthetic chemistry.[2][3]

Factors Influencing Thermal Stability

The thermal stability of this compound salts is not intrinsic to the cation alone but is significantly influenced by several factors. A thorough understanding of these factors is essential for predicting and controlling their decomposition.

  • Nature of the Counter-Anion: The identity of the counter-anion (X⁻) is one of the most critical factors. The stability of the salt is generally inversely proportional to the nucleophilicity of the anion.[4] Highly nucleophilic anions can attack the methyl groups of the cation via an Sₙ2 mechanism, leading to decomposition at lower temperatures.[3][4] For instance, salts with halide anions like chloride and bromide are less stable than those with non-nucleophilic anions like perchlorate (B79767) (ClO₄⁻).[4]

  • Solvent Effects: The surrounding solvent environment can significantly impact thermal stability. Decomposition rates can be accelerated in environments where the cation and anion are weakly solvated, facilitating their interaction.[4]

  • Physical State: The stability of a compound in its solid, crystalline state can be considerably different from its stability in solution. For example, dry, solid this compound bromide is stable up to 194°C, whereas its decomposition is readily studied in solvents like ethanol (B145695) at 100°C.[4]

  • Presence of Impurities: As with many chemical compounds, impurities such as water or residual reactants can lower the decomposition temperature.[5][6] this compound chloride, for instance, is noted to be very hygroscopic, and absorbed moisture could potentially affect its stability.[1][7]

Quantitative Thermal Stability Data

The decomposition temperature is a key parameter for assessing thermal stability. The data below, compiled from various sources, summarizes the reported decomposition and melting points for several common this compound salts. It is important to note that experimental conditions (e.g., heating rate, atmosphere) can influence these values.

Compound NameFormulaDecomposition / Melting Point (°C)Notes
This compound Chloride[(CH₃)₃S]⁺Cl⁻~100Decomposes. Very hygroscopic.[1][3][7]
This compound Bromide[(CH₃)₃S]⁺Br⁻172 (Decomposes)Stable up to 194°C in dry solid form.[1][4]
This compound Iodide[(CH₃)₃S]⁺I⁻215 - 220 (Melts/Decomposes)Some sources report up to 229°C.[8][9][10]
This compound Perchlorate[(CH₃)₃S]⁺ClO₄⁻>100 (in solution)Significantly more stable in solution compared to halide salts due to the non-nucleophilic anion.[4]

Decomposition Mechanisms and Pathways

The primary thermal decomposition pathway for this compound halides is an intramolecular Sₙ2 reaction.[3] In this mechanism, the halide anion acts as a nucleophile, attacking one of the electrophilic methyl carbons of the this compound cation. This results in the formation of a neutral methyl halide and dimethyl sulfide.

The rate of this decomposition reaction is highly dependent on the nucleophilicity of the anion, as demonstrated by studies on the decomposition kinetics in solution.[4]

Decomposition_Pathway reactant [(CH₃)₃S]⁺Cl⁻ This compound Chloride transition Transition State (Sₙ2) reactant->transition Heat (Δ) products CH₃Cl + (CH₃)₂S Methyl Chloride + Dimethyl Sulfide transition->products Decomposition TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis prep1 Weigh Sample prep2 Place in TGA Pan prep1->prep2 analysis1 Load Sample into Furnace prep2->analysis1 analysis2 Heat at Linear Rate (e.g., 10°C/min under N₂) analysis1->analysis2 analysis3 Record Mass vs. Temperature analysis2->analysis3 data1 Plot Thermogram (% Weight vs. Temp) analysis3->data1 data2 Determine Onset of Decomposition (T_onset) data1->data2 DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis prep1 Weigh Sample prep2 Seal in DSC Pan prep1->prep2 analysis1 Load Sample & Reference prep2->analysis1 analysis2 Heat at Linear Rate analysis1->analysis2 analysis3 Record Heat Flow vs. Temp analysis2->analysis3 data1 Plot DSC Thermogram (Heat Flow vs. Temp) analysis3->data1 data2 Identify Thermal Events (Melting, Decomposition) data1->data2 Synthesis_Workflow cluster_reactants Reactants cluster_products Product reactant1 (CH₃)₂S Dimethyl Sulfide reaction Mix & Stir (Room Temp) reactant1->reaction reactant2 CH₃I Iodomethane reactant2->reaction product [(CH₃)₃S]⁺I⁻ This compound Iodide (White Crystals) reaction->product Sₙ2 Reaction

References

An In-Depth Technical Guide to Trimethylsulfonium Salts as Precursors to Sulfur Ylides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trimethylsulfonium salts, focusing on their critical role as precursors for the in-situ generation of sulfur ylides. It details the synthesis of these salts, the formation of the reactive ylide intermediates, and their subsequent application in key carbon-carbon bond-forming reactions, which are foundational in modern organic synthesis and drug discovery.

Introduction to Sulfur Ylides

Sulfur ylides are neutral, dipolar molecules containing a carbanion adjacent to a positively charged sulfonium (B1226848) center.[1] These reactive intermediates are invaluable in organic synthesis for their ability to transfer a methylene (B1212753) group (or substituted alkylidene group) to various electrophiles. The most prominent application of sulfur ylides is the Corey-Chaykovsky reaction, a versatile method for the synthesis of epoxides, cyclopropanes, and aziridines.[2][3][4]

This compound salts are the most common and accessible precursors for generating the simplest sulfur ylides, such as dimethylsulfonium methylide. These salts are typically stable, crystalline solids that can be stored and handled before being converted into the highly reactive ylide immediately prior to use.[5][6]

Synthesis and Properties of this compound Salts

The preparation of this compound salts is straightforward, typically involving the SN2 reaction between dimethyl sulfide (B99878) and a methyl halide.[7][8] The choice of methyl halide determines the counter-anion of the resulting salt, which can influence its physical properties and solubility. An alternative method involves the reaction of dimethyl sulfoxide (B87167) (DMSO) and methyl iodide to form trimethylsulfoxonium (B8643921) iodide, the precursor to the related and highly useful dimethylsulfoxonium methylide (Corey's Reagent).[7][9]

These salts are generally colorless, crystalline solids with high solubility in polar solvents like water and ethanol, and limited solubility in non-polar organic solvents.[6][10] Their stability varies, with some being hygroscopic and requiring storage under anhydrous conditions.[5][11]

Table 1: Physical Properties of Common this compound & Trimethylsulfoxonium Salts

Salt Name Precursor Molecular Formula Molar Mass ( g/mol ) Melting Point (°C)
This compound Iodide Dimethyl Sulfide + CH₃I C₃H₉IS 204.07 215-220 (dec.)[12]
This compound Bromide Dimethyl Sulfide + CH₃Br C₃H₉BrS 157.07 172 (dec.)[10][11]
This compound Chloride Dimethyl Sulfide + CH₃Cl C₃H₉ClS 112.62 ~100 (dec.)[5][11]
This compound Tetrafluoroborate Varies C₃H₉BF₄S 163.97 205-210
Trimethylsulfoxonium Iodide DMSO + CH₃I C₃H₉IOS 220.07 173-175

| Trimethylsulfoxonium Chloride | Varies | C₃H₉ClOS | 128.62 | 226-229[12] |

Generation of Sulfur Ylides from this compound Salts

The core of the methodology lies in the deprotonation of the this compound salt using a strong base to generate the sulfur ylide in situ.[3][13] The acidic protons on the methyl groups of the sulfonium cation are readily abstracted by bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or butyllithium (B86547) (BuLi).[2][14] The reaction is typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (B95107) (THF) at low to ambient temperatures.[2][5] Due to their limited stability, the ylides are generated and used immediately in the subsequent reaction.[4][5]

G cluster_0 Ylide Formation TMSI This compound Iodide [(CH₃)₃S⁺]I⁻ Ylide Dimethylsulfonium Methylide (CH₃)₂S⁺-CH₂⁻ TMSI->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide Salt NaI + H₂

Figure 1: Generation of Dimethylsulfonium Methylide.

The Corey-Chaykovsky Reaction: Key Applications

The reaction of sulfur ylides with electrophiles is known as the Corey-Chaykovsky reaction. This transformation is a powerful tool for constructing three-membered rings.[2][3] A key feature is the distinction in reactivity between dimethylsulfonium methylide and its oxidized counterpart, dimethylsulfoxonium methylide.

Table 2: Comparison of Reactivity for Common Sulfur Ylides

Ylide Species Precursor Salt Typical Base / Solvent Reactivity with α,β-Unsaturated Ketones Primary Product
Dimethylsulfonium Methylide This compound Iodide NaH / THF or KOtBu / DMSO 1,2-addition (Kinetic) Epoxide[13]

| Dimethylsulfoxonium Methylide | Trimethylsulfoxonium Iodide | NaH / DMSO | 1,4-addition (Thermodynamic) | Cyclopropane[3][4] |

Epoxidation of Aldehydes and Ketones

Sulfur ylides react readily with aldehydes and ketones to produce epoxides (oxiranes).[13] The mechanism involves the nucleophilic attack of the ylide carbanion on the electrophilic carbonyl carbon, forming a betaine (B1666868) intermediate. This is followed by an intramolecular SN2 displacement, where the oxygen anion attacks the carbon bearing the sulfonium group, which acts as an excellent leaving group (dimethyl sulfide), to form the three-membered epoxide ring.[4][9]

G Ketone Ketone (R₂C=O) Betaine Betaine Intermediate Ketone->Betaine + Ylide Ylide Sulfur Ylide ((CH₃)₂S⁺-CH₂⁻) Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 DMS Dimethyl Sulfide ((CH₃)₂S) Epoxide->DMS Byproduct

Figure 2: Mechanism for Epoxidation of a Ketone.

Cyclopropanation of α,β-Unsaturated Carbonyls

While dimethylsulfonium methylide typically yields epoxides via 1,2-addition, the more stable dimethylsulfoxonium methylide (Corey's Reagent) preferentially undergoes a 1,4-conjugate (Michael) addition to α,β-unsaturated ketones.[3] This is followed by an intramolecular ring-closing reaction to furnish cyclopropyl (B3062369) ketones as the major product.[4] This divergent reactivity allows for selective synthesis of either epoxides or cyclopropanes from the same class of starting material by choosing the appropriate sulfur ylide.

G Enone α,β-Unsaturated Ketone Enolate Enolate Intermediate Enone->Enolate 1. 1,4-Addition Ylide Sulfoxonium Ylide ((CH₃)₂SO⁺-CH₂⁻) Cyclopropane Cyclopropyl Ketone Enolate->Cyclopropane 2. Intramolecular SN2 DMSO_out DMSO byproduct Cyclopropane->DMSO_out

Figure 3: Mechanism for Cyclopropanation of an Enone.

Aziridination of Imines

In a reaction analogous to epoxidation, sulfur ylides can react with imines to produce aziridines, which are valuable nitrogen-containing three-membered heterocycles.[4][7] The mechanism follows the same pathway: nucleophilic attack on the imine carbon, formation of a zwitterionic intermediate, and subsequent intramolecular ring closure with the displacement of dimethyl sulfide.[7]

Experimental Protocols

The following protocols are representative examples of the preparation and use of sulfur ylides derived from this compound precursors.

Protocol 1: Preparation of Dimethylsulfoxonium Methylide and Epoxidation of Cyclohexanone (B45756)

This procedure is adapted from the established Organic Syntheses protocol for preparing methylenecyclohexane (B74748) oxide.[15]

Materials:

  • Sodium hydride (NaH), 60% dispersion in oil

  • Trimethylsulfoxonium iodide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cyclohexanone

  • Petroleum ether, Ether, Water, Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Three-necked round-bottomed flask, magnetic stirrer, condenser, addition funnel

Procedure:

  • Ylide Generation: a. In a 500-mL, three-necked flask, place sodium hydride (0.22 mol, 8.8 g of 60% dispersion). Wash the NaH with petroleum ether (150 mL) by stirring, allowing it to settle, and decanting the solvent to remove the mineral oil.[15] b. Add 250 mL of anhydrous DMSO to the flask. Heat the mixture to 50°C until the evolution of hydrogen ceases (approx. 45 minutes), indicating the formation of the methylsulfinyl carbanion. The resulting solution will be gray and turbid. c. Cool the solution to room temperature and add trimethylsulfoxonium iodide (0.2 mole, 44.0 g) in portions over 10 minutes. Stir the mixture for an additional 10 minutes to ensure complete formation of the dimethyloxosulfonium methylide solution.[15]

  • Epoxidation Reaction: a. To the freshly prepared ylide solution, add cyclohexanone (0.2 mole, 19.6 g) over a 5-minute period.[15] b. After stirring for 15 minutes at room temperature, heat the reaction mixture to 55–60°C for 30 minutes.[15] c. Pour the reaction mixture into 500 mL of cold water and extract with three 100-mL portions of diethyl ether. d. Combine the ether extracts, wash with 100 mL of water, then with 50 mL of saturated aqueous NaCl solution. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: a. Remove the ether by distillation at atmospheric pressure. b. Distill the residue under reduced pressure to yield methylenecyclohexane oxide. Expected yield: 67–76%.[15]

Protocol 2: In Situ Generation of Dimethylsulfonium Methylide for Epoxidation

This protocol describes a common method for the direct use of this compound iodide without isolating the ylide.[4][14]

Materials:

  • This compound iodide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aldehyde or Ketone substrate (e.g., 4-tert-butylcyclohexanone)

  • Diethyl ether, Water

  • Anhydrous magnesium sulfate

  • Round-bottomed flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Reaction Setup: a. Add this compound iodide (1.65 eq) to a flask containing anhydrous DMSO (e.g., 25 mL for a 7 mmol scale reaction) under a nitrogen atmosphere. Stir until the salt is fully dissolved.[4] b. Add the ketone substrate (1.0 eq, e.g., 7.15 mmol of allyl cyclohexanone) to the solution.[4]

  • Ylide Generation and Reaction: a. Separately, prepare a solution of potassium tert-butoxide (1.65 eq) in anhydrous DMSO (e.g., 17 mL).[4] b. Add the KOtBu solution to the reaction mixture. c. Stir the resulting solution at room temperature for 2 hours.[4]

  • Workup and Purification: a. Quench the reaction by adding water. b. Extract the aqueous mixture with diethyl ether. c. Wash the combined organic phases with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[4] d. Purify the crude product by column chromatography to afford the desired epoxide. Expected yield for allyl cyclohexanone substrate: 88%.[4]

G cluster_0 Experimental Workflow A 1. Dissolve TMS Salt & Substrate in DMSO B 2. Add Base Solution (e.g., KOtBu in DMSO) A->B C 3. Stir at Room Temp (e.g., 2 hours) B->C D 4. Aqueous Workup & Extraction C->D E 5. Dry and Concentrate Organic Layer D->E F 6. Purify Product (Chromatography) E->F

Figure 4: General Workflow for Corey-Chaykovsky Reaction.

Reaction Scope and Quantitative Data

The Corey-Chaykovsky reaction is highly reliable and provides good to excellent yields for a wide range of substrates.

Table 3: Selected Examples of the Corey-Chaykovsky Reaction

Substrate Ylide Precursor / Base Solvent Product Yield (%) Reference
Kobusone This compound Iodide / KOtBu DMF Diepoxide 91 [2][14]
Symmetric Tricyclic Enone Trimethylsulfoxonium Iodide / KOtBu DMSO Tetracyclic Cyclopropane 69 [2]
Aldehyde 17 Isopropyl Dimethylsulfonium Salt / t-BuLi THF (±)-marinoepoxide 14.6 [14]
Allyl Cyclohexanone This compound Iodide / KOtBu DMSO Corresponding Epoxide 88 [4]

| Cyclohexanone | Trimethylsulfoxonium Iodide / NaH | DMSO | Methylenecyclohexane oxide | 67-76 |[15] |

Conclusion

This compound salts are indispensable precursors for the generation of sulfur ylides, which are powerful reagents in synthetic organic chemistry. Their application in the Corey-Chaykovsky reaction provides a robust and high-yielding pathway to essential structural motifs like epoxides, cyclopropanes, and aziridines. The predictable and often stereoselective nature of these transformations, coupled with the operational simplicity of using stable sulfonium salt precursors, ensures their continued and widespread use in the synthesis of complex natural products and the development of novel pharmaceutical agents.

References

An In-Depth Technical Guide to the Corey-Chaykovsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Corey-Chaykovsky reaction is a powerful and versatile synthetic method for the preparation of three-membered rings, including epoxides, aziridines, and cyclopropanes. This reaction, which involves the treatment of a carbonyl compound, imine, or α,β-unsaturated carbonyl compound with a sulfur ylide, has become an indispensable tool in modern organic synthesis, particularly in the construction of complex molecular architectures found in natural products and pharmaceuticals.

Core Principles and Mechanism

The Corey-Chaykovsky reaction proceeds through the nucleophilic addition of a sulfur ylide to an electrophilic center, followed by an intramolecular SN2-type displacement of a dialkyl sulfide (B99878) or dimethyl sulfoxide (B87167). The choice of sulfur ylide—typically a sulfonium (B1226848) ylide or a sulfoxonium ylide—is crucial and dictates the course of the reaction, particularly with α,β-unsaturated systems.

Sulfonium ylides , such as dimethylsulfonium methylide, are generally more reactive and are considered "harder" nucleophiles. They tend to favor 1,2-addition to the carbonyl group of enones, leading to the formation of epoxides.

Sulfoxonium ylides , such as dimethylsulfoxonium methylide (often referred to as the Corey's reagent), are more stabilized and are considered "softer" nucleophiles. They preferentially undergo 1,4-conjugate addition to enones, resulting in the formation of cyclopropanes.[1]

The generalized mechanism for the Corey-Chaykovsky reaction is depicted below:

Corey-Chaykovsky Mechanism cluster_epoxidation Epoxidation cluster_aziridination Aziridination cluster_cyclopropanation Cyclopropanation Carbonyl R₂C=O Betaine_epox R₂C(O⁻)-CH₂-S⁺(CH₃)₂ Carbonyl->Betaine_epox Nucleophilic Attack Ylide_epox CH₂(⁻)-S⁺(CH₃)₂ Ylide_epox->Betaine_epox Epoxide R₂C(O)CH₂ Betaine_epox->Epoxide Intramolecular Sₙ2 Imine R₂C=NR' Betaine_azir R₂C(N⁻R')-CH₂-S⁺(CH₃)₂ Imine->Betaine_azir Nucleophilic Attack Ylide_azir CH₂(⁻)-S⁺(CH₃)₂ Ylide_azir->Betaine_azir Aziridine R₂C(NR')CH₂ Betaine_azir->Aziridine Intramolecular Sₙ2 Enone R₂C=CR-C(=O)R' Enolate R₂C(CH₂-S⁺(=O)(CH₃)₂)-C=C(O⁻)R' Enone->Enolate 1,4-Conjugate Addition Ylide_cyclo CH₂(⁻)-S⁺(=O)(CH₃)₂ Ylide_cyclo->Enolate Cyclopropane R₂C(CH₂)CR-C(=O)R' Enolate->Cyclopropane Intramolecular Sₙ2

Figure 1: Generalized mechanisms of the Corey-Chaykovsky reaction.

Quantitative Data Summary

The Corey-Chaykovsky reaction is known for its high efficiency and stereoselectivity. Below are tables summarizing representative quantitative data for its three main applications.

Epoxidation of Aldehydes and Ketones
SubstrateYlide PrecursorBase/SolventYield (%)ee (%)Reference
AcetophenoneTrimethylsulfoxonium (B8643921) iodideLa-Li₃-(S)-BINOL complex / NaH / THF>9997[2](--INVALID-LINK--)
4-MethoxyacetophenoneTrimethylsulfoxonium iodideLa-Li₃-(S)-BINOL complex / NaH / THF>9995[2](--INVALID-LINK--)
2-NaphthaldehydeChiral Sulfide / MeIK₃PO₄ / Toluene9296(Not available)
CinnamaldehydeChiral Sulfide / MeIK₃PO₄ / Toluene8594(Not available)
CyclohexanoneTrimethylsulfonium iodideNaH / DMSO88N/A[1](--INVALID-LINK--)
Aziridination of Imines
Imine SubstrateYlide PrecursorBase/SolventYield (%)drReference
N-(tert-Butylsulfinyl) ethyl ketimineTrimethylsulfoxonium iodideNaH / DMSO95>97:3
N-(tert-Butylsulfinyl) phenyl ketimineTrimethylsulfoxonium iodideNaH / DMSO88>97:3
N-Tosylimine of BenzaldehydeThis compound iodideNaH / THF85>95:5 (cis)
N-Benzhydrylimine of p-AnisaldehydeThis compound iodideNaH / THF92>95:5 (cis)
Cyclopropanation of α,β-Unsaturated Carbonyls
Enone SubstrateYlide PrecursorBase/SolventYield (%)drReference
ChalconeTrimethylsulfoxonium iodideNaH / DMSO95>99:1 (trans)[1](--INVALID-LINK--)
CyclohexenoneTrimethylsulfoxonium iodideNaH / DMSO85N/A[1](--INVALID-LINK--)
(E)-4-Phenylbut-3-en-2-oneTrimethylsulfoxonium iodideNaH / DMSO92>99:1 (trans)(Not available)
Ethyl cinnamateTrimethylsulfoxonium iodideNaH / DMSO88>99:1 (trans)(Not available)

Detailed Experimental Protocols

General Procedure for the Epoxidation of a Ketone

To a stirred suspension of this compound iodide (1.1 mmol) in anhydrous dimethyl sulfoxide (5 mL) under a nitrogen atmosphere is added sodium hydride (60% dispersion in mineral oil, 1.1 mmol) portion-wise at room temperature. The resulting mixture is stirred for 15 minutes, during which time a solution of the ketone (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (2 mL) is added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of water (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired epoxide.

Asymmetric Aziridination of an N-Sulfinylimine

To a solution of the N-tert-butanesulfinylimine (0.5 mmol) in anhydrous tetrahydrofuran (5 mL) at -78 °C under a nitrogen atmosphere is added a freshly prepared solution of dimethylsulfoxonium methylide (0.6 mmol) in THF. The reaction mixture is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution (5 mL) and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to yield the enantiomerically enriched aziridine.

Cyclopropanation of an α,β-Unsaturated Ketone

A solution of dimethylsulfoxonium methylide is prepared by adding sodium hydride (60% dispersion in mineral oil, 1.2 mmol) to a stirred solution of trimethylsulfoxonium iodide (1.2 mmol) in anhydrous dimethyl sulfoxide (10 mL) at room temperature under a nitrogen atmosphere. The mixture is stirred for 30 minutes, after which a solution of the α,β-unsaturated ketone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours or until complete consumption of the starting material as indicated by TLC. The reaction is then carefully quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired cyclopropane.

Visualizations

Experimental Workflow for a Typical Corey-Chaykovsky Reaction

Experimental Workflow reagents 1. Reagent Preparation (Ylide Formation) reaction 2. Reaction (Addition of Substrate) reagents->reaction Transfer ylide solution quench 3. Quenching reaction->quench Upon completion (TLC) workup 4. Aqueous Workup & Extraction quench->workup Addition of H₂O/aq. NH₄Cl purification 5. Purification (Chromatography) workup->purification Dry & Concentrate analysis 6. Characterization purification->analysis Isolate pure product

Figure 2: A generalized experimental workflow for the Corey-Chaykovsky reaction.

Catalytic Cycle for Asymmetric Epoxidation with a Chiral Sulfide

Catalytic Cycle Chiral_Sulfide Chiral Sulfide (R₂S) Sulfonium_Salt Chiral Sulfonium Salt [R₂S-CH₂R']⁺X⁻ Chiral_Sulfide->Sulfonium_Salt + R'CH₂X Chiral_Ylide Chiral Ylide R₂S*(+)-CH(-)R' Sulfonium_Salt->Chiral_Ylide + Base Betaine Betaine Intermediate Chiral_Ylide->Betaine + Aldehyde/Ketone Betaine->Chiral_Sulfide → Epoxide + R₂S*

Figure 3: Catalytic cycle for the asymmetric Corey-Chaykovsky epoxidation.

Scope and Limitations

The Corey-Chaykovsky reaction is broadly applicable to a wide range of substrates. Aldehydes are generally more reactive than ketones. The reaction is tolerant of many functional groups, although highly acidic or electrophilic functionalities may interfere. Steric hindrance around the carbonyl or imine group can significantly slow down the reaction or prevent it altogether. In some cases, particularly with enolizable ketones, side reactions such as aldol (B89426) condensation can compete with the desired reaction. The development of asymmetric variants has greatly expanded the utility of the Corey-Chaykovsky reaction, allowing for the synthesis of chiral epoxides, aziridines, and cyclopropanes with high enantioselectivity. However, the development of highly general and efficient catalytic asymmetric versions remains an active area of research.

References

Trimethylsulfonium Salts: A Green Chemistry Approach to Methylation and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Shift Towards Greener Methylating Agents

Methylation is a fundamental transformation in organic synthesis, crucial for the production of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. However, traditional methylating agents such as dimethyl sulfate (B86663) and methyl iodide are notoriously toxic, carcinogenic, and generate significant hazardous waste, posing substantial environmental and safety concerns.[1] The principles of green chemistry necessitate a shift towards safer, more sustainable alternatives. Trimethylsulfonium (TMS) salts have emerged as promising green methylation reagents, offering a compelling combination of reactivity, selectivity, and a more favorable environmental profile.[2] This technical guide provides a comprehensive overview of the application of this compound salts in green chemistry, with a focus on their use in methylation and other key synthetic transformations.

This compound Salts as Green Reagents

This compound salts, such as this compound chloride, bromide, and iodide, and their oxidized counterpart, trimethylsulfoxonium (B8643921) iodide, are versatile reagents in organic synthesis.[3] Their "green" credentials stem from several key characteristics:

  • Reduced Toxicity: Compared to traditional methylating agents, this compound salts generally exhibit lower toxicity.[2]

  • Generation from Benign Precursors: The synthesis of some this compound salts can be achieved from relatively benign starting materials like dimethyl sulfide (B99878), a byproduct of the Kraft pulping process, and methyl halides or dimethyl carbonate.[3][4]

  • High Reactivity and Selectivity: These reagents can achieve high yields and selectivity in various reactions, minimizing the formation of byproducts.[2][5]

  • Milder Reaction Conditions: Many reactions involving this compound salts can be carried out under milder conditions than those required for traditional methods.[6]

Synthesis of this compound Salts

The synthesis of this compound halides is typically achieved through the reaction of dimethyl sulfide with a methyl halide.[3][7] A greener approach involves carrying out this reaction in water, which can reduce the need for organic solvents.[8]

Table 1: Synthesis of this compound Halides

Starting MaterialsProductReaction ConditionsYield (%)Reference
Dimethyl sulfide, Methyl chloride, Sodium sulfide nonahydrate, Methanol (B129727)This compound chloride65°C, 10 h in an autoclave96.0[4]
Dimethyl sulfide, Methyl chloride, Sodium sulfide nonahydrate, MethanolThis compound chloride90°C, 6 h in an autoclave>99[4]
Dimethyl sulfide, Methyl chloride, Methanol, Sodium iodideThis compound chloride59°C, 17 h under pressure (72 psig)74.3[8]
Dimethyl sulfide, Methyl bromide, WaterThis compound bromide58-60°C, 3 h under pressure (60 psig)97.5[8]

Applications in Green Synthesis

Methylation Reactions

This compound salts are effective methylating agents for a variety of functional groups, including phenols, carboxylic acids, and N-heterocycles.[5][9] Trimethylsulfoxonium iodide, in particular, has been highlighted as a green and efficient reagent for the site-selective methylation of carbohydrates.[2]

Table 2: Comparison of Methylating Agents for O-Methylation of Phenol

Methylating AgentBaseSolventTemperature (°C)Yield (%)Atom Economy (%)Reference
Dimethyl Sulfate (DMS)NaOHWaterReflux~9048.4[10][11]
Dimethyl Carbonate (DMC)K₂CO₃DMF1209583.3[10][11]
This compound Iodide (Calculated)K₂CO₃DMF120Assumed 9544.9 Calculated

Atom economy was calculated for the formation of anisole (B1667542) from phenol. The calculation for this compound iodide assumes a similar yield to DMC for comparative purposes.

Table 3: Methylation of N-Heterocycles with Trimethylsulfoxonium Salts [5]

SubstrateProductYield (%)
Pyrazinone derivativeC3-methylated pyrazinone90
Quinoxalinone derivativeC3-methylated quinoxalinone94
Azauracil ribonucleosideMethylated azauracil ribonucleoside91
Corey-Chaykovsky Reaction: A Green Route to Epoxides and Cyclopropanes

The Corey-Chaykovsky reaction utilizes sulfur ylides, generated in situ from this compound or trimethylsulfoxonium salts, to convert aldehydes and ketones to epoxides, and α,β-unsaturated carbonyls to cyclopropanes.[12][13] This reaction is a powerful tool in organic synthesis and can be considered a greener alternative to other epoxidation methods that may use more hazardous reagents.[6]

Table 4: Yields for the Corey-Chaykovsky Epoxidation of Benzaldehyde

Sulfonium SaltBaseSolventYield of Styrene (B11656) Oxide (%)Reference
This compound iodideNaHDMSO/THF92[12]
Trimethylsulfoxonium iodideNaHDMSO85[12]

Green Chemistry Metrics: A Quantitative Comparison

To objectively assess the "greenness" of a chemical process, several metrics have been developed, with Atom Economy (AE) and the Environmental Factor (E-Factor) being two of the most common.[9][14]

  • Atom Economy (% AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product.[9] A higher atom economy indicates a more efficient and less wasteful process. % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

  • Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[14] A lower E-Factor signifies a greener process. E-Factor = (Total Mass of Waste / Mass of Product)

Table 5: Calculated Green Metrics for the Methylation of Phenol to Anisole

Methylating AgentReactionAtom Economy (%)E-Factor (assuming 90% yield)
Dimethyl SulfateC₆H₅OH + (CH₃)₂SO₄ + 2NaOH → C₆H₅OCH₃ + Na₂SO₄ + 2H₂O48.41.34
Dimethyl CarbonateC₆H₅OH + (CH₃)₂CO₃ + K₂CO₃ → C₆H₅OCH₃ + KHCO₃ + CH₃OK83.30.38
This compound Iodide C₆H₅OH + (CH₃)₃SI + K₂CO₃ → C₆H₅OCH₃ + (CH₃)₂S + KI + KHCO₃ 44.9 1.71

Calculations are based on stoichiometric reactions. The E-Factor calculation assumes a 90% yield and that all other reactants and byproducts constitute waste.

While the atom economy for this compound iodide in this specific reaction is lower than that of dimethyl carbonate, it is important to consider the entire life cycle and toxicity profile of the reagents. Dimethyl carbonate is considered a very green reagent, while dimethyl sulfate is highly toxic.[1] this compound salts offer a compromise with moderate atom economy and significantly reduced toxicity compared to traditional reagents.

Experimental Protocols

Synthesis of this compound Chloride[5]

Materials:

  • Sodium sulfide nonahydrate (12.0 g)

  • Anhydrous methanol (30 mL)

  • Methyl chloride (15.2 g)

  • 50 mL tetrafluoroethylene-lined autoclave

Procedure:

  • Add sodium sulfide nonahydrate and anhydrous methanol to the autoclave.

  • At a low temperature, feed in the methyl chloride.

  • Seal the autoclave and heat to an external bath temperature of 65°C for 10 hours.

  • After cooling, filter the reaction solution.

  • Remove the solvent by rotary evaporation to obtain the crude white solid product.

  • The reported yield for this procedure is 96.0%.

Corey-Chaykovsky Epoxidation of Benzaldehyde[13]

Materials:

  • This compound iodide

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tetrahydrofuran (THF)

  • Benzaldehyde

Procedure:

  • Prepare the sulfur ylide in situ by reacting this compound iodide with a strong base like sodium hydride in a solvent mixture of DMSO and THF.

  • To this ylide solution, add benzaldehyde.

  • The reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon, followed by intramolecular cyclization to form the epoxide and dimethyl sulfide as a byproduct.

  • The reaction typically gives a high yield of styrene oxide.

Visualizing Reaction Pathways and Workflows

Corey-Chaykovsky Reaction Mechanism

Corey_Chaykovsky cluster_ylide_formation Ylide Formation cluster_epoxidation Epoxidation TMS_salt This compound Salt [(CH₃)₃S⁺]X⁻ Ylide Sulfur Ylide (CH₃)₂S⁺-CH₂⁻ TMS_salt->Ylide + Base Base Strong Base (e.g., NaH) Carbonyl Aldehyde/Ketone R₂C=O Ylide->Carbonyl Nucleophilic Attack Betaine Betaine Intermediate Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 DMS Dimethyl Sulfide (CH₃)₂S Betaine->DMS Elimination Green_Methylation_Workflow Start Select Substrate (Phenol, Carboxylic Acid, etc.) Reagent_Selection Choose Green Methylating Agent (e.g., this compound Salt) Start->Reagent_Selection Solvent_Selection Select Green Solvent (e.g., Water, Ethanol) Reagent_Selection->Solvent_Selection Reaction Perform Methylation Reaction (Optimized Temperature & Time) Solvent_Selection->Reaction Workup Aqueous Workup/ Extraction with Green Solvent Reaction->Workup Waste Minimize & Treat Waste Reaction->Waste Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Isolated Methylated Product Purification->Product Green_Methylation_Logic node_rect node_rect Start Substrate to be Methylated? High_Toxicity_Acceptable Is high toxicity of reagent acceptable? Start->High_Toxicity_Acceptable High_Cost_Acceptable Is high cost acceptable? High_Toxicity_Acceptable->High_Cost_Acceptable No DMS Use Dimethyl Sulfate High_Toxicity_Acceptable->DMS Yes Moderate_AE_Acceptable Is moderate Atom Economy acceptable? High_Cost_Acceptable->Moderate_AE_Acceptable No MeI Use Methyl Iodide High_Cost_Acceptable->MeI Yes TMS_Salt Use this compound Salt Moderate_AE_Acceptable->TMS_Salt Yes DMC Consider Dimethyl Carbonate Moderate_AE_Acceptable->DMC No

References

An In-Depth Technical Guide to the Handling and Safety of Trimethylsulfonium Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfonium salts are versatile and widely utilized reagents in organic synthesis, most notably as precursors to sulfur ylides for the Corey-Chaykovsky reaction. This reaction is a cornerstone in the formation of epoxides, aziridines, and cyclopropanes. The effective and safe use of these powerful reagents necessitates a thorough understanding of their properties, hazards, and handling requirements. This guide provides comprehensive information on the safe handling, storage, and disposal of common this compound reagents, including this compound iodide, this compound bromide, and this compound methylsulfate (B1228091). Detailed experimental protocols for their synthesis and a key application are also presented to ensure both safety and experimental success.

Physicochemical and Toxicological Properties

A clear understanding of the physical, chemical, and toxicological properties of this compound reagents is fundamental to their safe handling. The data for the most common salts are summarized below.

Physical and Chemical Properties
PropertyThis compound IodideThis compound BromideThis compound Methylsulfate
CAS Number 2181-42-23084-53-52181-44-4
Molecular Formula C₃H₉ISC₃H₉BrSC₄H₁₂O₄S₂
Molecular Weight 204.07 g/mol 157.07 g/mol 188.27 g/mol
Appearance White to yellowish crystalline solidWhite to light yellow crystalline solidAlmost white powder
Melting Point 215-220 °C (decomposes)203-206 °C (decomposes)92-94 °C
Solubility Soluble in water, alcohol, THF, DMSOSoluble in waterSoluble in water
Toxicological Data

The toxicological data for this compound salts is limited. However, available information indicates that they should be handled with care.

ReagentToxicity Data
This compound IodideIntravenous LD50 (mouse) = 18 mg/kg[1]
This compound BromideNo specific LD50 data found. Assumed to be harmful.
This compound MethylsulfateAccidental ingestion may be damaging to health. Organo-sulfates can be highly toxic if absorbed.[2]

Hazard Identification and Safety Precautions

All this compound reagents are classified as hazardous materials. Appropriate personal protective equipment (PPE) must be worn at all times, and all handling should be conducted in a well-ventilated fume hood.

GHS Hazard Summary
ReagentGHS Pictogram(s)Signal WordHazard Statements
This compound Iodide WarningH315: Causes skin irritation[3][4]. H319: Causes serious eye irritation[3][4]. H335: May cause respiratory irritation[3][4].
This compound Bromide WarningH315: Causes skin irritation[1][5]. H319: Causes serious eye irritation[1][5]. H335: May cause respiratory irritation[1][5].
This compound Methylsulfate WarningH315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when working with this compound reagents.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile).
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[2] Avoid breathing dust.[2] Ensure adequate ventilation and use only in a chemical fume hood.[2] Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep containers tightly closed.

Experimental Protocols

Detailed and validated experimental protocols are essential for both safety and reproducibility.

Synthesis of this compound Reagents

4.1.1 Synthesis of this compound Iodide

This protocol describes the synthesis of this compound iodide from dimethyl sulfide (B99878) and methyl iodide.

  • Materials:

    • Dimethyl sulfide

    • Methyl iodide

  • Procedure:

    • In a round-bottomed flask, combine equimolar amounts of dimethyl sulfide and methyl iodide.

    • The reaction proceeds at room temperature. Stir the mixture for 12 hours.

    • The white crystalline product, this compound iodide, will precipitate out of the solution.

    • Wash the crystals twice with diethyl ether.

    • Dry the product under vacuum.

4.1.2 Synthesis of this compound Bromide

This protocol details the synthesis of this compound bromide from dimethyl sulfoxide (B87167) (DMSO) and benzyl (B1604629) bromide.

  • Materials:

  • Procedure:

    • In a round-bottomed flask equipped with a condenser, heat a solution of benzyl bromide (20 mmol) in DMSO (10 mL) at 80 °C for 24 hours.

    • Cool the reaction mixture to room temperature to allow the precipitation of this compound bromide.

    • Wash the precipitate thoroughly with acetone.

    • Dry the product under vacuum over P₂O₅.[6]

4.1.3 Synthesis of this compound Methylsulfate

This protocol outlines the preparation of this compound methylsulfate from dimethyl sulfide and dimethyl sulfate (B86663).

  • Materials:

    • Dimethyl sulfate

    • Dimethyl sulfide

    • Acetone

  • Procedure:

    • To a solution of dimethyl sulfate (0.2 mol) in acetone (80 ml), add dimethyl sulfide (0.2 mol).

    • The reaction proceeds exothermically. The product will precipitate from the solution.

    • Filter the precipitate and wash with acetone to obtain this compound methylsulfate.

In-situ Generation of Dimethylsulfonium Methylide

The sulfur ylide is typically generated in situ for immediate use in subsequent reactions.

  • Materials:

    • This compound salt (e.g., iodide or methylsulfate)

    • Strong base (e.g., sodium hydride or potassium tert-butoxide)

    • Anhydrous solvent (e.g., DMSO or THF)

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), suspend the this compound salt in the anhydrous solvent in a dry flask.

    • Cool the suspension in an ice bath.

    • Slowly add the strong base to the suspension with stirring.

    • The formation of the ylide is indicated by the dissolution of the solids and potentially a color change.

    • The resulting solution of the sulfur ylide is ready for immediate use.

The Corey-Chaykovsky Reaction: Epoxidation of a Ketone

This protocol provides a general procedure for the epoxidation of a ketone using a sulfur ylide generated in situ.

  • Materials:

    • This compound iodide (1.65 eq)

    • Potassium tert-butoxide (1.65 eq)

    • Anhydrous DMSO

    • Ketone (1.0 eq)

    • Ethyl ether

    • Water

    • Anhydrous MgSO₄

  • Procedure:

    • Dissolve this compound iodide in dry DMSO with stirring until the salt is fully dissolved.

    • Add the ketone to the solution.

    • Slowly add a solution of potassium tert-butoxide in DMSO to the reaction mixture.

    • Stir the resulting solution at room temperature for 2 hours.

    • Quench the reaction by adding water.

    • Extract the product with ethyl ether.

    • Wash the organic phase with water and dry over anhydrous MgSO₄.

    • Evaporate the solvent and purify the crude product by column chromatography to yield the desired epoxide.

Waste Disposal and Decontamination

Proper quenching and disposal of unreacted this compound reagents and their ylides are critical for laboratory safety.

Quenching Protocol

Unreacted sulfur ylides and this compound salts must be quenched before disposal.

  • Cooling: Cool the reaction mixture in an ice bath.

  • Slow Addition of a Protic Solvent: Under an inert atmosphere, slowly and carefully add a protic solvent such as isopropanol (B130326) or methanol (B129727) to the cooled and stirred reaction mixture. This will react with and neutralize any remaining reactive species.

  • Hydrolysis: After the initial quenching with alcohol shows no further exothermic reaction, slowly add water to ensure all reactive materials are hydrolyzed.

  • Neutralization: Neutralize the resulting solution with a mild acid (e.g., citric acid or acetic acid) before disposal.

Disposal
  • Dispose of the neutralized aqueous waste in an appropriate hazardous waste container.

  • Contaminated materials such as gloves, paper towels, and glassware should be decontaminated by rinsing with a suitable solvent and then disposed of as hazardous waste.

  • Always follow your institution's and local regulations for chemical waste disposal.

Visual Logical and Experimental Workflows

Safe Handling Workflow for this compound Reagents

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_Materials Gather Materials & SDS Risk_Assessment->Gather_Materials Prep_Work_Area Prepare Fume Hood Gather_Materials->Prep_Work_Area Don_PPE Don Appropriate PPE Prep_Work_Area->Don_PPE Weigh_Transfer Weigh & Transfer Reagent Don_PPE->Weigh_Transfer Perform_Reaction Perform Reaction Weigh_Transfer->Perform_Reaction Quench_Reaction Quench Unreacted Reagents Perform_Reaction->Quench_Reaction Dispose_Waste Dispose of Waste Properly Quench_Reaction->Dispose_Waste Clean_Glassware Decontaminate Glassware Dispose_Waste->Clean_Glassware

Caption: Workflow for the safe handling of this compound reagents.

Synthesis of a Sulfur Ylide

Ylide_Synthesis cluster_reagents Reactants cluster_products Products Sulfonium_Salt This compound Salt ((CH₃)₃S⁺X⁻) Ylide Dimethylsulfonium Methylide ((CH₃)₂S⁺-CH₂⁻) Sulfonium_Salt->Ylide + Base Base Strong Base (e.g., NaH) Base->Ylide Byproducts Byproducts (e.g., NaX + H₂) Ylide->Byproducts Solvent Anhydrous Solvent (e.g., DMSO) Solvent->Ylide in

Caption: In-situ generation of a sulfur ylide.

Corey-Chaykovsky Reaction Mechanism

Corey_Chaykovsky_Mechanism start Ketone/Aldehyde + Sulfur Ylide betaine Betaine Intermediate start->betaine Nucleophilic Attack epoxide Epoxide + Dimethyl Sulfide betaine->epoxide Intramolecular SN2 (Ring Closure)

Caption: Mechanism of the Corey-Chaykovsky reaction.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Trimethylsulfonium Compounds

Abstract

This compound compounds, a class of organosulfur salts characterized by a central sulfur atom bonded to three methyl groups, have a rich history spanning over a century. Initially explored as simple chemical entities, their profound utility in organic synthesis was unlocked in the mid-20th century, primarily through their role as precursors to sulfur ylides. This guide provides a comprehensive overview of the discovery, history, and key scientific milestones associated with this compound compounds. It details various synthetic methodologies, presents quantitative physicochemical data, and illustrates their application in pivotal chemical reactions and biological systems. Particular focus is given to the Johnson–Corey–Chaykovsky reaction, a cornerstone of modern organic synthesis for the formation of three-membered rings. Furthermore, the guide explores the biological significance of these compounds, from their role as industrial herbicides to their function in marine ecosystems and their emerging potential as biomarkers in human physiology.

Discovery and History

The exploration of sulfonium (B1226848) compounds dates back more than a century, but their synthetic importance was not fully realized until the latter half of the 20th century. A pivotal moment in the history of this compound compounds occurred in 1961 when A. William Johnson reported that the reaction of a sulfur ylide, 9-dimethylsulfonium fluorenylide, with substituted benzaldehydes resulted in the formation of an epoxide, contrary to the expected olefination seen with phosphorus ylides in the Wittig reaction.[1][2][3] This discovery laid the foundational groundwork for what would become a powerful tool in organic synthesis.

Following Johnson's initial work, the synthetic utility of sulfur ylides derived from sulfonium salts was significantly expanded by E. J. Corey and Michael Chaykovsky.[1][4] Their extensive development of this transformation established the Johnson–Corey–Chaykovsky reaction as a robust and reliable method for the synthesis of epoxides, aziridines, and cyclopropanes from aldehydes, ketones, imines, and enones.[1][5] This reaction remains a cornerstone of synthetic organic chemistry today.[6]

G cluster_timeline Historical Timeline of this compound Compound Development node_early Early 20th Century Initial exploration of sulfonium salts node_1961 1961 A. W. Johnson discovers epoxide formation using a sulfur ylide node_early->node_1961 Foundational Work node_1962_1965 1962-1965 E. J. Corey and M. Chaykovsky significantly develop the reaction node_1961->node_1962_1965 Expansion & Mechanistic Insight node_late20th Late 20th Century Wide adoption in total synthesis and development of glyphosate-trimesium (B11727303) herbicide node_1962_1965->node_late20th Broad Application node_2024 2024 Discovery of this compound as a clinical biomarker for H₂S production node_late20th->node_2024 Biological Significance

A brief timeline of key discoveries.

Synthesis of this compound Compounds

This compound salts are typically synthesized via the S(_N)2 alkylation of a dialkyl sulfide (B99878) with an alkylating agent.[7] The most common precursor is dimethyl sulfide, which is reacted with a methyl halide. The choice of halide and reaction conditions can be tailored to produce the desired salt with varying yields and purity.

G cluster_workflow General Synthesis Workflow for this compound Halides start Start with Precursors precursors Dimethyl Sulfide ((CH₃)₂S) + Methyl Halide (CH₃X) (X = I, Br, Cl) start->precursors reaction Reaction Vessel (Solvent, Controlled Temp/Pressure) precursors->reaction product Crude this compound Halide [(CH₃)₃S]⁺X⁻ reaction->product purification Purification (Washing, Recrystallization) product->purification final_product Pure this compound Halide purification->final_product

General workflow for synthesis.
Experimental Protocols

Detailed methodologies for the synthesis of common this compound halides are presented below.

2.1.1. Synthesis of this compound Iodide This is the most straightforward synthesis, often performed at room temperature.[7][8]

  • Materials: Dimethyl sulfide, Iodomethane (B122720).

  • Protocol: Equimolar amounts of dimethyl sulfide (e.g., 1.2 mL, 16.1 mmol) and iodomethane (e.g., 1.0 mL, 16.1 mmol) are combined in a suitable reaction vessel.[9] The mixture is stirred at room temperature (25 °C) for 12-15 hours.[9][10] The resulting white precipitate of this compound iodide is then collected, washed with a solvent like diethyl ether to remove unreacted starting materials, and dried under vacuum.[10]

2.1.2. Synthesis of this compound Bromide Several methods exist for the bromide salt, often requiring elevated temperatures or pressure.

  • Method A: From Dimethyl Sulfoxide (B87167) and Benzyl (B1604629) Bromide [10][11]

    • Materials: Benzyl bromide, Dimethyl sulfoxide (DMSO), Acetone (B3395972).

    • Protocol: A solution of benzyl bromide (e.g., 2.38 mL, 20 mmol) in DMSO (10 mL) is heated in a round-bottomed flask with a condenser at 80 °C for up to 24 hours.[10][12] Upon cooling to room temperature, this compound bromide precipitates. The solid is then washed thoroughly with acetone and dried under vacuum.[10] This method can achieve yields of around 65%.[11]

  • Method B: From Dimethyl Sulfoxide and Bromine [13]

    • Materials: Dimethyl sulfoxide (DMSO), Bromine, Acetone.

    • Protocol: Bromine (e.g., 2 mL, 39 mmol) is added dropwise to DMSO (20 mL) in a cooling bath, maintaining the temperature around 40 °C due to the highly exothermic nature of the reaction.[13] The solution is stirred for 3 days at room temperature, forming a thick slurry. The product is precipitated by adding acetone, filtered, washed with acetone, and dried. This method yields approximately 63%.[13]

  • Method C: From Dimethyl Sulfide and Methyl Bromide [14]

    • Materials: Dimethyl sulfide, Methyl bromide, Water.

    • Protocol: In a pressure-rated reaction vessel, dimethyl sulfide (e.g., 148.4 g) and water (100 mL) are charged. Methyl bromide (278 g) is added, and the mixture is heated to 58-60 °C under pressure (e.g., 60 psig) for several hours.[14] The product is then isolated from the aqueous solution. Yields can be very high, often exceeding 90%.[14]

2.1.3. Synthesis of this compound Chloride The synthesis of the chloride salt often requires pressure due to the gaseous nature of methyl chloride.

  • Method A: From Dimethyl Sulfide and Methyl Chloride [14][15]

    • Materials: Dimethyl sulfide, Methyl chloride, Water.

    • Protocol: Dimethyl sulfide (e.g., 124 g) and water (150 mL) are added to a reaction vessel.[14] Methyl chloride (102 g) is charged over several hours. The mixture is heated to 58-60 °C under pressure (up to 80 psig) for approximately four hours.[14] The this compound chloride is then isolated from the aqueous mixture.

  • Method B: From Sodium Sulfide and Chloromethane [16]

    • Materials: Sodium sulfide nonahydrate, Chloromethane (Methyl chloride), Anhydrous methanol (B129727).

    • Protocol: Sodium sulfide nonahydrate (e.g., 12.0 g) and anhydrous methanol (30 mL) are placed in a pressure autoclave.[16] Methyl chloride (e.g., 15.2 g) is introduced at low temperature. The sealed autoclave is heated to 65 °C for 10 hours.[16] After cooling, the reaction solution is filtered, and the solvent is removed by rotary evaporation to yield the crude product. The reported yield for this method is 96.0%.[16]

Physicochemical and Quantitative Data

This compound salts are typically colorless, crystalline solids.[17] A key characteristic is their high solubility in polar solvents like water and ethanol, and poor solubility in non-polar solvents.[17][18] The this compound cation possesses a trigonal pyramidal geometry at the sulfur atom, with C-S-C bond angles near 102° and C-S bond distances of approximately 177 picometers.[18][19]

Compound NameFormulaMolar Mass ( g/mol )Melting/Decomposition Point (°C)Appearance & PropertiesCrystal System
This compound Chloride[(CH₃)₃S]⁺Cl⁻112.62[20]100 (decomposes)[18]Colorless crystals, very hygroscopic, very soluble in ethanol.[18][19]Not specified
This compound Bromide[(CH₃)₃S]⁺Br⁻157.07172 (decomposes)[18]Colorless crystals.[19]Not specified
This compound Iodide[(CH₃)₃S]⁺I⁻204.07[9]203-207 (decomposes)[18]Colorless crystals.[19]Monoclinic[18][19]
This compound Tetrafluoroborate[(CH₃)₃S]⁺[BF₄]⁻163.97205-210 (melts)[18]White solid.Not specified
This compound Methylsulfate[(CH₃)₃S]⁺CH₃OSO₃⁻188.2792-94 (melts)[18]White solid.Orthorhombic[18][19]

Applications in Organic Synthesis: The Johnson–Corey–Chaykovsky Reaction

The premier application of this compound salts in organic synthesis is as precursors to dimethylsulfonium methylide (a sulfur ylide), a key reagent in the Johnson–Corey–Chaykovsky reaction.[21] The ylide is generated in situ by deprotonating the this compound salt with a strong base, such as sodium hydride (NaH).[4]

The reaction mechanism involves the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of an aldehyde or ketone.[21] This is followed by an intramolecular S(_N)2 reaction where the resulting alkoxide displaces the neutral dimethyl sulfide leaving group, forming a three-membered epoxide ring.[4][22] This method is a valuable alternative to the epoxidation of olefins.[21]

G cluster_reaction Johnson–Corey–Chaykovsky Reaction Mechanism Ylide Dimethylsulfonium Methylide (from [(CH₃)₃S]⁺ + Base) Betaine Betaine Intermediate Ylide->Betaine 1. Nucleophilic Attack Carbonyl Aldehyde or Ketone (R₂C=O) Epoxide Epoxide Product (R₂C(O)CH₂) Betaine->Epoxide 2. Intramolecular Ring Closure (SN2) DMS Dimethyl Sulfide ((CH₃)₂S) Betaine->DMS Leaving Group

Mechanism of the Johnson-Corey-Chaykovsky reaction.

Biological Significance and Applications

While renowned for their role in synthesis, this compound compounds also possess significant biological relevance.

Herbicidal Activity

The this compound cation, often referred to as trimesium, is used as a counterion for the active ingredient in some commercial formulations of the broad-spectrum herbicide glyphosate (B1671968).[19][23][24] Glyphosate-trimesium is highly water-soluble, allowing for concentrated product formulations.[25] The herbicidal action comes from the glyphosate anion, which inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[25][26] This enzyme is crucial in the shikimic acid pathway for the biosynthesis of aromatic amino acids in plants.[25] By blocking this pathway, the herbicide leads to plant death.[26]

G cluster_pathway Mechanism of Action of Glyphosate-Trimesium Chorismate Chorismate EPSPS EPSP Synthase (Enzyme) Chorismate->EPSPS Substrate AminoAcids Aromatic Amino Acids (Tyr, Trp, Phe) EPSPS->AminoAcids Product Synthesis Glyphosate Glyphosate (from this compound Salt) Glyphosate->EPSPS Inhibition

Inhibition of the shikimic acid pathway.
Natural Occurrence and Physiological Roles

This compound compounds are found in nature, particularly in marine environments where they can act as osmolytes, helping organisms maintain cellular structure and function under osmotic stress.[17][21] For instance, the this compound cation has been identified as a natural metabolite in the midgut gland of the sea hare, Aplysia brasiliana, where it may also play a role in inhibiting cholinergic responses.[21][27]

Emerging Role as a Clinical Biomarker

Recent research has uncovered a novel and significant role for this compound in human physiology. A 2024 study provided the first clinical evidence that this compound, detectable in human urine, can serve as a selective methylation metabolite of endogenously produced hydrogen sulfide (H₂S).[28] H₂S is a gaseous signaling molecule involved in numerous physiological processes. This discovery positions this compound as a potential biomarker for monitoring H₂S production, which could have implications for conditions associated with dysregulated H₂S metabolism, such as Down syndrome.[28]

G cluster_bio This compound as a Biomarker for H₂S Signaling H2S Endogenous H₂S (Signaling Molecule) Methylation Metabolic Methylation H2S->Methylation Substrate TMS This compound (TMS) Methylation->TMS Product Excretion Urinary Excretion TMS->Excretion Biomarker TMS as a Measurable Biomarker Excretion->Biomarker Enables Measurement

Relationship between H₂S and this compound.

Conclusion

From their initial discovery to their indispensable role in modern organic chemistry and emerging significance in biology, this compound compounds have proven to be remarkably versatile. The development of the Johnson–Corey–Chaykovsky reaction transformed them from chemical curiosities into powerful reagents for constructing complex molecular architectures. Their application in agriculture as part of a leading herbicide highlights their industrial relevance. Furthermore, the recent identification of this compound as a potential clinical biomarker for hydrogen sulfide production opens new avenues for research in human health and disease, ensuring that these historic compounds will remain a subject of intense scientific interest for years to come.

References

Methodological & Application

Protocol for the In Situ Generation of Dimethylsulfonium Methylide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of trimethylsulfonium salt precursors and the subsequent in situ generation of dimethylsulfonium methylide, a versatile reagent in organic synthesis, particularly for the Corey-Chaykovsky reaction. Methodologies for precursor synthesis from dimethyl sulfide (B99878) or dimethyl sulfoxide (B87167) are presented, along with various protocols for ylide generation using common bases. Quantitative data is summarized for easy comparison, and reaction pathways are illustrated.

Introduction

Dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻) is a highly reactive sulfur ylide that serves as a key methylene-transfer reagent in organic synthesis. It is most notably employed in the Corey-Chaykovsky reaction to convert aldehydes and ketones to epoxides, imines to aziridines, and α,β-unsaturated carbonyl compounds to cyclopropanes.[1][2][3] Due to its limited stability, dimethylsulfonium methylide is typically generated in situ from a stable this compound salt precursor through deprotonation with a strong base.[2][3] This document outlines reliable methods for both the preparation of these precursors and their conversion to the reactive ylide for immediate use in synthetic applications.

Synthesis of this compound Salt Precursors

The choice of precursor, typically a this compound halide, depends on the desired reactivity, solubility, and cost. Several methods for their synthesis are available.

From Dimethyl Sulfide and Methyl Halides

A straightforward and common method for preparing this compound halides is the reaction of dimethyl sulfide with a methyl halide.[4]

Experimental Protocol (General):

  • In a pressure-rated reaction vessel, combine dimethyl sulfide and the desired methyl halide (methyl iodide, methyl bromide, or methyl chloride).

  • A solvent, such as water or an organic solvent, may be used. The reaction can also be performed neat.

  • The reaction mixture is typically stirred at room temperature or with gentle heating. For more volatile methyl halides like methyl chloride and methyl bromide, the reaction is conducted under pressure.[1]

  • The reaction progress can be monitored by the precipitation of the this compound salt.

  • Upon completion, the salt is isolated by filtration, washed with a suitable solvent (e.g., acetone (B3395972) or ether), and dried under vacuum.

Table 1: Synthesis of this compound Halides from Dimethyl Sulfide

Methyl HalideSolventTemperature (°C)PressureReaction TimeYield (%)Reference
Methyl IodideNeat25Ambient15 h66[4]
Methyl BromideWater61-6740-50 psig~4 h97.3-100.4[1]
Methyl ChlorideWater58-6080 psig4 h51.2[5]
From Dimethyl Sulfoxide (DMSO)

Trimethylsulfoxonium (B8643921) iodide, a precursor to the related Corey's ylide (dimethylsulfoxonium methylide), can be synthesized from DMSO and methyl iodide.[6] this compound salts can also be generated from DMSO under specific conditions.

Experimental Protocol (Trimethylsulfoxonium Iodide):

  • Combine dimethyl sulfoxide and methyl iodide in a reaction vessel.

  • The reaction is typically performed neat.

  • Stir the mixture at room temperature. The reaction is generally slow and may take several days.

  • The product, trimethylsulfoxonium iodide, precipitates as a white solid.

  • Isolate the solid by filtration, wash with a solvent in which it is insoluble (e.g., ether), and dry.

In Situ Generation of Dimethylsulfonium Methylide

The in situ generation of dimethylsulfonium methylide is achieved by the deprotonation of a this compound salt with a strong base immediately prior to or in the presence of the electrophilic substrate.

Using Sodium Hydride in DMSO or THF

This is a classic and widely used method for generating sulfur ylides.[7]

Experimental Protocol:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (as a 60% dispersion in mineral oil).

  • Wash the sodium hydride with hexanes or petroleum ether to remove the mineral oil, and then carefully decant the solvent.

  • Add anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (B95107) (THF) to the flask.

  • Stir the suspension at room temperature or with gentle heating (e.g., 40-45 °C) until the evolution of hydrogen gas ceases, indicating the formation of the dimsyl anion (in the case of DMSO) or the deprotonation of the sulfonium (B1226848) salt.[8]

  • Cool the resulting solution of dimethylsulfonium methylide to the desired reaction temperature (often 0 °C or room temperature).

  • The substrate (e.g., aldehyde or ketone) is then added, typically dropwise as a solution in the same solvent.

Table 2: In Situ Generation Conditions

PrecursorBaseSolventTemperature (°C)Notes
This compound IodideNaHDMSORT to 45Formation of dimsyl sodium as the active base.[7][9]
This compound IodideNaHTHFRefluxSlower reaction compared to DMSO.
Trimethylsulfoxonium IodideNaHDMSORTGenerates dimethylsulfoxonium methylide.[10]
Using Potassium tert-Butoxide in THF

Potassium tert-butoxide offers a milder and often more convenient alternative to sodium hydride.

Experimental Protocol:

  • To a flame-dried flask under a nitrogen atmosphere, add this compound iodide and anhydrous tetrahydrofuran (THF).

  • Add a solution of potassium tert-butoxide in THF to the suspension.

  • The mixture is typically stirred at room temperature or heated to reflux to ensure complete ylide formation.[11]

  • The resulting suspension containing dimethylsulfonium methylide is then ready for the addition of the substrate.

Reaction Mechanism and Experimental Workflow

The overall process involves the formation of the sulfonium salt, its deprotonation to the ylide, and the subsequent reaction of the ylide with a carbonyl compound to form an epoxide.

Reaction_Mechanism cluster_0 Precursor Synthesis cluster_1 Ylide Generation (in situ) cluster_2 Corey-Chaykovsky Reaction DMS Dimethyl Sulfide (CH₃)₂S Salt This compound Halide (CH₃)₃S⁺X⁻ DMS->Salt MeX Methyl Halide CH₃X MeX->Salt Ylide Dimethylsulfonium Methylide (CH₃)₂S⁺CH₂⁻ Salt->Ylide Base Strong Base (e.g., NaH, t-BuOK) Base->Ylide Deprotonation Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde or Ketone R₂C=O Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 DMSO_prod Dimethyl Sulfide (CH₃)₂S Betaine->DMSO_prod Elimination

Caption: Reaction pathway for epoxide synthesis.

Experimental_Workflow start Start prep_salt Prepare this compound Salt (e.g., from (CH₃)₂S and CH₃I) start->prep_salt wash_dry_salt Isolate, Wash, and Dry Salt prep_salt->wash_dry_salt setup_reaction Set up Inert Atmosphere Reaction (Flame-dried flask, N₂) wash_dry_salt->setup_reaction add_base Add Strong Base (e.g., NaH or t-BuOK) and Solvent setup_reaction->add_base add_salt Add this compound Salt add_base->add_salt form_ylide Stir to Form Ylide (Monitor H₂ evolution with NaH) add_salt->form_ylide cool_reaction Cool Reaction Mixture (e.g., to 0 °C) form_ylide->cool_reaction add_substrate Add Aldehyde or Ketone (dropwise) cool_reaction->add_substrate reaction Allow Reaction to Proceed add_substrate->reaction quench Quench Reaction (e.g., with water or NH₄Cl) reaction->quench extract Extract Product with Organic Solvent quench->extract purify Dry, Concentrate, and Purify Product (e.g., Chromatography) extract->purify end End purify->end

Caption: Experimental workflow for epoxide synthesis.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in a fume hood under an inert atmosphere.

  • Methyl halides are toxic and volatile. They should be handled in a well-ventilated fume hood.

  • Dimethyl sulfoxide can penetrate the skin and carry dissolved substances with it. Wear appropriate gloves and eye protection.

  • The reaction of sodium hydride with DMSO can be exothermic and may become uncontrollable if the temperature is not managed, especially on a large scale.[12][13] Proper cooling and slow addition of reagents are crucial.

  • Reactions under pressure should be conducted behind a blast shield in appropriate pressure-rated equipment.

Conclusion

The in situ generation of dimethylsulfonium methylide is a fundamental and powerful tool in organic synthesis. The choice of precursor and base can be tailored to the specific requirements of the reaction. The protocols provided herein offer reliable methods for accessing this versatile reagent, enabling the efficient synthesis of epoxides and other three-membered rings. Careful attention to reaction conditions and safety procedures is essential for successful and safe execution.

References

Application Notes and Protocols: A Step-by-Step Guide to the Corey-Chaykovsky Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the preparation of epoxides from aldehydes and ketones. This reaction, which utilizes a sulfur ylide to transfer a methylene (B1212753) group, is distinguished from the related Wittig reaction, which typically yields alkenes. The resulting epoxides are highly valuable synthetic intermediates, readily undergoing ring-opening reactions with a variety of nucleophiles to generate diverse and complex molecular architectures. This reactivity profile makes the Corey-Chaykovsky epoxidation an indispensable tool in the synthesis of natural products and in the development of novel pharmaceutical agents. For instance, it is a key step in the synthesis of the antifungal agent fluconazole.[1] This document provides a detailed guide to the mechanism, experimental protocols, and applications of the Corey-Chaykovsky epoxidation.

Reaction Mechanism

The Corey-Chaykovsky reaction proceeds through a well-established two-stage mechanism. The first stage involves the in situ generation of a sulfur ylide, typically from a sulfonium (B1226848) salt and a strong base. The second stage is the reaction of the ylide with a carbonyl compound to form the epoxide.

Stage 1: Formation of the Sulfur Ylide

A sulfonium salt, most commonly trimethylsulfonium iodide or trimethylsulfoxonium (B8643921) iodide, is deprotonated by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to form the corresponding sulfur ylide.[2][3][4] Dimethylsulfonium methylide is generally more reactive and less stable than dimethyloxosulfonium methylide (Corey's reagent).[5]

Stage 2: Epoxide Formation

The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[2][4][6] This addition forms a betaine (B1666868) intermediate. Subsequent intramolecular SN2 displacement of the neutral dialkyl sulfide (B99878) leaving group by the newly formed alkoxide generates the final epoxide ring.[6]

Corey_Chaykovsky_Mechanism cluster_ylide_formation Stage 1: Ylide Formation cluster_epoxidation Stage 2: Epoxidation sulfonium_salt This compound Iodide ylide Dimethylsulfonium Methylide (Ylide) sulfonium_salt->ylide + Base base Base (e.g., NaH) carbonyl Aldehyde or Ketone betaine Betaine Intermediate carbonyl->betaine + Ylide epoxide Epoxide betaine->epoxide Intramolecular SN2 sulfide Dimethyl Sulfide (Leaving Group)

Corey-Chaykovsky Reaction Mechanism

Experimental Protocols

Detailed below are representative experimental protocols for the Corey-Chaykovsky epoxidation. The choice of sulfur ylide, base, and solvent can influence the reaction's outcome, particularly with α,β-unsaturated carbonyl compounds where 1,2-addition (epoxidation) or 1,4-addition (cyclopropanation) can occur. Dimethylsulfonium methylide generally favors epoxidation, while dimethyloxosulfonium methylide can lead to cyclopropanation.[4]

General Protocol for Epoxidation of Aldehydes and Ketones

This protocol is a generalized procedure adaptable for a range of aldehyde and ketone substrates.

Materials:

  • This compound iodide or Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Tetrahydrofuran (THF)

  • Aldehyde or Ketone substrate

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.2 - 1.5 equivalents).

  • Carefully add anhydrous DMSO or THF via syringe.

  • To this suspension, add this compound iodide (1.2 - 1.5 equivalents) portion-wise at room temperature. The mixture will be stirred until the evolution of hydrogen gas ceases (ylide formation).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • A solution of the aldehyde or ketone (1.0 equivalent) in the reaction solvent is added dropwise to the ylide solution.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Protocol Example: Synthesis of an Epoxide from Allyl Cyclohexanone (B45756)

The following is a specific example of the epoxidation of allyl cyclohexanone.

Procedure:

  • This compound iodide (1.65 equivalents) was added to dry DMSO (25 mL) and stirred until the salt completely dissolved.[5]

  • Allyl cyclohexanone (7.15 mmol, 1.0 equivalent) was added, followed by a solution of potassium tert-butoxide (1.65 equivalents) in DMSO (17 mL).[5]

  • The resulting solution was stirred at room temperature for 2 hours.[5]

  • After 2 hours, water was added, and the reaction mixture was extracted with diethyl ether.[5]

  • The organic phase was washed with water, dried over anhydrous MgSO₄, and the solvent was evaporated.[5]

  • The crude product was purified by column chromatography to yield the desired epoxide.[5] The reported yield for this procedure is 88%.[5]

Substrate Scope and Quantitative Data

The Corey-Chaykovsky epoxidation is applicable to a wide range of aldehydes and ketones. The following tables summarize the reaction conditions and outcomes for various substrates.

SubstrateYlide PrecursorBaseSolventTime (h)Yield (%)Reference
BenzophenoneThis compound iodideKOHt-Butanol-97[7]
4-ChlorobenzophenoneThis compound iodideKOHt-Butanol-95[7]
AcetophenoneThis compound iodideKOHt-Butanol-85[7]
CyclohexanoneThis compound iodideKOHt-Butanol-82[7]
4-NitrobenzaldehydeThis compound iodideKOHt-Butanol-65[7]
BenzaldehydeThis compound iodideKOHt-Butanol-60[7]
Allyl cyclohexanoneThis compound iodideKtBuODMSO288[5]
IsatinThis compound iodideNaHDMSO/THF692[3]

Asymmetric Corey-Chaykovsky Epoxidation

Enantioselective variants of the Corey-Chaykovsky reaction have been developed using chiral sulfides. These methods are crucial for the synthesis of chiral epoxides, which are important building blocks in pharmaceutical development.

Ketone SubstrateCatalystAdditiveYield (%)ee (%)Reference
AcetophenoneLa-Li₃-BINOL complex (LLB)(2,4,6-trimethoxyphenyl)₃P=O9896[8]
4-MethoxyacetophenoneLa-Li₃-BINOL complex (LLB)(2,4,6-trimethoxyphenyl)₃P=O>9997[8]
4-ChloroacetophenoneLa-Li₃-BINOL complex (LLB)(2,4,6-trimethoxyphenyl)₃P=O9996[8]
2-Naphtyl methyl ketoneLa-Li₃-BINOL complex (LLB)(2,4,6-trimethoxyphenyl)₃P=O9492[8]

Experimental Workflow

The general workflow for a Corey-Chaykovsky epoxidation experiment is outlined below. It is critical to use anhydrous conditions for the formation of the sulfur ylide, as it is sensitive to moisture.

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere (N₂ or Ar) reagents Prepare Solutions: - Sulfonium Salt in Anhydrous Solvent - Carbonyl Substrate in Anhydrous Solvent - Base Suspension/Solution start->reagents ylide_formation Ylide Formation: - Add Base to Sulfonium Salt Solution - Stir at Room Temperature reagents->ylide_formation reaction Epoxidation Reaction: - Cool Ylide Solution (e.g., 0 °C) - Add Carbonyl Substrate Dropwise - Stir and Monitor by TLC ylide_formation->reaction workup Aqueous Workup: - Quench with Saturated NH₄Cl - Extract with Organic Solvent - Wash with Water and Brine reaction->workup purification Purification: - Dry Organic Layer (e.g., MgSO₄) - Filter and Concentrate - Purify by Column Chromatography workup->purification analysis Product Analysis: - NMR, IR, Mass Spectrometry - Determine Yield and Purity purification->analysis end End: Isolated Epoxide analysis->end

References

Application Notes and Protocols: Synthesis of Epoxides using Trimethylsulfonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of epoxides, or oxiranes, is a fundamental transformation in organic chemistry, providing versatile intermediates for the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. The Corey-Chaykovsky reaction stands out as a robust and widely utilized method for the conversion of aldehydes and ketones to their corresponding epoxides.[1][2][3][4][5] This reaction employs a sulfur ylide, which acts as a methylene-transfer agent.[2] Trimethylsulfonium iodide is a common and commercially available precursor for the in-situ generation of the required sulfur ylide, dimethylsulfonium methylide. This document provides detailed application notes and protocols for the use of this compound iodide in the synthesis of epoxides.

Reaction Principle: The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a carbonyl compound (aldehyde or ketone) to produce an epoxide.[1][3] The reaction can be divided into two main stages:

  • Ylide Formation: this compound iodide is deprotonated by a strong base, such as sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or potassium hydroxide (B78521) (KOH), to generate the highly reactive dimethylsulfonium methylide in situ.[1][3][4][5]

  • Epoxidation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting betaine (B1666868) intermediate then undergoes an intramolecular nucleophilic substitution, with the oxygen anion displacing the dimethyl sulfide (B99878) leaving group to form the three-membered epoxide ring.[1][2]

A key feature of the Corey-Chaykovsky reaction that distinguishes it from the Wittig reaction is the formation of an epoxide rather than an alkene. This is because the sulfur-oxygen bond is significantly weaker than the phosphorus-oxygen double bond that drives the Wittig reaction towards olefination.[1][2]

Reaction Mechanism

Caption: Mechanism of the Corey-Chaykovsky reaction.

Applications in Synthesis

The Corey-Chaykovsky reaction using this compound iodide is a versatile tool in organic synthesis with broad applications:

  • Pharmaceutical Synthesis: Epoxides are crucial building blocks for many active pharmaceutical ingredients. For instance, this methodology has been applied in the synthesis of complex molecules like the anti-tumor agent goniothalamin (B1671989) and in the development of intermediates for drugs such as carfilzomib.[6][7]

  • Natural Product Synthesis: The stereoselective nature of the reaction makes it valuable for the synthesis of complex natural products containing epoxide moieties.[6]

  • Fine Chemicals: The reaction is used to produce a variety of specialty chemicals and intermediates.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of epoxides from aldehydes and ketones using this compound iodide. The choice of base and solvent can influence reaction times and yields.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine this compound Iodide and Solvent under Inert Atmosphere start->reagents base Add Strong Base reagents->base ylide Stir to Form Ylide base->ylide carbonyl Add Aldehyde or Ketone ylide->carbonyl reaction Monitor Reaction Progress (TLC) carbonyl->reaction quench Quench Reaction reaction->quench workup Aqueous Workup and Extraction quench->workup purify Purify Product (Chromatography) workup->purify end End purify->end

Caption: General workflow for epoxide synthesis.

Protocol 1: Using Sodium Hydride in DMSO/THF

This is a common and effective method for a wide range of substrates.

Materials:

  • This compound iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde or ketone substrate

  • Anhydrous diethyl ether or ethyl acetate (B1210297) for extraction

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Ylide Preparation:

    • To a dry, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.5 - 4.0 equivalents).[8][9]

    • Carefully add anhydrous DMSO (or a 2:1 mixture of DMSO/THF) to the flask.[9]

    • Stir the suspension for 15 minutes at room temperature.

    • Add this compound iodide (1.5 - 2.25 equivalents) in one portion.[8][9]

    • Continue stirring for an additional 15-20 minutes, during which time the sulfur ylide will form.

  • Reaction with Carbonyl Compound:

    • Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF or DMSO.

    • Add the solution of the carbonyl compound dropwise to the ylide suspension at room temperature.

    • Stir the reaction mixture at ambient temperature and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from 20 minutes to several hours.[10]

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure epoxide.

Protocol 2: Using Potassium tert-Butoxide in DMSO

This method is also highly efficient and can be advantageous for certain substrates.[11]

Materials:

  • This compound iodide

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aldehyde or ketone substrate

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • Ylide Preparation and Reaction:

    • Dissolve this compound iodide (1.65 equivalents) in dry DMSO in a round-bottom flask under an inert atmosphere.[12]

    • Add the aldehyde or ketone (1.0 equivalent).

    • Add a solution of potassium tert-butoxide (1.65 equivalents) in DMSO.[12]

    • Stir the resulting solution at room temperature for 2 hours or until completion as indicated by TLC.[12]

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Protocol 3: Using Potassium Hydroxide in a Biphasic System

This simplified procedure uses a less hazardous base and can be effective for ketones and aromatic aldehydes.[13][14]

Materials:

  • This compound iodide

  • Crushed potassium hydroxide (KOH)

  • Tertiary butanol or Acetonitrile

  • Aldehyde or ketone substrate

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • Reaction:

    • In a round-bottom flask, combine the ketone or aromatic aldehyde (1.0 equivalent), this compound iodide (as the ylide precursor), and crushed potassium hydroxide in tertiary butanol or acetonitrile.[13][14]

    • Stir the mixture at room temperature or with gentle heating as required. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Substrate Scope and Reaction Performance

The Corey-Chaykovsky reaction using this compound iodide is applicable to a wide range of aldehydes and ketones. The table below summarizes typical reaction conditions and yields for various substrates.

Substrate (Aldehyde/Ketone)BaseSolventTime (h)Yield (%)Reference
KobusoneKOt-BuDMF-91[6]
Aromatic AldehydesKOHt-BuOH-Satisfactory to Excellent[13]
KetonesKOHt-BuOH-Satisfactory to Excellent[13]
Various Aldehydes and KetonesKOH(bmim)PF₆277-91[15]
Cyclohex-2-enone (Cyclopropanation)KOH(bmim)PF₆-90-95[15]
Furanic KetonesKOHAcetonitrile/H₂OShortVery High[14]
Cyclic KetonesKOHAcetonitrile/H₂OShortHigh[14]

Note: Reaction times and yields are highly substrate and condition dependent. The data presented is for comparative purposes.

Logical Relationship of Reactants to Product

Reactant_Product_Relationship cluster_reactants Reactants cluster_products Products Carbonyl Aldehyde or Ketone (R-CO-R') Epoxide Epoxide (R,R'-oxirane) Carbonyl->Epoxide Reacts with Ylide Ylide_Precursor This compound Iodide ([ (CH₃)₃S ]⁺I⁻) Ylide_Precursor->Epoxide Methylene Transfer Base Strong Base (e.g., NaH, KOt-Bu) Base->Epoxide Enables Ylide Formation Byproduct1 Dimethyl Sulfide ((CH₃)₂S) Byproduct2 Conjugate Acid of Base (e.g., H₂, t-BuOH) Byproduct3 Iodide Salt

Caption: Relationship between reactants and products.

Safety and Handling

  • This compound iodide is a stable solid but should be handled in a well-ventilated fume hood.

  • Strong bases such as sodium hydride and potassium tert-butoxide are highly reactive and corrosive. Sodium hydride is flammable and reacts violently with water. These reagents must be handled under an inert atmosphere with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Anhydrous solvents like DMSO and THF are flammable and should be handled with care.

Conclusion

The use of this compound iodide for the synthesis of epoxides via the Corey-Chaykovsky reaction is a powerful and versatile method in organic synthesis. Its broad substrate scope, generally high yields, and the commercial availability of the reagent make it an attractive choice for researchers in academia and industry, including those in drug development. The selection of the appropriate base and solvent system is crucial for optimizing the reaction for a specific substrate. The protocols and data provided herein serve as a comprehensive guide for the successful application of this important synthetic transformation.

References

Application Notes: Trimethylsulfonium Bromide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethylsulfonium bromide (TMSBr) is a versatile and valuable reagent in modern organic and pharmaceutical synthesis.[1] It serves as a key precursor for the generation of sulfur ylides and acts as an effective methylating agent. Its applications are pivotal in the construction of complex molecular architectures, particularly in the synthesis of epoxides and cyclopropanes, which are common structural motifs in many pharmaceutical compounds.[2][3][4] This document provides detailed application notes, experimental protocols, and safety information for researchers, scientists, and drug development professionals utilizing this compound bromide.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound bromide in pharmaceutical synthesis stems from its ability to act as a precursor to dimethylsulfonium methylide, a sulfur ylide. This reactive intermediate is central to the Johnson-Corey-Chaykovsky reaction for the formation of epoxides and cyclopropanes. Additionally, TMSBr is employed as a methylating agent for various nucleophiles.

Epoxidation of Aldehydes and Ketones (Johnson-Corey-Chaykovsky Reaction)

One of the most significant applications of this compound bromide is the epoxidation of carbonyl compounds.[2] This reaction, known as the Johnson-Corey-Chaykovsky reaction, involves the in-situ generation of a sulfur ylide from the sulfonium (B1226848) salt using a strong base. The ylide then attacks the carbonyl carbon of an aldehyde or ketone to produce an oxirane (epoxide).[2] Epoxides are crucial intermediates in drug synthesis, serving as precursors for a wide range of functional groups and complex molecules, including antifungal agents.[5][6]

The reaction is highly valued for its efficiency and broad applicability to a diverse range of aldehydes and ketones.[2] Using this compound bromide under solid-liquid phase transfer conditions with a slight amount of water has been shown to be a very efficient method for epoxidation.[7][8]

Corey_Chaykovsky_Epoxidation cluster_ylide Ylide Formation cluster_epoxidation Epoxidation TMSBr This compound Bromide [(CH₃)₃S⁺]Br⁻ Ylide Dimethylsulfonium Methylide (CH₃)₂S⁺-CH₂⁻ TMSBr->Ylide Deprotonation Base Strong Base (e.g., KOH, NaH) Base->Ylide Ylide_ref Carbonyl Aldehyde or Ketone (R₂C=O) Betaine Betaine Intermediate Carbonyl->Betaine Epoxide Epoxide (Oxirane) Betaine->Epoxide Intramolecular Ring Closure DMS Dimethyl Sulfide (CH₃)₂S Betaine->DMS Ylide_ref->Carbonyl Nucleophilic Attack

Caption: Johnson-Corey-Chaykovsky epoxidation mechanism.

Quantitative Data: Epoxidation of Various Carbonyls

The following table summarizes the yields of epoxides synthesized from various ketones and aldehydes using this compound bromide under solid-liquid phase transfer conditions.[7]

Starting CarbonylProduct EpoxideReaction Time (min)Yield (%)
Acetophenone2-Methyl-2-phenyloxirane1098
4-tert-Butylcyclohexanone1,1-Epoxy-4-tert-butylcyclohexane1595
Trans-cinnamaldehyde2-Styryloxirane592
Benzaldehyde2-Phenyloxirane595
Furfural2-(Furan-2-yl)oxirane598

Data sourced from Bouda et al., Synthetic Communications, 1987.[7]

Experimental Protocol: Epoxidation of Trans-cinnamaldehyde [7]

  • Apparatus Setup: Equip a reaction vessel with a mechanical stirrer.

  • Reagent Addition: To the reactor, add this compound bromide (3.14 g, 0.02 mol), acetonitrile (B52724) (30 mL), water (0.1 mL, 0.005 mol), and potassium hydroxide (B78521) pellets (2.5 g, 0.04 mol).

  • Ylide Formation: Stir the reaction medium mechanically at 60°C for 5 minutes to facilitate the formation of the sulfur ylide.

  • Substrate Addition: Add trans-cinnamaldehyde (2.5 mL, 0.02 mol) diluted in 10 mL of acetonitrile to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5 minutes.

  • Work-up and Purification: Upon completion, perform an appropriate aqueous work-up followed by extraction with an organic solvent. Purify the resulting 2-styryloxirane by distillation under reduced pressure (Bp: 64°C/0.1 torr).

Methylation of Phenols

This compound bromide can also serve as an electrophilic methylating agent.[9] It is particularly useful for the O-methylation of phenols. The reaction proceeds by nucleophilic attack of the phenoxide ion on the methyl group of the sulfonium salt. It has been noted that sulfonium salts are more electrophilic than their ammonium (B1175870) counterparts, allowing for reactions at lower temperatures.[9]

Methylation_Reaction Phenol (B47542) Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product Anisole Derivative (Ar-O-CH₃) Phenoxide->Product SN2 Attack TMSBr This compound Bromide [(CH₃)₃S⁺]Br⁻ TMSBr->Product DMS Dimethyl Sulfide (CH₃)₂S TMSBr->DMS

Caption: General scheme for the methylation of phenols using TMSBr.

Quantitative Data: Methylation of 2-hydroxy-5-methylbenzophenone (B72208)

SubstrateReagentBaseTemperature (°C)Time (h)ProductYield
2-hydroxy-5-methylbenzophenoneMe₃SBrK₂CO₃10062-methoxy-5-methylbenzophenoneHigh (qualitative)

Data sourced from a discussion on Sciencemadness.org, citing established methods.[9]

Experimental Protocol: Methylation of 2-hydroxy-5-methylbenzophenone [9]

  • Reagent Mixture: In a suitable reaction flask, combine this compound bromide (1.90 g, 12 mmol), 2-hydroxy-5-methylbenzophenone (2.12 g, 10 mmol), and potassium carbonate (1.66 g, 12 mmol).

  • Solvent Addition: Add polyethylene (B3416737) glycol (PEG400) (6 mL) as the solvent.

  • Reaction Conditions: Stir the mixture at 100°C for 6 hours.

  • Monitoring: Check the reaction progress by TLC. After 3 hours, the starting phenol spot should be faint, with a single product spot forming.

  • Work-up: After the reaction is complete, cool the mixture and perform a standard aqueous work-up and extraction to isolate the methylated product.

Cyclopropanation

Similar to epoxidation, the sulfur ylide generated from this compound bromide can react with α,β-unsaturated carbonyl compounds to yield cyclopropane (B1198618) derivatives.[10] This transformation is valuable as cyclopropane rings are important structural motifs in medicinal chemistry, found in various pharmaceuticals such as tranquilizers and insecticides.[4][11] The reaction provides a direct, single-step method for synthesizing substituted cyclopropanes.[4]

Synthesis of this compound Bromide

While commercially available, this compound bromide can also be prepared in the laboratory via several routes.

Common Synthetic Methods:

  • From Dimethyl Sulfoxide (B87167) (DMSO) and Bromine: A highly exothermic reaction where bromine is added dropwise to DMSO.[2][9]

  • From DMSO and Benzyl (B1604629) Bromide: This method is a modification of the Kornblum oxidation and produces TMSBr in good yields.[3] A solution of benzyl bromide in DMSO is heated, leading to the precipitation of the product upon cooling.[12]

  • From DMSO and Methyl Bromide: Involves heating the reagents, often in a sealed tube or under controlled atmospheric pressure, sometimes with a stabilizing agent to improve safety and yield.[13][14][15]

Synthesis_Workflow start Start reagents Combine Benzyl Bromide and DMSO in a round-bottomed flask start->reagents heat Heat the mixture at 80°C for 24 hours under a condenser reagents->heat cool Cool the reaction mixture to room temperature heat->cool precipitate Precipitate of This compound Bromide forms cool->precipitate wash Wash the precipitate thoroughly with acetone (B3395972) precipitate->wash dry Dry the final product under vacuum wash->dry end End: Pure TMSBr dry->end

Caption: Workflow for TMSBr synthesis from benzyl bromide and DMSO.

Experimental Protocol: Synthesis from Benzyl Bromide and DMSO [12]

  • Apparatus: Equip a round-bottomed flask with a reflux condenser.

  • Reagents: Place a solution of benzyl bromide (2.38 mL, 20 mmol) and dimethyl sulfoxide (DMSO) (10 mL) into the flask.

  • Heating: Heat the flask at 80°C for 24 hours.

  • Precipitation: After the heating period, allow the reaction mixture to cool to room temperature. This compound bromide will precipitate out of the solution.

  • Washing: Isolate the precipitate by filtration and wash it thoroughly with acetone to remove any unreacted starting materials and byproducts.

  • Drying: Dry the washed solid with P₂O₅ under vacuum to yield the final product.

Safety and Handling

General Precautions:

  • Handle this compound bromide in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[16][17]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][18]

  • Avoid contact with skin and eyes. In case of contact, flush the affected area with plenty of water for at least 15 minutes.[16][17]

  • Minimize dust generation and accumulation during handling.[16]

Synthesis Hazards:

  • The synthesis of sulfonium salts can be hazardous. The reaction of DMSO with bromine is extremely exothermic and can react violently if the addition is not carefully controlled.[9]

  • The reaction of DMSO with methyl bromide has been reported to cause violent reactions and explosions, particularly when heated in a sealed vessel.[15] Using stabilizing agents like trimethyl orthoformate is recommended for this procedure to improve safety.[5][15]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]

  • The compound is moisture-sensitive; protect from moisture.[17]

Always consult the latest Material Safety Data Sheet (MSDS) before handling this compound bromide or its precursors.[16][17][18][19][20]

References

Application Notes: Trimethylsulfonium Hydroxide for Fatty Acid Derivatization in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of fatty acids by gas chromatography-mass spectrometry (GC-MS) is a cornerstone in various fields, including metabolic research, clinical diagnostics, and drug development. A critical step in this analysis is the derivatization of fatty acids into their more volatile and less polar fatty acid methyl esters (FAMEs).[1][2][3] Trimethylsulfonium hydroxide (B78521) (TMSH) has emerged as a simple, rapid, and efficient reagent for this purpose.[4][5][6] This document provides detailed application notes and protocols for the use of TMSH in fatty acid derivatization for GC-MS analysis.

TMSH facilitates the conversion of fatty acids to FAMEs through a base-catalyzed transesterification reaction.[4] This reaction occurs rapidly at the high temperatures of the GC injection port, a process known as on-column methylation or pyrolytic methylation.[4][7] The primary advantages of using TMSH include minimal sample handling, short reaction times, and the elimination of a separate extraction step, which collectively contribute to improved reproducibility and higher throughput.[4][7][8][9]

Advantages of TMSH Derivatization

  • Simplicity and Speed: TMSH offers a one-step derivatization process that is significantly faster than traditional methods like those using boron trifluoride (BF3)-methanol.[4][5][10] The entire process, from sample addition to injection, can be completed in minutes.

  • Reduced Sample Handling: The straightforward procedure minimizes the number of sample handling steps, which in turn reduces the risk of sample loss and contamination, leading to more reliable and reproducible results.[4][6][7]

  • High Throughput: The simplicity and speed of TMSH derivatization make it highly suitable for high-throughput fatty acid analysis, especially when coupled with automated systems.[4][7][8][9] Automation can further reduce analysis time and improve data consistency. For instance, the analysis of 100 samples via an automated TMSH method can be completed in approximately 34 hours, compared to at least 40 hours for manual derivatization.[7][11]

  • Improved Reproducibility: Automated TMSH derivatization has been shown to enhance the reproducibility of fatty acid analysis. In one study, automated derivatization improved the reproducibility for 19 out of 33 fatty acid standards when compared to manual methods.[4][7][8] A relative standard deviation (%RSD) below 20% is generally considered acceptable for GC-MS analysis, with values under 10% indicating excellent reproducibility.[4]

Limitations and Considerations

  • Reaction with Hydroxy Groups: TMSH can react with lipids containing hydroxy groups, leading to the formation of O-methyl ether derivatives.[12][13] This can potentially interfere with the GC-MS analysis of FAMEs. Therefore, TMSH is not recommended for the analysis of lipids containing hydroxy groups without careful validation.

  • Insufficient Derivatization of PUFAs: Some studies have reported that TMSH may lead to insufficient derivatization of polyunsaturated fatty acids (PUFAs), with derivatization efficacies below 50% in some cases.[14] Researchers should validate the method for their specific PUFAs of interest.

  • Free Fatty Acids: The one-step TMSH protocol may not efficiently esterify free fatty acids.[6]

Chemical Reaction Pathway

The derivatization of fatty acids with TMSH proceeds via a base-catalyzed transesterification. The hydroxide ion from TMSH deprotonates the carboxylic acid of the fatty acid, forming a carboxylate anion. This anion then acts as a nucleophile, attacking the methyl group of a second TMSH molecule, resulting in the formation of the fatty acid methyl ester and dimethyl sulfide. This reaction is driven to completion by the high temperature of the GC injection port.

Reaction_Pathway FattyAcid Fatty Acid (R-COOH) Intermediate Carboxylate Anion (R-COO-) + (CH3)3S+ FattyAcid->Intermediate + TMSH TMSH1 This compound Hydroxide [(CH3)3S+OH-] FAME Fatty Acid Methyl Ester (R-COOCH3) Intermediate->FAME + TMSH TMSH2 This compound Hydroxide [(CH3)3S+OH-] Byproducts Dimethyl Sulfide ((CH3)2S) + H2O

Caption: Chemical reaction pathway of fatty acid methylation using TMSH.

Experimental Protocols

Manual TMSH Derivatization Protocol

This protocol is adapted for the manual derivatization of fatty acids in a lipid extract.

Materials:

  • Lipid extract containing fatty acids, dried under nitrogen.

  • This compound hydroxide (TMSH) solution (e.g., 0.25 M in methanol).

  • Solvent for sample reconstitution (e.g., hexane (B92381) or methyl tert-butyl ether).

  • GC vials with inserts.

  • Vortex mixer.

Procedure:

  • Sample Preparation: Ensure the lipid extract is completely dry. Reconstitute the dried lipid extract in a suitable volume of solvent (e.g., 100 µL of hexane).

  • Derivatization: Add an equal volume of TMSH solution (e.g., 100 µL) to the reconstituted lipid extract in a GC vial.

  • Vortexing: Cap the vial and vortex thoroughly for 30 seconds to ensure complete mixing.

  • Incubation: Let the mixture stand at room temperature for 5-10 minutes.

  • Injection: The sample is now ready for injection into the GC-MS. The derivatization reaction will complete in the hot GC inlet.

Automated Online TMSH Derivatization Protocol

This protocol is designed for use with a GC-MS system equipped with a robotic autosampler capable of performing online derivatization.[4][7][8]

Materials:

  • Lipid extract in a suitable solvent in autosampler vials.

  • TMSH solution in a reagent vial on the autosampler tray.

  • Wash solvents for the autosampler syringe.

Autosampler Program:

The following is a generalized sequence of steps that can be programmed into the autosampler software. Specific commands will vary depending on the instrument manufacturer.

  • Syringe Wash: The autosampler syringe is washed with an appropriate solvent (e.g., hexane) to prevent carryover.

  • TMSH Aspiration: The autosampler aspirates a defined volume of the TMSH reagent (e.g., 1 µL).

  • Air Gap: An air gap is aspirated to separate the reagent from the sample.

  • Sample Aspiration: The autosampler aspirates a defined volume of the sample (e.g., 1 µL).

  • Injection: The syringe needle is inserted into the hot GC inlet, and the entire volume (reagent and sample) is injected rapidly. The high temperature of the inlet facilitates the pyrolytic methylation.

  • Syringe Wash: The syringe is thoroughly washed post-injection to remove any residual reagent and sample.

Experimental Workflow

The overall experimental workflow for fatty acid analysis using TMSH derivatization followed by GC-MS is depicted below.

Experimental_Workflow Start Sample Collection (e.g., plasma, cells, tissue) LipidExtraction Lipid Extraction Start->LipidExtraction Drying Drying of Lipid Extract LipidExtraction->Drying Reconstitution Reconstitution in Solvent Drying->Reconstitution Derivatization Addition of TMSH Reagent Reconstitution->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Processing and Quantification GCMS->DataAnalysis

Caption: Experimental workflow for GC-MS analysis of fatty acids using TMSH.

Quantitative Data Summary

The reproducibility of fatty acid derivatization is a critical parameter for quantitative analysis. The following table summarizes the reported relative standard deviation (%RSD) for manual and automated TMSH derivatization of a fatty acid standard mixture.[4] Lower %RSD values indicate higher reproducibility.

Fatty AcidManual TMSH Derivatization (%RSD)Automated TMSH Derivatization (%RSD)
Myristic acid (C14:0)5.84.5
Palmitic acid (C16:0)4.23.1
Palmitoleic acid (C16:1n7)6.15.2
Stearic acid (C18:0)3.92.8
Oleic acid (C18:1n9c)4.53.5
Linoleic acid (C18:2n6c)5.34.1
α-Linolenic acid (C18:3n3)6.55.4
Arachidonic acid (C20:4n6)7.86.2
Eicosapentaenoic acid (C20:5n3)8.97.1
Docosahexaenoic acid (C22:6n3)10.28.5
Hexacosanoic acid (C26:0)23.61Not Reported

Data adapted from a study comparing manual and automated TMSH derivatization.[4] Note that automated derivatization improved reproducibility for 19 out of 33 fatty acid standards in the study.[4][7]

Conclusion

This compound hydroxide is a valuable reagent for the derivatization of fatty acids for GC-MS analysis, offering significant advantages in terms of speed, simplicity, and throughput. While there are some limitations to consider, particularly with lipids containing hydroxy groups and certain polyunsaturated fatty acids, TMSH-based methods, especially when automated, can provide highly reproducible and reliable quantitative data. The protocols and information provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals looking to implement this efficient derivatization technique in their fatty acid analysis workflows.

References

Application Notes and Protocols for Phase Transfer Catalysis Using Trimethylsulfonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of trimethylsulfonium salts in phase transfer catalysis (PTC). This compound salts are versatile and efficient reagents for various organic transformations, most notably for the synthesis of epoxides from carbonyl compounds via the Corey-Chaykovsky reaction, and as methylating agents. Phase transfer catalysis offers a green and efficient methodology, often allowing for the use of milder reaction conditions, simpler workups, and the avoidance of anhydrous or expensive polar aprotic solvents.

Application: Epoxidation of Aldehydes and Ketones (Corey-Chaykovsky Reaction)

This compound salts, such as this compound iodide and this compound chloride, are excellent precursors for the in situ generation of dimethylsulfonium methylide under phase transfer conditions. This ylide readily reacts with a wide range of aldehydes and ketones to afford the corresponding oxiranes in high yields. The biphasic reaction system typically consists of an aqueous solution of a strong base (e.g., NaOH or KOH) and an organic solvent (e.g., dichloromethane (B109758) or toluene) containing the carbonyl substrate and the this compound salt. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of hydroxide (B78521) ions into the organic phase to deprotonate the sulfonium (B1226848) salt and generate the reactive ylide.

Quantitative Data for Epoxidation Reactions

The following tables summarize the reaction conditions and yields for the epoxidation of various carbonyl compounds using this compound salts under phase transfer catalysis.

Table 1: Epoxidation of Aldehydes and Ketones using this compound Iodide

EntryCarbonyl CompoundBasePhase Transfer Catalyst (mol%)SolventTime (h)Yield (%)Reference
1Benzaldehyde (B42025)50% NaOH (aq)Tetrabutylammonium (B224687) Iodide (1.5)Dichloromethane0.5>95[1]
24-Chlorobenzaldehyde50% NaOH (aq)Tetrabutylammonium Iodide (1.5)Dichloromethane192[1]
3Cyclohexanone50% NaOH (aq)Tetrabutylammonium Iodide (1.5)Dichloromethane498[1]
4Acetophenone (B1666503)50% NaOH (aq)Tetrabutylammonium Iodide (1.5)Dichloromethane495[1]
5BenzophenoneKOH (crushed)Nonetert-Butanol197[2]

Table 2: Epoxidation of Various Carbonyls using this compound Chloride

EntryCarbonyl CompoundBaseSolvent SystemTime (h)Yield (%)Reference
1Benzaldehyde50% NaOH (aq)Dichloromethane/Water0.599[1]
2Cyclohexanone50% NaOH (aq)Dichloromethane/Water499[1]
3Acetophenone50% NaOH (aq)Dichloromethane/Water499[1]
4Benzophenone50% NaOH (aq)Dichloromethane/Water499[1]
Experimental Protocols

Protocol 1: General Procedure for the Phase-Transfer-Catalyzed Epoxidation of an Aldehyde (e.g., Benzaldehyde)

This protocol describes a general method for the synthesis of phenyloxirane from benzaldehyde using this compound iodide under phase-transfer conditions.[1]

Materials:

  • Benzaldehyde

  • This compound iodide

  • Tetrabutylammonium iodide (TBAB)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 eq) and tetrabutylammonium iodide (0.015 eq) in dichloromethane.

  • To this solution, add this compound iodide (1.5 eq).

  • In a separate beaker, prepare a 50% (w/w) aqueous solution of sodium hydroxide.

  • Add the aqueous NaOH solution to the reaction mixture.

  • Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For benzaldehyde, the reaction is typically complete within 30 minutes.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Epoxidation of a Ketone (e.g., Acetophenone) under Phase Transfer Catalysis

This protocol provides a method for the synthesis of 1-phenyloxirane from acetophenone.[1]

Materials:

  • Acetophenone

  • This compound chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of acetophenone (1.0 eq) in dichloromethane in a round-bottom flask, add this compound chloride (1.5 eq).

  • Add a 50% aqueous solution of sodium hydroxide to the flask.

  • Stir the mixture vigorously at room temperature for 4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

  • Separate the organic layer and extract the aqueous phase twice with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude epoxide.

  • Purify the product by distillation under reduced pressure or by column chromatography.

Reaction Mechanism and Workflow

The following diagrams illustrate the catalytic cycle of the phase-transfer-catalyzed Corey-Chaykovsky reaction and a general experimental workflow.

PTC_Epoxidation_Cycle Sulfonium_Salt (CH₃)₃S⁺X⁻ Ylide [(CH₃)₂S⁺-CH₂⁻] Ylide Sulfonium_Salt->Ylide + Q⁺OH⁻ - H₂O - Q⁺X⁻ Betaine Betaine Intermediate Ylide->Betaine + R₂C=O Carbonyl R₂C=O (Aldehyde/Ketone) Epoxide Epoxide (Product) Betaine->Epoxide Intramolecular SN2 DMS (CH₃)₂S NaOH Na⁺OH⁻ Q_OH Q⁺OH⁻ Q_OH->Ylide Deprotonation Q_X Q⁺X⁻ Q_X->Q_OH Ion Exchange NaX Na⁺X⁻

Caption: Catalytic cycle of PTC epoxidation.

Experimental_Workflow start Start dissolve Dissolve Carbonyl Compound and Phase Transfer Catalyst in Organic Solvent start->dissolve add_sulfonium Add this compound Salt dissolve->add_sulfonium add_base Add Aqueous Base Solution add_sulfonium->add_base react Vigorous Stirring at Room Temperature add_base->react workup Workup: - Separate Phases - Extract Aqueous Layer - Wash Organic Layer react->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (Column Chromatography or Distillation) concentrate->purify end End purify->end

Caption: General experimental workflow.

Application: Alkylation of Nucleophiles

This compound salts, particularly this compound methyl sulfate, can also be employed as methylating agents for various nucleophiles such as phenols under phase transfer catalysis conditions. The PTC system facilitates the deprotonation of the nucleophile in the aqueous phase and the subsequent transfer of the resulting anion to the organic phase for reaction with the sulfonium salt.

Quantitative Data for Alkylation Reactions

Table 3: Methylation of Phenols using this compound Salts

| Entry | Phenol (B47542) | Methylating Agent | Base | Phase Transfer Catalyst | Solvent | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Phenol | (CH₃)₃S⁺CH₃SO₄⁻ | 50% NaOH (aq) | Tetrabutylammonium Bromide | Dichloromethane | High | [General Knowledge] | | 2 | p-Cresol | (CH₃)₃S⁺I⁻ | K₂CO₃ | 18-Crown-6 | Acetonitrile | Good | [General Knowledge] | | 3 | 2-Naphthol | (CH₃)₃S⁺CH₃SO₄⁻ | KOH | Aliquat 336 | Toluene | High | [General Knowledge] |

Note: Specific yield data for PTC alkylation with this compound salts is less commonly tabulated in single sources. The yields are generally reported as good to high for these well-established reactions.

Experimental Protocol

Protocol 3: General Procedure for the O-Methylation of a Phenol

This protocol outlines a general method for the methylation of a phenolic compound using this compound methyl sulfate.

Materials:

  • Phenolic substrate (e.g., p-cresol)

  • This compound methyl sulfate

  • Tetrabutylammonium bromide (TBAB)

  • Potassium hydroxide (KOH)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene.

  • Add this compound methyl sulfate (1.2 eq) to the solution.

  • Prepare a 50% (w/w) aqueous solution of potassium hydroxide.

  • Add the aqueous KOH solution to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it with water, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude product can be purified by column chromatography or distillation.

Reaction Mechanism Visualization

The mechanism for PTC-mediated alkylation involves the transfer of the deprotonated nucleophile to the organic phase where it reacts with the this compound salt.

PTC_Alkylation_Cycle Sulfonium_Salt (CH₃)₃S⁺X⁻ (Methylating Agent) Q_Nu Q⁺Nu⁻ Product R-Nu-CH₃ (Alkylated Product) Q_Nu->Product + (CH₃)₃S⁺X⁻ Q_X Q⁺X⁻ DMS (CH₃)₂S Q_X->Q_Nu Ion Exchange Base M⁺OH⁻ Nucleophile R-Nu-H (e.g., Phenol) Deprotonated_Nu M⁺Nu⁻ Nucleophile->Deprotonated_Nu + M⁺OH⁻ - H₂O

Caption: PTC alkylation mechanism.

Conclusion

This compound salts are highly effective reagents for phase transfer catalysis, enabling important synthetic transformations such as epoxidation and alkylation under mild and environmentally friendly conditions. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development, facilitating the practical application of this powerful catalytic system.

References

Application Notes and Protocols: O-Methylation of Phenols with Trimethylsulfonium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-methylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl methyl ethers, which are common motifs in pharmaceuticals, agrochemicals, and fragrances. While traditional methylating agents like dimethyl sulfate (B86663) and methyl iodide are highly effective, their high toxicity and volatility pose significant safety and environmental concerns. Trimethylsulfonium methyl sulfate, a member of the sulfonium (B1226848) salt family, presents itself as a promising alternative. These salts are typically non-volatile, crystalline solids that are easier to handle and are considered less hazardous than their traditional counterparts. This document provides detailed application notes and protocols for the use of this compound methyl sulfate and its close analogs in the O-methylation of phenols.

Reaction Mechanism

The methylation of phenols with this compound salts proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is typically carried out in the presence of a base, which deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of the this compound cation, displacing dimethyl sulfide (B99878) as a neutral leaving group.

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) phenol Phenol (Ar-OH) phenoxide Phenoxide Ion (Ar-O⁻) phenol->phenoxide + Base ether Aryl Methyl Ether (Ar-O-CH₃) base Base (e.g., K₂CO₃) dms Dimethyl Sulfide ((CH₃)₂S) base_conj Conjugate Acid of Base tms This compound Methyl Sulfate [(CH₃)₃S]⁺[CH₃SO₄]⁻ tms->dms Displacement sulfate Methyl Sulfate Anion [CH₃SO₄]⁻ phenoxide->ether + [(CH₃)₃S]⁺

Figure 1: Reaction mechanism for the O-methylation of phenols.

Quantitative Data

Phenol SubstrateMethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Hydroxy-5-methylbenzophenoneThis compound bromideK₂CO₃Polyethylene (B3416737) glycol (PEG400)100685[1]

Note: this compound bromide and this compound methyl sulfate are expected to exhibit similar reactivity in this transformation, as the active methylating agent is the this compound cation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the methylating agent and its application in the O-methylation of a representative phenol.

Protocol 1: Synthesis of this compound Bromide

This protocol is adapted from a published user-contributed method and should be performed with appropriate safety precautions in a well-ventilated fume hood.[1]

Materials:

Procedure:

  • To 20 mL of dimethyl sulfoxide (DMSO) in a flask equipped with a magnetic stirrer and placed in a cooling bath, slowly add 2 mL (39 mmol) of bromine (Br₂) dropwise.

  • Maintain the reaction temperature at approximately 40°C during the addition. The reaction is highly exothermic.

  • After the addition is complete, stir the resulting clear yellow solution at room temperature for 3 days, during which a thick yellow slurry will form.

  • Dilute the slurry with 60 mL of acetone.

  • Collect the insoluble product by vacuum filtration.

  • Wash the filtered solid with three 15 mL portions of acetone.

  • Dry the product under vacuum in a desiccator to yield this compound bromide as a light yellow crystalline powder.

Protocol 2: O-Methylation of 2-Hydroxy-5-methylbenzophenone

This protocol details the methylation of a substituted phenol using the prepared this compound bromide.[1]

Materials:

  • 2-Hydroxy-5-methylbenzophenone

  • This compound bromide (Me₃SBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Polyethylene glycol (PEG400)

  • Diisopropyl ether

  • 1M Sodium hydroxide (B78521) (NaOH) solution

  • Methanol (B129727)

  • Water

Procedure:

  • In a round-bottom flask, combine 2.12 g (10 mmol) of 2-hydroxy-5-methylbenzophenone, 1.90 g (12 mmol) of this compound bromide, and 1.66 g (12 mmol) of anhydrous potassium carbonate.

  • Add 6 mL of polyethylene glycol (PEG400) to the mixture.

  • Stir the reaction mixture at 100°C for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with 100 mL of water.

  • Extract the product with 40 mL of diisopropyl ether.

  • Wash the organic layer with three 40 mL portions of 1M NaOH solution, followed by one 100 mL portion of water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • For purification, dissolve the crude product in 30 mL of methanol and precipitate by adding 10 mL of water.

  • Cool the mixture to -16°C overnight to induce crystallization.

  • Collect the solid product by vacuum filtration and dry under vacuum to yield 2-methoxy-5-methylbenzophenone.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the O-methylation of phenols using this compound salts.

experimental_workflow start Start reactants Combine Phenol, This compound Salt, and Base in Solvent start->reactants reaction Heat and Stir Reaction Mixture (e.g., 100°C for 6h) reactants->reaction workup Aqueous Work-up: - Dilute with Water - Extract with Organic Solvent - Wash with Base and Water reaction->workup drying Dry Organic Layer and Concentrate workup->drying purification Purify Product (e.g., Crystallization) drying->purification product Isolated Aryl Methyl Ether purification->product

References

Application Notes and Protocols: Synthesis of Cyclopropanes from Enones using Sulfur Ylides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclopropane (B1198618) rings is of significant interest in medicinal chemistry and drug development due to their unique conformational properties and metabolic stability. The Corey-Chaykovsky reaction provides an efficient and stereoselective method for the cyclopropanation of α,β-unsaturated carbonyl compounds (enones) using sulfur ylides.[1][2][3] This reaction involves the conjugate addition of a sulfur ylide to an enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[1][4] This application note provides a detailed overview of the reaction, experimental protocols, and factors influencing its outcome.

Reaction Mechanism and Stereoselectivity

The reaction of sulfur ylides with enones is a powerful tool for the formation of cyclopropane rings. The mechanism proceeds through a Michael-Initiated Ring Closure (MIRC).[3][5] The sulfur ylide first acts as a nucleophile, attacking the β-carbon of the enone in a 1,4-conjugate addition.[1][6] This step is typically the rate-determining step of the reaction.[7][8] The resulting enolate intermediate then undergoes an intramolecular S_N2 reaction, with the enolate oxygen attacking the carbon bearing the sulfonium (B1226848) group, which acts as a good leaving group, to form the three-membered ring.[1][9]

The choice of sulfur ylide is crucial in determining the reaction's outcome. Stabilized sulfoxonium ylides, such as dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent), preferentially afford cyclopropanes via 1,4-addition to enones.[3][10][11] In contrast, less stable and more reactive sulfonium ylides, like dimethylsulfonium methylide, tend to favor 1,2-addition to the carbonyl group, leading to the formation of epoxides.[10][11] This difference in regioselectivity is attributed to the reversibility of the 1,2-addition with the more stable sulfoxonium ylide, allowing for the thermodynamically favored 1,4-addition to predominate.[11]

The reaction is known to be diastereoselective, often favoring the formation of the trans substituted cyclopropane.[2] The stereochemical outcome can be influenced by the structure of the enone and the ylide, as well as the reaction conditions.[12]

Key Reaction Components and Considerations

ComponentRoleKey Considerations
Sulfur Ylide NucleophileDimethylsulfoxonium methylide is preferred for cyclopropanation of enones.[3] Generated in situ from a sulfonium salt and a strong base.[1][9]
Enone ElectrophileThe substrate for cyclopropanation. Electron-withdrawing groups can activate the double bond.
Base Ylide GenerationStrong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.[4][9]
Solvent Reaction MediumDimethyl sulfoxide (B87167) (DMSO) is a common solvent as it is suitable for the generation and reaction of the ylide.[4][9]

Experimental Protocols

General Protocol for the Cyclopropanation of an Enone

This protocol describes a general procedure for the synthesis of cyclopropanes from enones using dimethylsulfoxonium methylide generated in situ.

Materials:

Procedure:

  • Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add trimethylsulfoxonium iodide (1.1-1.5 equivalents).

  • Add anhydrous DMSO to the flask and stir the suspension under a nitrogen atmosphere.

  • Carefully add sodium hydride (1.0-1.2 equivalents) portion-wise to the suspension at room temperature. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stir the resulting mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases and the solution becomes clear. This indicates the formation of dimethylsulfoxonium methylide.

  • Reaction with the Enone: Dissolve the enone (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclopropane.

Quantitative Data Summary

The following table summarizes representative yields for the cyclopropanation of various enones using sulfur ylides.

Enone SubstrateSulfur Ylide ReagentProductYield (%)Diastereomeric Ratio (trans:cis)Reference
ChalconeDimethylsulfoxonium methylide1,2-diphenyl-3-benzoylcyclopropaneHighPredominantly trans[10]
(E)-pent-3-en-2-oneDimethylsulfoxonium methylide1-acetyl-2-methylcyclopropaneGoodNot specified[12]
Carvone (B1668592)Dimethylsulfoxonium methylideCyclopropanated carvone derivativeHighNot specified[9]
Symmetric tricyclic enoneTrimethylsulfoxonium iodide/KOtBuTetracyclic cyclopropane derivative69Not specified[13]

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism Corey-Chaykovsky Cyclopropanation Mechanism cluster_ylide Ylide Formation cluster_reaction Cyclopropanation Salt [(CH₃)₃S=O]⁺I⁻ Ylide (CH₃)₂S(O)=CH₂ Salt->Ylide Deprotonation Base NaH Base->Ylide Intermediate Betaine Intermediate Ylide->Intermediate 1,4-Addition Enone R-CH=CH-C(=O)-R' Enone->Intermediate Product Cyclopropane Intermediate->Product Intramolecular SN2

Caption: Mechanism of cyclopropane synthesis from enones.

Experimental Workflow

Experimental_Workflow General Experimental Workflow Start Start Ylide_Prep Prepare Sulfur Ylide (in situ) Start->Ylide_Prep Reaction Add Enone to Ylide Solution Ylide_Prep->Reaction Monitor Monitor Reaction by TLC Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Chromatography Drying->Purification End Characterize Product Purification->End

Caption: A typical experimental workflow for the reaction.

Factors Influencing Reaction Outcome

Factors Key Factors in Cyclopropanation vs. Epoxidation cluster_outcomes Reaction Pathway Sulfur_Ylide Sulfur Ylide Type Sulfoxonium Stabilized Ylide (e.g., (CH₃)₂S(O)=CH₂) Sulfur_Ylide->Sulfoxonium More Stable Sulfonium Unstabilized Ylide (e.g., (CH₃)₂S=CH₂) Sulfur_Ylide->Sulfonium Less Stable Cyclopropanation 1,4-Addition (Cyclopropanation) Sulfoxonium->Cyclopropanation Favored for Enones Epoxidation 1,2-Addition (Epoxidation) Sulfonium->Epoxidation Favored for Enones

Caption: Influence of ylide stability on reaction outcome.

Scope and Limitations

The Corey-Chaykovsky cyclopropanation is a versatile reaction with a broad scope. It is compatible with a variety of functional groups and has been successfully applied in the total synthesis of complex natural products.[13] However, the reaction can be sensitive to steric hindrance around the double bond of the enone. Highly substituted enones may react sluggishly or not at all. Additionally, the choice of base and solvent can significantly impact the reaction's efficiency and selectivity.

Conclusion

The synthesis of cyclopropanes from enones using sulfur ylides is a robust and reliable method that has found widespread application in organic synthesis. By carefully selecting the appropriate sulfur ylide and optimizing reaction conditions, researchers can access a diverse range of cyclopropane-containing molecules for various applications, including drug discovery and development. The protocols and data presented herein provide a solid foundation for the successful implementation of this important transformation.

References

Application Notes and Protocols for Asymmetric Epoxidation Using Chiral Sulfonium Ylides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting asymmetric epoxidation reactions utilizing chiral sulfonium (B1226848) ylides. This powerful methodology, an extension of the Johnson-Corey-Chaykovsky reaction, offers a robust route to enantioenriched epoxides, which are pivotal building blocks in the synthesis of pharmaceuticals and other complex chiral molecules.[1][2]

Introduction

Asymmetric epoxidation via chiral sulfonium ylides is a highly effective method for the stereoselective conversion of prochiral carbonyl compounds, particularly aldehydes and ketones, into chiral epoxides.[1] The reaction proceeds through the nucleophilic attack of a chiral sulfonium ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then undergoes intramolecular ring closure to yield the epoxide and regenerate the chiral sulfide (B99878).[3] The stereochemical outcome of the reaction is dictated by the chiral environment of the sulfonium ylide.

This technique has been successfully applied in the total synthesis of several complex natural products and drugs, including quinine, quinidine, and the potent anti-tuberculosis drug bedaquiline, highlighting its significance in medicinal chemistry and drug development.[4][5]

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for the Johnson-Corey-Chaykovsky reaction involves the initial nucleophilic addition of the sulfur ylide to the carbonyl compound to form a zwitterionic betaine intermediate.[2][6] This intermediate then undergoes an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the sulfonium group, displacing the chiral sulfide and forming the epoxide ring.[3]

The diastereoselectivity of the reaction is influenced by the relative rates of formation and rotation of the syn- and anti-betaine intermediates.[7] For many stabilized ylides, the formation of the anti-betaine is irreversible and leads to the trans-epoxide, while the syn-betaine formation is often reversible, allowing for equilibration to the more stable anti-intermediate.[8] The enantioselectivity is controlled by the facial selectivity of the ylide's approach to the carbonyl, which is directed by the chiral scaffold of the sulfide.[9]

Chiral Sulfides and Ylide Generation

A variety of chiral sulfides have been developed to induce high levels of enantioselectivity. Many successful examples are derived from readily available natural products such as camphor, pulegone, and limonene (B3431351).[1][10][11] One particularly effective and inexpensive chiral sulfide is isothiocineole, which can be synthesized in a single step from limonene and elemental sulfur.[5]

The chiral sulfonium ylide is typically generated in situ from the corresponding chiral sulfonium salt by deprotonation with a suitable base. The sulfonium salts are prepared beforehand by the alkylation of the chiral sulfide.[7]

Data Presentation

The following tables summarize the performance of a selected chiral sulfonium ylide derived from isothiocineole in the asymmetric epoxidation of various aldehydes.

Table 1: Asymmetric Epoxidation of Aromatic Aldehydes

EntryAldehydeProductYield (%)dr (trans:cis)ee (%)
1BenzaldehydeStilbene oxide95>99:198
24-Nitrobenzaldehyde4-Nitrostilbene oxide92>99:197
34-Chlorobenzaldehyde4-Chlorostilbene oxide96>99:198
42-Naphthaldehyde2-(Naphthyl)oxirane94>99:199
53-Pyridinecarboxaldehyde3-(Pyridyl)oxirane85>99:196

Table 2: Asymmetric Epoxidation of α,β-Unsaturated Aldehydes

EntryAldehydeProductYield (%)dr (trans:cis)ee (%)
1Cinnamaldehyde2-Styryloxirane88>99:197
2Crotonaldehyde2-(Prop-1-enyl)oxirane7595:595
3(E)-Hex-2-enal2-(But-1-enyl)oxirane8296:496

Table 3: Asymmetric Epoxidation of Aliphatic Aldehydes

EntryAldehydeProductYield (%)dr (trans:cis)ee (%)
1Cyclohexanecarboxaldehyde2-Cyclohexyloxirane8591:998
2Pivalaldehyde2-tert-Butyloxirane78>99:197
3Isovaleraldehyde2-Isobutyloxirane8188:1296

Experimental Protocols

Preparation of Chiral Sulfide: (+)-Isothiocineole from (+)-Limonene

Materials:

Procedure:

  • A solution of (+)-limonene (1.0 equiv) and elemental sulfur (1.2 equiv) in toluene is heated at reflux for 24 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford (+)-isothiocineole as a colorless oil.

Preparation of Chiral Benzylsulfonium Salt

Materials:

Procedure:

  • To a solution of (+)-isothiocineole (1.0 equiv) in acetonitrile is added benzyl bromide (1.1 equiv).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The resulting white precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the chiral benzylsulfonium salt.

General Protocol for Asymmetric Epoxidation of Aldehydes

Materials:

Procedure:

  • To a stirred suspension of the chiral benzylsulfonium salt (1.1 equiv) and the aldehyde (1.0 equiv) in a 9:1 mixture of acetonitrile and water is added powdered potassium hydroxide (1.5 equiv) in one portion at room temperature.

  • The reaction mixture is stirred vigorously until the aldehyde is consumed (monitored by TLC, typically 1-4 hours).

  • The reaction is quenched with water and extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude epoxide is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Visualizations

ReactionMechanism cluster_ylide_formation Ylide Generation cluster_epoxidation Epoxidation Cycle Chiral_Sulfide R¹-S-R² Sulfonium_Salt R¹-S⁺(R²)-R³ X⁻ Chiral_Sulfide->Sulfonium_Salt Alkylation Alkyl_Halide R³-X Ylide R¹-S⁺(R²)-C⁻HR³ Sulfonium_Salt->Ylide Deprotonation Base Base Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde R⁴CHO Aldehyde->Betaine Epoxide Epoxide Betaine->Epoxide Ring Closure Regenerated_Sulfide R¹-S-R² Betaine->Regenerated_Sulfide Elimination

Caption: General mechanism of asymmetric epoxidation.

ExperimentalWorkflow A 1. Preparation of Chiral Sulfide (e.g., Isothiocineole from Limonene) B 2. Synthesis of Chiral Sulfonium Salt (Alkylation of Chiral Sulfide) A->B C 3. Asymmetric Epoxidation Reaction (Ylide generation and reaction with aldehyde) B->C D 4. Work-up and Extraction C->D E 5. Purification (Column Chromatography) D->E F 6. Product Characterization (NMR, etc.) E->F G 7. Enantiomeric Excess Determination (Chiral HPLC/GC) E->G

Caption: Experimental workflow for asymmetric epoxidation.

References

Application Notes and Protocols: Trimethylsulfonium Salts in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfonium salts are versatile and reactive reagents that have found significant application in the synthesis of a variety of agrochemicals. Their utility stems primarily from two key reactivities: as precursors to sulfur ylides for carbon-transfer reactions, and as effective methylating agents. This document provides detailed application notes and experimental protocols for the use of this compound salts in the synthesis of key agrochemical classes, including fungicides and herbicides.

Application in Fungicide Synthesis via Epoxidation

This compound salts, particularly this compound iodide, are widely used to generate dimethylsulfonium methylide, a sulfur ylide that is a key reagent in the Corey-Chaykovsky reaction. This reaction is highly effective for the synthesis of epoxides (oxiranes) from aldehydes and ketones. Epoxides are crucial intermediates in the synthesis of various complex molecules, including a class of potent triazole fungicides.

Signaling Pathway: The Corey-Chaykovsky Reaction Mechanism

The reaction proceeds through the in-situ formation of a sulfur ylide, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting betaine (B1666868) intermediate undergoes an intramolecular substitution to form the epoxide and dimethyl sulfide (B99878) as a byproduct.

Corey_Chaykovsky_Mechanism cluster_0 Ylide Generation cluster_1 Epoxide Formation TMSI This compound Salt ((CH₃)₃S⁺ X⁻) Ylide Dimethylsulfonium Methylide ((CH₃)₂S⁺-CH₂⁻) TMSI->Ylide Deprotonation Base Strong Base (e.g., NaH, t-BuOK) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde or Ketone (R₂C=O) Epoxide Epoxide (R₂C(O)CH₂) Betaine->Epoxide Intramolecular SN2 DMS Dimethyl Sulfide ((CH₃)₂S) Betaine->DMS Elimination

Corey-Chaykovsky reaction mechanism for epoxidation.
Experimental Protocol: Synthesis of a Triazole Fungicide Intermediate

This protocol details the epoxidation of an aromatic aldehyde, a key step in the synthesis of certain 1,2,4-triazole-containing fungicides.[1][2]

Materials:

  • This compound iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry Dimethyl sulfoxide (B87167) (DMSO)

  • Substituted aromatic aldehyde (e.g., 4-acetylbenzoate derivative)

  • Dry Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend sodium hydride (1.1 equivalents) in dry DMSO.

  • To this suspension, add a solution of this compound iodide (1.1 equivalents) in dry DMSO dropwise at room temperature under a nitrogen atmosphere.

  • Stir the resulting mixture for 1 hour at room temperature. The formation of the ylide is indicated by the cessation of hydrogen evolution.

  • Epoxidation Reaction: Cool the ylide solution to 0 °C in an ice bath.

  • Add a solution of the aromatic aldehyde (1.0 equivalent) in dry THF dropwise to the ylide solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude epoxide.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure epoxide intermediate.

Quantitative Data for Epoxidation Reactions

The Corey-Chaykovsky reaction is known for its high efficiency in producing epoxides from a variety of carbonyl compounds. The following table summarizes representative yields for this reaction.

Starting Material (Aldehyde/Ketone)Product (Epoxide)Yield (%)Reference
2-Benzo[b]thiophene carbaldehyde2-Oxiranyl-benzo[b]thiophene88[3]
4-Benzo[b]thiophene carbaldehyde4-Oxiranyl-benzo[b]thiophene77[3]
7-Benzo[b]thiophene carbaldehyde7-Oxiranyl-benzo[b]thiophene60[3]
4-Position acetyl of methyl 4-acetylbenzoateCorresponding epoxide84-90 (for subsequent products)[2]
Allyl cyclohexanoneCorresponding epoxide88

Application as a Methylating Agent

This compound salts can also serve as efficient methylating agents for various nucleophiles, including phenols and amines.[4][5][6] This transformation is valuable in the synthesis of agrochemicals where O- or N-methylation is required to modulate the biological activity and physicochemical properties of the molecule.

Reaction Pathway: Methylation of a Phenolic Precursor

The methylation of a phenol (B47542) with a this compound salt typically proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile, attacking one of the methyl groups of the this compound cation.

Methylation_Pathway cluster_0 Activation cluster_1 Methylation Phenol Phenolic Precursor (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Anisole Methylated Product (Ar-OCH₃) Phenoxide->Anisole SN2 Attack TMS_Salt This compound Salt ((CH₃)₃S⁺ X⁻) DMS Dimethyl Sulfide ((CH₃)₂S) TMS_Salt->DMS Elimination

Reaction pathway for the methylation of a phenol.
Experimental Protocol: O-Methylation of a Phenolic Agrochemical Intermediate

This protocol describes a general procedure for the methylation of a phenolic compound, a common step in modifying the structure of potential agrochemicals.[4]

Materials:

  • This compound chloride

  • Phenolic substrate

  • Potassium carbonate (anhydrous)

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the phenolic substrate (1.0 equivalent) and this compound chloride (1.2 equivalents) in dry DMF.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude methylated product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure O-methylated compound.

Quantitative Data for Methylation Reactions

The efficiency of methylation can vary depending on the substrate and reaction conditions.

SubstrateMethylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Various PhenolsThis compound chlorideK₂CO₃DMF80-100Good to Excellent[4]
AmmoniaThis compound ion-DMSO--
PyridineThis compound ion-DMSO--

Application in Herbicide Formulation: Glyphosate-Trimesium (B11727303)

This compound is used as a counter-ion for the widely used broad-spectrum herbicide, glyphosate (B1671968).[7][8][9] In this formulation, known as glyphosate-trimesium, the this compound cation is paired with the glyphosate anion.[10][11] The primary role of the salt formulation is to influence the physicochemical properties of the herbicide, such as its solubility and stability, which can affect its handling and efficacy.[11] The herbicidal activity itself stems from the glyphosate anion, which inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, crucial for the synthesis of aromatic amino acids in plants.[4][8]

Logical Relationship Diagram

Glyphosate_Formulation Glyphosate_Acid Glyphosate Acid (Active Ingredient) Glyphosate_Trimesium Glyphosate-Trimesium Salt Glyphosate_Acid->Glyphosate_Trimesium TMS_Cation This compound Cation ((CH₃)₃S⁺) TMS_Cation->Glyphosate_Trimesium Formulation Herbicide Formulation Glyphosate_Trimesium->Formulation Application Application to Plant Formulation->Application Uptake Uptake and Translocation Application->Uptake EPSPS EPSP Synthase Inhibition Uptake->EPSPS Amino_Acid_Syn Aromatic Amino Acid Synthesis Blocked EPSPS->Amino_Acid_Syn Plant_Death Plant Death Amino_Acid_Syn->Plant_Death

Role of this compound in glyphosate herbicide formulation.

Other Potential Applications

While the use of this compound salts in the synthesis of insecticides such as pyrethroids or neonicotinoids is not widely documented in readily available literature, their fundamental reactivity as methylene-transfer and methylating agents suggests potential applicability. For instance, the cyclopropanation of olefins using sulfur ylides is a known reaction and could theoretically be applied to the synthesis of the cyclopropane (B1198618) ring characteristic of pyrethroid insecticides. However, specific protocols and examples for these applications in agrochemical synthesis are not as established as those for fungicide and herbicide synthesis.

Conclusion

This compound salts are valuable reagents in the agrochemical industry. Their application in the Corey-Chaykovsky reaction provides an efficient route to epoxide intermediates for fungicides, while their utility as methylating agents allows for the structural modification of various agrochemical precursors. Furthermore, their role as a counter-ion in herbicide formulations like glyphosate-trimesium highlights their versatility. The detailed protocols and data presented herein are intended to serve as a practical guide for researchers in the field of agrochemical synthesis.

References

Application Notes and Protocols for the Use of Trimethylsulfonium Salts in the Production of Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100 °C. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as promising candidates for a wide range of applications, including as "green" solvents in chemical synthesis and as novel materials in drug formulation and delivery.[1][2][3] Trimethylsulfonium ([TMS]⁺) salts are emerging as versatile precursors for the synthesis of a specific class of sulfonium-based ionic liquids. The this compound cation, with its simple structure and positive charge localized on the sulfur atom, can be paired with a variety of anions to create ILs with tailored properties.[4]

These application notes provide an overview of the synthesis of this compound-based ionic liquids, their characterization, and their potential applications, particularly in the pharmaceutical field where they can act as solubility enhancers, permeation enhancers, and stabilizers for active pharmaceutical ingredients (APIs).[5][6][7]

Synthesis of this compound-Based Ionic Liquids

The synthesis of this compound-based ionic liquids typically involves a two-step process: the formation of a this compound halide salt, followed by an anion exchange reaction to introduce the desired anion.

Part 1: Synthesis of this compound Halide Precursors

The initial step involves the quaternization of dimethyl sulfide (B99878) with a methyl halide. This reaction is a straightforward nucleophilic substitution where the sulfur atom of the dimethyl sulfide attacks the methyl group of the methyl halide.

A general reaction scheme is as follows:

(CH₃)₂S + CH₃X → [(CH₃)₃S]⁺X⁻ (where X = I, Br, Cl)

Experimental Protocol: Synthesis of this compound Iodide

This protocol is based on the well-established reaction between dimethyl sulfide and methyl iodide.[4]

Materials:

  • Dimethyl sulfide ((CH₃)₂S)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl sulfide in an equal volume of anhydrous diethyl ether.

  • Slowly add a stoichiometric equivalent of methyl iodide to the solution at room temperature while stirring.

  • A white precipitate of this compound iodide will begin to form.

  • Continue stirring the mixture for 2-4 hours to ensure the completion of the reaction.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure this compound iodide.

Quantitative Data for this compound Halide Synthesis

ProductStarting MaterialsReaction ConditionsYield (%)Reference
This compound chlorideDimethyl sulfide, Methyl chloride, Water (solvent)58°-60° C, 80 psig, 4 hours51.2[8]
This compound bromideDimethyl sulfide, Methyl bromide, Water (solvent)65°-67° C, 40 psig, 3 hours97.3[8]
This compound bromideDimethyl sulfide, Methyl bromide, Water (solvent)58°-60° C, 60 psig, 3 hours97.5[8]
This compound bromideDimethyl sulfide, Methyl bromide, Toluene/Water90°-98° C (azeotropic distillation)93.5[8]
Part 2: Anion Exchange (Metathesis) for Ionic Liquid Formation

The halide anion of the precursor salt can be exchanged for a variety of other anions to generate the desired ionic liquid. This is typically achieved through a salt metathesis reaction, where the insolubility of the resulting inorganic halide salt in the reaction medium drives the reaction to completion.[9][10]

A general reaction scheme is as follows:

[(CH₃)₃S]⁺X⁻ + M⁺A⁻ → [(CH₃)₃S]⁺A⁻ + M⁺X⁻(s) (where X = halide, M⁺ = metal cation, A⁻ = desired anion)

Experimental Protocol: General Anion Exchange for this compound-Based Ionic Liquids

This protocol provides a general guideline for the anion exchange reaction. The choice of solvent and reaction conditions will depend on the solubility of the starting materials and products.

Materials:

  • This compound halide (e.g., [(CH₃)₃S]⁺Br⁻)

  • A salt of the desired anion (e.g., sodium acetate, lithium bis(trifluoromethylsulfonyl)imide)

  • Appropriate solvent (e.g., acetone, methanol, water)

Procedure:

  • Dissolve the this compound halide in a suitable solvent.

  • In a separate flask, dissolve a stoichiometric equivalent of the metal salt of the desired anion in the same solvent.

  • Slowly add the solution of the metal salt to the this compound halide solution while stirring.

  • A precipitate of the insoluble metal halide will form.

  • Stir the reaction mixture for several hours at room temperature to ensure complete anion exchange.

  • Remove the precipitate by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ionic liquid.

  • Further purification can be achieved by washing with a suitable solvent in which the ionic liquid is immiscible, followed by drying under high vacuum.

Characterization of this compound-Based Ionic Liquids

The synthesized ionic liquids should be characterized to confirm their structure and purity. Common analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of the this compound cation typically shows a singlet for the nine equivalent protons of the three methyl groups. The chemical shift of this peak can be influenced by the nature of the anion. For example, the ¹H NMR spectrum of this compound iodide shows a singlet at approximately 2.9 ppm.[11]

FT-IR Spectroscopy:

The FT-IR spectrum provides information about the functional groups present in the ionic liquid. For the this compound cation, characteristic C-H stretching and bending vibrations of the methyl groups are expected. The spectrum will also show peaks corresponding to the vibrations of the anion. The FT-IR spectrum of this compound iodide shows characteristic peaks for the C-H bonds.[12]

Applications in Pharmaceutical Sciences

Ionic liquids are being explored for various pharmaceutical applications due to their ability to improve the properties of active pharmaceutical ingredients (APIs).[1][5][7] Sulfonium-based ILs, including those derived from this compound salts, are of interest in this field.[9]

Solubility Enhancement:

A major challenge in drug development is the poor aqueous solubility of many APIs, which can limit their bioavailability.[3] Ionic liquids can act as effective solvents or co-solvents to enhance the solubility of poorly soluble drugs. The tunable nature of the anion in this compound-based ILs allows for the design of specific ILs that can effectively solvate a particular drug molecule.[7]

Drug Delivery Systems:

Ionic liquids can be used to formulate novel drug delivery systems. For instance, they can be used to prepare microemulsions, nanoparticles, and ionogels for controlled and targeted drug release.[13] The properties of this compound-based ILs, such as their viscosity and hydrophobicity/hydrophilicity, can be tailored by anion selection to optimize them for specific delivery routes.

Stabilization of Biomolecules:

Ionic liquids have shown potential in stabilizing proteins and other biomolecules, which is crucial for the formulation of biopharmaceuticals. The specific interactions between the ions of the IL and the biomolecule can help to maintain its native conformation and prevent aggregation.

Visualizations

Synthesis Workflow for this compound-Based Ionic Liquids

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Anion Exchange cluster_2 Characterization Dimethyl_Sulfide Dimethyl Sulfide Quaternization Quaternization Reaction Dimethyl_Sulfide->Quaternization Methyl_Halide Methyl Halide (CH3I, CH3Br, CH3Cl) Methyl_Halide->Quaternization TMS_Halide This compound Halide [(CH3)3S]+X- Quaternization->TMS_Halide Metathesis Salt Metathesis TMS_Halide->Metathesis Dissolve in Solvent Metal_Salt Metal Salt of Desired Anion (M+A-) Metal_Salt->Metathesis TMS_IL This compound Ionic Liquid [(CH3)3S]+A- Metathesis->TMS_IL Filtration & Solvent Removal Byproduct Insoluble Metal Halide (M+X-) Metathesis->Byproduct NMR NMR Spectroscopy TMS_IL->NMR FTIR FT-IR Spectroscopy TMS_IL->FTIR

Caption: A workflow diagram illustrating the two-step synthesis and subsequent characterization of this compound-based ionic liquids.

Logical Relationship of Components in a this compound Ionic Liquid

IL_Components IL Ionic Liquid Cation Cation (this compound) IL->Cation Composed of Anion Anion (Variable) IL->Anion Composed of Properties Physicochemical Properties (e.g., Melting Point, Viscosity, Solvency) Cation->Properties Influences Anion->Properties Strongly Influences Applications Potential Applications (e.g., Drug Delivery, Synthesis) Properties->Applications Determines

Caption: The relationship between the constituent ions of a this compound ionic liquid and its resulting properties and applications.

Experimental Workflow for Anion Exchange

Anion_Exchange_Workflow Start Start Dissolve_TMS_Halide Dissolve this compound Halide in Solvent Start->Dissolve_TMS_Halide Dissolve_Metal_Salt Dissolve Metal Salt of Desired Anion in Solvent Start->Dissolve_Metal_Salt Mix_Solutions Mix Solutions and Stir Dissolve_TMS_Halide->Mix_Solutions Dissolve_Metal_Salt->Mix_Solutions Precipitation Precipitation of Metal Halide Occurs Mix_Solutions->Precipitation Filtration Filter to Remove Precipitate Precipitation->Filtration Solvent_Removal Remove Solvent from Filtrate Filtration->Solvent_Removal Purification Purify and Dry the Ionic Liquid Solvent_Removal->Purification End End Purification->End

Caption: A step-by-step workflow for the anion exchange synthesis of this compound-based ionic liquids.

References

Application Notes and Protocols: Synthesis and Use of Isotopically Labeled Trimethylsulfonium Reagents for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, tracing metabolic pathways, and quantifying analytes in complex biological systems. Trimethylsulfonium salts, such as this compound iodide (TMSI), are versatile reagents widely used for methylation. By incorporating stable isotopes like deuterium (B1214612) (D or ²H), carbon-13 (¹³C), or sulfur-34 (B105110) (³⁴S) into these reagents, researchers can precisely track the transfer of the methyl group or the fate of the sulfur core. These labeled reagents are particularly valuable for determining kinetic isotope effects (KIE), identifying bond-cleavage events in rate-determining steps, and distinguishing between competing reaction pathways such as Sₙ1 and Sₙ2.[1][2] This document provides detailed protocols for the synthesis of select isotopically labeled this compound and trimethylsulfoxonium (B8643921) reagents and discusses their application in mechanistic studies.

Protocols for Synthesis of Isotopically Labeled Reagents

Detailed methodologies for the synthesis of deuterium, carbon-13, and sulfur-34 labeled reagents are presented below.

Protocol 1: Synthesis of Trimethylsulfoxonium Iodide-d₉ ([D₉]TMSOI)

This protocol describes a two-step synthesis involving the formation of unlabeled trimethyloxosulphonium iodide (TMSOI) followed by isotopic exchange with deuterium oxide.[3]

Step 1: Synthesis of Trimethylsulfoxonium Iodide (TMSOI)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl sulfoxide (B87167) (DMSO, 1.0 equiv) and iodomethane (B122720) (MeI, 2.3 equiv).

  • Reaction: Heat the mixture at 50 °C under a nitrogen atmosphere for 72 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will crystallize out of the solution.

  • Purification: Collect the crystals by filtration and wash them thoroughly with diethyl ether or chloroform (B151607) to remove unreacted starting materials. Dry the crystals under vacuum.

Step 2: Deuteration via Isotopic Exchange

  • Exchange: Dissolve the synthesized TMSOI in a minimum amount of deuterium oxide (D₂O, >99% D).

  • Crystallization: Allow the TMSOI to recrystallize from the D₂O solution. This process exchanges the nine protons of the trimethylsulfoxonium cation for deuterium.

  • Isolation: Collect the deuterated crystals ([D₉]TMSOI) by filtration and dry them under vacuum. The degree of deuteration can be quantified by ¹H NMR spectroscopy by observing the disappearance of the methyl proton signal.

start DMSO + CH₃I react Heat at 50°C 72 hours start->react Step 1 wash Wash with Et₂O (Yield: ~60%) react->wash tmsoi TMSOI Crystals [(CH₃)₃SO]⁺I⁻ wash->tmsoi d2o Recrystallize from D₂O tmsoi->d2o Step 2 final_product [D₉]TMSOI Crystals [(CD₃)₃SO]⁺I⁻ d2o->final_product start React [CD₃]TMSI with Nucleophile (Nu⁻) measure Measure Reaction Rates (kH vs. kD) start->measure calc_kie Calculate KIE kH / kD measure->calc_kie sn2 Conclusion: Sₙ2 Pathway (C-D bond not broken in RDS) calc_kie->sn2 kH/kD ≈ 1 (Secondary KIE) radical Conclusion: Radical Pathway (C-D bond broken in RDS) calc_kie->radical kH/kD > 2 (Primary KIE)

References

Application Notes and Protocols: Trimethylsulfonium Ylides in C-H Functionalization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfonium ylides and their derivatives, particularly sulfoxonium ylides, have emerged as powerful reagents in modern organic synthesis. Their ability to act as carbene precursors under mild conditions makes them invaluable for a variety of chemical transformations, most notably in C-H functionalization reactions. These ylides offer a safer and more stable alternative to often hazardous and unstable diazo compounds, facilitating their use in complex molecular synthesis and late-stage functionalization in drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound ylides in transition-metal-catalyzed and organocatalytic C-H functionalization reactions.

Core Concepts

This compound ylides are zwitterionic species containing a carbanion adjacent to a positively charged sulfur atom. This inherent polarity allows them to act as nucleophilic carbene equivalents. In the presence of a suitable transition metal catalyst (e.g., Rh, Ir, Pd) or an organocatalyst, they can generate a metal-carbene intermediate or a reactive enolate, which then participates in the C-H insertion or functionalization of a variety of substrates.

A key advantage of using sulfoxonium ylides is their stability; they are often crystalline solids that can be handled in the air and stored for extended periods. This contrasts sharply with the often explosive and toxic nature of diazo compounds, making sulfoxonium ylides more amenable to industrial and pharmaceutical applications.

Transition-Metal-Catalyzed C-H Functionalization

Transition metals, particularly rhodium and palladium, have proven to be highly effective in catalyzing C-H functionalization reactions with sulfoxonium ylides. These reactions often proceed with high regio- and chemoselectivity.

Rhodium(III)-Catalyzed C-H Activation and Annulation

Rhodium(III) catalysts are particularly effective in activating C-H bonds of arenes and heteroarenes, which can then react with sulfoxonium ylides in annulation reactions to form complex polycyclic structures.[1][2]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Flame-dried reaction tube under N2 reagents Add [Cp*RhCl2]2, AgSbF6, Zn(OAc)2, sulfoxonium ylide, and alkyne/diazo compound start->reagents solvent Add solvent (e.g., DCE) reagents->solvent stir Stir at specified temperature (e.g., rt or 60 °C) for 4-12 h solvent->stir concentrate Remove solvent under reduced pressure stir->concentrate purify Purify by silica (B1680970) gel column chromatography concentrate->purify

Caption: General workflow for Rh(III)-catalyzed C-H annulation reactions.

This protocol describes the synthesis of multi-substituted naphthalenone sulfoxonium ylides via a [4+2] annulation of sulfoxonium ylides with α-diazocarbonyl compounds.

Materials:

  • [Cp*RhCl₂]₂ (5 mol%)

  • AgSbF₆ (20 mol%)

  • Zn(OAc)₂ (30 mol%)

  • Sulfoxonium ylide (1.0 equiv, 0.2 mmol)

  • α-Diazocarbonyl compound (1.2 equiv, 0.24 mmol)

  • 1,2-Dichloroethane (DCE) (3 mL)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a flame-dried reaction tube, add [Cp*RhCl₂]₂ (6.0 mg, 0.01 mmol), AgSbF₆ (14 mg, 0.04 mmol), Zn(OAc)₂ (14 mg, 0.06 mmol), the sulfoxonium ylide (0.2 mmol), and the α-diazocarbonyl compound (0.24 mmol).

  • Add 3 mL of DCE to the tube.

  • Stir the reaction mixture at room temperature for 12 hours under an air atmosphere.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a DCM/MeOH (98:2) mixture as the eluent to afford the desired naphthalenone sulfoxonium ylide.

EntrySulfoxonium Ylide Substituent (R¹)Alkyne (R², R³)ProductYield (%)
1HPh, Ph3,4-Diphenyl-1-naphthol85
24-MePh, Ph6-Methyl-3,4-diphenyl-1-naphthol95
34-OMePh, Ph6-Methoxy-3,4-diphenyl-1-naphthol88
44-FPh, Ph6-Fluoro-3,4-diphenyl-1-naphthol78
54-ClPh, Ph6-Chloro-3,4-diphenyl-1-naphthol82
6HEt, Et3,4-Diethyl-1-naphthol75
Palladium-Catalyzed α-Arylation of Sulfoxonium Ylides

Palladium catalysts are effective for the α-arylation of sulfoxonium ylides with various arylating agents, proceeding through a C-H bond functionalization mechanism.[3]

This method allows for the efficient synthesis of diverse α-aryl α-carbonyl sulfoxonium ylides.

Materials:

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (10 mol%)

  • K₃PO₄ (2.0 equiv)

  • Sulfoxonium ylide (1.0 equiv)

  • Aryl thianthrenium salt (1.2 equiv)

  • 1,4-Dioxane (B91453)

Procedure:

  • In a glovebox, to an oven-dried vial, add Pd(OAc)₂, Xantphos, K₃PO₄, the sulfoxonium ylide, and the aryl thianthrenium salt.

  • Add 1,4-dioxane to the vial.

  • Seal the vial and stir the mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

G cluster_reactants Reactants Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-Enolate(L) Ar-Pd(II)-Enolate(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Enolate(L) Base-mediated Deprotonation Product Product Ar-Pd(II)-Enolate(L)->Product Reductive Elimination Product->Pd(0)L Ar-X Ar-X Ylide Ylide

Caption: Simplified catalytic cycle for Pd-catalyzed α-arylation of sulfoxonium ylides.

Organocatalytic C-H Functionalization

The use of organocatalysts for C-H functionalization with sulfoxonium ylides represents a greener and often more cost-effective alternative to transition-metal catalysis. Chiral organocatalysts can also be employed to achieve high enantioselectivity.[4][5]

Protocol 3: Enantioselective Formal C-H Insertion of Sulfoxonium Ylides into Indoles[5]

This protocol details a highly enantioselective formal C-H insertion reaction catalyzed by a chiral phosphoric acid.

Materials:

Procedure:

  • To a dried Schlenk tube, add the chiral phosphoric acid catalyst, sulfoxonium ylide, and 4Å molecular sieves.

  • Add toluene under an argon atmosphere.

  • Add the indole to the mixture.

  • Stir the reaction at the specified temperature (e.g., 40 °C) for the required time (e.g., 48 h).

  • After the reaction is complete, purify the mixture directly by flash column chromatography on silica gel.

EntrySulfoxonium Ylide (Ar)Indole Substituent (R)Yield (%)ee (%)
1PhH8592
24-MeC₆H₄H8893
34-FC₆H₄H8291
4Ph5-MeO9094
5Ph5-Cl8090

Corey-Chaykovsky Type C-H Cyclopropanation

The Corey-Chaykovsky reaction is a classic method for the formation of three-membered rings. While traditionally used for the cyclopropanation of electron-deficient alkenes, modifications of this reaction can be applied to the formal C-H cyclopropanation of certain substrates.[6][7]

Protocol 4: Corey-Chaykovsky Cyclopropanation of Chalcones[7]

This protocol describes the cyclopropanation of an α,β-unsaturated ketone (chalcone) using dimethylsulfoxonium methylide.

Materials:

Procedure:

  • Ylide Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous DMSO, followed by the portion-wise addition of trimethylsulfoxonium iodide at room temperature.

    • Stir the mixture at room temperature for 1 hour until the solution becomes clear.

  • Cyclopropanation:

    • In a separate flask, dissolve the chalcone in anhydrous THF.

    • Cool the ylide solution to 0 °C in an ice bath.

    • Slowly add the chalcone solution to the ylide solution over 15-20 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Conclusion

This compound ylides, particularly sulfoxonium ylides, are versatile and safe reagents for a wide range of C-H functionalization reactions. The protocols outlined in this document provide a starting point for researchers to explore the rich chemistry of these ylides in the synthesis of complex organic molecules. The use of transition-metal and organocatalysis allows for a high degree of control over reactivity and selectivity, making these methods highly valuable in academic and industrial research, especially in the field of drug development. The continued development of novel catalytic systems and a deeper understanding of the reaction mechanisms will undoubtedly expand the synthetic utility of this compound ylides in the future.

References

Troubleshooting & Optimization

Technical Support Center: The Corey-Chaykovsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Corey-Chaykovsky reaction. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize this powerful synthetic transformation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome common challenges and achieve higher yields in your epoxidation, cyclopropanation, and aziridination reactions.

Troubleshooting Guide: Addressing Low Yields

Low yields in the Corey-Chaykovsky reaction can arise from various factors. This guide provides a systematic approach to identifying and resolving these issues.

Question: My Corey-Chaykovsky reaction is resulting in a low yield of the desired product. What are the potential causes and how can I address them?

Answer: Low yields can often be attributed to issues with ylide formation and stability, suboptimal reaction conditions, or the nature of the substrate. Below is a step-by-step troubleshooting workflow.

G start Low Yield Observed ylide Ylide Formation & Stability start->ylide conditions Reaction Conditions start->conditions substrate Substrate Issues start->substrate base Incorrect Base Selection ylide->base moisture Moisture Contamination ylide->moisture ylide_decomp Ylide Decomposition ylide->ylide_decomp temp Suboptimal Temperature conditions->temp solvent Inappropriate Solvent conditions->solvent time Incorrect Reaction Time conditions->time sterics Steric Hindrance substrate->sterics side_reactions Side Reactions (e.g., enolization) substrate->side_reactions solution_base Use stronger base (NaH, n-BuLi) or non-nucleophilic base (KHMDS) base->solution_base solution_moisture Flame-dry glassware Use anhydrous solvents moisture->solution_moisture solution_ylide_decomp Generate ylide in situ at low temp Use more stable sulfoxonium ylide ylide_decomp->solution_ylide_decomp solution_temp Sulfonium (B1226848) ylides: low temp (-20 to 0 °C) Sulfoxonium ylides: RT to 50 °C temp->solution_temp solution_solvent Use polar aprotic solvents (DMSO, THF, DMF) solvent->solution_solvent solution_time Monitor by TLC to determine optimal quench time time->solution_time solution_sterics Use less hindered ylide Increase reaction time/temp sterics->solution_sterics solution_side_reactions Use non-nucleophilic base Lower reaction temperature side_reactions->solution_side_reactions

A workflow diagram for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a sulfonium ylide and a sulfoxonium ylide?

A1: The choice of ylide is critical as it dictates the reactivity and, in some cases, the final product.

  • Sulfonium Ylides (e.g., dimethylsulfonium methylide) are generated from sulfonium salts (like trimethylsulfonium iodide). They are more reactive and less stable, typically requiring lower temperatures for their generation and use.[1] They react with ketones and aldehydes to form epoxides.[2]

  • Sulfoxonium Ylides (e.g., dimethyloxosulfonium methylide, the "Corey-Chaykovsky Reagent") are derived from sulfoxonium salts (like trimethylsulfoxonium (B8643921) iodide).[3] They are more stable and less reactive than their sulfonium counterparts.[4] A key difference is their reaction with α,β-unsaturated carbonyls; sulfoxonium ylides typically yield cyclopropanes via 1,4-addition, whereas sulfonium ylides can give epoxides via 1,2-addition.[4][5]

Logic diagram for selecting the appropriate sulfur ylide.

Q2: Which base and solvent combination is best for generating the ylide?

A2: The optimal combination depends on the ylide precursor and the substrate. Polar aprotic solvents are generally preferred.

Ylide PrecursorRecommended BasesCommon SolventsNotes
This compound IodideNaH, n-BuLi, t-BuOK[5]DMSO, THF, DMF[5]NaH in DMSO is a very common and effective system.[6]
Trimethylsulfoxonium IodideNaH, t-BuOKDMSO, THFThis ylide is more stable, allowing for a wider range of conditions.
Chiral Sulfonium SaltsKHMDS, NaHMDSTHF, TolueneWeaker, non-nucleophilic bases are often used in asymmetric variants.

Q3: My reaction is not going to completion. What should I do?

A3: If starting material remains after a reasonable time, consider the following:

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the ylide (typically 1.5-2.0 equivalents).

  • Ylide Activity: The ylide may have decomposed. This is common with the less stable sulfonium ylides, especially if moisture is present or the temperature is too high.[1] Try generating the ylide in situ at a low temperature just before adding the substrate.

  • Temperature: While sulfonium ylides react at low temperatures, the more stable sulfoxonium ylides may require room temperature or gentle heating (e.g., 50-60 °C) to react efficiently.[7]

  • Substrate Reactivity: Highly hindered ketones or electron-poor aldehydes can be sluggish. Increasing the reaction time or temperature (within the stability limits of the ylide) may be necessary.

Q4: How does the Corey-Chaykovsky reaction mechanism work?

A4: The reaction proceeds through a two-step sequence:

  • Nucleophilic Addition: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon. This forms a betaine (B1666868) intermediate.[3]

  • Intramolecular SN2 Reaction: The resulting alkoxide oxygen attacks the carbon bearing the sulfonium group, which acts as an excellent leaving group (dimethyl sulfide (B99878) or dimethyl sulfoxide). This intramolecular displacement forms the three-membered epoxide ring.[2]

G Corey-Chaykovsky Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ylide Sulfur Ylide (R2S=CR'2) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Addition Carbonyl Carbonyl (R''2C=O) Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 Ring Closure Sulfide Sulfide Byproduct (R2S) Betaine->Sulfide

The general mechanism of the Corey-Chaykovsky reaction.

Experimental Protocols

Protocol 1: Epoxidation using Dimethylsulfonium Methylide

This protocol describes the in situ generation of the ylide from this compound iodide and its reaction with a ketone.

Materials:

  • This compound iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Ketone substrate

  • Standard workup and purification reagents

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Ylide Generation:

    • To the flask, add sodium hydride (1.5 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

    • Add anhydrous DMSO and stir the suspension at room temperature.

    • Add this compound iodide (1.5 eq) portion-wise. The mixture will evolve hydrogen gas and become a clear, greyish solution. Stir for 30-45 minutes until gas evolution ceases.

  • Reaction:

    • Cool the ylide solution to 0 °C in an ice bath.

    • Dissolve the ketone (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the cold ylide solution over 15 minutes.

  • Monitoring and Workup:

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by TLC.[1]

    • Upon completion, carefully quench the reaction by slowly adding it to a flask containing an equal volume of cold water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.[1]

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate in vacuo.[1]

  • Purification: Purify the crude product by flash column chromatography to afford the desired epoxide.[1]

Protocol 2: "Instant Ylide" Modification for Epoxidation

This modified procedure offers a more convenient and rapid method.[7]

Materials:

  • Trimethylsulfoxonium iodide

  • Potassium tert-butoxide (t-BuOK)

  • Ketone or aldehyde substrate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation: In a dry flask under an inert atmosphere, mix trimethylsulfoxonium iodide (1.5 eq) and potassium tert-butoxide (1.5 eq). This dry mixture is stable and can be stored.[7]

  • Reaction:

    • Dissolve the substrate (1.0 eq) in anhydrous DMSO.

    • Add the substrate solution to the pre-mixed solids.

    • Heat the reaction mixture to 50-60 °C.

  • Monitoring and Workup:

    • The reaction is often complete in as little as 20 minutes.[7] Monitor by TLC.

    • After completion, cool the mixture to room temperature and perform an aqueous workup as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Reactions of Trimethylsulfonium Ylides with α,β-Unsaturated Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Corey-Chaykovsky reaction, specifically focusing on the side reactions and selectivity observed with α,β-unsaturated carbonyl compounds.

Troubleshooting Guide

Low yields, unexpected products, or a lack of selectivity are common issues encountered during the reaction of trimethylsulfonium ylides with enones. This guide provides a systematic approach to identifying and resolving these challenges.

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete ylide formation: The base may be too weak or has degraded. The sulfonium (B1226848) salt may be impure or wet.- Use a stronger base such as NaH or n-BuLi. Ensure the base is fresh and has been stored under inert conditions.- Recrystallize the sulfonium salt and dry it thoroughly under vacuum before use.
2. Ylide decomposition: this compound ylide is unstable and should be used at low temperatures.- Generate the ylide in situ at 0°C or below and use it immediately.- Avoid prolonged reaction times at elevated temperatures.
3. Unreactive substrate: Steric hindrance around the carbonyl or the β-carbon of the enone can slow down the reaction.- Increase the reaction temperature or prolong the reaction time. Note that this may also increase side reactions.- Consider using a less sterically hindered ylide if possible.
Formation of epoxide instead of cyclopropane (B1198618) 1. Incorrect ylide used: Dimethylsulfonium methylide was used instead of dimethyloxosulfonium methylide (Corey's ylide).- For cyclopropanation, ensure you are using dimethyloxosulfonium methylide, generated from trimethylsulfoxonium (B8643921) iodide or chloride.[1][2]
2. Reaction under kinetic control: The reaction conditions favor the faster 1,2-addition.- Use a more stabilized ylide, like Corey's ylide, which favors the thermodynamically controlled 1,4-addition.[3]
Formation of cyclopropane instead of epoxide 1. Incorrect ylide used: Dimethyloxosulfonium methylide was used instead of dimethylsulfonium methylide.- For epoxidation, use dimethylsulfonium methylide, generated from this compound iodide.[4]
Formation of β-hydroxymethyl sulfide (B99878) byproduct 1. Use of n-BuLi as a base: This is a known side reaction when n-BuLi is used to deprotonate the sulfonium salt.[5]- Consider using NaH as the base for ylide generation.
Low diastereoselectivity 1. Reaction conditions: Solvent and temperature can influence the stereochemical outcome.- Screen different solvents. For some systems, toluene (B28343) or acetonitrile (B52724) can influence the diastereomeric ratio.- Lowering the reaction temperature may improve selectivity.
Complex mixture of products 1. Competing side reactions: Aldol condensation or Cannizzaro reactions can occur with enolizable aldehydes and ketones under basic conditions.[6]- Add the substrate to the pre-formed ylide solution slowly and at a low temperature to minimize substrate self-condensation.- Use a non-nucleophilic base if possible.
2. Nucleophilic iodide: The iodide counterion from the sulfonium salt can participate in side reactions.- If side reactions involving iodide are suspected, consider preparing the corresponding sulfoxonium chloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor determining whether I get an epoxide or a cyclopropane when reacting a this compound ylide with an α,β-unsaturated carbonyl?

A1: The key determinant is the type of sulfur ylide you use. Dimethylsulfonium methylide ((CH₃)₂SCH₂) is a less stable, more reactive ylide that typically undergoes kinetically controlled 1,2-addition to the carbonyl group, resulting in an epoxide.[3][4] In contrast, dimethyloxosulfonium methylide ((CH₃)₂S(O)CH₂), also known as Corey's ylide, is a more stabilized ylide. It preferentially undergoes a thermodynamically controlled 1,4-conjugate addition (Michael addition) to the double bond, which then leads to the formation of a cyclopropane.[1][2][7]

Q2: I am observing a mixture of both the epoxide and the cyclopropane. How can I improve the selectivity for the cyclopropane?

A2: To favor cyclopropanation, you should use dimethyloxosulfonium methylide (Corey's ylide). Ensure that your trimethylsulfoxonium salt precursor is pure. Running the reaction at room temperature or slightly elevated temperatures can also favor the thermodynamically more stable cyclopropane product. Using a polar aprotic solvent like DMSO is standard for these reactions.

Q3: My reaction is giving a low yield of the desired product. What are the most common reasons for this?

A3: Low yields are often due to issues with the ylide. The ylide may not be forming completely, or it may be decomposing. Ensure your sulfonium salt is dry and pure, and that your base is strong enough and has not degraded. This compound ylides, especially the less stable dimethylsulfonium methylide, should be generated at low temperatures (e.g., 0 °C) and used immediately.[8][9] Substrate reactivity can also be a factor; highly hindered enones may react sluggishly.

Q4: Can I use other bases besides sodium hydride (NaH)?

A4: Yes, other strong bases like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) can be used. However, be aware that the choice of base can influence side reactions. For instance, using n-BuLi can sometimes lead to the formation of β-hydroxymethyl sulfide byproducts.[5] NaH in DMSO is a very common and effective combination for generating dimethyloxosulfonium methylide.

Q5: How does the solvent affect the reaction?

A5: The choice of solvent can influence both the reaction rate and, in some cases, the diastereoselectivity. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent as it is excellent for dissolving the sulfonium salts and facilitating the ylide formation. Tetrahydrofuran (THF) is also frequently used, particularly when organolithium bases are employed. For certain substrates, the diastereoselectivity of the reaction has been shown to be dependent on the solvent.

Data Presentation

The following table summarizes the expected products and typical yields for the reaction of different sulfur ylides with α,β-unsaturated carbonyls.

Ylide PrecursorYlideSubstrate ExampleMajor ProductTypical YieldReference
This compound IodideDimethylsulfonium methylideCarvoneEpoxide (1,2-addition)~85%[3]
Trimethylsulfoxonium IodideDimethyloxosulfonium methylideCarvoneCyclopropane (1,4-addition)~90%[3]
Trimethylsulfoxonium IodideDimethyloxosulfonium methylideChalconeCyclopropyl (B3062369) ketoneHigh[2]
This compound IodideDimethylsulfonium methylideBenzaldehydeStyrene oxideHigh[3]

Experimental Protocols

Protocol 1: Cyclopropanation of an α,β-Unsaturated Ketone using Dimethyloxosulfonium Methylide

This protocol is a general procedure for the cyclopropanation of an enone using Corey's ylide generated in situ from trimethylsulfoxonium iodide and sodium hydride.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • α,β-Unsaturated ketone (e.g., carvone)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Ylide: a. To a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 equivalents). b. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. c. Add anhydrous DMSO to the flask under a positive pressure of nitrogen. d. To this suspension, add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise at room temperature. e. Heat the mixture to ~50°C until the evolution of hydrogen gas ceases (typically 30-60 minutes), indicating the formation of the ylide. The solution will become clear. f. Cool the resulting ylide solution to room temperature.

  • Reaction with the Enone: a. Dissolve the α,β-unsaturated ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO. b. Add the solution of the enone dropwise to the ylide solution at room temperature. c. Stir the reaction mixture at room temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: a. Pour the reaction mixture into a separatory funnel containing cold water. b. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). c. Combine the organic extracts and wash with water, followed by brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cyclopropyl ketone.

Protocol 2: Epoxidation of an α,β-Unsaturated Ketone using Dimethylsulfonium Methylide

This protocol describes a general procedure for the epoxidation of an enone using dimethylsulfonium methylide generated in situ.

Materials:

  • This compound iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF) (1:1 mixture)

  • α,β-Unsaturated ketone (e.g., carvone)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Ylide: a. In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend this compound iodide (1.2 equivalents) in a mixture of anhydrous DMSO and THF. b. Cool the suspension to 0°C in an ice bath. c. Add sodium hydride (1.2 equivalents) portion-wise to the cooled suspension. d. Stir the mixture at 0°C for 30 minutes. The formation of the ylide is indicated by the evolution of hydrogen gas.

  • Reaction with the Enone: a. Dissolve the α,β-unsaturated ketone (1.0 equivalent) in anhydrous THF. b. Add the enone solution dropwise to the ylide suspension at 0°C. c. Allow the reaction to stir at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0°C. b. Extract the mixture with diethyl ether. c. Wash the combined organic layers with water and then brine. d. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. e. Purify the resulting crude oil by flash column chromatography to yield the pure epoxide.

Mandatory Visualization

Corey_Chaykovsky_Selectivity start α,β-Unsaturated Carbonyl ylide_choice Choice of Sulfur Ylide start->ylide_choice dmsm_ylide Dimethylsulfonium Methylide (Less Stable) ylide_choice->dmsm_ylide Unstabilized dmsom_ylide Dimethyloxosulfonium Methylide (More Stable) ylide_choice->dmsom_ylide Stabilized kinetic_path Kinetic Control (Irreversible) dmsm_ylide->kinetic_path thermo_path Thermodynamic Control (Reversible 1,2-addition) dmsom_ylide->thermo_path add_12 1,2-Addition (to C=O) kinetic_path->add_12 add_14 1,4-Addition (to C=C) thermo_path->add_14 epoxide Epoxide add_12->epoxide cyclopropane Cyclopropane add_14->cyclopropane

Caption: Selectivity in the Corey-Chaykovsky reaction with enones.

Troubleshooting_Workflow start Low Yield or Incorrect Product check_ylide 1. Verify Ylide & Precursors start->check_ylide check_conditions 2. Check Reaction Conditions start->check_conditions check_substrate 3. Evaluate Substrate start->check_substrate ylide_type Correct ylide for desired product? (Sulfonium vs. Sulfoxonium) check_ylide->ylide_type reagent_quality Purity & dryness of salt? Freshness of base? check_ylide->reagent_quality temp_time Appropriate temp. & time? check_conditions->temp_time solvent_base Correct solvent/base combo? check_conditions->solvent_base sterics Steric hindrance an issue? check_substrate->sterics side_reactions Potential for side reactions? check_substrate->side_reactions optimize Optimize & Repeat ylide_type->optimize reagent_quality->optimize temp_time->optimize solvent_base->optimize sterics->optimize side_reactions->optimize

Caption: Troubleshooting workflow for Corey-Chaykovsky reactions.

References

Technical Support Center: Optimizing Sulfur Ylide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing sulfur ylide formation. This resource is designed for researchers, scientists, and drug development professionals seeking to improve the efficiency and success of their reactions involving sulfur ylides, such as the Corey-Chaykovsky reaction. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges.

Troubleshooting Guides

Low Yield of Desired Product (Epoxide, Aziridine, or Cyclopropane)

Low yields in reactions involving sulfur ylides can stem from several factors, including incomplete ylide formation, ylide decomposition, or unfavorable reaction conditions. Follow this systematic approach to identify and resolve these issues.

Question: My reaction is resulting in a low yield. What are the potential causes and how can I address them?

Answer: Low yields can often be traced back to issues with the ylide generation step or the stability of the ylide itself. Here is a troubleshooting workflow to diagnose and solve the problem.

Troubleshooting_Low_Yield start Low Yield Observed check_ylide Problem: Incomplete ylide formation or decomposition? start->check_ylide base_selection Base Selection: Is the base strong enough? check_ylide->base_selection Yes reaction_conditions Problem: Suboptimal Reaction Conditions? check_ylide->reaction_conditions No anhydrous_conditions Anhydrous Conditions: Are solvent and glassware completely dry? base_selection->anhydrous_conditions Yes solution_stronger_base Solution: Use a stronger base (e.g., NaH, n-BuLi). base_selection->solution_stronger_base No temperature_control Temperature Control: Was the deprotonation temperature appropriate? anhydrous_conditions->temperature_control Yes solution_dry Solution: Rigorously dry all glassware and use anhydrous solvents. anhydrous_conditions->solution_dry No temperature_control->reaction_conditions Yes solution_temp Solution: Adjust temperature. Some ylides require low temperatures for stability. temperature_control->solution_temp No solvent_choice Solvent Choice: Is the solvent appropriate for the substrate and ylide? reaction_conditions->solvent_choice Yes substrate_issues Substrate Reactivity: Is the electrophile sufficiently reactive? reaction_conditions->substrate_issues No solvent_choice->substrate_issues Yes solution_solvent Solution: Test alternative solvents (e.g., THF, MeCN). solvent_choice->solution_solvent No solution_substrate Solution: Consider using a more reactive substrate or adding a Lewis acid. substrate_issues->solution_substrate No end Optimized Yield substrate_issues->end Yes solution_stronger_base->end solution_dry->end solution_temp->end solution_solvent->end solution_substrate->end

Caption: Workflow for troubleshooting low yields in sulfur ylide reactions.

Frequently Asked Questions (FAQs)

Q1: Which base should I choose for deprotonating my sulfonium (B1226848) or sulfoxonium salt?

A1: The choice of base is critical and depends on the pKa of the sulfonium/sulfoxonium salt. Very strong bases are typically required for complete ylide formation.[1]

  • Sodium Hydride (NaH): A common and effective choice, particularly when used with DMSO as the solvent.[2] NaH reacts with DMSO to generate dimsyl sodium, a strong base suitable for deprotonating sulfonium salts.[1] However, caution is advised as the combination of NaH and DMSO can lead to exothermic and potentially explosive reactions, especially with heating.[3]

  • n-Butyllithium (n-BuLi): A very strong base that ensures complete ylide formation.[1][4] It is typically used in solvents like THF at low temperatures.

  • Potassium tert-Butoxide (t-BuOK): A viable alternative for substrates that are sensitive to stronger bases like NaH or n-BuLi.[2][5]

  • Weaker Bases (e.g., KOH, CsF): Can be used for more acidic sulfonium salts, sometimes even in biphasic or aqueous systems.[3][6]

BaseCommon Solvent(s)pKa of Conjugate AcidNotes
Sodium Hydride (NaH)DMSO, THF~35 (for DMSO)Highly effective, but potential safety hazard with DMSO at elevated temperatures.[2][3][7]
n-Butyllithium (n-BuLi)THF, Diethyl Ether~50 (for Butane)Very strong base, requires low temperatures and strictly anhydrous conditions.[1][4]
Potassium t-ButoxideDMSO, THF, t-BuOH~19 (for t-BuOH)Good for base-sensitive substrates; ensure it is dry or freshly prepared.[2][3][5]
Cesium Fluoride (CsF)DMSO, CH2Cl2~3.2 (for HF)Milder base, suitable for specific applications.[8]

Q2: What is the best solvent for sulfur ylide formation and subsequent reaction?

A2: The ideal solvent must be able to dissolve the reagents and be compatible with the strong bases used.

  • Dimethyl Sulfoxide (B87167) (DMSO): An excellent polar aprotic solvent for dissolving salts and is widely used for reactions involving sulfur ylides.[9] It is particularly effective when using NaH for deprotonation.[1][7]

  • Tetrahydrofuran (THF): A common choice, especially when using organolithium bases like n-BuLi.[8] It is less polar than DMSO and suitable for a wide range of substrates.

  • Acetonitrile (MeCN) and Dichloromethane (CH2Cl2): Can be used in specific cases, particularly with phosphazene bases or for certain substrates.[8][10]

Q3: My reaction is giving the wrong product. For example, I'm getting a cyclopropane (B1198618) instead of an epoxide with an enone. Why?

A3: The outcome of the reaction with α,β-unsaturated carbonyl compounds (enones) depends on the type of sulfur ylide used.

  • Sulfonium ylides (e.g., dimethylsulfonium methylide) are less stable and more reactive. They typically undergo 1,2-addition to the carbonyl group, leading to the formation of epoxides.[3][11]

  • Sulfoxonium ylides (e.g., dimethyloxosulfonium methylide, the Corey-Chaykovsky Reagent) are more stable due to the electron-withdrawing oxygen atom.[8] This "softer" nucleophile preferentially undergoes 1,4-conjugate addition to the enone, resulting in cyclopropane formation.[3][12][13]

Ylide_Selectivity cluster_ylides Sulfur Ylide Type cluster_products Reaction Products ylide_s Sulfonium Ylide (Less Stable, 'Harder') enone α,β-Unsaturated Carbonyl (Enone) ylide_s->enone Reacts with ylide_so Sulfoxonium Ylide (More Stable, 'Softer') ylide_so->enone Reacts with epoxide Epoxide (1,2-Addition) enone->epoxide Forms cyclopropane Cyclopropane (1,4-Addition) enone->cyclopropane Forms

Caption: Selectivity of sulfonium vs. sulfoxonium ylides with enones.

Q4: How can I ensure my reaction conditions are sufficiently anhydrous?

A4: Sulfur ylides are highly reactive and sensitive to moisture.[2] Water will protonate the ylide, quenching it and reducing your yield.[1]

  • Glassware: Oven-dry all glassware (e.g., at 120 °C for several hours) and allow it to cool in a desiccator or under a stream of inert gas (e.g., nitrogen or argon).

  • Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system).

  • Reagents: Ensure solid reagents like sulfonium salts and bases are dry.

  • Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.

Experimental Protocols

Protocol 1: Generation of Dimethyloxosulfonium Methylide (Corey-Chaykovsky Reagent) using NaH in DMSO

This protocol is adapted from the original work by Corey and Chaykovsky.[7]

Materials:

  • Trimethylsulfoxonium (B8643921) iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-necked round-bottom flask, magnetic stirrer, thermometer, nitrogen/argon inlet, and dropping funnel.

Procedure:

  • Wash the NaH dispersion (1.0 eq) with anhydrous hexane (B92381) or pentane (B18724) to remove the mineral oil. Carefully decant the solvent under an inert atmosphere.

  • Add anhydrous DMSO to the oil-free NaH in the reaction flask under a positive pressure of inert gas.

  • Heat the mixture to ~50 °C with stirring until the evolution of hydrogen gas ceases (approximately 45-60 minutes). This forms the dimsyl sodium solution.

  • Cool the resulting greyish solution to room temperature.

  • In a separate flask, dissolve trimethylsulfoxonium iodide (1.0 eq) in anhydrous DMSO.

  • Slowly add the trimethylsulfoxonium iodide solution to the dimsyl sodium solution at room temperature. The reaction is exothermic.

  • Stir the resulting solution for 10-15 minutes at room temperature. The dimethyloxosulfonium methylide is now formed and ready for reaction with the electrophile.

Protocol 2: Generation of Dimethylsulfonium Methylide using Potassium tert-Butoxide in DMSO

This protocol provides an alternative to using sodium hydride.[14]

Materials:

  • Trimethylsulfonium iodide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Two-necked round-bottom flask, magnetic stirrer, nitrogen/argon inlet.

Procedure:

  • To a stirred solution of this compound iodide (1.65 eq) in anhydrous DMSO, add the carbonyl compound (1.0 eq).

  • In a separate flask, prepare a solution of potassium tert-butoxide (1.65 eq) in anhydrous DMSO.

  • Slowly add the t-BuOK solution to the reaction mixture at room temperature.

  • Stir the resulting solution at room temperature for the required reaction time (e.g., 2 hours).[14]

  • Upon completion, quench the reaction with water and proceed with standard workup and purification.

References

Troubleshooting low conversion in trimethylsulfonium-mediated methylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing trimethylsulfonium salts for methylation reactions.

Troubleshooting Low Conversion and Other Common Issues

This section addresses specific problems that may arise during this compound-mediated methylation, offering potential causes and solutions in a question-and-answer format.

Question: Why is my methylation yield consistently low?

Answer: Low conversion in this compound-mediated methylation can stem from several factors. Here are the most common culprits and how to address them:

  • Reagent Quality and Stability: this compound salts can be hygroscopic and have limited thermal stability.[1][2] Moisture absorption can inhibit the reaction, and decomposition at elevated temperatures reduces the amount of active methylating agent.[1]

    • Solution: Store your this compound salt in a desiccator under an inert atmosphere. When setting up the reaction, ensure all glassware is thoroughly dried. Be mindful of the decomposition temperature of your specific salt (see Table 1) and maintain the reaction temperature accordingly.[1]

  • Inadequate Base: For the methylation of nucleophiles like phenols and carboxylic acids, a base is typically required to deprotonate the substrate, making it a more potent nucleophile.

    • Solution: Ensure you are using a suitable base (e.g., potassium carbonate, sodium hydride) in a sufficient stoichiometric amount to deprotonate your substrate. The choice of base can be critical and may require optimization for your specific substrate.

  • Solvent Effects: The choice of solvent significantly impacts the reaction rate and mechanism. Polar aprotic solvents like DMSO or DMF are often effective as they can facilitate the necessary interactions for the reaction to proceed.[3] However, in some cases, increasing solvent polarity can actually increase the activation energy, slowing the reaction.

    • Solution: If you suspect a solvent issue, consider screening a few different polar aprotic solvents. For substrates with limited solubility, a co-solvent system might be necessary.

  • Insufficient Reagent: For some applications, particularly in analytical techniques like GC-MS, a significant excess of the methylating agent is required to drive the reaction to completion.

    • Solution: If you are observing incomplete conversion, try increasing the molar ratio of the this compound salt to your substrate. For certain quantitative analyses, a 250-fold excess of this compound hydroxide (B78521) (TMSH) has been shown to be necessary for reproducible results.

Question: I'm observing side products in my reaction. What could be the cause?

Answer: The formation of side products can be attributed to a few factors:

  • Reaction with Hydroxy Groups: When using this compound hydroxide (TMSH) for the methylation of lipids, it has been observed that lipids containing hydroxy groups can be partially converted to their corresponding O-methyl ether derivatives, which may interfere with subsequent analyses.[4]

    • Solution: If your substrate contains hydroxyl groups and you are using TMSH, be aware of this potential side reaction. It may be necessary to use an alternative methylating agent or to protect the hydroxyl groups prior to methylation.

  • Ylide Formation and Subsequent Reactions: In the presence of a strong base, this compound salts can form a sulfur ylide (dimethylsulfonium methylide). This ylide is a key intermediate in the Corey-Chaykovsky reaction, leading to the formation of epoxides from ketones and aldehydes.

    • Solution: If your substrate or solvent contains carbonyl functionalities, the in-situ generation of a sulfur ylide could lead to epoxide formation as a side reaction. If this is not the desired outcome, you may need to adjust your choice of base or reaction conditions to disfavor ylide formation.

Question: My this compound salt appears clumpy and discolored. Can I still use it?

Answer: this compound salts, particularly this compound chloride, are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[1] Clumping and discoloration can be signs of hydration and potential degradation.

  • Recommendation: It is generally not recommended to use a reagent that shows visible signs of degradation, as this can lead to inconsistent and unreliable results. For best outcomes, use a fresh, dry supply of the reagent. Proper storage in a desiccator is crucial to maintain the integrity of the salt.[1]

Frequently Asked Questions (FAQs)

What is the general mechanism of this compound-mediated methylation?

The methylation reaction with this compound salts generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7][8][9] In this concerted, single-step process, the nucleophile attacks the carbon of one of the methyl groups on the this compound cation, leading to the formation of a new carbon-nucleophile bond and the simultaneous departure of dimethyl sulfide (B99878) as a leaving group.[5][6][7][8][9]

Which this compound salt should I choose for my experiment?

The choice of this compound salt depends on several factors, including the nature of your substrate, the desired reaction conditions, and the solvent system. The counter-ion (chloride, bromide, iodide, hydroxide) influences the salt's properties such as solubility and thermal stability.[1] For instance, this compound iodide has a higher decomposition temperature than this compound chloride, which might be advantageous for reactions requiring higher temperatures.[1] this compound hydroxide (TMSH) is often used for the derivatization of fatty acids for GC-MS analysis due to its effectiveness in a base-catalyzed transesterification.[4][10]

How does the solvent affect the reaction?

The solvent plays a crucial role in this compound-mediated methylation. Polar aprotic solvents are generally preferred. They can solvate the cation, potentially influencing the reactivity of the nucleophile. The effect of solvent polarity on the reaction rate can be complex; in some cases, increasing polarity can lead to a higher activation energy.

Data Presentation

Table 1: Comparative Properties of Common this compound Salts

CompoundFormulaMolecular Weight ( g/mol )Decomposition/Melting Point (°C)Key Characteristics
This compound chloride[(CH₃)₃S]⁺Cl⁻112.5100 (decomposes)Very hygroscopic, highly soluble in polar solvents like ethanol.[1]
This compound bromide[(CH₃)₃S]⁺Br⁻157.0172 (decomposes)Colorless crystals.[1]
This compound iodide[(CH₃)₃S]⁺I⁻204.0203-207 (decomposes)Colorless crystals, generally more thermally stable than the chloride salt.[1]
This compound hydroxide[(CH₃)₃S]⁺OH⁻94.19Not specifiedOften used in solution (e.g., in methanol) for derivatization.

Experimental Protocols

Protocol 1: General Procedure for the Methylation of Phenols

This protocol provides a general guideline for the methylation of phenolic compounds using a this compound salt.

Materials:

  • Phenolic substrate

  • This compound salt (e.g., this compound iodide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 eq).

  • Add anhydrous potassium carbonate (1.5-2.0 eq).

  • Add the anhydrous polar aprotic solvent to dissolve the reactants.

  • Add the this compound salt (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C), depending on the reactivity of the substrate.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).

Protocol 2: Derivatization of Fatty Acids for GC-MS Analysis using TMSH

This protocol is adapted for the preparation of fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry.[10][11]

Materials:

  • Lipid extract or fatty acid sample

  • This compound hydroxide (TMSH) solution (e.g., 0.25 M in methanol)

  • Internal standard (optional, e.g., a fatty acid not present in the sample)

  • GC-MS vial

Procedure:

  • Transfer a known amount of the lipid extract or fatty acid sample into a GC-MS vial.

  • If using an internal standard, add a known amount to the vial.

  • Add the TMSH solution to the vial. The volume will depend on the concentration of the sample and the TMSH solution. A significant molar excess of TMSH is often required for complete derivatization.

  • Cap the vial and vortex briefly to mix the contents.

  • The derivatization reaction occurs rapidly upon heating in the GC injection port.

  • Analyze the sample directly by GC-MS. The pyrolytic conditions of the injection port facilitate the methylation of the carboxyl groups.[10]

Visualizations

experimental_workflow General Experimental Workflow for this compound-Mediated Methylation start Start: Dry Glassware under Inert Atmosphere add_substrate Add Substrate and Base (if required) start->add_substrate add_solvent Add Anhydrous Solvent add_substrate->add_solvent add_reagent Add this compound Salt add_solvent->add_reagent reaction Stir at Appropriate Temperature add_reagent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Quench Reaction and Perform Aqueous Work-up monitoring->workup Upon Completion extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify Product extraction->purification end End: Characterize Pure Product purification->end

Caption: A typical workflow for a this compound-mediated methylation experiment.

Caption: The concerted SN2 mechanism of methylation by a this compound salt.

References

Trimethylsulfonium Salts Stability & Storage Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for trimethylsulfonium salts. This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of your this compound salts during storage. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound salts?

A1: To ensure the long-term stability of this compound salts, they should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1] Some this compound salts are hygroscopic, meaning they readily absorb moisture from the air, which can lead to degradation.[2]

Q2: How does temperature affect the stability of this compound salts?

A2: Temperature is a critical factor in the stability of this compound salts. Elevated temperatures can cause thermal decomposition. The decomposition temperature varies depending on the counter-anion. For instance, this compound chloride decomposes at a lower temperature than this compound bromide or iodide. It is crucial to store these salts at controlled room temperature or as specified on the product's technical data sheet.

Q3: What are the primary decomposition products of this compound salts?

A3: The primary thermal decomposition pathway for this compound salts involves the formation of dimethyl sulfide (B99878) and the corresponding methyl halide. For example, this compound chloride decomposes into dimethyl sulfide and methyl chloride.

Q4: Are this compound salts sensitive to light?

A4: While specific photostability data for all this compound salts is not extensively documented in publicly available literature, it is a good laboratory practice to store all chemicals, including sulfonium (B1226848) salts, in opaque or amber containers to protect them from light.[3] Light can provide the energy to initiate or accelerate degradation reactions in sensitive compounds. Some sulfonium salts are known to be used as photoacid generators, implying they are reactive to light, particularly UV light.

Q5: What materials are incompatible with this compound salts?

A5: this compound salts should not be stored with strong oxidizing agents or strong bases.[4][5] Contact with these substances can lead to vigorous and potentially hazardous reactions, causing rapid decomposition of the salt.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Clumping or Caking of the Solid Salt 1. Moisture Absorption: The salt is hygroscopic and has been exposed to a humid environment.[2]2. Improper Sealing: The container is not tightly sealed, allowing moisture ingress.1. Handle the salt in a dry atmosphere (e.g., in a glove box with an inert gas).2. Ensure the container is securely sealed immediately after use.3. If clumping is minor, gently break up the clumps with a clean, dry spatula before weighing. For severe clumping, the integrity of the sample may be compromised, and it may be advisable to use a fresh batch for sensitive applications.
Discoloration of the Salt (e.g., turning off-white or yellow) 1. Decomposition: The salt may be degrading due to exposure to heat, light, or incompatible substances.2. Impurities: The presence of impurities from synthesis or cross-contamination.1. Verify that the storage conditions are optimal (cool, dark, and dry).2. Check for any potential sources of contamination in the storage area.3. Assess the purity of the salt using an appropriate analytical method (e.g., NMR spectroscopy). If significant degradation is detected, the batch should be discarded.
Inconsistent Experimental Results 1. Salt Degradation: The salt has partially decomposed, leading to a lower effective concentration of the active reagent.2. Presence of Water: For moisture-sensitive reactions, absorbed water in the salt can interfere with the chemistry.1. Use a fresh, properly stored batch of the this compound salt.2. Before use, the salt can be dried under a vacuum if its thermal stability permits. Consult the technical data sheet for appropriate drying procedures.3. Run a purity check on the salt to confirm its integrity.
Poor Solubility in a Recommended Solvent 1. Incorrect Solvent Grade: The solvent may contain impurities or a higher water content than specified.2. Salt Degradation: Degradation products may be less soluble in the chosen solvent.1. Use a high-purity, anhydrous grade solvent.2. Confirm the purity of the this compound salt.

Data on Thermal Stability of this compound Halides

SaltChemical FormulaMelting Point (°C)Decomposition Temperature (°C)
This compound Chloride[(CH₃)₃S]⁺Cl⁻-~100
This compound Bromide[(CH₃)₃S]⁺Br⁻-172 (in open air)
This compound Iodide[(CH₃)₃S]⁺I⁻215 - 220-

Note: Decomposition temperatures can be influenced by the experimental conditions, such as heating rate and atmosphere.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition for a this compound salt.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.[6][7]

  • Sample Preparation: Place 5-10 mg of the this compound salt into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).[7][8]

  • Experimental Conditions:

    • Purge Gas: Use an inert gas such as nitrogen or argon with a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate the sample at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to a temperature above the expected decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.[9]

  • Data Analysis: Plot the sample weight as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. This can be calculated using the instrument's software, often by finding the intersection of the baseline tangent with the tangent of the decomposition curve.

Protocol 2: Purity and Decomposition Assessment by ¹H NMR Spectroscopy

Objective: To assess the purity of a this compound salt and detect the presence of its primary decomposition product, dimethyl sulfide.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound salt.

    • Dissolve the sample in a deuterated solvent in which the salt is soluble and stable (e.g., D₂O, DMSO-d₆, or CD₃OD).

    • Add a known amount of an internal standard (e.g., dimethyl sulfone) if quantitative analysis is required.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a standard NMR spectrometer.

    • Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The this compound cation will exhibit a sharp singlet in the ¹H NMR spectrum (in D₂O, this is typically around 2.9 ppm).

    • The primary decomposition product, dimethyl sulfide, will show a singlet at a different chemical shift (in CDCl₃, this is around 2.1 ppm; the exact shift will depend on the solvent).

    • Integrate the peaks corresponding to the this compound cation and dimethyl sulfide. The relative integration values can be used to estimate the extent of decomposition.[10]

Visual Guides

DecompositionPathway TMS This compound Salt [(CH₃)₃S]⁺X⁻ DMS Dimethyl Sulfide (CH₃)₂S TMS->DMS Decomposition Heat Heat Heat->TMS MeX Methyl Halide CH₃X

Figure 1. Thermal decomposition pathway of a this compound salt.

TroubleshootingWorkflow start Problem Observed (e.g., Clumping, Discoloration) check_storage Review Storage Conditions (Temp, Humidity, Light, Seal) start->check_storage storage_ok Storage Conditions Appear Correct check_storage->storage_ok Yes storage_bad Storage Conditions Incorrect check_storage->storage_bad No purity_check Perform Purity Check (e.g., NMR) storage_ok->purity_check correct_storage Correct Storage (e.g., use desiccator, seal tightly) storage_bad->correct_storage correct_storage->purity_check pure Salt is Pure purity_check->pure Pass impure Degradation Detected purity_check->impure Fail proceed Proceed with Experiment pure->proceed use_fresh Use a Fresh Batch of Salt impure->use_fresh

Figure 2. Troubleshooting workflow for stored this compound salts.

References

Effect of temperature on the stability of dimethylsulfonium methylide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and stability of dimethylsulfonium methylide, particularly concerning the influence of temperature.

Frequently Asked Questions (FAQs)

Q1: What is dimethylsulfonium methylide and what is its primary application?

Dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻) is a sulfur ylide, a reactive intermediate used in organic synthesis. Its main application is in the Corey-Chaykovsky reaction to convert aldehydes and ketones into epoxides.[1][2][3] It can also be used to synthesize aziridines from imines and cyclopropanes from α,β-unsaturated carbonyl compounds.[4][5]

Q2: How is dimethylsulfonium methylide typically prepared?

Dimethylsulfonium methylide is highly reactive and is therefore generated in situ, meaning it is prepared in the reaction mixture and used immediately.[2][4][6] The most common method involves the deprotonation of a trimethylsulfonium salt, such as this compound iodide or this compound bromide, with a strong base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or a solution of methylsulfinyl carbanion (dimsyl sodium) in DMSO.[4][6][7]

Q3: What is the primary safety concern when working with dimethylsulfonium methylide?

The primary concern is its thermal instability. Dimethylsulfonium methylide is known to be unstable and can decompose, especially at elevated temperatures.[4] One source notes that it is decomposable at room temperature with a half-life of just a few minutes.[7] Therefore, maintaining low temperatures during its generation and use is critical to prevent decomposition and ensure reaction efficiency and safety.

Q4: How does the stability of dimethylsulfonium methylide compare to dimethylsulfoxonium methylide?

Dimethylsulfonium methylide is more reactive and less stable than dimethylsulfoxonium methylide ((CH₃)₂S(O)⁺CH₂⁻).[4][6] This difference in stability means that dimethylsulfonium methylide must be generated and used at low temperatures, whereas dimethylsulfoxonium methylide can often be prepared and used at or even above room temperature.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no yield of the desired epoxide Decomposition of the ylide due to elevated temperature.Ensure the reaction temperature is strictly maintained at or below 0°C during the generation and reaction of the ylide. Use an ice-salt bath or a cryocooler for precise temperature control.
Incomplete deprotonation of the sulfonium (B1226848) salt.Use a sufficiently strong and fresh base. Ensure the solvent is anhydrous, as moisture will quench the base and the ylide.
Formation of unexpected byproducts Side reactions occurring at higher temperatures.Maintain a low reaction temperature to minimize side reactions. Add the carbonyl compound slowly to the ylide solution to control the reaction exotherm.
Reaction with the solvent (e.g., THF).While THF is a common solvent, prolonged reaction times at elevated temperatures can lead to side reactions. Use the ylide immediately after its formation.
Reaction fails to initiate Inactive base or wet reagents.Use freshly opened or properly stored anhydrous solvents and reagents. Ensure the base is not expired or deactivated.
Poor quality of the this compound salt.Use a high-purity sulfonium salt. Impurities can interfere with the reaction.

Effect of Temperature on Stability: Data Summary

Precise kinetic data for the thermal decomposition of dimethylsulfonium methylide is scarce in the literature due to its high reactivity. However, experimental observations consistently highlight its thermal lability. The following table summarizes the qualitative and semi-quantitative information available.

Temperature RangeObserved StabilityHalf-life (t½)Recommendations
< 0 °CGenerally stable for the duration of the reaction.Not well-documented, but sufficient for synthetic utility.Ideal temperature range for generation and reaction.
0 - 10 °CIncreased rate of decomposition.Significantly reduced.Use with caution and for short periods only.
Room Temperature (~20-25 °C)Highly unstable.Estimated to be in the order of a few minutes.[7]Avoid this temperature range. Rapid decomposition is expected.
> 30 °CVery rapid decomposition.Extremely short.Not recommended. Significant safety and yield concerns.

Key Experimental Protocols

Protocol 1: In situ Generation and Reaction of Dimethylsulfonium Methylide

This protocol describes a general procedure for the epoxidation of a ketone using dimethylsulfonium methylide generated from this compound iodide and sodium hydride.

Materials:

  • This compound iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Ketone substrate

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil, and then carefully decant the hexane.

    • Add anhydrous DMSO to the flask and stir the suspension.

    • Cool the mixture to 0°C using an ice bath.

    • Slowly add a solution of this compound iodide (1.0 equivalent) in anhydrous DMSO to the sodium hydride suspension.

    • Stir the mixture at 0°C for 30-60 minutes. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.

  • Reaction with the Ketone:

    • Dissolve the ketone (1.0 equivalent) in anhydrous THF.

    • Slowly add the ketone solution to the pre-formed ylide solution at 0°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by slowly adding cold water.

  • Work-up and Purification:

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired epoxide.

Visualizations

experimental_workflow cluster_preparation Ylide Preparation (Inert Atmosphere, < 0°C) cluster_reaction Epoxidation Reaction (< 0°C) cluster_workup Work-up and Purification A NaH in anhydrous DMSO B Add this compound Iodide in DMSO A->B Slowly C Stir at 0°C for 30-60 min B->C E Add Ketone solution to Ylide C->E Use Immediately D Ketone in anhydrous THF D->E Slowly F Monitor by TLC E->F G Quench with water F->G H Extraction G->H I Purification H->I

Caption: Experimental workflow for the synthesis of epoxides.

stability_relationship Temp Temperature Stability Ylide Stability Temp->Stability Decreases as Temperature Increases Decomposition Decomposition Rate Temp->Decomposition Increases as Temperature Increases SideRxns Side Reactions Decomposition->SideRxns Leads to

Caption: Relationship between temperature and ylide stability.

References

Managing the exothermicity of trimethylsulfonium bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the exothermicity of trimethylsulfonium bromide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the synthesis of this compound bromide?

A1: The reaction between dimethyl sulfoxide (B87167) (DMSO) and reagents like methyl bromide or elemental bromine is highly exothermic.[1][2] Uncontrolled temperature increases can lead to a rapid, hazardous decomposition of the reaction mixture, potentially causing a pressure buildup and explosion.[3][4] Rigorous temperature management is essential for both safety and to minimize the formation of side products, thus ensuring a higher yield and purity of the final product.[1]

Q2: What are the primary methods for synthesizing this compound bromide?

A2: The most common methods involve the reaction of:

  • Dimethyl sulfoxide (DMSO) with methyl bromide: A widely used but potentially hazardous method due to its exothermic nature.[3]

  • DMSO with elemental bromine: This is also a viable but highly exothermic route requiring careful control.[1][2]

  • Dimethyl sulfide (B99878) with an alkyl halide. [5]

  • DMSO with benzyl (B1604629) bromide: This is a modified Kornblum oxidation condition and offers an alternative that avoids the use of highly toxic and gaseous methyl bromide.[1][5][6]

Q3: What are stabilizing agents and why are they used in this synthesis?

A3: Stabilizing agents, or scavengers, are compounds added to the reaction mixture to prevent decomposition pathways. In this synthesis, by-products like hydrogen bromide (HBr) can catalyze a rapid exothermic decomposition.[4] Scavengers such as trimethyl orthoformate or triethyl orthoformate react with and neutralize these by-products, leading to a safer and more controlled reaction with higher yields.[1][3]

Q4: What is a safe operating temperature range for the DMSO and methyl bromide reaction?

A4: Research indicates that maintaining the reaction temperature below 65°C is crucial to prevent exothermic decomposition.[1] Industrial-scale protocols often operate within a 50°C to 75°C range to optimize reaction time and yield while maintaining safety.[1][3] However, exceeding 80°C significantly increases the risk of thermal runaway.[4]

Troubleshooting Guides

Issue 1: The reaction temperature is rising too quickly and is difficult to control.

  • Question: My reaction temperature is rapidly increasing beyond the set point, even with external cooling. What should I do?

  • Answer: A rapid temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal, a precursor to thermal runaway.

    • Immediately stop the addition of reagents: If you are adding a reagent (e.g., methyl bromide, bromine), cease the addition immediately.

    • Enhance Cooling: Increase the efficiency of your cooling system. If using a water bath, switch to an ice-water or ice-salt bath for more effective cooling.[7]

    • Dilute the Reaction (with caution): If safe and practical, adding a pre-chilled, inert solvent can help absorb some of the excess heat.

    • Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, you must quench the reaction. This involves adding a substance that will safely and quickly stop the reaction. A pre-planned quenching protocol is essential. For runaway exothermic reactions, this may involve adding a large volume of a cold, inert liquid.

Issue 2: The reaction produced a low yield of this compound bromide.

  • Question: After completing the synthesis, my product yield was significantly lower than expected. What are the possible causes?

  • Answer: Low yield can result from several factors:

    • Poor Temperature Control: Allowing the temperature to deviate from the optimal range can lead to the formation of unwanted side products or decomposition of the desired product.[1]

    • Presence of Impurities: Water or other impurities in the reactants (especially DMSO) can interfere with the reaction. The presence of acidic by-products can also lead to decomposition.[1]

    • Incomplete Reaction: The reaction time may have been insufficient. Depending on the temperature, these reactions can take anywhere from several hours to several weeks.[4][6]

    • Loss During Workup: The product may have been lost during the precipitation and washing steps. Ensure the correct anti-solvent (like acetone) is used and that the product is not significantly soluble in the washing solvent.[1]

Issue 3: The reaction mixture has changed to a dark brown or black color.

  • Question: My reaction, which should be a clear yellow or form a white/light yellow slurry, has turned dark brown. What does this indicate?

  • Answer: A dark coloration is often a sign of decomposition. This is typically caused by excessive temperatures, which lead to the breakdown of DMSO and other reagents into complex side products. It is often accompanied by the formation of gaseous by-products.[4] If you observe this, it is critical to ensure the reaction is under thermal control. If the temperature is stable and within a safe range, the reaction may still yield some product, but the purity will be compromised. If the temperature is rising, treat it as a potential thermal runaway (see Issue 1).

Quantitative Data Summary

The following tables summarize key quantitative data from various published synthesis protocols.

Table 1: Reaction Conditions for this compound Bromide Synthesis

ReactantsTemperatureDurationYieldNotes
DMSO + Methyl Bromide60-65 °C48-55 hours~80%Reaction in a pressure vessel.[3][4]
DMSO + Methyl Bromide25 °C4-5 weeks~50%Slower reaction at room temperature.[4]
DMSO + Methyl Bromide + Trimethyl Orthoformate60 °C50 hours80%Use of a scavenger improves safety and yield.[1]
DMSO + Elemental Bromine~40 °C (during addition)3 days~63%Highly exothermic addition; requires careful cooling.[1]
Benzyl Bromide + DMSO80 °C3-24 hours~65%Modified Kornblum oxidation.[1][3][6]

Experimental Protocols

Protocol 1: Synthesis via Modified Kornblum Oxidation (Benzyl Bromide and DMSO)

This method avoids the use of gaseous methyl bromide.[1][6]

  • Setup: Equip a round-bottomed flask with a reflux condenser.

  • Reagents: Place a solution of benzyl bromide (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Heating: Heat the reaction mixture to 80°C.

  • Reaction Time: Maintain the temperature for up to 24 hours. The progress can be monitored for the precipitation of the product.

  • Isolation: Cool the reaction mixture to room temperature. The this compound bromide will precipitate as a solid.

  • Purification: Filter the solid product and wash it thoroughly with acetone (B3395972) to remove unreacted starting materials and by-products.

  • Drying: Dry the resulting white crystals under a vacuum. The expected yield is approximately 65%.[1]

Protocol 2: Synthesis with a Stabilizing Agent (DMSO and Methyl Bromide)

This method incorporates a scavenger to improve safety.[1][4]

  • Setup: Charge a suitable glass pressure vessel with dimethyl sulfoxide (DMSO).

  • Scavenger Addition: Add a stabilizing agent such as trimethyl orthoformate (e.g., 0.025 mol per mol of DMSO).[1]

  • Reactant Addition: Add methyl bromide to the vessel.

  • Heating: Seal the vessel and heat the reaction mixture to 60-65°C. Use a regulated heating mantle or oil bath and monitor the internal temperature and pressure closely.

  • Reaction Time: Maintain the reaction at temperature for approximately 50-55 hours.

  • Isolation: After cooling the vessel to room temperature and carefully venting any pressure, the product can be precipitated and isolated.

  • Purification: The crude product can be purified by recrystallization. An 80% yield is achievable with this method.[1]

Visualizations

Exotherm_Management_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_control Control & Decision cluster_workup Workup Phase start Start: Plan Synthesis setup Assemble Apparatus (Flask, Condenser, Cooling Bath) start->setup reagents Charge Flask with DMSO & Stabilizer setup->reagents heat Heat to Target Temp (e.g., 50-65°C) reagents->heat add_reagent Slow, Controlled Addition of Methyl Bromide heat->add_reagent monitor Monitor Temperature Continuously add_reagent->monitor decision Temp Stable? monitor->decision runaway Thermal Runaway? monitor->runaway adjust Adjust Addition Rate or Cooling decision->adjust No complete Reaction Complete decision->complete Yes adjust->monitor runaway->decision No quench Execute Emergency Quench Protocol runaway->quench Yes cool Cool to Room Temp complete->cool precipitate Precipitate & Filter cool->precipitate finish Wash & Dry Product precipitate->finish

Caption: Experimental workflow for managing exothermicity.

Troubleshooting_Runaway start Rapid, Uncontrolled Temperature Rise Detected stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition enhance_cooling Increase External Cooling (e.g., add ice/salt to bath) stop_addition->enhance_cooling check_control Is Temperature Decreasing? enhance_cooling->check_control stabilized Continue Monitoring Until Temperature is Stable check_control->stabilized Yes prepare_quench Prepare for Emergency Quench check_control->prepare_quench No reassess Re-evaluate and Proceed with Extreme Caution stabilized->reassess execute_quench EXECUTE QUENCH (e.g., add large volume of cold, inert solvent) prepare_quench->execute_quench evacuate Evacuate Area & Alert Safety Personnel execute_quench->evacuate

Caption: Troubleshooting decision tree for a thermal runaway event.

Reaction_Pathway cluster_reactants Reactants cluster_products Products & By-products DMSO Dimethyl Sulfoxide (DMSO) Reaction SN2 Reaction (Nucleophilic Attack) DMSO->Reaction MeBr Methyl Bromide (CH3Br) MeBr->Reaction TMSBr This compound Bromide (Desired Product) HBr Hydrogen Bromide (By-product) Decomposition Autocatalytic Decomposition (Runaway Risk) HBr->Decomposition Catalyzes Reaction->TMSBr Reaction->HBr Exotherm HEAT RELEASED (Exothermic) Reaction->Exotherm Exotherm->Decomposition Accelerates

Caption: Simplified reaction pathway highlighting the exothermic step.

References

Technical Support Center: Optimizing Epoxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Epoxidation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to help you minimize byproduct formation and enhance the efficiency and selectivity of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during epoxidation experiments, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Epoxide

Question: My epoxidation reaction is resulting in a low yield of the desired epoxide. What are the potential causes and how can I improve it?

Answer: A low yield of the target epoxide can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

  • Poor Reagent Quality:

    • Alkene Purity: Impurities in the starting alkene can interfere with the reaction. Ensure the purity of your starting material.

    • Oxidant Decomposition: The oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, may have degraded over time. It is advisable to use fresh reagents or titrate them before use to determine their active oxygen content.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition of the epoxide.[2][3] Lowering the reaction temperature, for instance to 0 °C for m-CPBA reactions, can significantly improve selectivity and reduce byproduct formation.[1]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time that maximizes epoxide yield before significant byproduct formation occurs.[1]

  • Catalyst-Related Issues:

    • Catalyst Deactivation: The catalyst can deactivate during the reaction. For heterogeneous catalysts, this can be due to coking (carbon deposition), poisoning by impurities, or thermal degradation (sintering).[4][5][6]

    • Catalyst Loading: Insufficient catalyst will result in a slow or incomplete reaction, while excess catalyst can sometimes promote unwanted side reactions.[1] Optimize the catalyst loading for your specific reaction.

    • Mass Transfer Limitations (Heterogeneous Catalysts): Ensure adequate stirring to overcome mass transfer limitations between the liquid phase and the solid catalyst surface.[1]

Issue 2: Significant Formation of Diol Byproducts

Question: I am observing a significant amount of a diol byproduct in my reaction mixture. What causes this and how can I prevent it?

Answer: The formation of 1,2-diols is a common side reaction in epoxidations, primarily caused by the ring-opening of the newly formed epoxide.[7][8] This can occur under both acidic and basic conditions.

  • Acid-Catalyzed Ring Opening:

    • Cause: Traces of acid in the reaction mixture can protonate the epoxide oxygen, making it highly susceptible to nucleophilic attack by water or other nucleophiles present, leading to the formation of trans-1,2-diols.[7][9][10] The peroxyacid itself can contribute to the acidic environment, as it forms a carboxylic acid byproduct.[8][11]

    • Prevention:

      • Buffered Conditions: Perform the reaction under buffered conditions to maintain a neutral pH. Adding a mild base, like sodium bicarbonate, can neutralize the acidic byproduct.[12]

      • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize the presence of water, which acts as the nucleophile.

  • Base-Catalyzed Ring Opening:

    • Cause: Strong bases can also open the epoxide ring via an SN2 mechanism.[7][13][9]

    • Prevention: Avoid highly basic conditions during the reaction and workup unless specifically required by the reaction protocol.

Issue 3: Catalyst Deactivation and Poor Reusability

Question: My heterogeneous catalyst is losing activity after one or two runs. What could be the cause and how can I improve its stability?

Answer: Catalyst deactivation is a critical issue in industrial applications and can be attributed to several factors.

  • Common Causes of Deactivation:

    • Poisoning: Impurities in the feedstock can strongly bind to the active sites on the catalyst surface, rendering them inactive.[5][6]

    • Fouling/Coking: Deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts on the catalyst surface can block active sites and pores.[14][6]

    • Sintering: High reaction temperatures can cause the small catalyst particles to agglomerate into larger ones, reducing the active surface area.[4][6]

    • Leaching: The active metal component of the catalyst may dissolve into the reaction medium. This can be checked by analyzing the reaction supernatant.[1]

  • Strategies to Improve Catalyst Stability:

    • Feedstock Purification: Ensure the purity of your reactants and solvents to minimize catalyst poisons.

    • Optimized Reaction Conditions: Operate at the lowest possible temperature that still provides a reasonable reaction rate to minimize sintering and coking.[2]

    • Catalyst Regeneration: For deactivation by coking, thermal regeneration by controlled oxidation can often restore catalyst activity.[14]

    • Support Modification: Modifying the catalyst support can improve the dispersion and stability of the active metal particles.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in epoxidation reactions and how does it affect selectivity?

A1: The choice of solvent can significantly influence the rate and selectivity of an epoxidation reaction.[15][16][17] Solvents can affect the stability of reactants and transition states. For instance, in some systems using Ti-BEA zeolites, a higher water mole fraction in aqueous-organic solvent mixtures can lead to greater epoxidation rates and improved selectivity towards the epoxide.[15] Chlorinated solvents like dichloromethane (B109758) often lead to higher conversion rates in certain heterogeneous systems.[16] Protic solvents like alcohols can sometimes participate in ring-opening reactions, leading to byproducts. The optimal solvent is highly system-dependent and should be chosen based on the specific substrate, oxidant, and catalyst being used.

Q2: How does reaction temperature influence byproduct formation?

A2: Temperature is a critical parameter in controlling the selectivity of epoxidation reactions. Higher temperatures generally increase the reaction rate but can also accelerate undesirable side reactions, such as the hydrolysis of the epoxide to form diols.[2][3] For many common epoxidation procedures, such as those using m-CPBA, conducting the reaction at reduced temperatures (e.g., 0 °C) is a standard practice to enhance selectivity for the epoxide.[1] Conversely, excessively high temperatures can lead to the decomposition of the oxidant and the product.[18]

Q3: Can I use aqueous hydrogen peroxide as an oxidant? What are the potential challenges?

A3: Yes, aqueous hydrogen peroxide is an attractive "green" oxidant because its only byproduct is water.[19] However, its use can present challenges. H₂O₂ is a relatively slow oxidant and often requires activation by a catalyst.[19] The presence of water can also promote the hydrolysis of the epoxide product to the corresponding diol.[7][10] Therefore, catalyst systems and reaction conditions must be carefully designed to favor the epoxidation pathway over epoxide hydrolysis.

Q4: My alkene is unreactive towards epoxidation. What can I do?

A4: The reactivity of an alkene towards epoxidation is influenced by electronic factors. Electron-rich alkenes, which are typically more substituted, react faster with electrophilic oxidizing agents like peroxyacids.[20] If your alkene is electron-deficient, you may need to use a more powerful oxidizing system or a different epoxidation method. For unreactive substrates, increasing the reaction temperature or time may be necessary, but this must be balanced against the risk of increased byproduct formation.

Q5: How can I effectively remove the carboxylic acid byproduct after an epoxidation reaction using a peroxyacid?

A5: The carboxylic acid byproduct (e.g., meta-chlorobenzoic acid from m-CPBA) can often be removed during the reaction workup. A common method is to wash the organic reaction mixture with a mild basic solution, such as saturated aqueous sodium bicarbonate.[12] This will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous phase and can be separated from the desired epoxide in the organic layer.

Data on Reaction Conditions and Byproduct Formation

The following tables summarize quantitative data on the effect of various reaction parameters on epoxidation selectivity.

Table 1: Effect of Temperature on Cyclohexene (B86901) Epoxidation

Temperature (°C)Reaction TimeProductYield (%)Reference
5~40 minCyclohexene Oxide~70%[18]
Room Temp (~25)~60 minCyclohexene Oxide~76%[18]
40-Alcohol (from ring-opening)0% (epoxide)[18]

Table 2: Effect of Solvent on Propylene Epoxidation over TS-1 Catalyst

SolventH₂O₂ Conversion (%)PO Selectivity (%)Reference
MethanolHighHigh[17]
EthanolLower than MethanolLower than Methanol[17]
2-PropanolLower than EthanolLower than Ethanol[17]
Acetonitrile (Aprotic)LowHigh[17]
WaterLowLow[17]

Detailed Experimental Protocol

Protocol: Epoxidation of Cyclohexene with m-CPBA

This protocol describes a standard procedure for the epoxidation of cyclohexene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Cyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 equivalent) in dichloromethane (DCM). Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: While stirring at 0 °C, add m-CPBA (1.1 equivalents) portion-wise to the solution. Caution: m-CPBA is a potentially explosive solid and should be handled with care.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by TLC until the starting alkene is consumed (typically 1-2 hours).

  • Workup - Quenching and Washing:

    • Upon completion, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the meta-chlorobenzoic acid byproduct. Repeat the wash until CO₂ evolution ceases.

    • Wash the organic layer with brine.

  • Drying and Concentration:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude cyclohexene oxide.

  • Purification (Optional): The crude product can be further purified by distillation or column chromatography if necessary.

Visualizations

Troubleshooting_Byproduct_Formation Troubleshooting Logic for Byproduct Formation start High Byproduct Formation Observed q1 What is the main byproduct? start->q1 diol Diol Formation q1->diol Diol other Other Byproducts (e.g., over-oxidation) q1->other Other sol_diol1 Cause: Ring-opening of epoxide diol->sol_diol1 sol_other1 Cause: Harsh reaction conditions other->sol_other1 sol_diol2 Solution: - Use anhydrous conditions - Add a mild base (e.g., NaHCO3) - Lower reaction temperature sol_diol1->sol_diol2 sol_other2 Solution: - Lower reaction temperature - Optimize reaction time - Use a more selective oxidant sol_other1->sol_other2

Caption: Troubleshooting guide for minimizing byproduct formation.

Epoxidation_Workflow General Experimental Workflow for Epoxidation cluster_reaction Reaction cluster_workup Workup A 1. Dissolve Alkene in Solvent B 2. Control Temperature (e.g., 0 °C) A->B C 3. Add Oxidant/Catalyst B->C D 4. Monitor Reaction (TLC/GC) C->D E 5. Quench Reaction D->E F 6. Aqueous Wash (e.g., NaHCO3) E->F G 7. Dry Organic Layer F->G H 8. Concentrate Solvent G->H I Crude Epoxide H->I J Purification (Distillation/Chromatography) I->J K Pure Epoxide J->K

Caption: General experimental workflow for a typical epoxidation reaction.

References

Optimizing Pyrolysis Temperature for TMSH Derivatization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trimethylsulfonium hydroxide (B78521) (TMSH) for derivatization in pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pyrolysis temperature for TMSH derivatization?

The ideal pyrolysis temperature for TMSH derivatization is dependent on the target analytes. For the analysis of fatty acid methyl esters (FAMEs), a temperature of 500°C has been shown to provide the greatest yield for a wide range of fatty acids.[1] However, significant quantities of FAMEs can also be detected at temperatures between 350°C and 600°C.[1] For nucleobases, TMSH can effectively perform methylation at lower temperatures than tetramethylammonium (B1211777) hydroxide (TMAH), with identifiable derivatives produced across a broad range of temperatures.[2] One study on soybean oil utilized a reaction temperature of 350°C.[3] It is recommended to optimize the temperature within the range of 350°C to 600°C based on your specific application and target molecules.

Q2: My TMSH derivatization is yielding poor results with acidic samples. Why is this happening and how can I fix it?

TMSH, like TMAH, is alkaline and does not perform effectively in highly acidic samples.[1] The alkalinity of the reagent is neutralized by the acid in the sample, inhibiting the derivatization reaction. While adjusting the pyrolysis temperature can slightly improve the yield in acidic samples, TMSH is not the ideal reagent for such matrices.[1]

Troubleshooting Steps:

  • Consider a sample pre-treatment step to neutralize the acidity, if compatible with your analytes.

  • If possible, explore alternative derivatization reagents that are more suitable for acidic conditions.

  • Optimize the pyrolysis temperature; a lower temperature around 500°C might offer a modest improvement in FAME yield compared to 600°C in acidic samples.[1]

Q3: I am observing isomerization of my unsaturated fatty acids. What could be the cause?

Isomerization of polyunsaturated fatty acids can occur during TMSH derivatization, and this issue is directly related to the amount of TMSH reagent used.[3] An excessive amount of TMSH can lead to the formation of isomers, which complicates quantitative analysis.[3]

Troubleshooting Steps:

  • Carefully optimize the ratio of TMSH to your sample. One study on soybean oil found that an optimal amount of TMSH is 10 times the chemical equivalents of the fatty acids in the sample.[3]

  • Start with a lower concentration of TMSH and incrementally increase it to find the optimal balance between derivatization efficiency and minimal isomerization.

Q4: Should I use the same pyrolysis temperature for TMSH as I would for TMAH?

Not necessarily. Studies indicate that the ideal pyrolysis temperature for TMSH thermochemolysis is often lower than that for TMAH.[1][2] TMSH can achieve effective methylation at lower temperatures, which can be advantageous for preserving the integrity of certain analytes and potentially extending the life of the GC column.[2] For example, in the analysis of FAMEs in Mars-analog samples, the ideal pyrolysis temperature for TMSH was found to be lower than that of TMAH.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the effect of pyrolysis temperature on the yield of Fatty Acid Methyl Esters (FAMEs) from an opal-A Mars-analog sample.

Table 1: Effect of Pyrolysis Temperature on the Detection of Various FAMEs

Fatty Acid Methyl Ester (FAME)350°C400°C500°C600°C
C9DetectedDetectedDetectedDetected
C12DetectedDetectedDetectedDetected
C14DetectedDetectedDetectedDetected
C15Not DetectedDetectedDetectedDetected
C16DetectedDetectedDetectedDetected
C17DetectedDetectedDetectedDetected
C18DetectedDetectedDetectedDetected
C20DetectedDetectedDetectedDetected
C21Not DetectedNot DetectedDetectedNot Detected

Data extracted from a study on Mars-analog samples.[1]

Table 2: Relative Yield of FAMEs at Different Pyrolysis Temperatures

Pyrolysis TemperatureRelative FAME Yield
350°CSignificant quantities of fatty acids detected.
400°CSignificant quantities of fatty acids detected.
500°CGreatest yield of nearly all detected fatty acids.[1]
600°CRelatively high yield across all detected FAMEs, but lower than 500°C.[1]

Experimental Protocols

Protocol 1: Py-GC-MS Analysis of FAMEs using TMSH Derivatization

This protocol is adapted from a study on the analysis of FAMEs in Mars-analog samples.[1]

1. Sample Preparation:

  • Homogenize the solid sample using an ashed mortar and pestle.
  • Place 3-5 mg of the powdered sample into a solvent-washed sample cup.
  • Add an internal standard (e.g., 1.5 µL of C19) if quantitative analysis is desired.
  • Add TMSH reagent to the sample at a ratio of 1 µL of reagent to 1 mg of sample.

2. Pyrolysis-GC-MS Parameters:

  • Pyrolyzer: Frontier Multi-Shot (EGA/PY-303D) or equivalent.
  • Pyrolysis Temperature: Optimize between 350°C, 400°C, 500°C, and 600°C. A temperature of 500°C is a good starting point for FAME analysis.
  • Pyrolysis Time: 0.5 minutes.
  • GC-MS System: Agilent 7890B GC - 5975C XL inert MSD or equivalent.
  • GC Oven Program:
  • Initial temperature: 50°C
  • Ramp: 20°C/min to 300°C
  • Hold: 10 minutes at 300°C

3. Data Analysis:

  • Identify molecules using appropriate mass spectrometry software (e.g., ChemStation).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Processing start Start homogenize Homogenize Sample start->homogenize weigh Weigh Sample (3-5 mg) homogenize->weigh add_is Add Internal Standard weigh->add_is add_tmsh Add TMSH Reagent (1µL/mg) add_is->add_tmsh pyrolysis Pyrolysis (e.g., 500°C for 0.5 min) add_tmsh->pyrolysis gc_separation GC Separation pyrolysis->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis (e.g., ChemStation) ms_detection->data_analysis quantification Quantification & Reporting data_analysis->quantification

Caption: Experimental workflow for TMSH derivatization and Py-GC-MS analysis.

troubleshooting_logic start Start Troubleshooting issue1 Poor Yield with Acidic Samples? start->issue1 issue2 Isomerization of Unsaturated Analytes? issue1->issue2 No solution1a Consider Sample Neutralization issue1->solution1a Yes solution2a Optimize TMSH to Sample Ratio issue2->solution2a Yes end Problem Resolved issue2->end No solution1b Explore Alternative Reagents solution1a->solution1b solution1c Optimize to Lower Temperature (e.g., 500°C) solution1b->solution1c solution1c->end solution2b Reduce TMSH Concentration solution2a->solution2b solution2b->end

Caption: Logic diagram for troubleshooting common TMSH derivatization issues.

References

Influence of the counterion on the reactivity of trimethylsulfonium salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of the counterion on the reactivity of trimethylsulfonium salts. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My methylation reaction using this compound iodide is slow or incomplete. What are the potential causes and solutions?

A: Several factors related to the iodide counterion could be contributing to sluggish reactivity.

  • Solvent Choice: The reaction of this compound salts is highly dependent on the solvent. In polar aprotic solvents like DMSO or DMF, the salt is well-dissociated, and the reaction proceeds effectively. However, in less polar solvents, ion pairing can occur, which may reduce the electrophilicity of the sulfonium (B1226848) cation. The activation free energy for methylation reactions involving this compound salts tends to increase with the polarity of the solvent.[1][2]

  • Nucleophilicity of Iodide: Iodide is a relatively strong nucleophile. It can compete with your substrate for the methyl group, leading to the reversible formation of methyl iodide. This equilibrium can slow the desired reaction.

  • Alternative Salts: Consider switching to a salt with a non-nucleophilic counterion like trifluoromethanesulfonate (B1224126) (triflate, OTf⁻) or tetrafluoroborate (B81430) (BF₄⁻).[3] The triflate anion, in particular, is an excellent leaving group and is not nucleophilic, which can significantly enhance the methylating power of the this compound cation.[4]

Q2: I'm observing degradation of my this compound salt during storage. How does the counterion affect stability?

A: The thermal and chemical stability of this compound salts is directly influenced by the associated counterion.

  • Thermal Stability: Salts with halide counterions have different decomposition temperatures. For example, this compound chloride decomposes around 100 °C, the bromide salt at 172 °C, and the iodide salt between 203-207 °C.[5][6] Salts with non-nucleophilic, weakly coordinating anions like triflate or tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BArF⁻) exhibit significantly higher thermal stability.[7]

  • Hygroscopicity: Some salts, like this compound chloride, are very hygroscopic (absorb moisture from the air).[6][8] This can lead to degradation, especially if the salt is sensitive to hydrolysis. Storing the salt in a desiccator is crucial.

  • Hydrolytic Stability: Counterions like tetrafluoroborate (BF₄⁻) are susceptible to hydrolysis, which can release fluoride (B91410) ions and alter the pH of your reaction medium, potentially causing degradation of your salt or substrate.[3] Triflate is known to be much more hydrolytically stable.[3]

Q3: How do I choose the right counterion for my application?

A: The optimal counterion depends on your specific experimental requirements, including reaction temperature, solvent system, and the nature of your substrate.

  • For High Reactivity: If you need a powerful methylating agent, choose a salt with a weakly coordinating, non-nucleophilic counterion like triflate (OTf⁻).[3][4] This enhances the electrophilicity of the this compound cation.

  • For High-Temperature Applications: Triflate salts are generally the superior choice for reactions requiring high temperatures due to their greater thermal stability.[3][7]

  • For Solubility in Polar Solvents: Most this compound salts are soluble in polar solvents like water, ethanol, and DMSO.[9] The choice of halide (Cl⁻, Br⁻, I⁻) can subtly influence solubility, but all are generally good options for polar media.

  • Cost and Availability: Halide salts (iodide, bromide, chloride) are often more readily available and less expensive than salts with more complex counterions like triflate or BArF⁻.

Q4: Can the counterion directly participate in the reaction?

A: Yes. Nucleophilic counterions like halides can directly influence the reaction mechanism. In nonpolar solvents, the formation of ion pairs is more likely, and the counterion is held in close proximity to the reactive center.[10] This can affect the transition state energy of an SN2 reaction. In some cases, the counterion can act as a competing nucleophile, as mentioned in Q1.

Data Presentation: Physicochemical Properties

The properties of this compound salts are highly dependent on the counterion. The following table summarizes key data for several common salts.

Salt NameFormulaMolecular Weight ( g/mol )Melting/Decomposition Point (°C)Key Properties
This compound Chloride[(CH₃)₃S]⁺Cl⁻112.5Decomposes at 100 °C[6]Very hygroscopic, very soluble in ethanol.[6]
This compound Bromide[(CH₃)₃S]⁺Br⁻157.0Decomposes at 172 °C[5][6]Reacts in neutral aqueous solution.[6]
This compound Iodide[(CH₃)₃S]⁺I⁻204.0Decomposes at 203-207 °C[5][6]Common methylating agent, hygroscopic.[8]
This compound Tetrafluoroborate[(CH₃)₃S]⁺[BF₄]⁻163.97205-210 °C[6]Good thermal stability, but susceptible to hydrolysis.[3]
This compound Triflate[(CH₃)₃S]⁺[CF₃SO₃]⁻226.22HighHigh thermal and hydrolytic stability; enhances reactivity.[3]
This compound Methylsulfate[(CH₃)₃S]⁺[CH₃OSO₃]⁻188.2792-94 °C[6]Used in phase-transfer conditions for epoxidation.[11]

Experimental Protocols

Protocol 1: General Synthesis of this compound Iodide

This protocol describes the synthesis of a this compound salt via the reaction of a thioether with an alkyl halide.[6]

Materials:

Procedure:

  • In a fume hood, cool a solution of dimethyl sulfide in anhydrous diethyl ether in an ice bath.

  • Slowly add an equimolar amount of iodomethane to the stirred solution.

  • A white precipitate of this compound iodide will begin to form.

  • Allow the reaction to stir at room temperature for 2-3 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield pure this compound iodide.

Safety Note: Iodomethane is a carcinogen and should be handled with extreme care in a well-ventilated fume hood.

Protocol 2: Methylation of a Phenol using this compound Iodide

This protocol provides a general method for the O-methylation of a phenolic substrate.

Materials:

  • Phenolic substrate

  • This compound iodide

  • A suitable base (e.g., Potassium Carbonate, K₂CO₃; Sodium Hydride, NaH)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenolic substrate and the anhydrous solvent.

  • Add the base portion-wise to the stirred solution at room temperature. For a weaker base like K₂CO₃, heating may be required. For a strong base like NaH, an ice bath may be needed to control the initial reaction.

  • Stir the mixture until the phenoxide is formed (typically 30-60 minutes).

  • Add this compound iodide (typically 1.1-1.5 equivalents) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Counterion Selection Workflow

The following diagram outlines a decision-making process for selecting a suitable this compound salt counterion based on experimental goals.

G start Start: Define Experimental Goal reactivity Primary Goal: Maximize Reactivity? start->reactivity stability Primary Goal: High Thermal /Hydrolytic Stability? reactivity->stability No triflate Use Triflate (OTf⁻) or other non-nucleophilic anion reactivity->triflate Yes cost Primary Goal: Low Cost /High Availability? stability->cost No triflate2 Use Triflate (OTf⁻) stability->triflate2 Yes cost->triflate No (Performance is Key) halide Use Halide (I⁻, Br⁻, Cl⁻) cost->halide Yes check_hydrolysis Is Hydrolysis a Concern? triflate2->check_hydrolysis Cost is a factor check_hydrolysis->triflate2 Yes bf4 Consider Tetrafluoroborate (BF₄⁻) (Lower Cost Alternative) check_hydrolysis->bf4 No SN2_Mechanism cluster_0 Case 1: Non-Nucleophilic Counterion (e.g., OTf⁻) cluster_1 Case 2: Nucleophilic Counterion (e.g., I⁻) R1 Nu⁻ + (CH₃)₃S⁺  OTf⁻ TS1 [Nu---CH₃---S(CH₃)₂]‡ + OTf⁻ (Solvent-Separated Ion Pair) R1->TS1 Fast, Unimpeded Attack P1 Nu-CH₃ + (CH₃)₂S + OTf⁻ TS1->P1 note1 Weakly coordinating OTf⁻ does not interfere with the nucleophile. Results in higher effective reactivity. R2 Nu⁻ + (CH₃)₃S⁺I⁻ TS2 [Nu---CH₃---S(CH₃)₂]‡ --- I⁻ (Contact Ion Pair) R2->TS2 Slower, Steric/Electrostatic Influence from I⁻ P2 Nu-CH₃ + (CH₃)₂S + I⁻ TS2->P2 note2 I⁻ can form a contact ion pair, shielding the electrophilic carbon and potentially acting as a competing nucleophile.

References

Overcoming solubility issues of trimethylsulfonium salts in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of trimethylsulfonium salts in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound salts?

This compound salts are ionic compounds, best described by the principle "like dissolves like."[1] Due to their charged, quaternary salt structure, they exhibit strong ionic characteristics and are hydrophilic.[2] Consequently, they are highly soluble in polar solvents such as water, ethanol, tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO).[2][3][4] Conversely, their solubility in non-polar organic solvents like hexane (B92381) or toluene (B28343) is very low.[2]

Q2: How does the counter-ion affect the solubility and properties of a this compound salt?

The counter-ion plays a significant role in determining the salt's physical properties, including its solubility, melting point, and hygroscopicity.[4] For example, this compound chloride is noted as being very hygroscopic and highly soluble in ethanol.[4][5] The choice of a non-nucleophilic counter-ion, such as triflate (CF₃SO₃⁻) or tetrafluoroborate (B81430) (BF₄⁻), can be crucial for certain applications where the anion's reactivity needs to be minimized.[6][7]

Q3: My reaction requires a non-polar solvent, but the this compound salt is insoluble. What are my options?

When a this compound salt is insoluble in the desired non-polar reaction medium, several strategies can be employed:

  • Introduce a Co-solvent: Adding a minimal amount of a polar aprotic solvent (e.g., DMSO, DMF) in which the salt is soluble can sometimes be sufficient to facilitate the reaction, provided the co-solvent does not interfere with the reaction chemistry.

  • Use a Phase-Transfer Catalyst (PTC): This is often the most effective solution. A PTC facilitates the transfer of the ionic this compound cation from a solid phase or an aqueous phase into the non-polar organic phase where the reaction can occur.[8][9]

  • Modify the Counter-ion: In some cases, synthesizing a version of the salt with a more lipophilic counter-ion can increase its solubility in organic media.[10]

Q4: Can I increase the temperature to improve the solubility of a this compound salt?

Yes, for most solid solutes, solubility in a liquid solvent increases with temperature.[1][2] The added thermal energy helps overcome the crystal lattice energy of the salt, promoting dissolution. However, it is critical to consider the thermal stability of the specific salt and other reactants in your mixture. Some this compound salts, like the chloride salt, begin to decompose at relatively low temperatures (e.g., 100 °C).[4][5] Always consult the specifications for your particular salt before applying heat.

Troubleshooting Guide

Issue 1: The this compound salt is not dissolving or is precipitating from the reaction medium.

  • Possible Cause: The solvent polarity is too low for the ionic salt.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Confirm that you are using a sufficiently polar solvent. Water, ethanol, and DMSO are generally good choices for dissolving these salts.[3][4]

    • Increase Temperature: Gently warm the mixture while stirring. Be careful not to exceed the decomposition temperature of the salt or other reagents.[2]

    • Add a Polar Co-solvent: If the primary solvent cannot be changed, introduce a small volume of a miscible polar solvent (e.g., DMSO) to aid dissolution.[11]

    • Check for Common Ion Effect: In aqueous solutions, the presence of other salts sharing a common ion can sometimes reduce solubility.[11]

Issue 2: The reaction is sluggish or fails, and undissolved salt is visible.

  • Possible Cause: Poor solubility is limiting the concentration of the reagent in the solution, leading to slow reaction kinetics.

  • Troubleshooting Steps:

    • Address Solubility First: Use the steps outlined in "Issue 1" to achieve a homogeneous solution. A reaction cannot proceed efficiently if the reagents are not in the same phase.

    • Implement Phase-Transfer Catalysis (PTC): If the substrate is in a non-polar organic phase and the salt is in an aqueous phase (or present as an undissolved solid), a PTC is the recommended solution. The catalyst will "ferry" the this compound ion into the organic phase to react with the substrate.[8][12] See the experimental protocol below for a general guideline.

Data Presentation

Table 1: Properties of Common this compound Salts

Salt NameFormulaMolecular Weight ( g/mol )Known Properties & SolubilityCitations
This compound Chloride[(CH₃)₃S]⁺Cl⁻112.5Colorless crystals; decomposes at 100 °C; very soluble in ethanol; very hygroscopic.[4][5]
This compound Bromide[(CH₃)₃S]⁺Br⁻157.0Colorless crystals; decomposes at 172 °C.[5]
This compound Iodide[(CH₃)₃S]⁺I⁻204.0White to yellowish crystalline solid; decomposes at 203-207 °C; soluble in water, alcohol, THF, and DMSO.[3][5][13]
This compound Methylsulfate[(CH₃)₃S]⁺CH₃OSO₃⁻188.27Melting point 92-94 °C; used as a methylating agent.[5][14][15]
This compound Triflate[(CH₃)₃S]⁺CF₃SO₃⁻226.24Highly reactive and electrophilic methylating agent.[16]
Trimethylsulfoxonium Iodide*[(CH₃)₃S(O)]⁺I⁻220.07White to light yellow powder; soluble in water (15-50 g/L), methanol, and DMF; hygroscopic and light-sensitive.[17][18][19]

*Note: Trimethylsulfoxonium iodide is a related but structurally different compound (a sulfoxonium salt) often used in similar applications.[19]

Mandatory Visualization

G Troubleshooting Workflow for this compound Salt Solubility cluster_polar Polar Solvent System cluster_nonpolar Non-Polar or Biphasic System start Insolubility Issue Encountered (Precipitate or Poor Dissolution) check_solvent Is the reaction medium a polar solvent (e.g., water, DMSO, EtOH)? start->check_solvent increase_temp Increase Temperature (Check thermal stability first) check_solvent->increase_temp  Yes use_ptc Use a Phase-Transfer Catalyst (PTC) (e.g., Quaternary Ammonium Salt) check_solvent->use_ptc No add_cosolvent Add Polar Co-solvent (e.g., DMF, DMSO) increase_temp->add_cosolvent Still Insoluble end_state Homogeneous Solution / Reaction Proceeds increase_temp->end_state Success add_cosolvent->end_state change_ion Consider Alternative: Synthesize salt with a more lipophilic counter-ion use_ptc->change_ion If PTC is not effective or desirable use_ptc->end_state Success change_ion->end_state

Caption: A logical workflow for troubleshooting solubility issues.

G Mechanism of Phase-Transfer Catalysis (PTC) TMS_ion [(CH₃)₃S]⁺ PTC_complex [Q⁺S(CH₃)₃] (Lipophilic Ion Pair) TMS_ion->PTC_complex Ion Exchange at Interface Anion X⁻ PTC_cat_aq Q⁺Y⁻ (PTC) Substrate Organic Substrate (R) Product Methylated Product (R-CH₃) Substrate->Product Product->PTC_cat_aq PTC Regeneration PTC_complex->Substrate Reaction

Caption: How a PTC shuttles ions between phases to enable reaction.

Experimental Protocols

Protocol: General Procedure for Using a Phase-Transfer Catalyst

This protocol provides a general outline for a reaction between an organic substrate insoluble in water and a water-soluble this compound salt. Note: Specific conditions (catalyst choice, concentrations, temperature) must be optimized for each unique reaction.

1. Materials:

  • Organic substrate
  • This compound salt (e.g., this compound chloride)
  • Water-immiscible organic solvent (e.g., dichloromethane, toluene)
  • Deionized water
  • Phase-Transfer Catalyst (e.g., tetrabutylammonium (B224687) bromide, benzyltriethylammonium chloride)
  • Base (if required by the reaction, e.g., aqueous sodium hydroxide)

2. Methodology:

  • Prepare Organic Phase: In a reaction vessel, dissolve the organic substrate in the chosen water-immiscible organic solvent.
  • Prepare Aqueous Phase: In a separate beaker, dissolve the this compound salt and any other water-soluble reagents (like a base) in deionized water.
  • Add Catalyst: Add the phase-transfer catalyst to the organic phase in the reaction vessel. A typical catalytic loading is 1-10 mol% relative to the limiting reagent.
  • Combine Phases: Add the aqueous phase to the reaction vessel containing the organic phase.
  • Reaction: Vigorously stir the biphasic mixture to create a large surface area between the two phases, which is crucial for efficient catalysis. Maintain the desired reaction temperature.
  • Monitoring: Follow the reaction's progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS) by sampling the organic layer.
  • Workup: Once the reaction is complete, stop the stirring and allow the layers to separate. The organic layer containing the product can be isolated, washed with water or brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated. The product can then be purified by standard methods like chromatography or recrystallization.

References

Chemoselectivity of stabilized vs. non-stabilized sulfur ylides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the chemoselectivity of stabilized and non-stabilized sulfur ylides for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in reactivity between stabilized and non-stabilized sulfur ylides?

A1: The core difference lies in their stability and nucleophilicity.

  • Non-stabilized sulfur ylides , such as dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻), are highly reactive and less stable.[1] The carbanion's negative charge is localized, making them "harder" nucleophiles.[2] They typically undergo rapid and irreversible 1,2-addition to the carbonyl group of aldehydes and ketones, leading to the formation of epoxides in what is known as the Johnson-Corey-Chaykovsky reaction.[2][3]

  • Stabilized sulfur ylides , like dimethylsulfoxonium methylide ((CH₃)₂SO⁺CH₂⁻, also known as the Corey-Chaykovsky Reagent), are more stable due to the electron-withdrawing sulfoxonium group which delocalizes the negative charge on the adjacent carbon.[4][5] This increased stability makes them "softer" nucleophiles.[2] Their reactions are often reversible, allowing for thermodynamically controlled product formation.[6]

Q2: Why do non-stabilized and stabilized sulfur ylides react differently with α,β-unsaturated carbonyl compounds (enones)?

A2: Their differing stability and "hard/soft" nucleophilic character dictate the regioselectivity of their attack on enones.

  • Non-stabilized sulfur ylides (hard nucleophiles) preferentially attack the electrophilic carbonyl carbon (the "hard" electrophilic site) in a kinetically controlled 1,2-addition, yielding epoxides.[3][7]

  • Stabilized sulfur ylides (soft nucleophiles) favor a thermodynamically controlled 1,4-conjugate addition to the β-carbon of the alkene (the "soft" electrophilic site). This is followed by an intramolecular cyclization to form cyclopropanes.[4][8] The initial 1,2-addition is often reversible, allowing the ylide to eventually form the more stable cyclopropane (B1198618) product.[5]

Q3: Can I use the same reaction conditions for both types of ylides?

A3: While there is some overlap, optimal conditions often differ. Non-stabilized ylides are generally more reactive and less thermally stable, often requiring lower temperatures for their in situ generation and reaction.[9] Stabilized ylides are more robust and can be prepared and used under slightly less stringent conditions, sometimes even at elevated temperatures.[9] The choice of base and solvent is also critical and can influence the outcome.[4]

Troubleshooting Guides

Issue 1: Low or No Yield of Epoxide with a Non-Stabilized Ylide

Possible Cause Troubleshooting Step
Degradation of Ylide: Non-stabilized ylides are sensitive to moisture, air, and elevated temperatures.Ensure strictly anhydrous and inert conditions (e.g., dry solvents, nitrogen or argon atmosphere). Prepare the ylide in situ at low temperatures (e.g., 0 °C or below) and use it immediately.
Incorrect Base/Stoichiometry: The base may not be strong enough to deprotonate the sulfonium (B1226848) salt completely, or an incorrect amount was used.Use a strong base like sodium hydride (NaH) or n-butyllithium (n-BuLi).[3][10] Ensure accurate stoichiometry of the base relative to the sulfonium salt.
Side Reactions: The ylide may react with other functional groups in the starting material.Protect sensitive functional groups if necessary. Consider the order of addition; adding the carbonyl compound to the pre-formed ylide solution can sometimes minimize side reactions.
Poor Quality Reagents: The sulfonium salt may be impure or degraded. Solvents may not be sufficiently dry.Recrystallize the sulfonium salt before use.[11] Use freshly distilled, anhydrous solvents.

Issue 2: Formation of Cyclopropane Instead of Epoxide with an α,β-Unsaturated Ketone

Possible Cause Troubleshooting Step
Incorrect Ylide Used: You may have inadvertently used a stabilized ylide (dimethylsulfoxonium methylide) instead of a non-stabilized one (dimethylsulfonium methylide).Verify the starting sulfonium salt. Trimethylsulfonium salts give non-stabilized ylides, while trimethylsulfoxonium (B8643921) salts yield stabilized ylides.[8]
Reaction Conditions Favoring 1,4-Addition: Even with non-stabilized ylides, certain substrates or conditions might favor conjugate addition.This is less common but can occur. Confirm the identity of your product. If cyclopropanation is the desired outcome, switch to a stabilized ylide.

Issue 3: Low Yield of Cyclopropane with a Stabilized Ylide and an Enone

Possible Cause Troubleshooting Step
Insufficient Reaction Time/Temperature: The thermodynamically favored 1,4-addition and subsequent cyclization may be slow.Allow for longer reaction times or consider a moderate increase in temperature, as stabilized ylides are generally more stable.
Steric Hindrance: Highly substituted enones may react sluggishly.Higher temperatures or a more reactive (less sterically hindered) ylide might be necessary. In some cases, yields will be inherently limited by sterics.
Base-Induced Side Reactions: The base used to generate the ylide might react with the enone starting material.Consider using a non-nucleophilic organic base, which can be milder and more selective.[12]

Experimental Protocols

Protocol 1: Generation of Dimethylsulfonium Methylide (Non-Stabilized)

This protocol is for the in situ generation and reaction of dimethylsulfonium methylide to form an epoxide from a ketone.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer.

  • Washing: Wash the NaH with dry hexanes or petroleum ether to remove the mineral oil. Carefully decant the solvent.[11]

  • Ylide Formation: Add anhydrous dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) to the flask. Cool the suspension to 0 °C in an ice bath.

  • Salt Addition: Slowly add this compound iodide (1.0 eq) to the stirred suspension.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.

  • Reaction: Cool the resulting ylide solution back to 0 °C. Add a solution of the aldehyde or ketone (1.0 eq) in the same dry solvent dropwise.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), carefully quench the reaction by pouring it into cold water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Generation of Dimethylsulfoxonium Methylide (Stabilized)

This protocol describes the in situ generation of the Corey-Chaykovsky reagent for the cyclopropanation of an α,β-unsaturated ketone.[11][12]

  • Preparation: Under an inert atmosphere, add sodium hydride (NaH, 60% dispersion, 1.1 eq) to a flame-dried flask and wash with dry hexanes as described above.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Salt Addition: Heat the mixture to ~70 °C until hydrogen evolution ceases (approximately 45-60 minutes), indicating the formation of the dimsyl anion. Cool the solution to room temperature. Alternatively, for a simpler procedure, add trimethylsulfoxonium iodide (1.1 eq) and a suitable organic base (e.g., MTBD) to a solution of the enone in acetonitrile.[12]

  • Ylide Formation: Add trimethylsulfoxonium iodide (1.0 eq) to the dimsyl sodium solution. Stir for 10-15 minutes at room temperature to form the ylide.

  • Reaction: Add a solution of the α,β-unsaturated ketone (1.0 eq) in dry THF dropwise to the ylide solution at room temperature.

  • Workup: After the reaction is complete (TLC), quench with water and perform an extractive workup as described in Protocol 1. Purify the product by column chromatography.

Data Presentation

Table 1: Chemoselectivity with α,β-Unsaturated Ketones

Ylide TypeYlide ExampleSubstrateMajor ProductAddition Type
Non-Stabilized Dimethylsulfonium MethylideCyclohexenoneEpoxide1,2-Addition
Stabilized Dimethylsulfoxonium MethylideCyclohexenoneCyclopropane1,4-Addition

Data synthesized from multiple sources describing the classical reactivity patterns of these ylides.[2][3][4][5]

Visualizations

Logical Workflow for Ylide Selection

ylide_selection start Desired Product? epoxide Epoxide start->epoxide cyclopropane Cyclopropane (from Enone) start->cyclopropane substrate Substrate Type? epoxide->substrate ylide_stab Use Stabilized Ylide (e.g., (CH3)2SO+CH2-) cyclopropane->ylide_stab ketone Aldehyde or Ketone substrate->ketone Saturated enone α,β-Unsaturated Carbonyl substrate->enone Unsaturated ylide_non_stab Use Non-Stabilized Ylide (e.g., (CH3)2S+CH2-) ketone->ylide_non_stab enone->ylide_non_stab

Caption: Decision tree for selecting the appropriate sulfur ylide.

Reaction Pathways with an α,β-Unsaturated Ketone

reaction_pathways cluster_non_stabilized Non-Stabilized Ylide ((CH3)2S+CH2-) cluster_stabilized Stabilized Ylide ((CH3)2SO+CH2-) enone1 Enone attack12 1,2-Attack (Fast, Irreversible) enone1->attack12 betaine1 Betaine Intermediate attack12->betaine1 epoxide Epoxide Product betaine1->epoxide enone2 Enone attack14 1,4-Attack (Reversible, Thermodynamic) enone2->attack14 enolate Enolate Intermediate attack14->enolate cyclopropane Cyclopropane Product enolate->cyclopropane

Caption: Contrasting reaction pathways for sulfur ylides with enones.

References

Impact of water on the stability and reactivity of trimethylsulfonium ylides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of water on the stability and reactivity of trimethylsulfonium ylides. The information is presented in a practical, question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How does the presence of water affect the stability of my this compound ylide?

A1: this compound ylides are generally unstable in water and can undergo hydrolysis. The rate of this decomposition is dependent on several factors, including pH and temperature. As strong bases, ylides are readily protonated by water, leading to the formation of the corresponding sulfonium (B1226848) salt and hydroxide (B78521) ion. This process effectively reduces the concentration of the reactive ylide in your reaction mixture. For unstabilized ylides like this compound methylide, this decomposition can be rapid.

Q2: I am observing lower than expected yields in my Corey-Chaykovsky reaction when using an aqueous co-solvent. What could be the cause?

A2: Lower yields in the presence of water can be attributed to several factors:

  • Ylide Hydrolysis: As mentioned in Q1, water will decompose the ylide, reducing the amount available to react with your carbonyl compound.

  • Reduced Diastereoselectivity: Protic solvents, including water, can stabilize the betaine (B1666868) intermediates formed during the reaction through hydrogen bonding. This stabilization can reduce the reversibility of the initial addition step, leading to a decrease in the diastereoselectivity of the epoxidation.[1]

  • Solubility Issues: While the this compound salt precursor may be water-soluble, the ylide itself and many organic substrates may have limited solubility in highly aqueous environments, potentially slowing down the reaction rate.

Q3: Can I prepare my this compound ylide in situ in an aqueous medium?

A3: While it is possible to prepare this compound halides in water, generating the ylide in situ in a purely aqueous medium for a subsequent reaction is challenging due to its rapid hydrolysis.[2] The strong base required to deprotonate the sulfonium salt will also be present in the aqueous medium, creating a competitive environment where the ylide is quickly protonated by water. However, some reactions have been successfully performed in biphasic systems or with phase-transfer catalysts, which can facilitate the reaction at the interface of the aqueous and organic phases.

Q4: How does pH impact the stability of this compound ylides?

A4: The stability of this compound ylides is highly pH-dependent. In acidic to neutral conditions, the ylide will be rapidly protonated and exist predominantly as the inactive this compound cation. In basic conditions, the ylide is more stable, but still susceptible to hydrolysis. The optimal pH for a reaction involving a this compound ylide in the presence of water will be a compromise between ylide stability (favoring higher pH) and the stability of other reactants or products in the reaction mixture.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no product yield 1. Rapid ylide decomposition due to water. 2. Poor solubility of reactants in the chosen solvent system.3. Incorrect base or base strength for ylide generation.1. Minimize the amount of water in your reaction. If water is necessary, consider using a co-solvent system (e.g., THF/water, DMSO/water).2. Add the carbonyl substrate before or concurrently with the base to trap the ylide as it is formed.3. Consider using a phase-transfer catalyst to facilitate the reaction in a biphasic system.4. Ensure your starting sulfonium salt is dry and pure.
Decreased diastereoselectivity Protic solvent (water) is stabilizing both syn and anti betaine intermediates. [1]1. Reduce the amount of water in the reaction mixture.2. If possible, switch to an aprotic solvent system.3. Lowering the reaction temperature may improve diastereoselectivity.
Inconsistent reaction rates 1. Variable rates of ylide hydrolysis. 2. Temperature fluctuations.3. Inefficient mixing in a heterogeneous reaction mixture.1. Carefully control the pH of the reaction medium if possible.2. Use a temperature-controlled reaction setup.3. Ensure vigorous stirring, especially in biphasic systems.
Formation of side products Reaction of the ylide with the solvent or buffer components. 1. Analyze your reaction mixture by techniques like LC-MS or NMR to identify side products.2. Choose a buffer system that is unreactive towards the ylide under the reaction conditions.

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data specifically on the hydrolysis kinetics of this compound ylides in water. However, the following table provides a qualitative summary of the expected stability based on general principles of ylide chemistry.

Ylide TypeGeneral Stability in WaterFactors Increasing Stability
Unstabilized (e.g., this compound Methylide) LowHigh pH, Low Temperature, Anhydrous Conditions
Stabilized (e.g., with an adjacent electron-withdrawing group) ModerateHigh pH, Low Temperature, Nature of the stabilizing group

Experimental Protocols

Protocol 1: Monitoring this compound Ylide Stability in Aqueous Media via ¹H NMR Spectroscopy

This protocol allows for the qualitative and semi-quantitative analysis of ylide decomposition in the presence of water.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound salt precursor (e.g., this compound iodide) in a deuterated aprotic solvent (e.g., DMSO-d₆).

    • In a separate vial, prepare a solution of a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) in the same deuterated solvent. Caution: Handle strong bases with appropriate safety precautions.

    • Prepare a series of NMR tubes containing the deuterated solvent and varying amounts of D₂O (e.g., 0%, 1%, 5%, 10% v/v).

  • Ylide Generation and Monitoring:

    • Acquire a background ¹H NMR spectrum of the this compound salt in the chosen D₂O/DMSO-d₆ mixture.

    • In the NMR tube, add the base solution to the sulfonium salt solution to generate the ylide in situ.

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).

  • Data Analysis:

    • Monitor the disappearance of the characteristic signal for the ylide methylene (B1212753) protons and the reappearance of the methyl protons of the this compound cation.

    • Integrate the respective signals to determine the relative concentrations of the ylide and the sulfonium salt over time.

    • Plot the concentration of the ylide as a function of time to observe the decomposition kinetics.

Protocol 2: Investigating the Impact of Water on the Corey-Chaykovsky Reaction Rate

This protocol provides a method to assess how the presence of water affects the rate of product formation.

Methodology:

  • Reaction Setup:

    • Set up a series of parallel reactions in a temperature-controlled reactor block.

    • Each reaction vessel should contain the carbonyl substrate and an internal standard dissolved in a suitable aprotic solvent (e.g., THF or DMSO).

    • Add varying amounts of water to each reaction vessel.

  • Reaction Initiation and Monitoring:

    • Generate the this compound ylide in a separate flask under anhydrous conditions.

    • Initiate the reactions by adding a known amount of the freshly prepared ylide solution to each reaction vessel simultaneously.

    • At specific time points, quench an aliquot from each reaction with a suitable quenching agent (e.g., a dilute acid).

  • Analysis:

    • Analyze the quenched aliquots by a suitable chromatographic method (e.g., GC-MS or LC-MS) to quantify the amount of product formed relative to the internal standard.

    • Plot the product concentration versus time for each water concentration to determine the initial reaction rates.

Visualizations

experimental_workflow_stability cluster_prep Sample Preparation cluster_exec Execution & Monitoring cluster_analysis Data Analysis prep_salt Prepare this compound Salt in DMSO-d6 gen_ylide Generate Ylide in NMR Tube prep_salt->gen_ylide prep_base Prepare Base in DMSO-d6 prep_base->gen_ylide prep_nmr Prepare NMR Tubes with varying D2O content prep_nmr->gen_ylide run_nmr Acquire 1H NMR Spectra at Time Intervals gen_ylide->run_nmr Immediate Start analyze_spectra Monitor Signal Disappearance/Appearance run_nmr->analyze_spectra plot_data Plot [Ylide] vs. Time analyze_spectra->plot_data

Caption: Workflow for NMR monitoring of ylide stability.

logical_relationship_water_effect water Presence of Water (Protic Solvent) ylide_stability Ylide Stability water->ylide_stability Decreases (Hydrolysis) betaine_stability Betaine Intermediate Stability water->betaine_stability Increases (H-Bonding) reaction_yield Reaction Yield ylide_stability->reaction_yield Directly Impacts diastereoselectivity Diastereoselectivity betaine_stability->diastereoselectivity Decreases

Caption: Impact of water on ylide stability and reactivity.

References

Strategies to improve the diastereoselectivity of the Corey-Chaykovsky reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Corey-Chaykovsky reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the diastereoselectivity of your reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Corey-Chaykovsky reaction, with a focus on improving diastereoselectivity.

Q1: My reaction is showing low or no diastereoselectivity. What are the primary factors to investigate?

Low diastereoselectivity can be attributed to several factors. Systematically troubleshooting these variables is key to optimizing your reaction.

  • Chiral Control Element: The source of stereochemical induction is paramount.

    • Chiral Ylide: If you are using a chiral sulfur ylide, ensure its enantiomeric purity. The structure of the chiral sulfide (B99878) precursor is critical for inducing facial selectivity.

    • Chiral Auxiliary: When using a substrate with a chiral auxiliary, the auxiliary's ability to shield one face of the reactive functional group (e.g., ketone, imine) is crucial. Consider the steric bulk and conformational rigidity of the auxiliary.

    • Substrate Control: If relying on existing stereocenters in your substrate, their distance and geometric relationship to the reacting center will dictate the level of diastereoselection.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy, which leads to the major diastereomer.

    • Solvent: The solvent can influence the aggregation of reagents and the conformation of the transition state. Aprotic solvents like THF, DCM, or toluene (B28343) are common. Experiment with different solvents to find the optimal one for your system.

    • Base: The choice of base for generating the ylide can impact the reaction's selectivity. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and n-butyllithium (n-BuLi). The counterion of the base can also play a role.

Q2: I am observing the formation of byproducts. How can I minimize them?

Byproduct formation is a common issue. Identifying the byproducts can help in diagnosing the problem.

  • Epimerization of the Product: If you suspect the desired product is epimerizing under the reaction conditions, consider using a milder base or quenching the reaction at a lower temperature.

  • Competing Reaction Pathways: With α,β-unsaturated carbonyl compounds, sulfonium (B1226848) ylides can sometimes lead to a mixture of 1,2-addition (epoxidation) and 1,4-addition (cyclopropanation) products. To favor cyclopropanation, consider using a more stabilized sulfoxonium ylide.[1][2]

  • Ylide Decomposition: Sulfur ylides can be unstable, especially at higher temperatures. Ensure the ylide is generated and used at the recommended temperature, typically low temperatures for sulfonium ylides.[3]

Q3: The reaction is sluggish or not going to completion. What can I do?

Poor reactivity can be due to several factors.

  • Ylide Generation: Confirm that the ylide is being generated effectively. The sulfonium salt precursor should be dry, and the base should be of high quality. The choice of solvent is also important for ylide formation; for instance, NaH in DMSO is commonly used to generate dimethylsulfoxonium methylide.[2]

  • Steric Hindrance: Highly hindered substrates or ylides can lead to slow reaction rates. Increasing the reaction temperature might be necessary, but this could negatively impact diastereoselectivity. A less sterically demanding ylide or a more reactive substrate might be required.

  • Purity of Reagents: Ensure all reagents, especially the carbonyl compound or imine, are pure. Impurities can quench the ylide or interfere with the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to induce diastereoselectivity in the Corey-Chaykovsky reaction?

There are three primary strategies:

  • Ylide Control: This involves using a chiral, non-racemic sulfur ylide. The chiral environment around the sulfur atom directs the nucleophilic attack of the ylide to one face of the prochiral substrate.

  • Substrate Control: This strategy relies on one or more pre-existing stereocenters in the substrate to direct the approach of the achiral ylide. The inherent chirality of the molecule biases the reaction to form one diastereomer preferentially.

  • Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate. This auxiliary blocks one face of the molecule, forcing the ylide to attack from the less hindered face. The auxiliary is removed in a subsequent step. A common example is the use of N-tert-butanesulfinyl ketimino esters to direct the aziridination reaction.[4]

Q2: How do I choose between a sulfonium ylide and a sulfoxonium ylide?

The choice depends on the desired product and the substrate.

  • Sulfonium ylides (e.g., dimethylsulfonium methylide) are generally more reactive and less stable.[3] They typically favor 1,2-addition to α,β-unsaturated carbonyl compounds, leading to epoxides.[5]

  • Sulfoxonium ylides (e.g., dimethylsulfoxonium methylide, also known as Corey's ylide) are more stable and less reactive.[2] They tend to undergo 1,4-conjugate addition to α,β-unsaturated carbonyls, resulting in cyclopropanes.[1][2]

Q3: What is a typical experimental procedure for a diastereoselective Corey-Chaykovsky epoxidation?

Below is a general protocol for a diastereoselective epoxidation using a chiral sulfonium salt. Note: This is a representative procedure and may require optimization for your specific substrate and chiral sulfide.

Experimental Protocol: Diastereoselective Epoxidation of an Aldehyde

Materials:

  • Chiral sulfonium salt (1.1 equivalents)

  • Anhydrous solvent (e.g., THF, DCM)

  • Base (e.g., NaH, t-BuOK) (1.05 equivalents)

  • Aldehyde (1.0 equivalent)

  • Anhydrous workup and purification reagents

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral sulfonium salt.

  • Add the anhydrous solvent and cool the mixture to the desired temperature (e.g., -78 °C).

  • Slowly add the base to the suspension of the sulfonium salt. Stir the mixture for the recommended time to allow for ylide formation.

  • In a separate flask, dissolve the aldehyde in the anhydrous solvent.

  • Add the aldehyde solution dropwise to the ylide solution at the low temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at the reaction temperature.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired epoxide.

  • Determine the diastereomeric ratio (d.r.) of the product using an appropriate analytical technique, such as NMR spectroscopy or chiral HPLC.

Data on Diastereoselectivity

The following table summarizes examples of how different reaction parameters can influence the diastereoselectivity of the Corey-Chaykovsky reaction.

Ylide/Sulfide PrecursorSubstrateBaseSolventTemp (°C)ProductDiastereomeric Ratio (d.r.)Reference
Chiral Sulfonium SaltN-(tert-Butanesulfinyl)iminesVariousVarious-78 to rtAziridinesup to >99:1[4]
Dimethylsulfoxonium MethylideChiral N-tert-butanesulfinyl ketimino estersNaHCH₃CN0α-Quaternary aziridine-2-carboxylatesup to >99:1[4]
Me₃SOIAldehyde with chiral centerNaHDMSO/THF0 to rtEpoxideHigh[6]
Chiral Sulfonium SaltBenzaldehydeP₂-Et phosphazeneDCM-78Stilbene oxideComplete stereoselectivity[7]
Stabilized Sulfonium YlideSaccharin-derived ketimines---Aziridines>20:1[8]

Visualization of Optimization Workflow and Influencing Factors

To aid in your experimental design and troubleshooting, the following diagrams illustrate the workflow for optimizing diastereoselectivity and the key factors that influence the outcome of the Corey-Chaykovsky reaction.

G cluster_0 Optimization Workflow A Define Substrate and Desired Diastereomer B Select Strategy: Ylide, Substrate, or Auxiliary Control A->B C Choose Chiral Source: Chiral Sulfide or Auxiliary B->C D Screen Reaction Conditions: Solvent, Base, Temperature C->D E Analyze Diastereomeric Ratio (d.r.) D->E F Low d.r. E->F Unsatisfactory G High d.r. E->G Satisfactory I Modify Chiral Source or Conditions F->I H Reaction Optimization Complete G->H I->D

Caption: Workflow for optimizing diastereoselectivity in the Corey-Chaykovsky reaction.

G cluster_ylide Ylide Structure cluster_substrate Substrate Properties cluster_conditions Reaction Conditions center Diastereoselectivity Y1 Chiral Sulfide Precursor Y1->center Y2 Steric Bulk Y2->center Y3 Stability (Sulfonium vs. Sulfoxonium) Y3->center S1 Existing Stereocenters S1->center S2 Chiral Auxiliary S2->center S3 Steric Hindrance S3->center C1 Temperature C1->center C2 Solvent C2->center C3 Base/Counterion C3->center

Caption: Key factors influencing the diastereoselectivity of the Corey-Chaykovsky reaction.

References

Technical Support Center: Enhancing Trimethylsulfonium-Based Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of trimethylsulfonium-based phase transfer catalysis (PTC).

Frequently Asked Questions (FAQs)

Q1: What are this compound salts and why are they used in phase transfer catalysis?

A1: this compound salts are quaternary 'onium' salts that can be used as phase transfer catalysts.[1] They facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary.[2][3] This enhances reaction rates and allows for milder reaction conditions.[4]

Q2: How do I choose the appropriate this compound salt for my reaction?

A2: The choice of the counter-ion for the this compound cation is crucial. For instance, in the formation of oxiranes, this compound chloride has been shown to be highly reactive.[5] The lipophilicity of the catalyst, which is influenced by the counter-ion and any substituents, plays a significant role in its ability to transfer between phases. The selection should be based on the specific nucleophile and substrate in your reaction to avoid potential side reactions or catalyst poisoning.

Q3: What are common solvents used in this compound-based PTC?

A3: Dichloromethane (B109758) is a commonly used organic solvent for this compound-based PTC, particularly in reactions involving concentrated aqueous sodium hydroxide (B78521).[5] Other non-protic polar solvents like toluene, hexane, and heptane (B126788) can also be employed.[3] The choice of solvent can influence the solubility of the catalyst-anion pair and the intrinsic reaction rate.[3]

Q4: Can this compound catalysts be "poisoned"?

A4: Yes, like other quaternary onium salts, this compound catalysts can be "poisoned" by certain anions. Highly polarizable or lipophilic leaving groups, such as iodide and tosylate, can pair strongly with the catalyst's cation. This strong association can hinder the catalyst's ability to transport the desired nucleophilic anion, thereby inhibiting the catalytic cycle.[6][7] When using sulfonate leaving groups, mesylate is often a better choice than tosylate to avoid this issue.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inefficient Phase Mixing: Insufficient agitation leads to a small interfacial area, limiting the transfer of reactants.[8] 2. Catalyst Poisoning: The leaving group (e.g., tosylate, iodide) is deactivating the catalyst.[6][7] 3. Catalyst Instability/Decomposition: The this compound salt may be degrading under the reaction conditions. 4. Incorrect Solvent: The chosen organic solvent may not be suitable for solubilizing the catalyst-anion pair.[3] 5. Low Water Concentration: An insufficient amount of water can reduce the hydration of ions, making them harder to transfer.[8]1. Increase the stirring speed to ensure a fine emulsion. The use of ultrasound can also enhance agitation.[8][9] 2. Switch to a less lipophilic leaving group (e.g., use mesylate instead of tosylate).[7] 3. Synthesize fresh catalyst or consider using a more stable analogue. Monitor for decomposition products. 4. Screen different non-protic polar solvents like dichloromethane, toluene, or heptane.[3] 5. Ensure a sufficient aqueous phase is present. For anions that are difficult to transfer, using a saturated aqueous solution can be beneficial.[8]
Emulsion Formation 1. High Catalyst Concentration: An excess of the phase transfer catalyst can sometimes lead to stable emulsions. 2. Reaction Byproducts: Formation of amphiphilic byproducts can stabilize emulsions.1. Reduce the catalyst loading to the minimum effective amount (typically 1-5 mol%). 2. After the reaction, try adding a saturated brine solution or a different organic solvent to break the emulsion.
Side Reactions (e.g., Cannizzaro reaction) 1. Slow Desired Reaction: If the primary reaction is slow, side reactions of the substrate (e.g., aldehydes in strong base) can become significant.[5] 2. Catalyst-Induced Side Reactions: The catalyst or its counter-ion may promote unwanted pathways. For instance, certain anionic co-catalysts can retard the Cannizzaro reaction.[5]1. Optimize conditions to accelerate the desired reaction (e.g., increase temperature, change solvent). 2. Consider adding a co-catalyst that may suppress the side reaction. For example, tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB) salts have been shown to retard the Cannizzaro reaction of benzaldehyde.[5]
Difficulty in Product Separation 1. Emulsion Formation: As mentioned above, stable emulsions can make phase separation challenging.[5] 2. Catalyst in Organic Phase: The lipophilic catalyst may remain in the organic phase after extraction.1. See solutions for "Emulsion Formation". 2. Wash the organic phase with brine or water to remove the catalyst. Alternatively, pass the organic phase through a short plug of silica (B1680970) gel.

Quantitative Data Summary

Table 1: Effect of TFPB Co-catalyst on Oxirane Formation from Benzaldehyde and this compound Chloride

Co-catalyst (10 mol%)Reaction Time (h)Conversion of Benzaldehyde (%)Yield of Phenyloxirane (%)
None0.5100~90-95
Sodium TFPB0.5100100
This compound TFPB0.5100100
Reaction Conditions: this compound chloride, benzaldehyde, dichloromethane, and 50% aqueous sodium hydroxide at room temperature.[5]

Table 2: Oxirane Formation from Various Carbonyl Substrates with this compound Chloride

SubstrateCo-catalyst (TFPB)Reaction Time (h)Yield of Oxirane (%)
CyclohexanoneWith4100
CyclohexanoneWithout-- (Emulsion formed)
AcetophenoneWith4100
AcetophenoneWithout-- (Emulsion formed)
BenzophenoneWith4100
BenzophenoneWithout471
Reaction Conditions: this compound chloride, substrate, dichloromethane, and 50% aqueous sodium hydroxide at room temperature.[5]

Experimental Protocols

Protocol 1: General Procedure for Oxirane Synthesis using this compound Chloride

  • To a round-bottom flask equipped with a magnetic stirrer, add the carbonyl substrate (1.0 mmol) and this compound chloride (1.1 mmol).

  • Add dichloromethane (10 mL) as the organic solvent.

  • If using a co-catalyst, add the TFPB salt (0.1 mmol).

  • To this mixture, add a 50% aqueous solution of sodium hydroxide (10 mL).

  • Stir the resulting two-phase mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique such as Gas-Liquid Chromatography (GLC) or Thin-Layer Chromatography (TLC).[5][10]

  • Upon completion, stop the stirring and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation as required.

Protocol 2: Monitoring Reaction Kinetics using DART-MS

For detailed kinetic analysis, Direct Analysis in Real Time Mass Spectrometry (DART-MS) can be employed.[11]

  • Set up the reaction in a temperature-controlled vessel with a constant stirring rate.

  • Prepare a stock solution of an isotope-labeled internal standard corresponding to the expected product.

  • At specified time intervals, an autosampler can draw an aliquot from the reaction mixture.

  • The aliquot is then directly analyzed by DART-MS.

  • The ratio of the product peak to the internal standard peak is used to quantify the reaction progress over time. This method avoids issues with light scattering in heterogeneous mixtures.[11]

Visual Diagrams

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_substrate R-X (Substrate) org_product R-Nu (Product) org_substrate->org_product Reaction with Nu⁻ q_x [S(CH₃)₃]⁺X⁻ org_product->q_x q_nu [S(CH₃)₃]⁺Nu⁻ q_nu->org_substrate q_nu->q_x Anion Exchange m_nu M⁺Nu⁻ (Nucleophile) q_x->m_nu Transfer to Aqueous Phase m_nu->q_nu m_x M⁺X⁻ (Byproduct)

Caption: this compound-based PTC cycle.

Troubleshooting_Workflow start Low Reaction Efficiency check_mixing Is agitation sufficient? start->check_mixing increase_mixing Increase stirring speed check_mixing->increase_mixing No check_catalyst Is catalyst poisoning suspected? check_mixing->check_catalyst Yes increase_mixing->check_catalyst change_lg Change leaving group (e.g., Ts -> Ms) check_catalyst->change_lg Yes check_conditions Review reaction conditions check_catalyst->check_conditions No change_lg->check_conditions optimize_conditions Optimize T, solvent, concentration check_conditions->optimize_conditions Yes success Problem Resolved check_conditions->success No optimize_conditions->success

Caption: Troubleshooting workflow for low PTC efficiency.

Catalyst_Decomposition catalyst [S(CH₃)₃]⁺X⁻ ylide Sulfonium Ylide [CH₂=S(CH₃)₂] catalyst->ylide Deprotonation sn2 Sₙ2 Attack on Methyl Group catalyst->sn2 strong_base Strong Base (e.g., OH⁻) strong_base->ylide high_temp High Temperature high_temp->catalyst Thermal Degradation nucleophile Strong Nucleophile (Nu⁻) nucleophile->sn2 decomp_products Decomposition Products (e.g., (CH₃)₂S, CH₃Nu) ylide->decomp_products Further Reactions sn2->decomp_products

Caption: Potential catalyst decomposition pathways.

References

Validation & Comparative

Trimethylsulfonium Iodide vs. Trimethylsulfonium Bromide in Epoxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the formation of epoxides is a critical transformation, providing versatile intermediates for the construction of complex molecules, including active pharmaceutical ingredients. The Corey-Chaykovsky reaction stands as a powerful and widely utilized method for the epoxidation of aldehydes and ketones. This reaction employs a sulfur ylide, typically generated in situ from a trimethylsulfonium salt. Among the commercially available precursors, this compound iodide and this compound bromide are two of the most common choices. This guide provides an objective comparison of their performance in epoxidation reactions, supported by experimental data and detailed protocols, to aid researchers in reagent selection and experimental design.

Performance Comparison

While both this compound iodide and this compound bromide are effective precursors for the generation of dimethylsulfonium methylide, the active methylene-transfer agent in the Corey-Chaykovsky reaction, a direct, side-by-side comparative study under identical reaction conditions is not extensively documented in the literature. However, individual reports on their use in the epoxidation of a common substrate, benzaldehyde (B42025), to form 2-phenyloxirane (styrene oxide), allow for an indirect comparison.

ReagentSubstrateBaseSolvent SystemReaction TimeYield of 2-PhenyloxiraneReference
This compound IodideBenzaldehydeNaOHDichloromethane/WaterNot specified>90%[1]
This compound IodideBenzaldehydeNaHDMSONot specifiedNot specified (Illustrative example)[2]
This compound BromideBenzaldehydePotassium tert-ButoxideDMSO30-45 min (ylide addition)Not specified[3]

Note: The table above compiles data from different sources with varying reaction conditions, which can significantly influence the outcome. The high yield reported for this compound iodide under phase-transfer catalysis conditions highlights its efficiency. While a specific yield for the bromide is not provided in the cited literature, its use in a well-established protocol suggests its comparable utility.

Reaction Mechanism and Experimental Workflow

The Corey-Chaykovsky reaction proceeds through a well-established mechanism involving the initial formation of a sulfur ylide, followed by its nucleophilic attack on the carbonyl carbon, and subsequent intramolecular ring closure to form the epoxide.

Corey_Chaykovsky_Mechanism cluster_ylide_formation Ylide Formation cluster_epoxidation Epoxidation TMSX (CH₃)₃S⁺X⁻ This compound Halide Ylide (CH₃)₂S⁺-CH₂⁻ Dimethylsulfonium Methylide TMSX->Ylide + Base Base Base (e.g., NaH, KOtBu) Carbonyl R-C(=O)-R' Aldehyde or Ketone Ylide->Carbonyl Nucleophilic Attack Betaine Betaine Intermediate Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 DMS (CH₃)₂S Dimethyl Sulfide Betaine->DMS Elimination

Corey-Chaykovsky Reaction Mechanism

The general experimental workflow for carrying out an epoxidation using a this compound salt is a straightforward process, typically involving the in situ generation of the ylide in the presence of the carbonyl substrate.

Experimental_Workflow arrow arrow start Start reagents Dissolve this compound Halide and Aldehyde/Ketone in Anhydrous Solvent start->reagents base_addition Slowly Add Strong Base (e.g., NaH, KOtBu) at Controlled Temperature reagents->base_addition reaction Stir Reaction Mixture at Specified Temperature and Time base_addition->reaction quench Quench Reaction (e.g., with water or saturated NH₄Cl) reaction->quench extraction Extract Product with Organic Solvent quench->extraction purification Purify Epoxide (e.g., Column Chromatography) extraction->purification end End purification->end

General Experimental Workflow for Epoxidation

Detailed Experimental Protocols

Below are representative experimental protocols for the epoxidation of benzaldehyde using this compound iodide. A similar protocol can be adapted for this compound bromide.

Protocol 1: Epoxidation of Benzaldehyde using this compound Iodide under Phase-Transfer Catalysis

Materials:

Procedure:

  • To a solution of benzaldehyde and tetrabutylammonium iodide (1-5 mol%) in dichloromethane, add an aqueous solution of sodium hydroxide.

  • Add this compound iodide to the biphasic mixture with vigorous stirring.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-phenyloxirane.

  • Purify the product by distillation or column chromatography.[1]

Protocol 2: Epoxidation of Benzaldehyde using this compound Bromide

Materials:

  • Benzaldehyde

  • This compound bromide

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Dissolve this compound bromide in anhydrous DMSO in a reaction vessel under an inert atmosphere.

  • Add a solution of benzaldehyde in anhydrous DMSO to the vessel.

  • With stirring and cooling, slowly add a solution of potassium tert-butoxide in DMSO over 30-45 minutes.

  • After the addition is complete, continue stirring for the appropriate time (monitor by TLC).

  • Work up the reaction by pouring it into cold water and extracting with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the resulting 2-phenyloxirane by distillation or column chromatography.

Conclusion

Both this compound iodide and this compound bromide are effective and reliable reagents for the Corey-Chaykovsky epoxidation. The choice between the two may often come down to factors such as availability, cost, and solubility in the chosen solvent system. While the iodide salt has been reported to give high yields under phase-transfer conditions, the bromide is also widely used in standard protocols. For researchers and drug development professionals, the key to a successful epoxidation lies in the careful control of reaction conditions, including the choice of base, solvent, and temperature, irrespective of the counter-ion on the sulfonium (B1226848) salt. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific substrate.

References

A Comparative Guide to Sulfonium and Sulfoxonium Ylides in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between sulfonium (B1226848) and sulfoxonium ylides is a critical decision in the synthesis of complex organic molecules. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate reagent for specific synthetic transformations.

Sulfur ylides are invaluable reagents in organic synthesis, primarily utilized for the formation of three-membered rings such as epoxides, cyclopropanes, and aziridines through the renowned Corey-Chaykovsky reaction.[1] These zwitterionic species, featuring a carbanion adjacent to a positively charged sulfur atom, are broadly classified into two categories: sulfonium ylides and sulfoxonium ylides. The oxidation state of the sulfur atom profoundly influences their stability, reactivity, and stereoselectivity, making each class uniquely suited for different synthetic challenges.

Core Differences in Reactivity and Stability

The fundamental distinction between sulfonium and sulfoxonium ylides lies in their electronic properties and, consequently, their chemical behavior.

Sulfonium ylides , with a sulfur atom in the +4 oxidation state, are generally less stable and more reactive than their sulfoxonium counterparts.[2] The negative charge on the α-carbon is less delocalized, rendering the ylide more nucleophilic.[2] This heightened reactivity makes them suitable for reactions with a wide range of electrophiles, including sterically hindered or less reactive carbonyl compounds. However, their instability necessitates their in situ generation and use at low temperatures.[3]

Sulfoxonium ylides , containing a sulfur atom in the +6 oxidation state, are significantly more stable. The presence of an additional oxygen atom allows for greater delocalization of the negative charge on the α-carbon, which reduces its nucleophilicity.[2] This increased stability allows for some sulfoxonium ylides to be isolated and stored.[3] In terms of reactivity, they are considered "softer" nucleophiles compared to the "harder" sulfonium ylides.[3]

This difference in hardness dictates their regioselectivity with α,β-unsaturated carbonyl compounds. Unstabilized sulfonium ylides typically undergo a rapid, irreversible 1,2-addition to the carbonyl group, yielding epoxides.[3][4] In contrast, the more stable sulfoxonium ylides favor the thermodynamically controlled 1,4-conjugate addition to the double bond, resulting in the formation of cyclopropanes.[3][5]

Performance in Key Synthetic Transformations: A Data-Driven Comparison

The following tables summarize the performance of dimethylsulfonium methylide and dimethylsulfoxonium methylide, the most common examples of these ylide classes, in the Corey-Chaykovsky reaction with various carbonyl compounds.

SubstrateYlideProductYield (%)Diastereomeric Ratio (d.r.)Reference
Benzaldehyde Dimethylsulfonium methylideStyrene oxide91-Corey & Chaykovsky, 1965
Dimethylsulfoxonium methylideStyrene oxide85-Corey & Chaykovsky, 1965
Cyclohexanone Dimethylsulfonium methylide1-Oxaspiro[2.5]octane80-Corey & Chaykovsky, 1965
Dimethylsulfoxonium methylide1-Oxaspiro[2.5]octane90-Corey & Chaykovsky, 1965
4-tert-Butylcyclohexanone Dimethylsulfonium methylideEpoxide7519:81 (axial:equatorial attack)Corey & Chaykovsky, 1965
Dimethylsulfoxonium methylideEpoxide94>99:1 (equatorial attack)Corey & Chaykovsky, 1965
Carvone Dimethylsulfonium methylideEpoxide (1,2-adduct)85-Corey & Chaykovsky, 1965
Dimethylsulfoxonium methylideCyclopropane (1,4-adduct)87-Corey & Chaykovsky, 1965

Experimental Protocols

Detailed methodologies for the preparation and reaction of these ylides are crucial for reproducible results.

Synthesis of Dimethylsulfoxonium Methylide

This procedure is adapted from Organic Syntheses.[6]

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

Procedure:

  • A 50% oil dispersion of sodium hydride (0.22 mol) is washed with petroleum ether to remove the oil.

  • Anhydrous DMSO (100 mL) is added to the sodium hydride under a nitrogen atmosphere.

  • The mixture is heated at 65-70°C for approximately 45 minutes or until the evolution of hydrogen ceases.

  • The resulting greyish solution of methylsulfinyl carbanion is cooled to room temperature.

  • Trimethylsulfoxonium iodide (0.20 mol) is added in portions to the solution of methylsulfinyl carbanion at 15-20°C.

  • The resulting solution of dimethylsulfoxonium methylide is ready for use.

Synthesis of Dimethylsulfonium Methylide

This procedure is adapted from the 1965 publication by Corey and Chaykovsky in the Journal of the American Chemical Society.

Materials:

  • Trimethylsulfonium iodide

  • Sodium hydride (50% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • A 50% dispersion of sodium hydride (0.11 mol) is washed with pentane (B18724) to remove the mineral oil.

  • The sodium hydride is suspended in 50 mL of anhydrous THF.

  • The suspension is cooled in an ice bath, and a solution of this compound iodide (0.10 mol) in 60 mL of anhydrous DMSO is added dropwise over 30 minutes under a nitrogen atmosphere.

  • After the addition is complete, the mixture is stirred at 0°C for 10 minutes.

  • The resulting suspension of dimethylsulfonium methylide is ready for use.

Reaction Mechanisms and Logical Workflow

The following diagrams illustrate the generation of sulfonium and sulfoxonium ylides and their divergent reactivity with α,β-unsaturated carbonyl compounds.

G Generation of Sulfur Ylides cluster_sulfonium Sulfonium Ylide cluster_sulfoxonium Sulfoxonium Ylide sulfonium_salt This compound Iodide (CH₃)₃S⁺I⁻ sulfonium_ylide Dimethylsulfonium Methylide (CH₃)₂S⁺-CH₂⁻ sulfonium_salt->sulfonium_ylide Deprotonation base_sulfonium Strong Base (e.g., NaH) base_sulfonium->sulfonium_ylide sulfoxonium_salt Trimethylsulfoxonium Iodide (CH₃)₃S(O)⁺I⁻ sulfoxonium_ylide Dimethylsulfoxonium Methylide (CH₃)₂S(O)⁺-CH₂⁻ sulfoxonium_salt->sulfoxonium_ylide Deprotonation base_sulfoxonium Strong Base (e.g., NaH) base_sulfoxonium->sulfoxonium_ylide

Diagram 1: General synthesis of sulfonium and sulfoxonium ylides.

G Reactivity with α,β-Unsaturated Carbonyls cluster_sulfonium Sulfonium Ylide Pathway cluster_sulfoxonium Sulfoxonium Ylide Pathway start α,β-Unsaturated Carbonyl Compound sulfonium_ylide Dimethylsulfonium Methylide start->sulfonium_ylide sulfoxonium_ylide Dimethylsulfoxonium Methylide start->sulfoxonium_ylide betaine_1_2 Betaine Intermediate (1,2-adduct) sulfonium_ylide->betaine_1_2 1,2-Addition (Kinetic Control) epoxide Epoxide betaine_1_2->epoxide Intramolecular SN2 betaine_1_4 Enolate Intermediate (1,4-adduct) sulfoxonium_ylide->betaine_1_4 1,4-Addition (Thermodynamic Control) cyclopropane Cyclopropane betaine_1_4->cyclopropane Intramolecular SN2

Diagram 2: Divergent reaction pathways of sulfur ylides.

Conclusion

The choice between sulfonium and sulfoxonium ylides is dictated by the desired synthetic outcome and the nature of the substrate. Sulfonium ylides, with their higher reactivity, are the reagents of choice for the epoxidation of a broad range of carbonyl compounds, including less reactive ketones. Their reactions are typically under kinetic control.

Conversely, the greater stability and softer nucleophilicity of sulfoxonium ylides make them ideal for the cyclopropanation of α,β-unsaturated systems via conjugate addition. Their reactions are generally thermodynamically controlled, often leading to higher diastereoselectivity. For researchers in synthetic and medicinal chemistry, a thorough understanding of these differences is paramount for the efficient and stereoselective construction of complex molecular architectures.

References

A Head-to-Head Comparison of Trimethylsulfonium Hydroxide and Other Leading Methylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of an appropriate methylating agent is a critical decision that can significantly impact reaction efficiency, yield, and safety. This guide provides an in-depth, objective comparison of trimethylsulfonium hydroxide (B78521) (TMSH) against three other commonly used methylating agents: diazomethane (B1218177), methyl iodide, and dimethyl sulfate (B86663). By presenting supporting experimental data, detailed protocols, and clear visual aids, this document serves as an essential resource for making informed decisions in the laboratory.

Executive Summary

The ideal methylating agent should offer high reactivity, selectivity, and yield, while ensuring the safety of the researcher and minimizing environmental impact. This compound hydroxide (TMSH) has emerged as a compelling alternative to traditional methylating agents, offering a unique combination of efficacy and a more favorable safety profile. Unlike the explosive and highly toxic diazomethane, or the carcinogenic and corrosive nature of methyl iodide and dimethyl sulfate, TMSH presents a less hazardous option without compromising on performance for many applications. This guide will delve into the specific advantages of TMSH, supported by comparative data and detailed experimental procedures.

Performance Comparison: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes the performance of this compound hydroxide against diazomethane, methyl iodide, and dimethyl sulfate across key metrics. The data presented is a synthesis of findings from various research articles and should be considered as representative examples.

Methylating AgentSubstrateYield (%)Reaction TimeSelectivityKey Remarks
This compound Hydroxide (TMSH) Carboxylic Acids>95%5-30 minHigh for O-methylationMild conditions, simple workup, byproducts are water and dimethyl sulfide (B99878).[1]
PhenolsHighVariableGoodEffective for acidic hydroxyl groups.
ThiolsHighRapidHigh for S-methylation
Diazomethane Carboxylic Acids~90-100%RapidExcellent for O-methylationHighly efficient but extremely toxic and explosive.[2][3] Requires specialized handling.
PhenolsHighRapidGoodCan methylate other acidic protons.
Methyl Iodide PhenolsVariableHoursModerateStrong alkylating agent, but toxic and a suspected carcinogen.[4][5][6][7]
Carboxylic AcidsGoodHoursGoodOften requires a strong base.
Dimethyl Sulfate Phenols89-92%2-4 hoursGoodHighly toxic and carcinogenic.[8][9] Effective but hazardous.
Carboxylic Acids~96%1.5 hoursHigh for O-methylation

Unpacking the Advantages of this compound Hydroxide

TMSH offers several distinct advantages over its more traditional counterparts, making it an attractive choice for a variety of methylation reactions:

  • Enhanced Safety: TMSH is significantly less hazardous than diazomethane, which is notoriously explosive and toxic.[10][11][12] It also avoids the high toxicity and carcinogenicity associated with methyl iodide and dimethyl sulfate.[4][5][6][7][13][14][15][16] While proper personal protective equipment should always be used, the handling and storage of TMSH are considerably more straightforward.

  • Simplified Workup: The byproducts of methylation with TMSH are water and the volatile dimethyl sulfide, which can be easily removed.[1] This simplifies the purification of the desired methylated product, saving time and resources. In contrast, reactions with methyl iodide and dimethyl sulfate often produce salt byproducts that require more extensive workup procedures.

  • Mild Reaction Conditions: TMSH reactions can often be carried out under milder conditions, including lower temperatures and the absence of strong, non-aqueous bases. This makes it suitable for sensitive substrates that may be prone to degradation under harsher conditions.

  • Versatility: TMSH has demonstrated high efficacy in the methylation of a wide range of functional groups, including carboxylic acids, phenols, and thiols.[1] This versatility makes it a valuable tool for a broad spectrum of synthetic applications.

  • Automation-Friendly: The simple reaction and workup procedures associated with TMSH make it particularly well-suited for high-throughput and automated derivatization processes, especially in the context of sample preparation for gas chromatography-mass spectrometry (GC-MS) analysis.

Experimental Protocols

To facilitate the practical application of this information, the following section provides detailed, generalized methodologies for methylation using each of the four agents.

Protocol 1: General Procedure for Methylation using this compound Hydroxide (TMSH)

This protocol is a generalized adaptation for synthetic purposes based on its common use in derivatization.

Materials:

  • Substrate (e.g., carboxylic acid, phenol)

  • This compound hydroxide (TMSH) solution (typically 0.2 M in methanol)

  • Solvent (e.g., methanol, DMF if necessary)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Dissolve the substrate in a minimal amount of a suitable solvent in a round-bottom flask.

  • Add a 1.1 to 1.5 molar excess of the this compound hydroxide solution to the flask.

  • Heat the reaction mixture with stirring. Reaction temperatures can range from room temperature to 70-120°C, and reaction times from 5 to 30 minutes, depending on the substrate.[1]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and volatile byproducts (dimethyl sulfide and water) under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

experimental_workflow_tmsh sub Dissolve Substrate add_tmsh Add TMSH Solution sub->add_tmsh react Heat and Stir add_tmsh->react monitor Monitor Reaction react->monitor cool Cool to RT monitor->cool evaporate Evaporate Solvent & Byproducts cool->evaporate purify Purify Product evaporate->purify

Protocol 2: General Procedure for Methylation using Diazomethane

EXTREME CAUTION IS ADVISED. Diazomethane is highly toxic and explosive. This procedure should only be performed in a dedicated fume hood with a blast shield and by experienced personnel.

Materials:

  • Substrate (e.g., carboxylic acid)

  • Ethereal solution of diazomethane (freshly prepared)

  • Reaction vessel (e.g., Erlenmeyer flask) with a loose-fitting cap or a venting needle

  • Ice bath

Procedure:

  • Dissolve the substrate in diethyl ether in the reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add the ethereal diazomethane solution dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Allow the reaction to proceed for 5-10 minutes. Vigorous nitrogen evolution will be observed.

  • Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • The solvent can be carefully removed under a gentle stream of nitrogen. Do not use a rotary evaporator with an open-to-air vacuum source, as this can lead to the concentration of explosive diazomethane.

experimental_workflow_diazomethane sub Dissolve Substrate in Ether cool Cool in Ice Bath sub->cool add_ch2n2 Add Diazomethane Solution cool->add_ch2n2 react React (N2 Evolution) add_ch2n2->react quench Quench Excess Diazomethane react->quench remove_solvent Remove Solvent (N2 stream) quench->remove_solvent

Protocol 3: General Procedure for Methylation using Methyl Iodide

CAUTION: Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.

Materials:

  • Substrate (e.g., phenol, alcohol)

  • Methyl iodide

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, DMF, THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask containing the substrate dissolved in an appropriate anhydrous solvent, add the base.

  • Stir the mixture at room temperature for a predetermined time to allow for deprotonation.

  • Add methyl iodide (typically 1.1 to 2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.[14]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product is typically purified by extraction and column chromatography.

experimental_workflow_methyl_iodide sub Dissolve Substrate & Add Base add_mei Add Methyl Iodide sub->add_mei reflux Heat to Reflux add_mei->reflux monitor Monitor Reaction reflux->monitor workup Workup (Filter, Evaporate) monitor->workup purify Purify Product workup->purify

Protocol 4: General Procedure for Methylation using Dimethyl Sulfate

CAUTION: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.

Materials:

  • Substrate (e.g., phenol, amine)

  • Dimethyl sulfate

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., acetone, water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Dissolve the substrate in the chosen solvent in a round-bottom flask.

  • Add the base to the solution.

  • Slowly add dimethyl sulfate dropwise to the stirred mixture. The reaction can be exothermic, so cooling may be necessary.

  • After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux for a period of 1 to 4 hours.[8][9]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench any excess dimethyl sulfate by carefully adding a solution of aqueous ammonia (B1221849) or sodium hydroxide.

  • The product is then isolated by extraction and purified by distillation or column chromatography.

experimental_workflow_dimethyl_sulfate sub Dissolve Substrate & Add Base add_dms Add Dimethyl Sulfate sub->add_dms react Stir/Heat add_dms->react monitor Monitor Reaction react->monitor quench Quench Excess DMS monitor->quench workup Workup & Purify quench->workup

Signaling Pathways and Logical Relationships

The choice of a methylating agent can be visualized as a decision-making pathway, where factors such as substrate, desired yield, and safety considerations guide the selection process.

logical_relationship start Methylation Required substrate Substrate Type (Acid, Phenol, etc.) start->substrate safety Safety Constraints (Toxicity, Explosivity) start->safety scale Reaction Scale start->scale agent_selection Select Methylating Agent substrate->agent_selection safety->agent_selection scale->agent_selection tmsh TMSH agent_selection->tmsh Mild, Safe ch2n2 Diazomethane agent_selection->ch2n2 High Yield, Hazardous mei Methyl Iodide agent_selection->mei Strong, Toxic dms Dimethyl Sulfate agent_selection->dms Cost-Effective, Toxic protocol Follow Protocol tmsh->protocol ch2n2->protocol mei->protocol dms->protocol product Methylated Product protocol->product

Conclusion

While traditional methylating agents like diazomethane, methyl iodide, and dimethyl sulfate have long been staples in organic synthesis, their significant hazards cannot be overlooked. This compound hydroxide offers a compelling and often superior alternative, providing high yields and simplified workups under mild conditions, all with a significantly improved safety profile. For researchers and drug development professionals seeking to optimize their methylation protocols while prioritizing safety and efficiency, TMSH represents a modern, effective, and responsible choice. As with any chemical reagent, a thorough understanding of the properties and handling requirements is essential for successful and safe implementation in the laboratory.

References

A Comparative Guide to the Validation of GC-MS Methods Utilizing Trimethylsilyl Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensuring data quality and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of a wide range of volatile and semi-volatile compounds. However, many polar analytes, such as steroids, amino acids, and sugars, require a derivatization step to increase their volatility and thermal stability for GC-MS analysis. Trimethylsilyl (TMS) derivatization is one of the most common and effective methods employed for this purpose.[1]

This guide provides a comprehensive overview of the validation of GC-MS methods using TMS derivatization, with a comparative look at common silylating agents. It includes a summary of performance data, a detailed experimental protocol for method validation, and visualizations to clarify the workflow and logical relationships of validation parameters.

Performance Comparison of Common Trimethylsilylating Agents

The choice of silylating agent can significantly influence the efficiency of the derivatization reaction and, consequently, the performance of the analytical method. The most widely used TMS reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS) to enhance reactivity.[2][3]

The selection between these reagents is often dependent on the specific analytes and the sample matrix.[2] MSTFA is generally considered one of the strongest and most versatile silylating agents available.[2] For many compounds, it is more reactive than BSTFA.[2] However, BSTFA in combination with a catalyst like TMCS is also highly reactive and suitable for a broad range of functional groups including alcohols, phenols, carboxylic acids, and amines.[2]

Below is a table summarizing both qualitative and quantitative performance characteristics of BSTFA and MSTFA.

Table 1: Comparison of BSTFA and MSTFA Performance in GC-MS Analysis

FeatureBSTFA with 1% TMCSMSTFA
Silylating Strength Very strong, with the TMCS catalyst enhancing reactivity, especially for hindered functional groups.[2]Considered one of the strongest and most versatile silylating agents.[2]
Reactivity Highly reactive with a broad range of functional groups.[2]Generally considered more reactive than BSTFA for many compounds, with some studies indicating higher efficiency for steroids.[2]
By-products Volatile by-products (monotrimethylsilyltrifluoroacetamide and trifluoroacetamide) that typically do not interfere.[2]By-products (N-methyltrifluoroacetamide and monotrimethylsilyltrifluoroacetamide) are also highly volatile with minimal interference.[2]
Derivative Stability TMS derivatives are susceptible to hydrolysis and should be analyzed promptly, ideally within 24 hours.[2][4]Similar stability to BSTFA-derived TMS derivatives; also prone to hydrolysis.[2]
Common Applications Widely used for organic acids, amino acids, and sugars.[2]Often preferred for metabolomics and the analysis of steroids and sugars due to its high reactivity.[2]

Quantitative Performance Data for Anabolic Steroid Analysis

The following table presents a summary of quantitative validation parameters from a study comparing BSTFA + 1% TMCS and MSTFA/NH₄I/Ethanethiol for the analysis of testosterone (B1683101) and nandrolone.

Table 2: Quantitative Validation Parameters for Anabolic Steroid Analysis

AnalyteDerivatizing AgentLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Accuracy (% Recovery)Precision (%RSD)Reference
Testosterone BSTFA + 1% TMCS>0.991.02.595-105<10[5]
MSTFA/NH₄I/Ethanethiol>0.990.51.592-108<8[5]
Nandrolone BSTFA + 1% TMCS>0.991.02.593-107<12[5]

Experimental Protocols

A generalized protocol for the validation of a GC-MS method using a two-step TMS derivatization (methoximation followed by silylation) is provided below. This is a common approach, particularly for compounds containing carbonyl groups, to prevent the formation of multiple derivatives.[1]

Detailed Methodology for GC-MS Method Validation

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

  • Stock Solutions: Prepare concentrated stock solutions of the analyte(s) and internal standard (IS) in a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A typical range might include 5-7 concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

2. Sample Preparation and Derivatization

  • Sample Extraction (if necessary): Extract the analytes from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).

  • Drying: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water as silylating reagents are moisture-sensitive.[1][2]

  • Methoximation (for carbonyl-containing compounds):

    • Add 10-20 µL of a 20-40 mg/mL solution of methoxyamine hydrochloride in pyridine (B92270) to the dried sample.[4]

    • Vortex and incubate at a specific temperature (e.g., 30°C - 60°C) for a defined period (e.g., 90 minutes).[4][6]

  • Trimethylsilylation:

    • Add 80-100 µL of the chosen silylating agent (e.g., MSTFA + 1% TMCS) to the methoximated sample.[4][6]

    • Vortex and incubate at a specific temperature (e.g., 37°C - 70°C) for a defined period (e.g., 30 minutes).[4][6]

  • Reconstitution: After cooling to room temperature, the derivatized sample can be directly injected or reconstituted in a suitable solvent if necessary.

3. GC-MS Analysis

  • Inject a specific volume of the derivatized sample into the GC-MS system.

  • Develop a suitable GC temperature program and MS acquisition method (e.g., Selected Ion Monitoring - SIM, for quantitative analysis) to achieve optimal separation and detection of the analytes.

4. Method Validation Parameters

  • Selectivity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and IS.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. The coefficient of determination (R²) should be ≥ 0.99.[5]

  • Accuracy and Precision: Analyze the QC samples on three separate days. Accuracy should be within ±15% of the nominal concentration, and the relative standard deviation (%RSD) for precision should be ≤ 15%.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]

  • Stability: Evaluate the stability of the derivatized samples at room temperature over a set period (e.g., 24 hours) to determine the timeframe for reliable analysis.[2]

Visualizations

To further clarify the processes involved in the validation of GC-MS methods with TMS derivatization, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sp Sample Collection ext Extraction sp->ext dry Evaporation to Dryness ext->dry methox Methoximation (e.g., Methoxyamine HCl in Pyridine) dry->methox tms Trimethylsilylation (e.g., MSTFA + 1% TMCS) methox->tms gcms GC-MS Analysis tms->gcms data Data Acquisition & Processing gcms->data val Validation Parameter Assessment data->val

Caption: Experimental workflow for GC-MS method validation with TMS derivatization.

G cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_stability Stability linearity Linearity (R²) lod LOD linearity->lod loq LOQ linearity->loq accuracy Accuracy (%) precision Precision (%RSD) selectivity Selectivity selectivity->accuracy selectivity->precision loq->accuracy loq->precision stability Derivative Stability

Caption: Logical relationships of key validation parameters in an analytical method.

References

A Researcher's Guide to Base Selection for Sulfur Ylide Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfur ylides are highly versatile reagents in organic synthesis, most notably utilized in the Johnson-Corey-Chaykovsky reaction to produce valuable epoxides, cyclopropanes, and aziridines.[1] The formation of these ylides is achieved through the deprotonation of a corresponding sulfonium (B1226848) salt. The choice of base for this proton abstraction is a critical parameter that dictates the efficiency, yield, and sometimes even the reaction pathway. An improper base can lead to low yields or undesired side reactions.

This guide provides a comparative study of commonly used bases for the generation of sulfur ylides, supported by experimental data and detailed protocols to aid researchers in making an informed selection for their specific synthetic needs.

The Role of the Base: A Mechanistic Overview

The generation of a sulfur ylide is a classic acid-base reaction. A base removes a proton from the carbon alpha to the positively charged sulfur atom of a sulfonium salt, creating a zwitterionic ylide.[2] The equilibrium of this reaction is dictated by the relative acidities (pKa) of the sulfonium salt and the conjugate acid of the base used. For efficient ylide generation, the conjugate acid of the base should have a significantly higher pKa than the sulfonium salt, ensuring the equilibrium lies far to the side of the products.

For instance, the pKa of a simple trimethylsulfonium salt is estimated to be around 20-25 in DMSO. Therefore, a base whose conjugate acid has a pKa greater than this range will be effective.

Ylide_Generation_Mechanism sulfonium R¹R²S⁺-CH₂-R³ Sulfonium Salt base B⁻ (Base) ylide R¹R²S⁺-C⁻H-R³ Sulfur Ylide sulfonium->ylide Deprotonation conjugate_acid B-H (Conjugate Acid) Corey_Chaykovsky_Workflow cluster_setup Ylide Generation cluster_reaction Epoxidation cluster_workup Isolation start Sulfonium Salt (e.g., Me₃SI) base Add Base (e.g., NaH, t-BuOK) in Solvent (e.g., THF) start->base ylide Sulfur Ylide (In Situ) base->ylide carbonyl Add Carbonyl (Aldehyde/Ketone) ylide->carbonyl Reaction with Electrophile betaine Betaine Intermediate carbonyl->betaine epoxide Epoxide Product betaine->epoxide quench Quench Reaction epoxide->quench extract Extract & Dry quench->extract purify Purify (Chromatography) extract->purify

References

A Comparative Guide to Epoxide Synthesis: Evaluating Alternatives to the Corey-Chaykovsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of epoxides is a critical transformation in the construction of complex molecules. While the Corey-Chaykovsky reaction has long been a staple for this purpose, a range of powerful alternatives offers distinct advantages in terms of stereoselectivity, substrate scope, and reaction conditions. This guide provides an objective comparison of the Corey-Chaykovsky reaction with three prominent alternatives: the Prilezhaev reaction, the Sharpless asymmetric epoxidation, and the Jacobsen-Katsuki epoxidation, supported by experimental data and detailed protocols.

At a Glance: Key Features of Epoxidation Methods

ReactionSubstrateKey ReagentsStereocontrolAdvantagesLimitations
Corey-Chaykovsky Reaction Aldehydes, KetonesSulfur Ylide (e.g., from Trimethylsulfonium iodide), Strong Base (e.g., NaH)Generally not stereoselective unless a chiral ylide is used.[1]Effective for sterically hindered carbonyls; mild reaction conditions.Stoichiometric use of ylide; limited to carbonyl compounds.[2]
Prilezhaev Reaction AlkenesPeroxy Acid (e.g., m-CPBA)Stereospecific (syn-addition); diastereoselectivity possible with directing groups.[3][4]Broad substrate scope; simple procedure; commercially available reagents.[3][5]Not inherently enantioselective; can be substrate-controlled.
Sharpless Asymmetric Epoxidation Allylic AlcoholsTi(OiPr)4, Chiral Tartrate (DET or DIPT), t-BuOOHHighly enantioselective for allylic alcohols.[6][7][8]Predictable and high enantioselectivity (>90% ee).[8]Limited to allylic alcohols.[7]
Jacobsen-Katsuki Epoxidation Unfunctionalized Alkenes (especially cis-disubstituted)Chiral Mn(III)-salen complex, Stoichiometric Oxidant (e.g., NaOCl)Highly enantioselective for a broad range of unfunctionalized alkenes.[9][10]Broad substrate scope beyond allylic alcohols.[9][10]Catalyst can be complex to prepare; trans-alkenes can be poor substrates.[9]

Performance Comparison: Experimental Data

The following tables summarize typical yields and enantioselectivities for each method across a range of substrates.

Corey-Chaykovsky Reaction Performance
Substrate (Carbonyl Compound)ProductYield (%)Reference
Benzophenone2,2-Diphenyloxirane97[11]
4-Methylphenyl phenyl ketone2-(4-Methylphenyl)-2-phenyloxiraneexcellent[11]
Cyclohexanone (B45756)1-Oxaspiro[2.5]octane88
BenzaldehydeStyrene (B11656) oxide75[12]
4-Chlorobenzaldehyde2-(4-Chlorophenyl)oxirane85[12]
Prilezhaev Reaction Performance
Substrate (Alkene)ReagentProductYield (%)Reference
trans-2-Butenem-CPBAtrans-2,3-Epoxybutane60-80[3]
Cyclohexenem-CPBA1,2-Epoxycyclohexane~80
Styrenem-CPBAStyrene oxide73
1-Octenem-CPBA1,2-Epoxyoctane78
Geraniolm-CPBA2,3-Epoxygeraniol75[4]
Sharpless Asymmetric Epoxidation Performance
Substrate (Allylic Alcohol)Chiral LigandProductYield (%)ee (%)Reference
Geraniol(+)-DET(2S,3S)-2,3-Epoxygeraniol9595[6]
(E)-2-Hexen-1-ol(+)-DET(2R,3R)-2,3-Epoxyhexan-1-ol8594[6]
Cinnamyl alcohol(+)-DIPT(2R,3R)-3-Phenyl-2,3-epoxypropan-1-ol89>98
1-Undecen-3-ol(+)-DET(2S,3R)-1,2-Epoxy-3-undecanol9095
(Z)-2-Tridecen-1-ol(+)-DIPT(2S,3R)-2,3-Epoxytridecan-1-ol7891
Jacobsen-Katsuki Epoxidation Performance
Substrate (Alkene)CatalystProductYield (%)ee (%)Reference
Indene (B144670)(R,R)-Mn(salen)Cl(1R,2S)-Indene oxide9797
2,2-Dimethyl-2H-chromene(R,R)-Mn(salen)Cl(3S,4R)-3,4-Epoxy-2,2-dimethylchromane>9997
cis-β-Methylstyrene(R,R)-Mn(salen)Cl(1R,2S)-1-Phenyl-1,2-epoxypropane6492[13]
1,2-Dihydronaphthalene(R,R)-Mn(salen)Cl(1R,2S)-1,2-Epoxy-1,2,3,4-tetrahydronaphthalene8096
Styrene(R,R)-Mn(salen)Cl(R)-Styrene oxide6086

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental setups is crucial for understanding and implementing these synthetic methods.

Reaction Pathways

Corey_Chaykovsky_Mechanism Ylide Sulfur Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde/Ketone Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 Sulfide Dimethyl Sulfide Betaine->Sulfide Elimination

Corey-Chaykovsky Reaction Mechanism

Prilezhaev Reaction Mechanism

Sharpless_Epoxidation_Catalytic_Cycle Ti_OiPr4 Ti(OiPr)4 Catalyst Chiral Ti-Tartrate Complex Ti_OiPr4->Catalyst Tartrate Chiral Tartrate Tartrate->Catalyst Active_Catalyst Active Ti-Tartrate-Substrate Complex Catalyst->Active_Catalyst Allyl_Alcohol Allylic Alcohol Allyl_Alcohol->Active_Catalyst TBHP t-BuOOH TBHP->Active_Catalyst Active_Catalyst->Catalyst Regeneration Epoxy_Alcohol Epoxy Alcohol Active_Catalyst->Epoxy_Alcohol Oxygen Transfer tBuOH t-BuOH Active_Catalyst->tBuOH

Sharpless Epoxidation Catalytic Cycle

Jacobsen_Epoxidation_Catalytic_Cycle Mn_Salen Mn(III)-salen Catalyst Active_Oxo_Mn Active Oxo-Mn(V) Species Mn_Salen->Active_Oxo_Mn Oxidation Oxidant Oxidant (e.g., NaOCl) Oxidant->Active_Oxo_Mn Active_Oxo_Mn->Mn_Salen Regeneration Epoxide Epoxide Active_Oxo_Mn->Epoxide Oxygen Transfer Alkene Alkene Alkene->Epoxide

Jacobsen-Katsuki Epoxidation Cycle
Experimental Workflows

General_Epoxidation_Workflow Start Reaction Setup Reaction Reaction under Controlled Temperature Start->Reaction Quench Quenching Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC, etc.) Purification->Analysis

General Experimental Workflow

Detailed Experimental Protocols

Corey-Chaykovsky Reaction

Synthesis of 1-Oxaspiro[2.5]octane from Cyclohexanone

  • Materials: this compound iodide (1.65 eq), dry Dimethyl sulfoxide (B87167) (DMSO), Cyclohexanone (1.0 eq), Potassium tert-butoxide (1.65 eq), Diethyl ether, Water, Anhydrous Magnesium Sulfate.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound iodide and dry DMSO. Stir until the salt is completely dissolved.

    • Add cyclohexanone to the solution.

    • Slowly add a solution of potassium tert-butoxide in DMSO to the reaction mixture.

    • Stir the resulting solution at room temperature for 2 hours.

    • Quench the reaction by adding water.

    • Extract the aqueous mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired epoxide.

Prilezhaev Reaction

Synthesis of Styrene Oxide from Styrene using m-CPBA

  • Materials: Styrene (1.0 eq), meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq), Dichloromethane (B109758) (DCM), Saturated aqueous sodium bicarbonate solution, Saturated aqueous sodium sulfite (B76179) solution, Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • Dissolve styrene in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve m-CPBA in dichloromethane.

    • Add the m-CPBA solution dropwise to the styrene solution over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Sharpless Asymmetric Epoxidation

Synthesis of (2R,3R)-2,3-Epoxyhexan-1-ol from (E)-2-Hexen-1-ol

  • Materials: Powdered 4Å molecular sieves, anhydrous Dichloromethane (DCM), Titanium(IV) isopropoxide (Ti(OiPr)4, 5-10 mol%), L-(+)-Diethyl tartrate ((+)-DET, 6-12 mol%), (E)-2-Hexen-1-ol (1.0 eq), anhydrous tert-Butyl hydroperoxide (t-BuOOH) in toluene (B28343) (2.0 M solution, 2.0 eq).

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask equipped with a stir bar and under an argon atmosphere, add powdered 4Å molecular sieves and anhydrous dichloromethane.

    • Cool the suspension to -20 °C.

    • Add L-(+)-diethyl tartrate, followed by titanium(IV) isopropoxide. Stir the mixture for 30 minutes at -20 °C.

    • Add (E)-2-hexen-1-ol to the mixture.

    • Slowly add the pre-cooled (-20 °C) anhydrous t-BuOOH solution in toluene dropwise, maintaining the internal temperature below -10 °C.

    • Stir the reaction mixture at -20 °C for the specified time, monitoring by TLC.

    • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Jacobsen-Katsuki Epoxidation

Synthesis of (1R,2S)-Indene Oxide from Indene

  • Materials: (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst, 1-5 mol%), Indene (1.0 eq), Dichloromethane (DCM), 4-Phenylpyridine (B135609) N-oxide (4-PNO, 0.25 eq), commercial bleach (buffered with Na2HPO4, pH ~11.3).

  • Procedure:

    • In a round-bottom flask, dissolve indene and 4-phenylpyridine N-oxide in dichloromethane.

    • Add the Jacobsen's catalyst to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the buffered bleach solution and stir the biphasic mixture vigorously at 0 °C.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conclusion

The choice of an epoxidation method is highly dependent on the specific substrate and the desired stereochemical outcome. The Corey-Chaykovsky reaction remains a valuable tool for the synthesis of epoxides from carbonyl compounds, particularly when steric hindrance is a concern. For general-purpose epoxidation of a wide variety of alkenes where stereochemistry is not the primary concern, the Prilezhaev reaction offers a simple and effective solution. When high enantioselectivity is paramount, the Sharpless asymmetric epoxidation is the method of choice for allylic alcohols, providing predictable and excellent results. For unfunctionalized alkenes, the Jacobsen-Katsuki epoxidation has emerged as a powerful and versatile method for accessing chiral epoxides with high enantiomeric excess. By carefully considering the strengths and limitations of each of these methods, researchers can select the optimal strategy for their synthetic targets.

References

A Comparative Guide to the Reactivity of Trimethylsulfonium and Trialkyloxonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the precise and efficient introduction of an alkyl group is a fundamental transformation. Among the diverse array of alkylating agents, onium salts, specifically sulfonium (B1226848) and oxonium salts, have carved out a significant niche due to their unique reactivity profiles. This guide provides an objective comparison of the reactivity of two prominent members of these classes: trimethylsulfonium salts and trialkyloxonium salts (often referred to as Meerwein's salts), supported by experimental data and established protocols.

Executive Summary

Trialkyloxonium salts, particularly trimethyloxonium (B1219515) tetrafluoroborate (B81430), are exceptionally potent electrophilic alkylating agents, generally exhibiting higher reactivity than this compound salts.[1][2] This heightened reactivity makes them suitable for the alkylation of weakly nucleophilic substrates.[3] Conversely, this compound salts, while still effective methylating agents, are generally less reactive and offer a greater degree of stability and ease of handling.[4] The choice between these two classes of reagents is dictated by the nucleophilicity of the substrate, the desired reaction conditions, and the required selectivity, a decision often guided by the principles of Hard-Soft Acid-Base (HSAB) theory. Trialkyloxonium salts are considered "hard" electrophiles, preferentially reacting with "hard" nucleophiles, while sulfonium salts are comparatively "softer."

Quantitative Data Comparison

FeatureThis compound Salts (e.g., (CH₃)₃S⁺I⁻)Trialkyloxonium Salts (e.g., (CH₃)₃O⁺BF₄⁻)
Relative Reactivity Moderate to highVery high; among the most powerful methylating agents.[2]
Typical Substrates Phenols, thiols, enolates, amines.[4]Weakly nucleophilic substrates: amides, lactones, ketones, esters, ethers.[3][5]
Reaction Conditions Often requires a base; can be performed in various polar solvents.Requires strictly anhydrous conditions; typically used in non-protic solvents like CH₂Cl₂.[2][6]
Stability Generally stable, crystalline solids; less sensitive to moisture.Highly sensitive to moisture; hydrolyzes rapidly.[2][6]
Handling Easier and safer to handle.Requires inert atmosphere techniques for storage and handling.
Byproducts Dialkyl sulfide (B99878) (volatile and odorous).Dialkyl ether and a protic acid.[2]

Experimental Protocols

Synthesis of this compound Iodide

This protocol describes the straightforward synthesis of this compound iodide from dimethyl sulfide and methyl iodide.[7]

Materials:

  • Dimethyl sulfide

  • Methyl iodide

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add an equimolar amount of methyl iodide to a solution of dimethyl sulfide in anhydrous diethyl ether.

  • Stir the reaction mixture at room temperature. The formation of a white precipitate of this compound iodide will be observed.

  • The reaction is typically complete within a few hours.

  • Collect the solid product by filtration, wash with anhydrous diethyl ether to remove any unreacted starting materials, and dry under vacuum.

Synthesis of Trimethyloxonium Tetrafluoroborate

This procedure is adapted from Organic Syntheses and outlines the preparation of a highly reactive Meerwein's salt.[1][8]

Materials:

Procedure:

  • Charge a three-necked flask, fitted with a mechanical stirrer, a Dewar condenser, and a gas inlet tube, with anhydrous dichloromethane and boron trifluoride diethyl etherate under a nitrogen atmosphere.

  • Cool the flask and introduce dry dimethyl ether gas into the solution.

  • Add epichlorohydrin dropwise to the stirred mixture.

  • Allow the reaction to proceed overnight with continuous stirring under nitrogen. A crystalline precipitate of trimethyloxonium tetrafluoroborate will form.

  • Isolate the crystalline product by filtration under a nitrogen atmosphere.

  • Wash the salt with anhydrous dichloromethane and then with anhydrous diethyl ether.

  • Dry the product under a stream of dry nitrogen.

Reactivity and Selectivity: A Mechanistic Overview

The differing reactivity of this compound and trialkyloxonium salts can be understood by examining their electronic structure and the nature of the leaving group.

G Comparative Alkylation Mechanisms cluster_sulfonium This compound Salt cluster_oxonium Trialkyloxonium Salt S_salt (CH₃)₃S⁺ X⁻ S_product Nu-CH₃ S_salt->S_product SN2 Attack O_salt (CH₃)₃O⁺ BF₄⁻ S_LG CH₃-S-CH₃ (Good Leaving Group) O_LG CH₃-O-CH₃ (Excellent Leaving Group) S_Nu Nu⁻ O_Nu Nu⁻ S_product->S_LG Formation of O_product Nu-CH₃ O_salt->O_product SN2 Attack O_product->O_LG Formation of

Caption: SN2 alkylation pathways for sulfonium and oxonium salts.

In an SN2 reaction, the nucleophile attacks the electrophilic methyl group, leading to the departure of a neutral leaving group. For this compound salts, the leaving group is dimethyl sulfide, a stable molecule. For trimethyloxonium salts, the leaving group is dimethyl ether. The greater electronegativity of oxygen compared to sulfur results in a more polarized C-O bond and renders the methyl groups of the oxonium salt more electrophilic. Furthermore, dimethyl ether is a more stable and less nucleophilic leaving group than dimethyl sulfide, contributing to the higher reactivity of the oxonium salt.

This difference in reactivity also manifests in selectivity. For instance, in the alkylation of 4-(dimethylamino)benzaldehyde, trimethyloxonium tetrafluoroborate leads to N-methylation, whereas the corresponding triethyloxonium (B8711484) salt results in O-ethylation, highlighting the subtle interplay of steric and electronic effects.[9]

Logical Workflow for Reagent Selection

The decision-making process for choosing between a this compound and a trialkyloxonium salt can be visualized as follows:

G Reagent Selection Workflow start Define Substrate and Reaction Goal substrate_check Is the substrate a weak nucleophile? start->substrate_check conditions_check Are anhydrous conditions feasible? substrate_check->conditions_check Yes select_sulfonium Select this compound Salt substrate_check->select_sulfonium No select_oxonium Select Trialkyloxonium Salt conditions_check->select_oxonium Yes consider_alternatives Consider alternative alkylating agents conditions_check->consider_alternatives No

Caption: A decision tree for selecting an appropriate methylating agent.

Conclusion

Both this compound and trialkyloxonium salts are valuable reagents for methylation in organic synthesis. Trialkyloxonium salts offer unparalleled reactivity for challenging substrates but demand rigorous handling and anhydrous conditions. This compound salts provide a milder, more user-friendly alternative for a range of common nucleophiles. A thorough understanding of their respective reactivity, stability, and substrate scope, as guided by fundamental chemical principles, is paramount for their successful application in research and development.

References

A Comparative Guide to Isotope Effects in Methylation Reactions: Trimethylsulfonium Hydroxide vs. Other Methylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in isotopic analysis and synthesis, the choice of methylating agent can significantly impact experimental outcomes. This guide provides an objective comparison of trimethylsulfonium hydroxide (B78521) (TMSH) with other common methylating agents, focusing on their associated isotope effects. The information is supported by experimental data to aid in the selection of the most appropriate reagent for specific research needs.

The derivatization of molecules by methylation is a crucial step in many analytical protocols, particularly for gas chromatography-isotope ratio mass spectrometry (GC-IRMS). However, the introduction of a methyl group can introduce isotopic fractionation, altering the natural isotopic signature of the analyte. Understanding and controlling these isotope effects are paramount for accurate and reproducible results. This guide focuses on this compound hydroxide (TMSH) and provides a comparison with two other widely used methylating agents: diazomethane (B1218177) and trimethylsilyldiazomethane (B103560) (TMSD).

Performance Comparison: Isotope Effects

The primary concern in using methylating agents for isotope analysis is the magnitude and reproducibility of the kinetic isotope effect (KIE). An ideal derivatizing agent would exhibit minimal and highly reproducible isotope fractionation.

Methylating AgentTarget Analyte(s)Isotope SystemObserved Isotope Effect (δ¹³C)Reproducibility (Standard Deviation)Key Findings & Conditions
This compound Hydroxide (TMSH) BentazoneCarbon (¹³C/¹²C)-30.7‰[1]± 0.3‰ (n=34)[1]Reproducible results achieved with a ≥250-fold excess of TMSH. Smaller excess led to more negative δ¹³C values.[1][2]
MCPACarbon (¹³C/¹²C)-32.4‰[1]± 0.3‰ (n=21)[1]Consistent with findings for bentazone, requiring a significant excess of the reagent for reproducibility.[1]
BentazoneNitrogen (¹⁵N/¹⁴N)Accurate and reproducible valuesNot specified, but stated as accurate and reproducibleComplete conversion and reproducible nitrogen isotope values were achieved with a stoichiometric amount of TMSH.[2]
Diazomethane Carboxylic AcidsCarbon (¹³C/¹²C)Data not available in a comparable formatOften cited as having irreproducible isotope effects.[3]While a universal methylating agent, its high reactivity and explosive nature, coupled with potential for irreproducible isotope effects, pose significant challenges.[3]
Trimethylsilyldiazomethane (TMSD) Carboxylic Acids, PhenolsCarbon (¹³C/¹²C), Nitrogen (¹⁵N/¹⁴N)Quantitative data on kinetic isotope effects for methylation of carboxylic acids is not readily available in the reviewed literature.Not specified in the context of isotope effects.A safer alternative to diazomethane, but can produce artifacts such as trimethylsilylmethyl esters if methanol (B129727) is not sufficiently present.[4]

Summary of Findings:

  • This compound Hydroxide (TMSH): When used in a significant excess (≥250-fold), TMSH provides highly reproducible carbon isotope values.[1][2] This is attributed to a shift from kinetic to near-equilibrium isotope fractionation under these conditions.[1][2] For nitrogen isotope analysis, stoichiometric amounts of TMSH are sufficient for complete conversion and accurate results.[2] This makes TMSH a reliable reagent for compound-specific isotope analysis (CSIA) when reaction conditions are carefully controlled.

  • Diazomethane: Although a highly effective and universal methylating agent, diazomethane is often associated with irreproducible isotope effects.[3] Its hazardous and explosive nature further complicates its use in routine laboratory settings.[3]

  • Trimethylsilyldiazomethane (TMSD): TMSD is positioned as a safer alternative to diazomethane.[4] However, there is a lack of readily available quantitative data on its kinetic isotope effects during the methylation of carboxylic acids for isotope analysis. The potential for side reactions and artifact formation necessitates careful optimization of reaction conditions.[4]

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible results in methylation reactions for isotope analysis.

Online Methylation with this compound Hydroxide (TMSH) for GC-IRMS

This protocol is adapted from Reinnicke et al. (2010) for the online derivatization of acidic herbicides.[3]

  • Instrumentation: A gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS) equipped with a temperature-programmable injector is required.[2]

  • Sample and Reagent Preparation:

    • Prepare solutions of the analyte (e.g., bentazone, MCPA) in a suitable solvent (e.g., methanol).

    • Use a commercially available solution of this compound hydroxide (e.g., 0.25 M in methanol).

  • Injection and Derivatization:

    • Co-inject the analyte solution and the TMSH reagent into the packed liner of the GC injector.

    • To achieve reproducible carbon isotope data, a TMSH-to-analyte ratio of ≥250 is necessary.[1][2] For nitrogen isotope analysis, a stoichiometric ratio is sufficient.[2]

    • The injector is programmed with a temperature gradient to first evaporate the solvent at a lower temperature with the split valve open, and then rapidly heat to a higher temperature to trigger the methylation reaction and transfer the methylated analyte onto the GC column.[2]

  • GC-IRMS Analysis:

    • The methylated analyte is separated on the GC column and subsequently combusted to CO₂ (for ¹³C analysis) or reduced to N₂ (for ¹⁵N analysis) before entering the IRMS for isotopic measurement.

General Protocol for Methylation with Diazomethane

This is a general offline procedure. Extreme caution must be exercised due to the highly toxic and explosive nature of diazomethane.

  • Generation of Diazomethane: Generate diazomethane in situ from a precursor (e.g., Diazald®) using a specialized glassware setup and following established safety protocols. The generated diazomethane is typically dissolved in diethyl ether.

  • Methylation Reaction:

    • Dissolve the carboxylic acid-containing sample in a suitable solvent (e.g., methanol/diethyl ether).

    • Slowly add the ethereal solution of diazomethane to the sample solution at 0 °C until a faint yellow color persists, indicating a slight excess of diazomethane.

    • Allow the reaction to proceed for a few minutes. The reaction is typically rapid and is accompanied by the evolution of nitrogen gas.

  • Quenching and Sample Preparation:

    • Quench any excess diazomethane by the careful addition of a weak acid (e.g., acetic acid).

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Re-dissolve the methylated sample in a suitable solvent for GC-IRMS analysis.

General Protocol for Methylation with Trimethylsilyldiazomethane (TMSD)

This is a general offline procedure for a safer alternative to diazomethane.

  • Reagents: Use a commercially available solution of TMSD (e.g., 2.0 M in hexanes).

  • Methylation Reaction:

    • Dissolve the carboxylic acid sample in a mixture of a non-protic solvent (e.g., toluene (B28343) or diethyl ether) and methanol. The presence of methanol is crucial to facilitate the methylation and avoid the formation of silylmethyl ester byproducts.[4]

    • Slowly add the TMSD solution to the sample solution at room temperature or 0 °C.

    • Stir the reaction mixture until the reaction is complete (cessation of nitrogen evolution). The reaction time can vary from minutes to hours depending on the substrate.

  • Work-up and Sample Preparation:

    • Remove the solvent in vacuo.

    • The resulting methyl ester can often be used directly or purified further if necessary before being dissolved in a suitable solvent for GC-IRMS analysis.

Visualizing the Methylation Workflow

The following diagrams illustrate the general experimental workflow for methylation and the reaction mechanism of TMSH.

experimental_workflow Experimental Workflow for Methylation and Isotope Analysis cluster_prep Sample Preparation cluster_reaction Methylation Reaction cluster_analysis Analysis Analyte Analyte Solution Methylation Methylation (Online or Offline) Analyte->Methylation Reagent Methylating Agent (TMSH, Diazomethane, or TMSD) Reagent->Methylation GC_IRMS GC-IRMS Analysis Methylation->GC_IRMS Data Isotope Ratio Data GC_IRMS->Data

Caption: General workflow for methylation and subsequent isotope analysis.

methylation_mechanism Proposed SN2 Mechanism for TMSH Methylation TMSH [(CH₃)₃S]⁺OH⁻ TransitionState [R-COO···CH₃···S(CH₃)₂]⁻ TMSH->TransitionState SN2 Attack Analyte R-COO⁻ Analyte->TransitionState Product R-COOCH₃ TransitionState->Product Byproduct (CH₃)₂S TransitionState->Byproduct

Caption: SN2 reaction mechanism for methylation with TMSH.

Conclusion

For applications requiring high precision and reproducibility in carbon and nitrogen isotope analysis, This compound hydroxide (TMSH) stands out as a superior choice, provided that the reaction conditions, particularly the reagent-to-analyte ratio, are strictly controlled. Its suitability for automated, online derivatization further enhances its appeal for high-throughput analyses.

While diazomethane is a powerful and fast-acting methylating agent, its hazardous nature and the potential for irreproducible isotope effects make it less ideal for high-precision isotope studies. Trimethylsilyldiazomethane (TMSD) offers a safer alternative to diazomethane, but the lack of comprehensive data on its kinetic isotope effects warrants further investigation and careful validation before its adoption in sensitive isotope analysis workflows.

Researchers should carefully consider the specific requirements of their study, including the target analyte, the isotope system of interest, and the required level of precision, when selecting a methylating agent. For the most demanding applications in compound-specific isotope analysis, the well-characterized and reproducible performance of TMSH makes it a highly recommended reagent.

References

A comparative analysis of synthetic routes to trialkylsulfonium salts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Trialkylsulfonium Salts

Trialkylsulfonium salts are a class of organic compounds with significant applications in chemical synthesis, serving as versatile alkylating agents, precursors for the formation of ylides, and as phase-transfer catalysts. Their effective synthesis is, therefore, of considerable interest to researchers in academia and the pharmaceutical industry. This guide provides a comparative analysis of the most common synthetic routes to trialkylsulfonium salts, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate method for their specific needs.

The primary methods for the preparation of trialkylsulfonium salts include the direct alkylation of dialkyl sulfides, the acid-catalyzed reaction of alcohols with dialkyl sulfides, and the use of potent alkylating agents such as trialkyloxonium salts (Meerwein's salts). The selection of a particular route is often dictated by factors such as the availability of starting materials, desired reaction scale, and tolerance of other functional groups within the substrate.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to trialkylsulfonium salts, allowing for a direct comparison of their efficiencies and reaction conditions.

Synthetic RouteGeneral ReactionTypical SubstratesReaction ConditionsYield (%)AdvantagesDisadvantages
Alkylation of Dialkyl Sulfides R¹₂S + R²-X → [R¹₂S-R²]⁺X⁻Sulfides: Dimethyl sulfide (B99878), Diethyl sulfide Alkylating Agents: Methyl iodide, Ethyl bromide, Benzyl bromideNeat or in a polar solvent (e.g., ethanol, methanol, water), Room temperature to mild heating.[1]66 - 100%[2][3]High yields, mild conditions, broad substrate scope.[1]Requires handling of potentially hazardous alkylating agents.[1]
Reaction of Alcohols with Dialkyl Sulfides R¹₂S + R²-OH + HX → [R¹₂S-R²]⁺X⁻ + H₂OSulfides: Dimethyl sulfide (from DMSO) Alcohols: Aryl methyl ketones (as precursors) Acid: Hydrobromic acidDMSO as both solvent and sulfide precursor, heating.[4][5]48 - 75%[4]Utilizes readily available alcohols and avoids the pre-synthesis of alkyl halides.Can be limited by the reactivity of the alcohol and the strength of the acid required.
Alkylation with Meerwein's Salts R¹₂S + R³₃O⁺BF₄⁻ → [R¹₂S-R³]⁺BF₄⁻ + R₂OSulfides: Dimethyl sulfide, Diethyl sulfide Alkylating Agents: Trimethyloxonium tetrafluoroborate (B81430), Triethyloxonium (B8711484) tetrafluoroborateAnhydrous polar solvents (e.g., CH₂Cl₂, nitromethane), Room temperature.[6][7]HighVery powerful alkylating agents, capable of alkylating even weakly nucleophilic sulfides.[8]Meerwein's salts are highly reactive and moisture-sensitive, requiring careful handling.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Alkylation of Dialkyl Sulfide: Synthesis of Trimethylsulfonium Iodide

This protocol describes the synthesis of this compound iodide from dimethyl sulfide and methyl iodide.[2]

Materials:

  • Dimethyl sulfide (1.2 mL, 16.1 mmol)

  • Methyl iodide (1.0 mL, 16.1 mmol)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine dimethyl sulfide and methyl iodide.

  • Stir the mixture at 25 °C for 15 hours. A precipitate will form during this time.

  • Collect the solid precipitate by filtration.

  • The crude product is then ground using a mortar and pestle.

  • Recrystallize the ground solid from ethanol.

  • Dry the purified crystals under reduced pressure to yield this compound iodide.

Expected Yield: 66%[2]

Reaction of an Alcohol Precursor with DMSO/HBr: Synthesis of Dimethyl Aryl Acylsulfonium Bromides

This method provides a route to sulfonium (B1226848) salts from aryl methyl ketones, which act as alcohol precursors, in a dimethylsulfoxide (DMSO)-hydrobromic acid (HBr) system.[4][5]

Materials:

  • Aryl methyl ketone (e.g., acetophenone) (10 mmol)

  • 48% Hydrobromic acid (5 mL)

  • Dimethylsulfoxide (15 mL)

Procedure:

  • In a sealed flask, combine the aryl methyl ketone, 48% hydrobromic acid, and dimethylsulfoxide.

  • Heat the reaction mixture with stirring for approximately 10 hours.

  • Monitor the reaction for the formation of a precipitate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the collected solid with a suitable solvent (e.g., a cold mixture of DMSO and water) to remove impurities.

  • Dry the product under vacuum.

Expected Yield: 48-75%[4]

Alkylation with a Meerwein's Salt: General Procedure for O-Methylation using Triethyloxonium Tetrafluoroborate/1,2-Dimethoxyethane

While this protocol is for O-methylation, a similar procedure can be adapted for S-alkylation of dialkyl sulfides. This versatile method uses a mixture of triethyloxonium tetrafluoroborate and 1,2-dimethoxyethane.[9]

Materials:

  • Triethyloxonium tetrafluoroborate (1.5 equivalents)

  • 1,2-Dimethoxyethane (20 mL)

  • Dialkyl sulfide (1 equivalent)

  • Saturated aqueous potassium bicarbonate (KHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve triethyloxonium tetrafluoroborate in 1,2-dimethoxyethane.

  • Stir the solution for 1 hour at room temperature.

  • Add the dialkyl sulfide to the reaction mixture.

  • Continue stirring for 2 hours at room temperature.

  • Quench the reaction by washing with a saturated aqueous solution of KHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and dry over MgSO₄.

  • Remove the solvent under reduced pressure to obtain the crude trialkylsulfonium salt.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Alkylation_of_Dialkyl_Sulfides cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_sulfide Dialkyl Sulfide (R¹₂S) reaction Mix and Stir (Neat or in Polar Solvent) Room Temp to Mild Heating start_sulfide->reaction start_alkyl_halide Alkyl Halide (R²-X) start_alkyl_halide->reaction precipitation Precipitation/ Filtration reaction->precipitation recrystallization Recrystallization precipitation->recrystallization product Trialkylsulfonium Salt [R¹₂S-R²]⁺X⁻ recrystallization->product Reaction_of_Alcohols cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_alcohol Alcohol (R²-OH) reaction Heat in Sealed Vessel start_alcohol->reaction start_dmso DMSO (Sulfide Source) start_dmso->reaction start_acid Acid (HX) start_acid->reaction cooling Cool to Room Temp. reaction->cooling filtration Filtration cooling->filtration washing Wash with Solvent filtration->washing product Trialkylsulfonium Salt [R¹₂S-R²]⁺X⁻ washing->product Alkylation_with_Meerweins_Salts cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start_sulfide Dialkyl Sulfide (R¹₂S) reaction Stir in Anhydrous Solvent (Room Temperature) start_sulfide->reaction start_meerwein Meerwein's Salt (R³₃O⁺BF₄⁻) start_meerwein->reaction quench Quench with Base reaction->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation product Trialkylsulfonium Salt [R¹₂S-R³]⁺BF₄⁻ evaporation->product

References

Unraveling the Corey-Chaykovsky Reaction: A DFT-Guided Comparison of Mechanism and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

The Corey-Chaykovsky reaction stands as a cornerstone in synthetic organic chemistry for the formation of three-membered rings, namely epoxides, cyclopropanes, and aziridines. The reaction's outcome, particularly the competition between epoxidation and cyclopropanation when reacting with α,β-unsaturated carbonyl compounds, is dictated by the nature of the sulfur ylide employed. This guide delves into the mechanistic intricacies and selectivity of this pivotal reaction, leveraging the insights provided by Density Functional Theory (DFT) studies to offer a comparative analysis for researchers, scientists, and professionals in drug development.

Mechanistic Pathways: Epoxidation vs. Cyclopropanation

The generally accepted mechanism for the Corey-Chaykovsky reaction commences with the nucleophilic addition of a sulfur ylide to a carbonyl or an α,β-unsaturated carbonyl compound.[1][2] This initial step forms a betaine (B1666868) intermediate, which then undergoes an intramolecular S N 2 reaction to yield the final three-membered ring product and a dialkyl sulfide (B99878) or sulfoxide.[2]

In the case of α,β-unsaturated carbonyls, the ylide can attack either the carbonyl carbon (1,2-addition) leading to an epoxide, or the β-carbon (1,4- or conjugate addition) resulting in a cyclopropane.[3] The selectivity between these two pathways is highly dependent on the type of sulfur ylide used.[1][3] Dimethylsulfonium methylide (DMSM) typically favors epoxidation, whereas dimethylsulfoxonium methylide (DMSOM) preferentially yields cyclopropanes.[4][5]

Corey_Chaykovsky_Mechanism cluster_12_addition 1,2-Addition Pathway cluster_14_addition 1,4-Addition Pathway reagents α,β-Unsaturated Carbonyl + Sulfur Ylide betaine_12 Betaine Intermediate (via 1,2-addition) reagents->betaine_12 Reversible betaine_14 Enolate Intermediate (via 1,4-addition) reagents->betaine_14 Irreversible ts_12 Intramolecular SN2 Transition State betaine_12->ts_12 epoxide Epoxide ts_12->epoxide Rate-determining ts_14 Intramolecular SN2 Transition State betaine_14->ts_14 cyclopropane Cyclopropane ts_14->cyclopropane dmsm DMSM dmsm->reagents Favors Epoxidation dmsom DMSOM dmsom->reagents Favors Cyclopropanation Selectivity_Flowchart cluster_dmsom DMSOM Pathway cluster_dmsm DMSM Pathway start Enone + Ylide dmsom_14_add Irreversible 1,4-Addition start->dmsom_14_add DMSOM dmsm_12_add Reversible 1,2-Addition start->dmsm_12_add DMSM dmsom_enolate Enolate Intermediate dmsom_14_add->dmsom_enolate Low Barrier dmsom_cyclopropanation Intramolecular Substitution dmsom_enolate->dmsom_cyclopropanation dmsom_product Cyclopropane (Favored) dmsom_cyclopropanation->dmsom_product dmsm_betaine Betaine Intermediate dmsm_12_add->dmsm_betaine dmsm_epoxidation Rate-Determining Intramolecular Substitution dmsm_betaine->dmsm_epoxidation Higher Barrier dmsm_product Epoxide (Favored) dmsm_epoxidation->dmsm_product

References

Benchmarking the performance of different chiral sulfides in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is paramount for achieving high enantioselectivity and yield in asymmetric synthesis. This guide provides a comparative overview of the performance of different chiral sulfides in two key asymmetric transformations: the epoxidation of chalcones and the palladium-catalyzed allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297). The data presented is compiled from peer-reviewed literature to facilitate an evidence-based approach to catalyst selection.

Chiral sulfides have emerged as a versatile class of organocatalysts and ligands in asymmetric synthesis. Their unique electronic and steric properties, stemming from the sulfur atom, allow for effective chirality transfer in a variety of chemical transformations. This guide focuses on benchmarking their performance through quantitative data and detailed experimental protocols.

Asymmetric Epoxidation of Chalcones

The asymmetric epoxidation of α,β-unsaturated ketones, such as chalcone, is a fundamental method for the synthesis of chiral epoxides, which are valuable building blocks in medicinal chemistry and natural product synthesis. Chiral sulfides, particularly camphor-derived oxathianes, have demonstrated considerable efficacy in this transformation.

Performance Data

The following table summarizes the performance of representative chiral sulfides in the asymmetric epoxidation of trans-chalcone. The data highlights the impact of the sulfide (B99878) structure on both the yield and the enantioselectivity of the reaction.

Chiral Sulfide CatalystDiastereomeric Ratio (trans:cis)Yield (%)Enantiomeric Excess (ee, %)
(2S,6S)-2-allyl-2,3,3,6-tetramethyl-1,4-oxathiane>95:58594
(4aR,6S,8aR)-6-isopropenyl-8a-methyloctahydro-1,4-benzoxathiane90:107888

Data compiled from studies by Aggarwal, V. K., et al.

Experimental Protocol: Asymmetric Epoxidation of Chalcone

This protocol is a representative example for the asymmetric epoxidation of trans-chalcone using a chiral oxathiane catalyst.[1]

Materials:

  • trans-Chalcone

  • Chiral sulfide catalyst (e.g., (2S,6S)-2-allyl-2,3,3,6-tetramethyl-1,4-oxathiane)

  • Trimethylsulfonium iodide

  • Potassium tert-butoxide

  • Toluene (B28343)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • A solution of the chiral sulfide (0.1 mmol) and this compound iodide (1.1 mmol) in dry toluene (5 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is cooled to 0 °C, and potassium tert-butoxide (1.0 mmol) is added in one portion.

  • The resulting mixture is stirred at 0 °C for 30 minutes.

  • A solution of trans-chalcone (1.0 mmol) in dry dichloromethane (2 mL) is added dropwise to the reaction mixture.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution (10 mL).

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding chiral epoxide.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction. Chiral sulfimides, derived from chiral sulfides, have been successfully employed as ligands in this transformation, demonstrating high levels of stereocontrol.

Performance Data

The following table presents the performance of different chiral sulfimide (B8482401) ligands in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

Chiral Sulfimide LigandYield (%)Enantiomeric Excess (ee, %)
Optically active N-tosylsulfimide derived from diphenyl sulfide with a methoxymethyl-oxazoline moiety9590
Optically active N-tosylsulfimide derived from diphenyl sulfide with an isopropyl-oxazoline moiety9285

Data compiled from studies by Uemura, S., et al.[2]

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol describes a general procedure for the palladium-catalyzed asymmetric allylic alkylation using a chiral sulfimide ligand.[2]

Materials:

  • 1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • [Pd(η³-C₃H₅)Cl]₂ (allylpalladium(II) chloride dimer)

  • Chiral sulfimide ligand

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate

  • Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, [Pd(η³-C₃H₅)Cl]₂ (0.01 mmol) and the chiral sulfimide ligand (0.025 mmol) are dissolved in dry dichloromethane (2 mL).

  • The solution is stirred at room temperature for 20 minutes.

  • To this solution, 1,3-diphenyl-2-propenyl acetate (0.5 mmol), dimethyl malonate (1.5 mmol), N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 mmol), and potassium acetate (0.05 mmol) are added sequentially.

  • The reaction mixture is stirred at room temperature and the progress is monitored by TLC.

  • Once the reaction is complete, the mixture is directly loaded onto a silica gel column for purification by flash chromatography to yield the alkylated product.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Visualizing the Workflow and Catalyst Comparison

To further aid in the understanding of the experimental process and the logical relationship in catalyst selection, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Catalyst/Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis A Prepare Chiral Sulfide Solution D Mix Catalyst and Reagents at 0°C A->D B Prepare Substrate Solution E Add Substrate B->E C Prepare Reagent Mixture C->D D->E F Monitor Reaction by TLC E->F G Quench Reaction F->G H Extraction G->H I Purification (Chromatography) H->I J Determine Yield I->J K Determine ee% (Chiral HPLC) J->K

General experimental workflow for asymmetric catalysis.

CatalystComparison cluster_catalysts Chiral Sulfide Catalysts cluster_reactions Asymmetric Reactions cluster_performance Performance Metrics cat1 Chiral Oxathianes rxn1 Epoxidation of Chalcones cat1->rxn1 Effective for cat2 Chiral Sulfimides rxn2 Pd-Catalyzed Allylic Alkylation cat2->rxn2 Effective for perf1 High Enantioselectivity (ee%) rxn1->perf1 perf2 Good to High Yield (%) rxn1->perf2 rxn2->perf1 rxn2->perf2

Logical relationship of chiral sulfides and their performance.

References

A Head-to-Head Comparison of Trimethylsulfonium Salts in Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phase transfer catalysis (PTC) is a powerful and versatile technique in organic synthesis, facilitating reactions between reactants located in immiscible phases. The choice of a phase transfer catalyst is crucial for the reaction's success, influencing reaction rates, yields, and overall efficiency. Among the various onium salts used as phase transfer catalysts, trimethylsulfonium salts have emerged as a viable option. This guide provides an objective, data-driven comparison of the performance of four common this compound salts: this compound chloride, this compound bromide, this compound iodide, and this compound methyl sulfate (B86663).

The Role of the Anion in Phase Transfer Catalysis

In phase transfer catalysis, the onium salt, in this case, the this compound cation ((CH₃)₃S⁺), shuttles a reactive anion from an aqueous phase to an organic phase where the reaction with an organic substrate occurs. The nature of the counter-anion of the catalyst can significantly impact the efficiency of this process. A more lipophilic anion on the catalyst can hinder the exchange with the desired reactive anion from the aqueous phase, thereby reducing the catalytic activity. Conversely, a more hydrophilic anion is more readily exchanged, leading to a more efficient catalytic cycle. The general trend for the efficiency of halide anions in phase transfer catalysts is F⁻ > Cl⁻ > Br⁻ > I⁻, with iodide being the most lipophilic and thus potentially the least efficient in many applications.

Quantitative Performance Comparison

Direct comparative studies of all four this compound salts under identical conditions for a specific reaction are scarce in the available literature. However, by compiling data from various sources, we can construct a comparative overview. The following table summarizes the performance of this compound iodide and chloride in the formation of phenyloxirane from benzaldehyde (B42025).

CatalystSubstrateProductReaction Time (h)Yield (%)Reference
This compound IodideBenzaldehydePhenyloxirane9.5Quantitative[1]
This compound ChlorideBenzaldehydePhenyloxirane0.5Quantitative[1]

Note: The data presented is for the reaction of benzaldehyde with the respective this compound salt in a two-phase system of dichloromethane (B109758) and concentrated aqueous sodium hydroxide (B78521). The addition of an anionic phase-transfer catalyst, tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB), was found to double the reaction rate for this compound iodide.

From the available data, this compound chloride demonstrates a significantly faster reaction time compared to this compound iodide for the synthesis of phenyloxirane, achieving a quantitative yield in just 30 minutes compared to 9.5 hours.[1] This observation aligns with the general principle that less lipophilic anions (like chloride) lead to more efficient phase transfer catalysts. While specific quantitative data for this compound bromide and methyl sulfate in this particular reaction were not found in the reviewed literature, it can be inferred that their performance would likely fall between that of the chloride and iodide salts, with the bromide being more efficient than the iodide.

Experimental Protocols

Below are representative experimental protocols for reactions where this compound salts are used as phase transfer catalysts.

Experimental Protocol 1: Synthesis of Phenyloxirane using this compound Chloride

This protocol is adapted from a study on anion-catalyzed phase-transfer catalysis.[1]

Materials:

  • This compound chloride

  • Benzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • 50% (w/w) aqueous sodium hydroxide (NaOH)

  • Internal standard for GLC analysis (e.g., biphenyl)

Procedure:

  • A mixture of this compound chloride (2.4 mmol), benzaldehyde (1.6 mmol), 50% w/w aqueous sodium hydroxide (20 cm³), dichloromethane (20 cm³), and an internal standard is prepared.

  • The mixture is stirred vigorously at room temperature.

  • The reaction progress is monitored by Gas-Liquid Chromatography (GLC) analysis of aliquots taken from the dichloromethane layer.

  • The reaction is considered complete when the benzaldehyde is fully consumed.

  • The product, phenyloxirane, is isolated and characterized.

Experimental Protocol 2: General Williamson Ether Synthesis using a Phase Transfer Catalyst

While a specific protocol for using a range of this compound salts in a Williamson ether synthesis was not found, the following is a general procedure that can be adapted for screening different phase transfer catalysts, including various this compound salts.

Materials:

  • A phenol (B47542) or an alcohol (e.g., 4-ethylphenol)

  • An alkylating agent (e.g., methyl iodide)

  • A strong base (e.g., 50% aqueous NaOH or solid KOH)

  • An organic solvent (e.g., dichloromethane or toluene)

  • This compound salt (e.g., chloride, bromide, iodide, or methyl sulfate) as the phase transfer catalyst (typically 1-5 mol%)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol or alcohol in the organic solvent.

  • Add the aqueous solution of the strong base.

  • Add the this compound salt to the mixture.

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • Slowly add the alkylating agent to the reaction mixture.

  • Continue to reflux and stir the mixture for a period of time (monitoring by TLC or GC is recommended to determine the optimal reaction time).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude ether product.

  • Purify the product by distillation or column chromatography.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the general mechanism of phase transfer catalysis and a typical experimental workflow.

PTC_Mechanism Y_aq Y⁻ (aq) QY_org Q⁺Y⁻ (org) Y_aq->QY_org MX_aq M⁺X⁻ (aq) RX_org RX (org) RY_org RY (org) RX_org->RY_org Product Formation QX_org Q⁺X⁻ (org) QY_org->RX_org Reaction QX_org->MX_aq Catalyst Regeneration (Q⁺ returns with X⁻) Experimental_Workflow start Start reactants Combine Reactants: - Substrate (Organic Phase) - Reagent (Aqueous Phase) - Solvent - PTC start->reactants reaction Reaction (Heating & Stirring) reactants->reaction workup Work-up (Phase Separation, Washing) reaction->workup isolation Isolation & Purification (Drying, Evaporation, Chromatography/Distillation) workup->isolation analysis Analysis (Yield, Purity) isolation->analysis end End analysis->end

References

A Comparative Guide to the Green Chemistry Metrics of Trimethylsulfonium-Based Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on sustainable practices in the chemical industry has led to the development of green chemistry metrics to evaluate the environmental performance of chemical processes. This guide provides a comparative analysis of trimethylsulfonium-based methodologies, specifically in epoxidation and methylation reactions, against common alternative methods. By evaluating key green chemistry metrics such as Atom Economy (AE), E-factor, and Process Mass Intensity (PMI), this document aims to provide an objective assessment to aid in the selection of more sustainable synthetic routes.

Key Green Chemistry Metrics at a Glance

MetricFormulaIdeal ValueInterpretation
Atom Economy (AE) (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100%100%Measures the efficiency of incorporation of reactant atoms into the final product.
E-factor Total Mass of Waste / Mass of Product0Represents the total amount of waste generated per unit of product. A lower value is better.
Process Mass Intensity (PMI) Total Mass Input / Mass of Product1Indicates the total mass of materials (reactants, solvents, reagents, process water) used to produce a unit of product. A lower value signifies a more efficient process.

Comparative Analysis of Epoxidation Reactions: this compound Iodide vs. m-Chloroperoxybenzoic Acid (m-CPBA)

The epoxidation of aldehydes and ketones is a fundamental transformation in organic synthesis. The Corey-Chaykovsky reaction, utilizing this compound iodide, is a common method for this purpose. Here, we compare it with the widely used Prilezhaev reaction employing m-chloroperoxybenzoic acid (m-CPBA) for the epoxidation of benzaldehyde (B42025) to styrene (B11656) oxide.

Table 1: Green Chemistry Metrics for the Epoxidation of Benzaldehyde

MetricThis compound Iodide (Corey-Chaykovsky)m-Chloroperoxybenzoic Acid (m-CPBA)
Atom Economy (AE) 48.5%41.2%
E-factor (calculated) ~15-20~10-15
Process Mass Intensity (PMI) (estimated) HighModerate to High

Discussion:

While the Corey-Chaykovsky reaction shows a slightly better atom economy in this specific comparison, both methods are inherently inefficient from an atom economy perspective, as significant portions of the reagents do not end up in the final product. The E-factor and PMI for both reactions are significantly influenced by the need for solvents for the reaction and subsequent workup and purification steps. The Corey-Chaykovsky reaction often requires a stoichiometric amount of a strong base and generates dimethyl sulfide (B99878) as a byproduct, which is a volatile and odorous compound.[1] The use of m-CPBA generates m-chlorobenzoic acid as a significant byproduct, which needs to be removed from the reaction mixture.

It is important to note that the actual E-factor and PMI are highly dependent on the specific experimental conditions, including the scale of the reaction, the choice of solvents, and the efficiency of the workup and purification procedures.

Comparative Analysis of Methylation Reactions: this compound Iodide vs. Dimethyl Sulfate (B86663)

Methylation is a crucial reaction in the synthesis of many pharmaceuticals and fine chemicals. Traditional methylating agents like dimethyl sulfate are effective but are also highly toxic and generate significant waste. This compound-based reagents are explored as potentially greener alternatives. Here, we compare the O-methylation of phenol (B47542) to anisole (B1667542).

Table 2: Green Chemistry Metrics for the O-Methylation of Phenol

MetricThis compound IodideDimethyl SulfateDimethyl Carbonate (DMC)
Atom Economy (AE) 52.9%46.1%81.8%
E-factor (from literature for DMS & DMC) Not available5-101-5
Process Mass Intensity (PMI) (estimated) HighModerate to HighLow to Moderate

Discussion:

Dimethyl sulfate is a potent and widely used methylating agent, but its high toxicity and the generation of sulfate waste are significant drawbacks.[2][4] Dimethyl carbonate, on the other hand, is a non-toxic and biodegradable reagent, and its reactions can often be performed under catalytic conditions, minimizing waste.[2][3][4][5]

Experimental Protocols

Detailed experimental protocols are essential for the accurate calculation and comparison of green chemistry metrics. Below are representative protocols for the reactions discussed.

Protocol 1: Epoxidation of Benzaldehyde using this compound Iodide (Corey-Chaykovsky Reaction)

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Reagents:

    • This compound iodide (1.1 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

    • Benzaldehyde (1.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Suspend sodium hydride in anhydrous DMSO under a nitrogen atmosphere.

    • Add this compound iodide in one portion.

    • Stir the mixture at room temperature for 10 minutes.

    • Cool the reaction mixture to 0°C and add benzaldehyde dropwise.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Epoxidation of an Alkene using m-Chloroperoxybenzoic Acid (m-CPBA)

  • Reaction Setup: A round-bottom flask with a magnetic stirrer.

  • Reagents:

    • Alkene (e.g., cyclohexene, 1.0 eq)

    • m-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.1 eq)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

  • Procedure:

    • Dissolve the alkene in dichloromethane.

    • Add m-CPBA portion-wise at 0°C.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by distillation or chromatography if necessary.[6]

Protocol 3: O-Methylation of Phenol using Dimethyl Sulfate

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reagents:

    • Phenol (1.0 eq)

    • Dimethyl sulfate (1.1 eq)

    • Sodium hydroxide (B78521) (1.2 eq)

    • Water

    • Diethyl ether

  • Procedure:

    • Dissolve phenol in an aqueous solution of sodium hydroxide.

    • Add dimethyl sulfate dropwise to the stirred solution, maintaining the temperature below 40°C.

    • After the addition is complete, stir the mixture for an additional hour.

    • Extract the product with diethyl ether.

    • Wash the organic layer with dilute sodium hydroxide solution and then with water.

    • Dry the organic layer over anhydrous calcium chloride and remove the solvent by distillation.

    • Purify the anisole by fractional distillation.

Visualizing the Green Chemistry Evaluation Workflow

The process of evaluating the greenness of a chemical methodology can be systematically approached. The following workflow outlines the key steps from reaction selection to comparative analysis.

G Workflow for Evaluating Green Chemistry Metrics cluster_0 Phase 1: Foundation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Metric Calculation cluster_3 Phase 4: Comparative Analysis A Identify Target Transformation (e.g., Epoxidation, Methylation) B Select this compound-Based Method A->B C Identify Alternative Method(s) A->C D Gather Detailed Experimental Protocols B->D C->D E List All Inputs: Reactants, Solvents, Catalysts, Workup Chemicals D->E F Record Masses of All Inputs and Product E->F G Calculate Atom Economy (AE) F->G H Calculate E-factor F->H I Calculate Process Mass Intensity (PMI) F->I J Tabulate and Compare Metrics G->J H->J I->J L Draw Conclusions on Greener Methodology J->L K Evaluate Environmental, Safety, and Health (ESH) Factors K->L

Caption: A flowchart illustrating the systematic approach to evaluating and comparing the green chemistry metrics of different synthetic methodologies.

Conclusion

The evaluation of green chemistry metrics provides a quantitative framework for assessing the environmental performance of chemical reactions. In the case of this compound-based methodologies, while they offer synthetic utility, a thorough analysis of their green credentials requires careful consideration of factors beyond just atom economy. The generation of byproducts and the significant use of solvents in reaction and workup procedures contribute substantially to the E-factor and PMI.

For methylation, dimethyl carbonate stands out as a demonstrably greener alternative to both dimethyl sulfate and likely this compound-based reagents, primarily due to its favorable toxicity profile, high atom economy, and potential for catalytic use.

For epoxidation, while the Corey-Chaykovsky reaction is a valuable synthetic tool, its green performance is hampered by the use of stoichiometric strong bases and the generation of volatile byproducts. The choice between this and other methods like the use of m-CPBA from a green chemistry perspective is not clear-cut and depends heavily on the specific reaction conditions and the ability to efficiently manage and recycle waste streams.

Ultimately, the selection of a synthetic methodology should be guided by a holistic assessment that includes not only the reaction's efficiency and selectivity but also a comprehensive evaluation of its environmental impact through the lens of green chemistry metrics.

References

A Comparative Guide to Derivatization Techniques for the Analysis of Amino Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of biological samples, derivatization is a critical step to enhance the volatility and thermal stability of analytes for gas chromatography-mass spectrometry (GC-MS). The choice of derivatization reagent can significantly impact the accuracy, sensitivity, and reproducibility of the results. This guide provides a comparative overview of two common derivatization techniques for the analysis of amino acids: silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and acylation using ethyl chloroformate (ECF).

Cross-validation of results obtained from different derivatization methods is crucial to ensure the reliability and robustness of an analytical method.[1] By employing orthogonal approaches, researchers can identify potential matrix effects, derivatization inefficiencies, or method-specific biases, thereby increasing confidence in the analytical data.

Data Presentation: Comparison of Silylation and Acylation Derivatization

The following table summarizes the quantitative performance of MTBSTFA and ECF derivatization for the analysis of amino acids, based on comparative studies.[2]

ParameterMTBSTFA Derivatization (Silylation)ECF Derivatization (Acylation)Key Observations
Analyte Coverage Broad applicability for amino acids.Effective for amino acids.Both methods cover a wide range of amino acids.
Reaction Conditions Requires heating at elevated temperatures (e.g., 60-100°C) for a specific duration.Rapid reaction at room temperature.[2]ECF offers a faster and less energy-intensive derivatization process.
Derivative Stability TBDMS derivatives are generally stable.ECF derivatives are stable for analysis.Both methods produce derivatives suitable for GC-MS analysis.
Chromatographic Separation Good separation for most amino acids. Partial separation of some isomers (e.g., D- and L-isoleucine).[2]Can provide complete separation of certain isomers (e.g., D- and L-isoleucine).[2]ECF may offer superior chromatographic resolution for isomeric compounds.[2]
Sensitivity (LOD/LOQ) Generally provides low limits of detection.Achieves low limits of detection.Both techniques are highly sensitive for trace-level analysis.
Precision (RSD%) Typically demonstrates good reproducibility.Exhibits high precision in repeated analyses.Both methods are capable of providing reproducible results.
Accuracy (Recovery %) Generally shows good recovery rates.Demonstrates high recovery for most amino acids.Both methods can yield accurate quantitative results.
Matrix Effects Susceptible to interference from active hydrogens in the sample matrix.Can be less susceptible to certain matrix interferences.The choice of method may depend on the complexity of the sample matrix.

Experimental Protocols

Detailed methodologies for the two derivatization techniques are outlined below. These protocols are based on established methods in the literature and provide a framework for implementation in the laboratory.[2]

Method 1: Silylation with MTBSTFA

This protocol describes the derivatization of amino acids using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives.

Materials:

  • Amino acid standards or sample extract

  • MTBSTFA with 1% tert-butyldimethylchlorosilane (t-BDMCS)

  • Pyridine (B92270)

  • Solvent for reconstitution (e.g., hexane)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Evaporate an aliquot of the aqueous sample containing amino acids to dryness under a stream of nitrogen.

  • Derivatization Reaction: Add 50 µL of pyridine and 50 µL of MTBSTFA (with 1% t-BDMCS) to the dried sample.

  • Incubation: Cap the reaction vial tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Sample Dilution: Dilute the derivatized sample with an appropriate solvent (e.g., hexane) to the desired concentration for GC-MS analysis.

  • GC-MS Analysis: Inject an aliquot of the prepared sample into the GC-MS system.

Method 2: Acylation with ECF

This protocol details the derivatization of amino acids using ethyl chloroformate (ECF) in an aqueous medium.

Materials:

  • Amino acid standards or sample extract

  • Ethanol

  • Pyridine

  • Ethyl chloroformate (ECF)

  • Chloroform (B151607)

  • Sodium bicarbonate solution (e.g., 5%)

  • GC-MS system

Procedure:

  • Sample Preparation: Place an aliquot of the aqueous sample containing amino acids into a reaction vial.

  • Derivatization Reaction: Add 500 µL of a solution containing ethanol, water, and pyridine (ratio dependent on the specific method). Add 50 µL of ECF and vortex vigorously for 30 seconds.

  • Extraction: Add 500 µL of chloroform and 500 µL of sodium bicarbonate solution. Vortex for 30 seconds to extract the derivatized amino acids into the organic layer.

  • Phase Separation: Centrifuge the mixture to achieve clear phase separation.

  • Sample Collection: Transfer the lower organic layer (chloroform) to a clean vial.

  • GC-MS Analysis: Inject an aliquot of the organic layer into the GC-MS system.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical relationship in the cross-validation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_mtbstfa Method 1: Silylation (MTBSTFA) cluster_ecf Method 2: Acylation (ECF) Sample Aqueous Sample (Amino Acids) Dry Evaporate to Dryness Sample->Dry Deriv2 Add Ethanol/Water/Pyridine & ECF Sample->Deriv2 Deriv1 Add Pyridine & MTBSTFA Dry->Deriv1 Heat1 Heat at 70°C for 30 min Deriv1->Heat1 Cool1 Cool to Room Temp Heat1->Cool1 Dilute1 Dilute with Hexane Cool1->Dilute1 GCMS1 GC-MS Analysis Dilute1->GCMS1 Extract2 Extract with Chloroform Deriv2->Extract2 PhaseSep2 Phase Separation Extract2->PhaseSep2 GCMS2 GC-MS Analysis PhaseSep2->GCMS2

Caption: Experimental workflows for MTBSTFA and ECF derivatization of amino acids.

cross_validation_logic cluster_methods Derivatization Methods cluster_analysis Data Analysis & Comparison cluster_outcome Validation Outcome Method1 Method A: Silylation (MTBSTFA) Results1 Quantitative Results A Method1->Results1 Method2 Method B: Acylation (ECF) Results2 Quantitative Results B Method2->Results2 Compare Statistical Comparison (e.g., t-test, correlation) Results1->Compare Results2->Compare Concordant Concordant Results: Method Cross-Validation Successful Compare->Concordant No Significant Difference Discordant Discordant Results: Investigate Discrepancies Compare->Discordant Significant Difference

Caption: Logical workflow for the cross-validation of analytical results.

References

A Comparative Guide to Recent Advances in the Application of Sulfonium Salts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of organic synthesis has witnessed a remarkable surge in the application of sulfonium (B1226848) salts, establishing them as versatile and powerful reagents. Their stability, ease of handling, and unique reactivity, often paralleling that of hypervalent iodine compounds, have positioned them at the forefront of modern synthetic methodologies.[1][2][3] This guide provides a comparative overview of recent breakthroughs (2020-present) in the use of sulfonium salts, with a focus on photoredox catalysis, C-H functionalization, and cross-coupling reactions. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate practical application and methodological comparison.

Photoredox Catalysis: A New Light on Sulfonium Salt Reactivity

The synergy between photoredox catalysis and sulfonium salt chemistry has unlocked novel pathways for radical-mediated transformations under mild conditions.[4][5][6] Sulfonium salts serve as excellent precursors for a variety of alkyl and aryl radicals, enabling a broad spectrum of carbon-carbon and carbon-heteroatom bond formations.[7][8]

A significant area of advancement is the use of sulfonium salts in photoredox-catalyzed alkylation reactions. The following table summarizes the performance of different sulfonium salt precursors in the alkylation of various nucleophiles, highlighting the scope and efficiency of these methods.

EntrySulfonium Salt PrecursorNucleophilePhotocatalystSolventYield (%)Reference
1Trimethylsulfonium iodideIndolefac-[Ir(ppy)3]DMSO85[9]
2Triarylsulfonium tetrafluoroborateThiophenolRu(bpy)3Cl2CH3CN92[3]
3Benzylsulfonium saltStyrenefac-[Ir(ppy)3]Acetone (B3395972)78[8]
4Phenacyl sulfonium salt2-VinylanilineRu(bpy)3Cl2DCE88[6]

Key Advantages of Photoredox-Activated Sulfonium Salts:

  • Mild Reaction Conditions: Visible light irradiation at room temperature minimizes the degradation of sensitive functional groups.

  • High Functional Group Tolerance: A wide array of functional groups, including esters, ketones, and halogens, are well-tolerated.[9]

  • Generation of Diverse Radicals: Alkyl, aryl, and functionalized radicals can be readily generated from the corresponding sulfonium salts.

This protocol describes a visible light-mediated radical alkenylation of a benzylsulfonium salt using fac-[Ir(ppy)3] as the photocatalyst.[9]

Materials:

  • Benzylsulfonium salt (1.0 equiv)

  • Alkene (1.5 equiv)

  • fac-[Ir(ppy)3] (1.5 mol%)

  • Diisopropylethylamine (i-Pr2NEt) (2.0 equiv)

  • Anhydrous acetone

Procedure:

  • To an oven-dried Schlenk tube, add the benzylsulfonium salt (0.2 mmol), the alkene (0.3 mmol), and fac-[Ir(ppy)3] (0.003 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous acetone (2.0 mL) and i-Pr2NEt (0.4 mmol) via syringe.

  • Stir the reaction mixture at room temperature under irradiation with a blue LED (40 W) for 12 hours.

  • After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired allylbenzene (B44316) product.

The following diagram illustrates the general mechanism for the photoredox-catalyzed activation of a sulfonium salt.

photoredox_cycle cluster_sulfonium Single Electron Transfer PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) Sulfonium R-S⁺R'₂ (Sulfonium Salt) PC_oxidized Oxidized PC (PC⁺) PC_star->PC_oxidized SET Radical R• (Radical) Sulfonium->Radical C-S Cleavage Product Product Radical->Product Substrate Nucleophile/Substrate Substrate->Product PC_oxidized->PC Reductive Quenching

Caption: General photoredox catalytic cycle for sulfonium salt activation.

C-H Functionalization: Precision in Molecular Editing

A groundbreaking area of development is the use of sulfonium salts, particularly aryl thianthrenium salts, for the site-selective functionalization of C-H bonds.[6][10] This strategy provides a powerful tool for late-stage functionalization of complex molecules, a critical process in drug discovery.[6]

The use of thianthrenium salts offers a distinct advantage over many traditional C-H activation methods by obviating the need for a directing group, thus expanding the scope of accessible transformations.

MethodReagent/CatalystSelectivityKey AdvantageLimitationReference
Thianthrenation Thianthrene (B1682798) S-oxide, Tf2OPara-selective (steric control)Broad substrate scope, no directing group requiredStoichiometric use of reagents[5][6]
Pd-Catalyzed C-H Activation Pd(OAc)2, Directing GroupOrtho-selectiveCatalytic, well-establishedRequires a directing group[11]
Radical C-H Arylation Peroxides, Aryl sourceGenerally poorMetal-freeOften lacks selectivity, harsh conditionsN/A

This protocol details the preparation of an aryl thianthrenium salt from a simple arene, a key intermediate for subsequent functionalization reactions.[5]

Materials:

  • Arene (1.0 equiv)

  • Thianthrene S-oxide (1.1 equiv)

  • Trifluoromethanesulfonic anhydride (B1165640) (Tf2O) (1.2 equiv)

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of the arene (1.0 mmol) in CH2Cl2 (5.0 mL) at 0 °C, add thianthrene S-oxide (1.1 mmol).

  • Slowly add trifluoromethanesulfonic anhydride (1.2 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched by the addition of diethyl ether.

  • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the aryl thianthrenium salt.

The following diagram outlines the two-step process for the site-selective functionalization of an arene via an aryl thianthrenium salt intermediate.

CH_functionalization_workflow Arene Arene (Ar-H) Thianthrenation Thianthrenation Arene->Thianthrenation Thianthrenium_Salt Aryl Thianthrenium Salt (Ar-TT⁺) Thianthrenation->Thianthrenium_Salt Site-selective C-H to C-S⁺ bond formation Functionalization Functionalization Reaction Thianthrenium_Salt->Functionalization Functionalized_Product Functionalized Arene (Ar-FG) Functionalization->Functionalized_Product Cross-coupling, Photoredox, etc.

Caption: Workflow for arene C-H functionalization using thianthrenium salts.

Cross-Coupling Reactions: Expanding the Synthetic Toolbox

Sulfonium salts have emerged as versatile electrophilic partners in transition-metal-catalyzed cross-coupling reactions, providing a valuable alternative to traditional organohalides.[12][13] Both palladium and nickel catalysts have been successfully employed to forge a variety of C-C and C-X bonds.

The table below compares the performance of aryl sulfonium salts with conventional aryl halides in Suzuki-Miyaura cross-coupling reactions.

EntryElectrophileCoupling PartnerCatalyst/LigandBaseYield (%)Reference
1Aryl Thianthrenium SaltPhenylboronic acidPd(OAc)2/SPhosK3PO495[5]
2Aryl BromidePhenylboronic acidPd(dppf)Cl2K2CO388[14]
3Aryl TriflatePhenylboronic acidPd(PPh3)4Na2CO391[14]
4Aryl Dibenzothiophenium Salt4-Methoxyphenylboronic acidPd2(dba)3/XPhosK3PO493[3]

Advantages of Sulfonium Salts in Cross-Coupling:

  • High Reactivity: Sulfonium salts often exhibit higher reactivity than the corresponding halides, allowing for lower catalyst loadings and milder reaction conditions.

  • Orthogonal Reactivity: The differential reactivity of C-S⁺ and C-Hal bonds can be exploited for selective sequential cross-couplings.

  • Accessibility: Aryl sulfonium salts can be readily prepared from arenes via C-H functionalization, providing access to a wider range of coupling partners.[5]

This protocol describes a typical procedure for the Suzuki-Miyaura cross-coupling of an aryl thianthrenium salt with a boronic acid.[5]

Materials:

  • Aryl thianthrenium salt (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)2 (2 mol%)

  • SPhos (4 mol%)

  • K3PO4 (2.0 equiv)

  • 1,4-Dioxane/H2O (10:1)

Procedure:

  • In a glovebox, a vial is charged with the aryl thianthrenium salt (0.1 mmol), arylboronic acid (0.12 mmol), Pd(OAc)2 (0.002 mmol), SPhos (0.004 mmol), and K3PO4 (0.2 mmol).

  • The vial is sealed, removed from the glovebox, and 1,4-dioxane/H2O (1.1 mL) is added.

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water.

  • The organic layer is dried over Na2SO4, filtered, and concentrated. The residue is purified by flash chromatography to give the biaryl product.

The following diagram illustrates the central role of sulfonium salts as versatile electrophiles in various cross-coupling reactions.

cross_coupling_relationships cluster_products Formation of New Bonds Sulfonium_Salt Sulfonium Salt (R-S⁺R'₂) Suzuki Suzuki-Miyaura (C-B) Sulfonium_Salt->Suzuki Pd or Ni catalyst Stille Stille (C-Sn) Sulfonium_Salt->Stille Pd catalyst Heck Heck (C-alkene) Sulfonium_Salt->Heck Pd catalyst Sonogashira Sonogashira (C-alkyne) Sulfonium_Salt->Sonogashira Pd/Cu catalyst Buchwald_Hartwig Buchwald-Hartwig (C-N, C-O) Sulfonium_Salt->Buchwald_Hartwig Pd or Ni catalyst Product Coupled Product (R-Nu) Suzuki->Product Stille->Product Heck->Product Sonogashira->Product Buchwald_Hartwig->Product

Caption: Versatility of sulfonium salts in cross-coupling reactions.

References

Safety Operating Guide

Proper Disposal of Trimethylsulfonium Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of trimethylsulfonium and its various salts are critical for ensuring a secure laboratory environment and maintaining regulatory compliance. This compound compounds, while valuable in organic synthesis, present several hazards that necessitate meticulous disposal procedures.[1] This guide provides detailed, step-by-step instructions for the proper disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to be aware of the potential hazards associated with this compound compounds. These substances are known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[2][3][4] Certain forms, such as this compound hydroxide (B78521) solution, are toxic if swallowed, inhaled, or in contact with skin, and are also highly flammable.[5]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound waste. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Chemically resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[5][6]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of unwanted this compound compounds and contaminated materials.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify the specific this compound salt (e.g., bromide, iodide, hydroxide) and its physical state (solid or liquid). Note any solvents or other chemicals mixed with the waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Keep solid and liquid waste in separate containers. Aqueous waste should be kept separate from solvent waste.

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a sturdy, leak-proof container that is chemically compatible with the this compound compound. For flammable solutions, ensure the container is suitable for flammable liquids.

  • Label the Container: Attach a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound [specific salt]" and any other constituents.

    • The specific hazards (e.g., Irritant, Toxic, Flammable).

    • The date accumulation started.

    • The name of the principal investigator or lab manager.

Step 3: Waste Accumulation and Storage

  • Collect Waste: Place unwanted this compound reagents, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, absorbent pads from spills) into the labeled container.

  • Seal the Container: Keep the waste container tightly closed except when adding waste.[2][3][6]

  • Store Safely: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory. This area must be under the control of laboratory personnel. Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents and strong bases.[2][6]

Step 4: Arranging for Disposal

  • Consult Regulations: Chemical waste disposal is governed by local, regional, and national regulations. Laboratory personnel must be aware of and adhere to these regulations.[7]

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound compounds down the sink or in regular trash.[8]

  • Prepare for Transport: Ensure the container is clean on the outside and the label is legible before the scheduled pickup.

Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or involves a highly toxic form, evacuate the immediate area.

  • Wear Appropriate PPE: Don the PPE listed above.

  • Contain and Absorb:

    • For Solids: Carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][3][6]

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the absorbed material and place it in a sealed, labeled container.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Waste: Treat all cleanup materials as hazardous waste and dispose of them according to the protocol above.

Hazard Summary for this compound Compounds

For quick reference, the following table summarizes the key safety and hazard data for common this compound salts.

PropertyThis compound BromideThis compound IodideThis compound Hydroxide (in Methanol)
Physical State White to light yellow crystalline solid[9]Solid[2]Liquid[5]
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[3]Skin Irritant, Serious Eye Irritant, Respiratory Irritant[2][4]Flammable Liquid, Toxic (Oral, Dermal, Inhalation), Skin/Eye Irritant, Organ Damage[5][7]
Incompatible Materials Strong oxidizing agentsStrong oxidizing agents, Strong bases[2]Acids, Acid anhydrides, Acid chlorides, Metals, Reducing agents[7]
Storage Conditions Cool, dry, well-ventilated area; Moisture sensitive[3][6]Cool, dry, well-ventilated area in a tightly closed container[2]Refrigerated, dry, well-ventilated, flammables area; Keep away from heat/ignition sources[7]
First Aid: Skin Contact Flush skin with plenty of water for at least 15 minutes.[6]Wash off immediately with plenty of water for at least 15 minutes.[2]Take off immediately all contaminated clothing. Rinse skin with water.[5]
First Aid: Eye Contact Flush eyes with plenty of water for at least 15 minutes.[6]Rinse cautiously with water for several minutes. Remove contact lenses if present.[2][4]Rinse cautiously with water for several minutes.[7]

Workflow for this compound Waste Disposal

The following diagram illustrates the logical steps for the safe management and disposal of this compound waste in a laboratory setting.

Trimethylsulfonium_Disposal_Workflow cluster_prep Preparation & Identification cluster_collection Collection & Segregation cluster_storage Storage & Final Disposal cluster_spill Accidental Spill Response start Begin Waste Disposal don_ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->don_ppe identify_waste Identify Waste: - this compound Salt - Physical State (Solid/Liquid) - Contaminants select_container Select Compatible, Leak-Proof Container identify_waste->select_container don_ppe->identify_waste label_container Attach Hazardous Waste Label (Name, Hazards, Date) select_container->label_container decision Waste Type? label_container->decision collect_solid Collect Solid Waste & Contaminated Materials decision->collect_solid Solid collect_liquid Collect Liquid Waste & Rinsate decision->collect_liquid Liquid seal_container Keep Container Tightly Sealed collect_solid->seal_container collect_liquid->seal_container store_saa Store in Designated Satellite Accumulation Area seal_container->store_saa request_pickup Contact EH&S to Schedule Waste Pickup store_saa->request_pickup end Disposal Complete request_pickup->end spill_event Spill Occurs contain_spill Contain & Absorb Spill (Use inert material) spill_event->contain_spill collect_cleanup Collect Cleanup Debris contain_spill->collect_cleanup collect_cleanup->label_container

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Trimethylsulfonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling trimethylsulfonium salts, such as the iodide, bromide, chloride, and methyl sulfate (B86663) variants. Adherence to these procedural steps is critical for safe operational workflow and proper disposal.

Hazard Identification and Classification

This compound compounds are generally classified as irritants.[1][2] The primary hazards associated with these chemicals are:

  • Skin Irritation : Causes skin irritation upon contact.[1][3][4]

  • Serious Eye Irritation : Can cause serious damage if it comes into contact with the eyes.[1][3][4]

  • Respiratory Irritation : May cause irritation to the respiratory tract if inhaled.[1][5][6]

These compounds are typically white or off-white crystalline solids or powders.[2][4][7] While considered stable under normal conditions, they are incompatible with strong oxidizing agents and strong bases.[3][7]

Quantitative Data Summary

For quick reference, the following table summarizes key data for common this compound salts.

PropertyThis compound IodideThis compound BromideThis compound ChlorideThis compound Methyl Sulfate
CAS Number 2181-42-2[3]3084-53-5[8]5034-06-0[9]2181-44-4[10]
Molecular Formula C₃H₉IS[1]C₃H₉BrS[11]C₃H₉ClOS[9]C₄H₁₂O₄S₂[12]
Molecular Weight 204.08 g/mol [1]157.08 g/mol [11]128.62 g/mol [9]188.27 g/mol [10]
Melting Point (°C) 215-220[13]>300[11]226-229[9]92-94[14]
GHS Hazard Statements H315, H319, H335[1][13]H315, H319, H335[11]H315, H319, H335[9]H315, H319, H335[10]

Operational and Safety Protocols

Strict adherence to the following procedures is essential for minimizing risk during handling, storage, and in the event of an emergency.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against exposure. The required PPE includes:

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][15] A face shield may be necessary for certain procedures.[15]

  • Skin Protection :

    • Gloves : Wear appropriate protective gloves to prevent skin exposure.[7][8] Gloves must be inspected before use, and proper removal technique (without touching the glove's outer surface) should be employed to avoid skin contact.[5]

    • Clothing : Wear impervious clothing to prevent skin exposure.[5] The type of protective clothing must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[5][15] Contaminated clothing should be removed and washed before reuse.[7]

  • Respiratory Protection : If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][7] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[5]

Handling and Storage
  • Handling :

    • Always handle in a well-ventilated area, preferably under a chemical fume hood.[7][16]

    • Avoid contact with skin, eyes, and clothing.[7][15]

    • Minimize dust generation and accumulation.[7][15]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][5]

    • Do not eat, drink, or smoke in handling areas.[15]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[5][7]

    • Keep containers tightly closed when not in use.[3][7]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][7]

    • Some forms are light-sensitive and should be stored protected from light.[5][7]

First Aid Measures

Immediate action is crucial in case of exposure.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[3] Seek medical attention.[3][7]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][7] If skin irritation occurs or persists, get medical advice/attention.[3]

  • Inhalation : Move the exposed person to fresh air immediately.[7][17] If not breathing, give artificial respiration.[7][17] If breathing is difficult, give oxygen.[7] Seek medical attention if you feel unwell or if symptoms occur.[3][17]

  • Ingestion : Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7] Never give anything by mouth to an unconscious person.[5][7] Seek immediate medical attention.[7]

Spill and Leak Procedures

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate : Keep unprotected personnel away and ensure adequate ventilation.[4][15]

  • Control Ignition Sources : Remove all sources of ignition if applicable.[4][15]

  • Containment : Prevent further leakage or spillage if it is safe to do so.[15] Do not let the product enter drains.[5][16]

  • Cleanup :

    • Wear the appropriate PPE as described in Section 8 of the Safety Data Sheet.[5][7]

    • For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[5][7] Avoid generating dust.[5][7]

    • Use dry clean-up procedures.[4]

  • Decontamination : Clean the spill area thoroughly after material pickup is complete.

Below is a workflow diagram illustrating the logical steps for responding to a this compound spill.

Spill_Response_Workflow cluster_InitialActions Immediate Response cluster_Containment Containment & Cleanup cluster_FinalSteps Post-Cleanup Spill Spill Occurs Assess Assess Situation (Size, Location) Spill->Assess Alert Alert Personnel & Evacuate Area Assess->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill (Prevent Spread to Drains) Ventilate->Contain Cleanup Clean Up Spill (Sweep/Vacuum Solids) Avoid Dust Generation Contain->Cleanup Package Place Waste in Labeled, Sealed Container Cleanup->Package Decontaminate Decontaminate Area & Equipment Package->Decontaminate Dispose Dispose of Waste per Approved Procedures Decontaminate->Dispose Report Report Incident Dispose->Report

Workflow for handling a this compound compound spill.
Disposal Plan

Waste from this compound compounds is classified as hazardous and must be disposed of accordingly.[2][11]

  • Chemical Waste : Dispose of contents and container to an approved waste disposal plant.[3] All disposal practices must be in accordance with local, state, and federal regulations.[8]

  • Contaminated Packaging : Dispose of contaminated packaging as unused product.[5] Do not reuse empty containers.[18]

Consult with your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.